molecular formula C10H13NO2 B029472 2-(Dimethylamino)-2-phenylacetic acid CAS No. 14758-99-7

2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472
CAS No.: 14758-99-7
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-phenylacetic acid is a versatile chiral α-amino acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a key synthetic precursor and building block for the preparation of more complex molecules. Its primary research value lies in its structural features, which incorporate both a carboxylic acid functional group and a tertiary amine, allowing for diverse chemical modifications and salt formation. The phenyl and dimethylamino substituents on the alpha carbon make it a valuable scaffold for studying stereoelectronic effects and for the development of chiral ligands and organocatalysts used in asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311293
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14758-99-7
Record name 14758-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Dimethylamino)-2-phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylamino)-2-phenylacetic Acid

This guide provides an in-depth exploration of this compound, a non-proteinogenic α-amino acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical insights into its synthesis, characterization, and potential applications. We will delve into the causality behind synthetic choices and analytical methods, grounding our discussion in established chemical literature.

This compound, also known as N,N-dimethylphenylglycine, is a derivative of the simplest aromatic amino acid, phenylglycine. The presence of a tertiary amine at the alpha position significantly influences its chemical behavior, particularly its basicity and nucleophilicity, compared to its primary amine counterpart.

The fundamental properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical environments, from reaction solvents to physiological media.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number 14758-99-7[1]
Canonical SMILES CN(C)C(C1=CC=CC=C1)C(=O)O[1]
InChIKey MLOBRLOZPSSKKO-UHFFFAOYSA-N[1]
Computed XLogP -0.7[1]
Physical Form Solid[2]
Storage Temperature 2-8 °C[2]

Note: XLogP is a computed value indicating the compound's lipophilicity. A negative value suggests higher hydrophilicity.

Synthesis Pathway: The Modified Strecker Synthesis

The most logical and well-established route to α-amino acids is the Strecker synthesis, first reported in 1850.[3] This versatile method can be adapted to produce N-substituted amino acids, including this compound. The synthesis is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (dimethylamine), and a cyanide source, followed by hydrolysis.[3][4][5]

The causality of this pathway is rooted in the electrophilic nature of the aldehyde's carbonyl carbon. The more nucleophilic dimethylamine attacks the carbonyl, leading to an intermediate that dehydrates to form a reactive dimethyliminium ion. This ion is a superior electrophile, readily attacked by the cyanide nucleophile to form the stable α-(dimethylamino)phenylacetonitrile intermediate. The final, irreversible step is the hydrolysis of the nitrile to a carboxylic acid.

Caption: Generalized workflow for the synthesis of this compound via a modified Strecker synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative adaptation of the classical Strecker synthesis for the specified product.[4][6][7]

Materials:

  • Benzaldehyde

  • Dimethylamine (e.g., 40% solution in water)

  • Potassium Cyanide (KCN)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Sodium Hydroxide (NaOH)

Procedure:

  • Iminium Ion Formation & Cyanation:

    • In a well-ventilated fume hood, combine benzaldehyde (1.0 eq) and dimethylamine solution (1.1 eq) in a round-bottom flask cooled in an ice bath.

    • Stir the mixture for 20-30 minutes.

    • Slowly add a solution of potassium cyanide (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Addition to an acidic solution will liberate toxic HCN gas.

    • Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile may be observed as a separate organic layer or a precipitate.

  • Isolation of Intermediate:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)phenylacetonitrile.

  • Hydrolysis:

    • Add concentrated hydrochloric acid to the crude aminonitrile.

    • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the acidic solution with NaOH to precipitate the amino acid. The isoelectric point should be targeted for maximum precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. While extensive experimental spectra for this specific molecule are not widely published, we can predict the key analytical data based on its structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Predicted data for various adducts are presented below, which are invaluable for interpreting experimental results from techniques like ESI-MS.

AdductPredicted m/z
[M+H]⁺ 180.10192
[M+Na]⁺ 202.08386
[M-H]⁻ 178.08736
[M]⁺ 179.09409

Data sourced from predicted values.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet around 2.2-2.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety.

    • A singlet around 4.0-4.5 ppm, integrating to 1 proton, for the α-methine proton (-CH).

    • A multiplet pattern between 7.2-7.5 ppm, integrating to 5 protons, representing the aromatic protons of the phenyl group.

    • A broad singlet at a higher chemical shift (>10 ppm), corresponding to the carboxylic acid proton. This signal is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show:

    • A signal for the methyl carbons of the dimethylamino group.

    • A signal for the α-methine carbon.

    • Multiple signals in the aromatic region (approx. 125-140 ppm) for the phenyl ring carbons.

    • A signal at a downfield chemical shift (>170 ppm) for the carbonyl carbon of the carboxylic acid.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional components: the tertiary amine, the carboxylic acid, and the phenyl ring.

Caption: Functional group analysis and associated reactivity of this compound.

  • Tertiary Amine: The dimethylamino group is basic and can be readily protonated by acids to form hydrochloride or other ammonium salts.[2] This property is crucial for its solubility in aqueous media and is often exploited in drug formulation. The nitrogen's lone pair also makes the α-carbon stereocenter potentially susceptible to racemization under certain conditions.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification with alcohols, conversion to acid chlorides, and amide bond formation with primary or secondary amines.[9] These reactions allow it to be used as a building block for more complex molecules.

  • Applications in Drug Development:

    • pH-Responsive Systems: The dimethylamino moiety provides a pH-sensitive handle. In acidic environments, the amine is protonated, rendering the molecule more water-soluble. This behavior is highly desirable in designing "smart" drug delivery systems that release their payload in specific pH environments, such as different parts of the gastrointestinal tract.[10][11]

    • Synthetic Scaffolding: As a functionalized amino acid, it serves as a valuable chiral or achiral building block in the synthesis of pharmaceuticals and biologically active compounds. The phenylglycine framework is a known structural motif in various active molecules.[12][13]

Safety and Handling

Based on data for the hydrochloride salt of the (R)-enantiomer, this compound should be handled with care.[2]

  • Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

    • Avoid breathing dust.[14]

    • Wash hands thoroughly after handling.[15]

Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a fascinating molecule whose properties are dictated by the interplay of its phenyl, tertiary amine, and carboxylic acid functionalities. Its synthesis via an adapted Strecker reaction is straightforward, and its structure provides a versatile platform for further chemical modification. For drug development professionals and researchers, its most compelling feature is the pH-responsive dimethylamino group, which offers significant potential in the design of advanced drug delivery systems and as a key intermediate in organic synthesis. Further experimental investigation into its physicochemical properties and biological activity is warranted to fully unlock its potential.

References

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
  • Strecker Synthesis. Organic Chemistry Portal. [Link]
  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
  • Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson. [Link]
  • Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. [Link]
  • Barrelle, M., Gaude, D., & Salon, M. C. (n.d.). A study on amino acids: synthesis of alpha-aminophenylacetic acid(phenylglycine) and determination of its isoelectric point.
  • dl-PHENYLGLYCINE. Organic Syntheses. [Link]
  • Synthesis of α-Amino Acids and Deriv
  • Phenylglycine. (n.d.). Wikipedia. [Link]
  • Safety d
  • MSDS of (2-Dimethylamino-phenyl)-acetic acid. (n.d.). Capot Chemical. [Link]
  • This compound. PubChem. [Link]
  • This compound hydrochloride. PubChemLite. [Link]
  • Phenylacetic acid. (n.d.). Wikipedia. [Link]
  • Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. (2011).
  • Casimiro, T., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology.

Sources

2-(Dimethylamino)-2-phenylacetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylacetic Acid

Introduction

This compound, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α-amino acid.[1] Its structure, featuring a phenyl group and a tertiary amino group at the α-carbon, makes it a valuable building block in medicinal chemistry and drug development. The tailored substitution on the α-nitrogen imparts unique chemical properties, influencing the steric and electronic nature of potential drug candidates. Such unnatural amino acids are critical in designing peptides with enhanced stability or novel pharmacological activities.

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of two core strategies: the modified Strecker synthesis and the reductive amination of an α-keto acid. Each section includes a discussion of the reaction's causality, detailed experimental protocols, and a comparative analysis to guide the selection of the most appropriate method. The guide concludes with established techniques for the purification and analytical characterization of the final product.

Core Synthetic Pathways: A Mechanistic and Practical Overview

The synthesis of this compound can be approached through several established methodologies for α-amino acid synthesis. Here, we focus on two of the most robust and adaptable routes: a modification of the classic Strecker synthesis and the reductive amination of 2-phenylglyoxylic acid.

Modified Strecker Synthesis Pathway

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones.[2][3] The traditional reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis.[4] For the synthesis of N,N-disubstituted amino acids like our target molecule, the protocol is modified to use a secondary amine, in this case, dimethylamine, in place of ammonia.

Causality and Mechanism:

The reaction proceeds in two distinct stages:

  • Formation of an α-(dimethylamino)phenylacetonitrile: The synthesis begins with the reaction between benzaldehyde and dimethylamine to form an iminium ion. This step is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] Subsequent elimination of a water molecule yields the reactive iminium intermediate. The cyanide ion (typically from NaCN or KCN) then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile intermediate.[2][3]

  • Hydrolysis of the Nitrile: The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to attack by water.[4][5] A series of proton transfers and further water attack ultimately leads to the elimination of an ammonium ion and the formation of the final carboxylic acid product.

Strecker_Synthesis Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium HCN HCN / NaCN Aminonitrile α-(Dimethylamino)phenylacetonitrile HCN->Aminonitrile H3O H₃O⁺ / H₂O (Heat) Product This compound H3O->Product Iminium->Aminonitrile + CN⁻ Aminonitrile->Product Hydrolysis

Fig 1. Modified Strecker Synthesis Workflow.

Experimental Protocol: Modified Strecker Synthesis

  • Step 1: Synthesis of α-(Dimethylamino)phenylacetonitrile

    • In a well-ventilated fume hood, to a stirred solution of dimethylamine (1.1 eq) in methanol at 0°C, add benzaldehyde (1.0 eq) dropwise.

    • Continue stirring at room temperature for 1 hour to facilitate iminium ion formation.

    • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

    • Cool the benzaldehyde-dimethylamine mixture back to 0°C and slowly add the aqueous sodium cyanide solution. Caution: Cyanide is highly toxic.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Hydrolysis to this compound

    • Add the crude α-aminonitrile to a round-bottom flask containing a 6M solution of hydrochloric acid (HCl).

    • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., NaOH or NH₄OH). The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

Reductive Amination Pathway

Reductive amination is a highly efficient and widely used method for forming C-N bonds in pharmaceutical synthesis.[6] This pathway involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7][8] For our target, the precursors are 2-phenylglyoxylic acid and dimethylamine.

Causality and Mechanism:

This one-pot reaction is synthetically advantageous as it avoids the isolation of the intermediate imine.

  • Iminium Ion Formation: 2-phenylglyoxylic acid (an α-keto acid) reacts with dimethylamine to form an iminium ion intermediate. The presence of the carboxylic acid group can influence the reaction pH, but the equilibrium favors the formation of the C=N bond.

  • In Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺) without reducing the carbonyl group of the starting keto acid or the carboxylic acid of the product. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion.[9] This selectivity is the cornerstone of the reaction's success.

Reductive_Amination KetoAcid 2-Phenylglyoxylic Acid Iminium Iminium Ion Intermediate KetoAcid->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium Reducer Reducing Agent (e.g., NaBH₃CN) Product This compound Reducer->Product Iminium->Product Reduction

Fig 2. Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

  • Dissolve 2-phenylglyoxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[10]

  • Add dimethylamine (2.0 eq, often as a solution in THF or water) to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq). Note: NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be run without strict pH control.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of 1M HCl to decompose any remaining reducing agent.

  • Adjust the pH to ~1-2 and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Adjust the pH of the aqueous phase to the isoelectric point (pH 5-6) with a base (e.g., 2M NaOH) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Comparative Analysis of Synthetic Pathways

The choice between the Strecker synthesis and reductive amination depends on factors such as starting material availability, safety considerations, and desired scale.

FeatureModified Strecker SynthesisReductive Amination
Starting Materials Benzaldehyde, Dimethylamine, Sodium Cyanide2-Phenylglyoxylic Acid, Dimethylamine
Key Reagents NaCN/KCN, Strong Acid (e.g., HCl) for hydrolysisMild Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)
Advantages • Readily available and inexpensive starting materials.• Well-established, classic reaction.[4]• High selectivity and typically cleaner reactions.• Milder reaction conditions.• Avoids the use of highly toxic cyanide salts directly with the primary substrate.[9]
Disadvantages • Use of highly toxic cyanide salts.[4]• Harsh hydrolysis step (strong acid, high heat).• Potential for side reactions during hydrolysis.• The α-keto acid precursor may be more expensive or require separate synthesis.[10]
Ideal Application Large-scale synthesis where cost is a primary driver and appropriate safety measures are in place.Laboratory-scale synthesis, medicinal chemistry applications where purity and mild conditions are paramount.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

Purification Protocol
  • Acid-Base Extraction/Precipitation: As an amino acid, the product is amphoteric. This property is exploited for purification. After the initial work-up, dissolving the crude product in a dilute acid (e.g., 1M HCl), washing with an organic solvent to remove neutral impurities, and then precipitating the product by adjusting the pH to its isoelectric point is a highly effective purification step.

  • Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield a product of high purity.[11]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an additive like formic acid or trifluoroacetic acid is typically used.[12][13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product, coupling the separation power of HPLC with the detection specificity of mass spectrometry.[12][14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acid to make it volatile (e.g., silylation or esterification) but can provide excellent resolution and structural information.[14][15]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the phenyl protons, the α-proton, and the N-methyl protons. ¹³C NMR will confirm the presence of all unique carbons, including the carboxyl carbon.[16]

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (around 1700-1725 cm⁻¹), and C-N bonds.

  • Other Methods:

    • Melting Point Analysis: A sharp melting point range indicates high purity.

    • Amino Acid Analysis (AAA): A specialized ion-exchange chromatography method used to quantify amino acids, confirming both identity and concentration.[14]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • OpenStax. (2023). 26.3 Synthesis of Amino Acids. In Organic Chemistry. [Link]
  • Liu, S., et al. (2009). A Practical Procedure for Efficient Synthesis of α-Amino Acids. Letters in Organic Chemistry, 6, 156-158. [Link]
  • Semantic Scholar. (n.d.).
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
  • ACS Catalysis. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. TNTH. [Link]
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
  • Xu, W., & Zhong, C. (2020). Analytical methods for amino acid determination in organisms.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • ChemEurope.com. (n.d.). Strecker amino acid synthesis. [Link]
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
  • PubChem. (n.d.). This compound.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
  • Wikipedia. (n.d.). Phenylglyoxylic acid. [Link]
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
  • Master Organic Chemistry. (2017).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

Sources

An In-depth Technical Guide to (R)-2-(Dimethylamino)-2-phenylacetic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Dimethylamino)-2-phenylacetic acid, also known as (R)-N,N-dimethylphenylglycine, is a chiral carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. As a non-proteinogenic amino acid derivative, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a dimethylamino group, and a phenyl ring attached to a stereogenic center—allows for a diverse range of chemical transformations and applications.

This technical guide provides a comprehensive overview of (R)-2-(Dimethylamino)-2-phenylacetic acid, detailing its chemical structure, physicochemical properties, synthesis of the racemic mixture, the critical process of chiral resolution to obtain the (R)-enantiomer, and methods for its analytical characterization. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chiral molecule in their work.

Physicochemical Properties

(R)-2-(Dimethylamino)-2-phenylacetic acid is a white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
CAS Number 29810-09-1
IUPAC Name (2R)-2-(dimethylamino)-2-phenylacetic acid
Synonyms (R)-N,N-dimethylphenylglycine, (2R)-2-(dimethylazaniumyl)-2-phenylacetate[4]

Chemical Structure

The structure of (R)-2-(Dimethylamino)-2-phenylacetic acid is characterized by a central chiral carbon atom (C2) bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a dimethylamino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-2-(Dimethylamino)-2-phenylacetic acid.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-2-(Dimethylamino)-2-phenylacetic acid is a two-stage process. First, the racemic mixture is synthesized, followed by chiral resolution to isolate the desired (R)-enantiomer.

Part 1: Synthesis of Racemic 2-(Dimethylamino)-2-phenylacetic Acid

A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis.[5][6] This reaction involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[7] For the synthesis of racemic this compound, benzaldehyde, dimethylamine, and a cyanide salt are the key starting materials.

Reaction Causality: The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and dimethylamine. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion to form 2-(dimethylamino)-2-phenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final carboxylic acid.

G cluster_0 Stage 1: Racemic Synthesis (Strecker) Benzaldehyde Benzaldehyde Strecker Reaction Strecker Reaction Benzaldehyde->Strecker Reaction Dimethylamine Dimethylamine Dimethylamine->Strecker Reaction Cyanide Source Cyanide Source Cyanide Source->Strecker Reaction Racemic Aminonitrile Racemic Aminonitrile Strecker Reaction->Racemic Aminonitrile Hydrolysis Hydrolysis Racemic Aminonitrile->Hydrolysis Racemic Acid (R/S)-2-(Dimethylamino)-2-phenylacetic acid Hydrolysis->Racemic Acid

Caption: Workflow for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, combine benzaldehyde (1.0 eq) and dimethylamine (2.0 eq, typically as a solution in a suitable solvent like methanol) in a reaction vessel.

    • To this mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise, while maintaining the temperature below 10 °C with an ice bath.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the α-aminonitrile:

    • Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the racemic amino acid.

    • Filter the solid, wash with cold water, and dry to yield racemic this compound.

Part 2: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is achieved through chiral resolution. A common and effective method is the formation of diastereomeric salts with a chiral resolving agent.[8] Since the target molecule is an amino acid, it can behave as either an acid or a base. For this guide, we will describe its resolution as an acid by forming a salt with a chiral amine.

Principle of Resolution: The racemic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This results in the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9]

G cluster_1 Stage 2: Chiral Resolution Racemic Acid (R/S)-Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Base (R')-Base Chiral Base->Salt Formation Diastereomeric Salts Mixture of [(R)-Acid·(R')-Base] and [(S)-Acid·(R')-Base] Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt [(R)-Acid·(R')-Base] (crystal) Fractional Crystallization->Less Soluble Salt More Soluble Salt [(S)-Acid·(R')-Base] (solution) Fractional Crystallization->More Soluble Salt Acidification Acidification Less Soluble Salt->Acidification Resolved Acid (R)-2-(Dimethylamino)-2-phenylacetic acid Acidification->Resolved Acid

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol or methanol).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiopure Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • The enantiomerically enriched amino acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to obtain (R)-2-(Dimethylamino)-2-phenylacetic acid.

Analytical Characterization

The identity and purity of (R)-2-(Dimethylamino)-2-phenylacetic acid are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the two methyl groups of the dimethylamino moiety. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the chiral methine carbon, and the carbons of the dimethylamino group.

Expected Chemical Shifts (based on related structures):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenyl-H7.2 - 7.5125 - 140
Methine-H (α-H)~4.0 - 4.5~65 - 75
N-Methyl-H~2.2 - 2.8~40 - 45
Carboxyl-C-~170 - 180
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
C=O stretch (Carboxylic acid)1700 - 1725
C-N stretch1020 - 1250
Aromatic C-H stretch~3030
Aromatic C=C stretch1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (179.22). Common fragmentation patterns may involve the loss of the carboxylic acid group or cleavage of the C-N bond.[10]

Significance and Applications

Enantiomerically pure chiral building blocks like (R)-2-(Dimethylamino)-2-phenylacetic acid are of paramount importance in the pharmaceutical industry.[1] The biological activity of a drug molecule is often highly dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

(R)-2-(Dimethylamino)-2-phenylacetic acid can serve as a key intermediate in the asymmetric synthesis of a variety of biologically active compounds. Its functional groups offer multiple points for chemical modification, allowing for its incorporation into larger, more complex molecular scaffolds. Its use as a chiral building block ensures the stereochemical integrity of the final product, which is a critical aspect of modern drug design and development.[11]

Safety and Handling

(R)-2-(Dimethylamino)-2-phenylacetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[12][13] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-2-(Dimethylamino)-2-phenylacetic acid is a valuable chiral building block with significant potential in organic synthesis and pharmaceutical research. Understanding its structure, properties, and the methods for its synthesis and purification is essential for its effective application. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their work with this important chiral molecule.

References

  • PubChem. This compound.
  • Wikipedia. Strecker amino acid synthesis.
  • Master Organic Chemistry. Strecker Synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • CPAChem. Safety data sheet. 2023.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Cole-Parmer. Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid.
  • Chemguide. fragmentation patterns in the mass spectra of organic compounds.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).
  • PubChem. This compound.
  • Wikipedia. Chiral resolution.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. 2022.
  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. 2016.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST. N,N-Dimethylglycine, TMS derivative.
  • SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum.
  • PubMed Central. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. 2022.
  • Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • PubMed Central. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. 2024.
  • Google Patents. Process for preparation of 2-phenyl acetic acid derivatives.
  • ResearchGate. Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents ….
  • Google Patents. Process for phenylacetic acid derivatives.
  • PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. 2011.
  • NIST. Benzeneacetic acid.
  • ResearchGate. Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3)..

Sources

An In-Depth Technical Guide to the Enantiomers of (S)-2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enantiomers of 2-(Dimethylamino)-2-phenylacetic acid, with a particular focus on the (S)-enantiomer. As the pharmaceutical industry increasingly recognizes the profound impact of stereochemistry on therapeutic outcomes, a thorough understanding of the synthesis, resolution, analysis, and distinct pharmacological profiles of chiral molecules is paramount. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties.[1] The human body, being a chiral environment, interacts with each enantiomer differently, potentially leading to one being therapeutically active while the other is inactive or even responsible for adverse effects.[1] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical competency in modern drug development. This guide focuses on the enantiomers of this compound, a key chiral building block in the synthesis of various pharmaceutical agents.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound, also known as N,N-dimethyl-α-phenylglycine, are amino acid derivatives. While their physical properties in an achiral environment are identical, their interaction with plane-polarized light and chiral environments differs. The hydrochloride salts are the common form for handling and formulation.

Property(S)-Enantiomer Hydrochloride(R)-Enantiomer HydrochlorideRacemic Mixture
Molecular Formula C₁₀H₁₄ClNO₂[2][3]C₁₀H₁₄ClNO₂[4][5]C₁₀H₁₃NO₂[6]
Molecular Weight 215.68 g/mol [2][3]215.68 g/mol [4][5]179.22 g/mol [6]
CAS Number 1353887-53-2[2][3]1007877-71-5[4][5]14758-99-7[6]
Appearance Solid[2]SolidSolid
Purity (Typical) ≥97%[2]≥95%[4]Not specified
Storage 2-8°C, sealed in dry conditions[4]2-8°C, inert atmosphere[5]Not specified

Synthesis of Racemic this compound

The preparation of the racemic mixture is the initial step before chiral resolution. A common and effective method for the synthesis of α-amino acids is the Strecker synthesis.[7][8] This versatile reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Modified Strecker Synthesis

This protocol outlines the synthesis of racemic this compound.

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, to a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of sodium cyanide (1.1 eq) in water.

  • Cool the mixture in an ice bath and add a solution of dimethylamine hydrochloride (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)phenylacetonitrile.

Step 2: Hydrolysis of the α-aminonitrile

  • Add the crude α-(dimethylamino)phenylacetonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the racemic this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Strecker_Synthesis Benzaldehyde Benzaldehyde Aminonitrile α-(Dimethylamino)phenylacetonitrile Benzaldehyde->Aminonitrile Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Aminonitrile NaCN NaCN NaCN->Aminonitrile HCl_reflux Conc. HCl, Reflux Aminonitrile->HCl_reflux Hydrolysis Racemic_Acid Racemic 2-(Dimethylamino)- 2-phenylacetic acid HCl_reflux->Racemic_Acid

Caption: Modified Strecker synthesis workflow.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation followed by fractional crystallization is a widely used and effective method for chiral resolution on an industrial scale.[9] Tartaric acid and its derivatives are common resolving agents for racemic amines and amino acids.[9]

Experimental Protocol: Chiral Resolution with O,O'-Dibenzoyl-(2R,3R)-tartaric acid

This protocol describes the resolution of racemic this compound using O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA).

  • Dissolve the racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.

  • In a separate flask, dissolve O,O'-dibenzoyl-(2R,3R)-tartaric acid (0.5 eq) in the same solvent.

  • Slowly add the DBTA solution to the solution of the racemic acid.

  • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This will be the diastereomeric salt of one of the enantiomers.

  • To obtain the free enantiomer, dissolve the diastereomeric salt in water and adjust the pH with a suitable base (e.g., sodium bicarbonate) to precipitate the enantiomerically enriched acid.

  • The mother liquor contains the other diastereomeric salt. This can be treated with an acid to recover the other enantiomer, which can be further purified.

Chiral_Resolution Racemic_Acid Racemic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts DBTA O,O'-Dibenzoyl-(2R,3R)- tartaric acid DBTA->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (Mother Liquor) Crystallization->More_Soluble_Salt Base_Treatment Base Treatment Less_Soluble_Salt->Base_Treatment Acid_Treatment Acid Treatment More_Soluble_Salt->Acid_Treatment S_Enantiomer (S)-Enantiomer Base_Treatment->S_Enantiomer R_Enantiomer (R)-Enantiomer Acid_Treatment->R_Enantiomer

Caption: Chiral resolution via diastereomeric salt formation.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the development of a chiral HPLC method for the separation of the enantiomers of this compound.

ParameterConditionRationale
Column Chiralpak AD-H (150 x 4.6 mm, 5 µm) or similar amylose-based CSPPolysaccharide-based CSPs are known to be effective for a wide range of chiral compounds, including amino acid derivatives.
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)A normal-phase mobile phase often provides good selectivity on this type of column. Diethylamine is added to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25°CRoom temperature is a good starting point. Temperature can be optimized to improve resolution.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in mobile phase Injector Injector Sample->Injector Column Column Injector->Column Mobile Phase Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Integration Chromatogram->Integration Peak Areas Purity_Calculation Purity_Calculation Integration->Purity_Calculation Enantiomeric Purity

Sources

2-(Dimethylamino)-2-phenylacetic acid CAS number 14758-99-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic acid (CAS 14758-99-7) for Advanced Research Applications

Executive Summary

This compound, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α-amino acid derivative. Its structure, featuring a chiral center, a lipophilic phenyl group, a basic tertiary amine, and an acidic carboxyl group, makes it a molecule of significant interest for researchers, particularly in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a robust and logical synthetic pathway, detailed analytical methodologies for characterization, potential applications in drug discovery, and essential safety protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the causal reasoning that underpins them, ensuring a self-validating approach to its synthesis and use.

Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a firm understanding of its intrinsic properties. This compound (CAS: 14758-99-7) is defined by the interplay of its functional groups, which dictate its solubility, reactivity, and potential for intermolecular interactions.

Table 2.1: Core Compound Identifiers and Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 14758-99-7 [1]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
Monoisotopic Mass 179.094628657 Da [1]
Canonical SMILES CN(C)C(C1=CC=CC=C1)C(=O)O [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 [1]
Rotatable Bond Count 3 [1]
Topological Polar Surface Area 40.5 Ų [1]

| XLogP3-AA (Predicted) | -0.7 |[1] |

Structural Insights: The molecule's structure is amphoteric, possessing both an acidic carboxylic acid group and a basic tertiary dimethylamino group. This duality means its charge and solubility are highly dependent on pH. The phenyl ring confers hydrophobicity, while the charged groups enhance aqueous solubility at appropriate pH values. The presence of a stereocenter at the α-carbon is a critical feature; enantiomerically pure forms are valuable for synthesizing stereospecific drugs and probes.[2]

Synthesis and Purification: A Validated Workflow

While numerous methods exist for synthesizing phenylacetic acids, a targeted approach is required for this specific α-amino acid derivative.[3] A modified Strecker synthesis represents a logical and robust pathway, starting from readily available commercial precursors. The causality behind this choice lies in its reliability for constructing α-amino acid scaffolds.

Proposed Synthetic Workflow

The workflow involves two primary stages: the formation of an α-aminonitrile intermediate followed by its hydrolysis to the final carboxylic acid. This process is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification benzaldehyde Benzaldehyde reagents1 Dimethylamine HCl Sodium Cyanide (NaCN) in Water/Methanol benzaldehyde->reagents1 aminonitrile 2-(Dimethylamino)-2-phenylacetonitrile (Intermediate) reagents1->aminonitrile reagents2 Concentrated HCl Reflux aminonitrile->reagents2 product This compound (Final Product) reagents2->product purification pH Adjustment (Isoelectric Point Precipitation) Recrystallization product->purification G cluster_QC Quality Control Suite start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups hplc Chiral HPLC start->hplc Enantiomeric Purity final Confirmed Structure & Purity Report nmr->final ms->final ir->final hplc->final

Sources

An In-depth Technical Guide to the Physical Characteristics of N,N-dimethyl-alpha-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-alpha-phenylglycine, also known as 2-(dimethylamino)-2-phenylacetic acid, is a substituted amino acid derivative of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a chiral alpha-carbon bonded to a phenyl ring and a dimethylamino group, makes it a valuable building block for more complex molecules. Understanding its physical characteristics is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive overview of the known physical and chemical properties of N,N-dimethyl-alpha-phenylglycine and its hydrochloride salt, supported by experimental data and methodologies.

Chemical Identity and Structure

The core structure of N,N-dimethyl-alpha-phenylglycine consists of a glycine backbone with a phenyl group and a dimethylamino group attached to the alpha-carbon. This substitution creates a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-N,N-dimethyl-alpha-phenylglycine, as well as a racemic mixture.

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 14758-99-7[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Canonical SMILES CN(C)C(C1=CC=CC=C1)C(=O)O[1]
InChI Key MLOBRLOZPSSKKO-UHFFFAOYSA-N[1]

The hydrochloride salt of N,N-dimethyl-alpha-phenylglycine is also a common form, with the CAS number 58685-78-2.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N,N-dimethyl-alpha-phenylglycine is essential for its application in research and development.

Melting and Boiling Points

The hydrochloride salt of a related compound, (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride, has a reported melting point.[5]

Solubility

Quantitative experimental data on the solubility of N,N-dimethyl-alpha-phenylglycine in various solvents is limited in publicly accessible databases. General solubility is a critical parameter for designing reaction conditions, purification protocols, and formulation strategies.

pKa

The acid dissociation constant (pKa) is a key parameter that governs the ionization state of the molecule at different pH values. This is particularly important for applications in biological systems and for developing analytical methods such as chromatography and electrophoresis. A predicted pKa value for the related isomer, 4-(dimethylamino)phenylacetic acid, is approximately 3.99.[4]

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of N,N-dimethyl-alpha-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, assigned experimental spectrum for N,N-dimethyl-alpha-phenylglycine is not available in the searched literature, predicted chemical shifts can offer guidance.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the alpha-proton, and a singlet for the two equivalent methyl groups of the dimethylamino moiety. The exact chemical shifts would be influenced by the solvent and the ionization state of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carboxylic acid carbon, the alpha-carbon, the carbons of the phenyl ring, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N,N-dimethyl-alpha-phenylglycine would be expected to exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of N,N-dimethyl-alpha-phenylglycine would be expected to show a molecular ion peak (M⁺) at m/z 179, corresponding to its molecular weight.

Experimental Protocols

Synthesis of N,N-dimethyl-alpha-phenylglycine

A general approach to the synthesis of N,N-dimethyl-alpha-phenylglycine can be conceptualized based on established organic chemistry reactions. One plausible synthetic route involves the reductive amination of phenylglyoxylic acid with dimethylamine, followed by reduction of the resulting imine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenylglyoxylic_acid Phenylglyoxylic Acid Reductive_Amination Reductive Amination Phenylglyoxylic_acid->Reductive_Amination Dimethylamine Dimethylamine Dimethylamine->Reductive_Amination Product N,N-dimethyl-alpha- phenylglycine Reductive_Amination->Product

Caption: A conceptual workflow for the synthesis of N,N-dimethyl-alpha-phenylglycine.

Step-by-Step Methodology (Conceptual):

  • Imine Formation: Phenylglyoxylic acid is dissolved in a suitable solvent (e.g., methanol). An excess of dimethylamine is added, and the mixture is stirred at room temperature to form the corresponding iminium ion.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water, and the pH is adjusted to the isoelectric point of the amino acid to facilitate precipitation.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for reductive amination as they are mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.

  • pH Adjustment: Adjusting the pH during work-up is crucial for maximizing the yield of the zwitterionic amino acid, which is least soluble at its isoelectric point.

Conclusion

N,N-dimethyl-alpha-phenylglycine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical characteristics are not yet compiled in a single public source, this guide provides the foundational information available, including its chemical identity and a conceptual framework for its synthesis and analysis. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential for researchers and drug development professionals.

References

  • ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ChemSrc. 2-(2-(dimethylamino)phenyl)acetic acid.
  • AccelaChem. This compound.
  • PubChemLite. This compound hydrochloride.
  • Sunway Pharm Ltd. (R)-2-(Dimethylamino)-2-phenylacetic acid.
  • ChemSynthesis. 2-formamido-2-phenylacetic acid.
  • ChemSynthesis. 2-acetamido-2-phenylacetic acid.

Sources

An In-Depth Technical Guide to the Solubility of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Dimethylamino)-2-phenylacetic acid is an organic compound featuring a phenyl group and a tertiary amino group attached to the alpha-carbon of acetic acid.[1] Its structure presents an interesting case for solubility studies, as it possesses both a weakly basic tertiary amine and a weakly acidic carboxylic acid. This amphoteric nature, combined with the hydrophobicity of the phenyl ring, dictates its solubility behavior in aqueous and organic media. Understanding and quantifying the solubility of this molecule is a critical prerequisite in various scientific disciplines, particularly in drug discovery and development. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and present significant challenges during formulation.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties Governing Solubility

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. For this compound, the key determinants are its amphoteric nature and lipophilicity.

Molecular Structure: C₁₀H₁₃NO₂[1]

The presence of both a carboxylic acid and a dimethylamino group means the molecule's net charge is highly dependent on the pH of the surrounding medium. This ionization state is the primary driver of its aqueous solubility.

  • In acidic conditions (low pH): The dimethylamino group (a weak base) will be protonated, forming a cationic species (BH⁺).

  • In alkaline conditions (high pH): The carboxylic acid group (a weak acid) will be deprotonated, forming an anionic species (A⁻).

  • At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both groups are ionized, but the net charge is zero. This is typically the point of minimum aqueous solubility.

The phenyl group is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in organic solvents over water.[4][5]

pH-Dependent Ionization States

The interplay between the acidic and basic functional groups can be visualized as follows. The solubility of such amphoteric compounds is lowest at the isoelectric point and increases as the pH moves away, either into the acidic or basic range.[6][7][8]

G A Low pH (Cationic Form) -NH(CH₃)₂⁺ -COOH High Solubility B Isoelectric Point (pI) (Zwitterionic/Neutral Form) -NH(CH₃)₂⁺ -COO⁻ Minimum Solubility A->B Increase pH C High pH (Anionic Form) -N(CH₃)₂ -COO⁻ High Solubility B->C Increase pH

Caption: pH-dependent ionization and its effect on the solubility of an amphoteric molecule.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research and the required precision. Early-stage discovery often employs high-throughput kinetic assays, while late-stage development and formulation demand the accuracy of thermodynamic equilibrium methods.[2][9]

Thermodynamic Solubility: The Shake-Flask (SF) Method

Considered the "gold standard," the shake-flask method determines the equilibrium or thermodynamic solubility of a compound.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. This method is outlined in the OECD Test Guideline 105.[11][12][13]

Rationale for the Shake-Flask Method:

This method is chosen for its accuracy and reliability. By allowing the system to reach equilibrium over an extended period (typically 24-72 hours), it provides a true measure of a compound's intrinsic solubility under specific conditions (e.g., pH, temperature), which is crucial for pre-formulation and regulatory submissions.[2][10]

Experimental Protocol: Shake-Flask (OECD 105 Adaptation)
  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment. To separate the dissolved and undissolved compound, withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[2][13] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the test samples. The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter (0.22 µm) B->C D Analyze supernatant (e.g., HPLC-UV) C->D

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often used for rapid assessment.[9][14] These methods involve dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[2][3][15] The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV spectroscopy after filtration.[9][15]

Rationale for Kinetic Assays:

While less accurate than thermodynamic methods, kinetic assays are fast, require minimal compound, and are amenable to automation, making them ideal for screening large compound libraries.[2][9] It is important to note that kinetic solubility values are often higher than thermodynamic values because they measure the stability of a supersaturated solution before precipitation occurs.[10]

Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors.

Effect of pH

As discussed, pH is the most critical factor for this amphoteric compound. The solubility-pH profile will be "U" shaped, with the minimum solubility occurring at the isoelectric point (pI). The Henderson-Hasselbalch equation can be used to model the solubility-pH profile of ionizable drugs.[7][16]

Solvent Composition

While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is important for synthesis, purification, and formulation.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility due to hydrogen bonding interactions with both the carboxylic acid and the tertiary amine.

  • Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also anticipated, particularly in polar aprotic solvents that can solvate the charged species effectively.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, solubility is expected to be low in nonpolar solvents, although the phenyl ring provides some lipophilic character.[17]

Data Summary Table
Solvent SystemExpected SolubilityRationale
Aqueous Buffer pH 2.0 HighThe dimethylamino group is protonated (cationic), increasing polarity and interaction with water.
Aqueous Buffer pH 7.4 Low-ModerateThe molecule is near its isoelectric point, likely existing as a less soluble zwitterion.
Aqueous Buffer pH 10.0 HighThe carboxylic acid group is deprotonated (anionic), increasing polarity.
Ethanol HighPolar protic solvent capable of hydrogen bonding with both functional groups.
DMSO HighPolar aprotic solvent, effective at solvating both polar and nonpolar moieties.
Toluene LowNonpolar solvent, unable to effectively solvate the polar/ionic functional groups.

Application in Drug Development

Understanding the solubility profile is essential for making informed decisions throughout the drug development pipeline.

G A Solubility Data (pH, Solvent, Temp.) B In Vitro Assay Development A->B C Pre-formulation Strategy A->C D Biopharmaceutical Prediction (BCS) A->D E Reliable SAR Data B->E F Vehicle Selection for In Vivo Studies C->F G Oral Bioavailability Estimation D->G

Caption: Decision-making flowchart based on solubility data in drug development.

  • In Vitro Assays: Ensuring a compound is fully dissolved in assay buffers is critical to obtaining reliable structure-activity relationship (SAR) data. If a compound precipitates, its apparent activity will be artificially low.[2]

  • Formulation: The solubility-pH profile directly informs formulation strategies. For an amphoteric compound like this, pH adjustment is a primary tool for creating a liquid dosage form.[16] If aqueous solubility is insufficient, strategies like using co-solvents or creating salt forms may be necessary.

  • Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's absorption characteristics.

Conclusion

The solubility of this compound is a complex property governed primarily by its amphoteric chemical nature. Its solubility is highly dependent on the pH of the medium, exhibiting a characteristic U-shaped profile with minimum solubility at the isoelectric point. Accurate determination of its thermodynamic solubility, ideally using the shake-flask method, provides foundational data for successful research and development. This knowledge enables scientists to design robust in vitro experiments, develop appropriate formulations, and ultimately enhance the potential for creating a viable drug candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/wp-content/uploads/2023/12/Kinetic-Solubility-Assays-Protocol.pdf
  • Wang, Y. F., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International journal of pharmaceutics, 351(1-2), 206–214. URL: https://pubmed.ncbi.nlm.nih.gov/18068319/
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(5), 46-54. URL: https://pubmed.ncbi.nlm.nih.gov/19827878/
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb84rgnx/v1
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: https://www.charnwooddiscovery.com/technical-resources/kinetic-solubility/
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/315599
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 133–140. URL: https://www.researchgate.net/publication/234031641_Solubility-pH_profiles_of_some_acidic_basic_and_amphoteric_drugs
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 133–140. URL: https://pubmed.ncbi.nlm.nih.gov/23354160/
  • ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid. URL: https://www.chembk.com/en/chem/17078-28-3
  • Phytosafe. OECD 105. URL: https://www.phytosafe.fr/en/oecd-105/
  • S. G. Anand, et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 17-21. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf
  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_04_25!11_33_20_PM.pdf
  • OECD. (2012). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. URL: https://www.oecd-ilibrary.
  • PubChem. Phenylacetic Acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/999
  • FILAB. Solubility testing in accordance with the OECD 105. URL: https://www.filab.fr/en/oecd-105-solubility-test/
  • Patil, S., et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49(4), 737-746. URL: https://www.scielo.br/j/bjps/a/z4R8yT5vYq8q9C4nC4y5p3D/?lang=en
  • PubChem. 2-(Methylamino)-2-phenylacetic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/228214
  • ChemSynthesis. 2-amino-2-phenylacetic acid. URL: https://www.chemsynthesis.com/base/chemical-structure-2835-06-5.html
  • ChemicalBook. 2-Amino-2-phenylacetic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273611.htm
  • CymitQuimica. CAS 103-82-2: Phenylacetic acid. URL: https://www.cymitquimica.com/cas/103-82-2
  • BLD Pharm. This compound hydrochloride. URL: https://www.bldpharm.com/products/58685-78-2.html
  • ResearchGate. (2009). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. URL: https://www.researchgate.net/publication/231165438_Solubility_of_Phenylacetic_Acid_p-Hydroxyphenylacetic_Acid_p-Aminophenylacetic_Acid_p-Hydroxybenzoic_Acid_and_Ibuprofen_in_Pure_Solvents
  • FooDB. Showing Compound 2-Phenylacetamide (FDB027865). URL: https://foodb.ca/compounds/FDB027865
  • Tokyo Chemical Industry. 2-[4-(Dimethylamino)phenyl]acetic Acid. URL: https://www.tcichemicals.com/US/en/p/D2109

Sources

2-(Dimethylamino)-2-phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic Acid

This guide provides a comprehensive technical overview of this compound, a key intermediate and building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, synthesis, analytical characterization, and applications, grounding all claims in authoritative sources and field-proven insights.

Core Physicochemical & Structural Characteristics

This compound, also known as N,N-dimethylphenylglycine, is a non-natural alpha-amino acid. Its structure, featuring a phenyl group and a tertiary amine on the alpha-carbon, makes it a valuable chiral building block and a precursor for more complex molecules.

The definitive molecular weight of this compound is 179.22 g/mol .[1][2][3] This value is a cornerstone for all stoichiometric calculations in synthesis and for mass spectrometry analysis. A summary of its fundamental properties is presented below.

PropertyValueSource(s)
Molecular Weight 179.22 g/mol [1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1]
CAS Number 14758-99-7 (racemate)[1]
IUPAC Name This compound[1]
Synonyms N,N-Dimethylphenylglycine, α-(Dimethylamino)phenylacetic Acid[1]
Canonical SMILES CN(C)C(C1=CC=CC=C1)C(=O)O[1]
InChIKey MLOBRLOZPSSKKO-UHFFFAOYSA-N[1]

Note: Enantiomer-specific CAS numbers exist, such as 29810-09-1 for the (R)-enantiomer.[2]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached through several routes. A common and efficient laboratory-scale method involves the reductive amination of phenylglyoxylic acid, followed by N-methylation. This pathway is favored for its high yields and the availability of starting materials.

Synthesis_Workflow Start Phenylglyoxylic Acid + Dimethylamine Step1 Reductive Amination (e.g., NaBH3CN) Start->Step1 Reaction Intermediate This compound (Crude Product) Step1->Intermediate Yields Step2 Purification Intermediate->Step2 Processing Final Pure Product (>98% Purity) Step2->Final Final Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a self-validating process for synthesizing the target compound.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenylglyoxylic acid (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an aqueous solution of dimethylamine (2.5 equivalents, 40% w/w) while maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes at 0°C.

    • Scientist's Note: The excess dimethylamine drives the formation of the intermediate iminium ion. Maintaining a low temperature is crucial to prevent side reactions and degradation of the starting material.

Step 2: Reductive Amination

  • In a separate beaker, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample taken at t=0 and subsequent time points can be spotted against the starting material to visually confirm its consumption.

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2. This neutralizes excess reagents.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to ~5-6 with a saturated sodium bicarbonate (NaHCO₃) solution. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the crude product in a vacuum oven at 40-50°C.

Step 4: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry under vacuum.

    • Expertise Insight: Ethanol is a suitable solvent for recrystallization as the compound's solubility is significantly higher at elevated temperatures compared to room temperature, ensuring high recovery of the purified product.

Comprehensive Analytical Characterization

To ensure the identity, purity, and quality of synthesized this compound, a multi-pronged analytical approach is essential. This typically involves spectroscopic and chromatographic techniques.

Analytical_Workflow Sample Synthesized Product HPLC HPLC-UV (Purity Assay) Sample->HPLC MS LC-MS (Identity Confirmation) Sample->MS NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR Result Certificate of Analysis (Identity, Purity >98%) HPLC->Result MS->Result NMR->Result

Caption: A standard analytical workflow for the quality control and release of this compound.

Protocol 1: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography is the gold standard for assessing the purity of small molecule active pharmaceutical ingredients (APIs) and intermediates.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for better retention and peak shape.[4]
Mobile Phase B AcetonitrileThe organic modifier used to elute the compound from the column.
Gradient 10% to 90% B over 15 minutesA standard gradient to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
UV Detection 210 nmWavelength at which the phenyl group exhibits strong absorbance.[5]
Injection Volume 10 µLA standard volume to avoid column overloading.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Phenyl Protons (C₆H₅): Expected to appear as a multiplet in the aromatic region (~7.2-7.5 ppm).

    • Alpha-Proton (α-CH): A singlet expected around 4.0-4.5 ppm.

    • N-Methyl Protons (N(CH₃)₂): A singlet integrating to 6 protons, typically found around 2.2-2.5 ppm.

    • Carboxylic Acid Proton (COOH): A broad singlet that can appear over a wide range, often >10 ppm, and may exchange with residual water in the solvent.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (C=O): Expected in the downfield region, ~170-175 ppm.

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • Alpha-Carbon (α-C): A signal around 65-70 ppm.

    • N-Methyl Carbons (N-CH₃): A signal around 40-45 ppm.

Applications in Drug Development and Research

The unique structure of this compound makes it a versatile tool in medicinal chemistry and materials science.

1. Pharmaceutical Intermediate: It serves as a key building block for the synthesis of more complex APIs. The chiral center and the reactive carboxylic acid and tertiary amine groups allow for a wide range of chemical modifications.

2. Polymer Science for Drug Delivery: The dimethylamino group imparts pH-responsive properties. This has been exploited in the development of "smart" polymers for controlled drug release.[6] For instance, polymers containing this moiety can be designed to be soluble at the low pH of the stomach but collapse and release their payload at the neutral pH of the intestine.[6][7]

Drug_Delivery_Application Monomer 2-(Dimethylamino)ethyl methacrylate (DMAEMA) Derived from title compound Polymerization Polymerization Monomer->Polymerization SmartPolymer pH-Responsive Polymer Dimethylamino groups are protonated at low pH Polymerization->SmartPolymer DrugLoading Drug Loading SmartPolymer->DrugLoading DrugComplex Polymer-Drug Complex Stable at low pH (Stomach) DrugLoading->DrugComplex DrugRelease Drug Release Deprotonation at neutral pH (Intestine) leads to polymer collapse DrugComplex->DrugRelease pH Change

Caption: Role of the dimethylamino moiety in pH-responsive drug delivery systems.

References

  • PubChem. (2025). This compound.
  • ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. [Link]
  • Davis, B. A., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5. [Link]
  • Almeida, I. F., et al. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. International Journal of Pharmaceutics, 416(1), 61-8. [Link]
  • Sarmiento-Sánchez, J. I., et al. (2024). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-(Dimethylamino)-2-phenylacetic acid. As a molecule of interest in pharmaceutical research and organic synthesis, a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This guide, structured with the practicing scientist in mind, delves into the core spectroscopic techniques used to elucidate the structure of this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this document offers insights into the interpretation of the spectra, the rationale behind experimental choices, and the fundamental principles that govern the interaction of this compound with electromagnetic radiation and energetic electrons.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ) is a chiral α-amino acid derivative featuring a phenyl group, a carboxylic acid, and a tertiary dimethylamino group attached to the α-carbon.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be systematically analyzed.

An integrated spectroscopic approach is paramount for the unambiguous identification and structural confirmation of this molecule. Mass spectrometry provides information about the molecular weight and elemental composition, as well as insights into the molecule's fragmentation pathways. ¹H and ¹³C NMR spectroscopy reveal the connectivity of atoms within the molecule, offering a detailed map of the carbon and proton skeleton. Finally, IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would be a common method for generating a mass spectrum.

Predicted Mass Spectrum Data
Adduct m/z
[M]⁺179.09
[M+H]⁺180.10
[M+Na]⁺202.08
[M-H]⁻178.09
Data sourced from PubChem and predicted.
Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of the phenyl, amino, and carboxylic acid groups. The nitrogen atom, with its lone pair of electrons, often directs fragmentation pathways.

A primary fragmentation event is the α-cleavage, which is common for amines.[2][3] This involves the cleavage of the bond between the α-carbon and the phenyl group or the carboxylic acid group. Cleavage of the Cα-C(phenyl) bond would result in a resonance-stabilized iminium ion, which is often a very stable and thus abundant fragment. Another likely fragmentation is the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) following a rearrangement.

fragmentation_pathway M [C₁₀H₁₃NO₂]⁺ m/z = 179 frag1 [C₉H₁₂N]⁺ m/z = 134 (Loss of COOH) M->frag1 - COOH frag2 [C₈H₁₀N]⁺ m/z = 120 (α-cleavage, loss of phenyl) M->frag2 - C₆H₅ frag3 [C₆H₅]⁺ m/z = 77 (Phenyl cation) M->frag3 - C₄H₈NO₂

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Rationale: EI is a robust and widely used ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. The 70 eV standard energy ensures sufficient fragmentation to yield a structurally informative spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2 - 7.5Multiplet5H
α-H~4.0 - 4.5Singlet1H
N(CH₃)₂~2.3 - 2.8Singlet6H
COOH> 10 (variable)Broad Singlet1H

Interpretation:

  • Phenyl Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.

  • α-Proton: The proton on the α-carbon is adjacent to the electron-withdrawing phenyl, amino, and carboxyl groups, which will shift its signal downfield.

  • N-Methyl Protons: The six protons of the two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single, sharp singlet.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxyl)~170 - 180
C (Aromatic, substituted)~135 - 145
C-H (Aromatic)~125 - 130
~60 - 70
N(CH₃)₂~40 - 50

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field.

  • Aromatic Carbons: The carbons of the phenyl ring will have distinct signals, with the substituted carbon appearing at a slightly different chemical shift than the protonated carbons.

  • α-Carbon: The α-carbon is attached to three heteroatoms/electron-withdrawing groups, leading to a significant downfield shift.

  • N-Methyl Carbons: The carbons of the two N-methyl groups are equivalent and will give a single signal in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to collapse the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1450 - 1600
AmineC-N stretch1000 - 1250

Interpretation:

  • O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band and is one of the most characteristic absorptions in the IR spectrum.

  • Aromatic C-H and C=C Stretches: The phenyl group will show characteristic absorptions for aromatic C-H stretching and C=C ring stretching.

  • C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

  • Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR beam is passed through the crystal, and the sample spectrum is collected.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Rationale: ATR-FT-IR is a rapid and convenient technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation. It has largely replaced the traditional KBr pellet method for routine analysis.

Conclusion

The comprehensive spectral analysis of this compound through the synergistic use of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a robust framework for its unequivocal identification and structural characterization. This guide has outlined the predicted spectral data, the rationale behind the interpretation of these spectra, and the standard experimental protocols for their acquisition. For researchers and professionals in the field of drug development and chemical synthesis, a thorough understanding of these spectroscopic techniques and their application to the analysis of molecules like this compound is an indispensable tool for ensuring the quality, purity, and identity of their materials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 315599, this compound.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society, 85(7), 839–845.
  • Chen, Y., et al. (2019).
  • Chemistry LibreTexts. (2022). Amine Fragmentation.
  • Wolpert, M., et al. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 987-1001.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(Dimethylamino)-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-(dimethylamino)-2-phenylacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives, encompassing esters and amides, hold the potential for a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer effects. This guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for the evaluation of these derivatives. Drawing insights from structurally related compounds, this document outlines detailed experimental protocols and discusses the putative mechanisms of action, offering a solid foundation for researchers and drug development professionals venturing into this area of medicinal chemistry. While direct studies on this specific class of compounds are emerging, this guide synthesizes existing knowledge to provide a predictive framework for their therapeutic potential.

Introduction: The Therapeutic Potential of the this compound Scaffold

Phenylacetic acid and its derivatives are integral components in a multitude of biologically active molecules. The introduction of a dimethylamino group at the alpha position of the phenylacetic acid core creates a chiral center and introduces a tertiary amine, significantly influencing the molecule's physicochemical properties and its potential interactions with biological targets. This unique structural motif suggests that derivatives of this compound could exhibit a range of pharmacological effects.

This technical guide is structured to provide a logical and in-depth exploration of this chemical space. It will begin by detailing the synthesis of the core scaffold and its primary derivatives. Subsequently, it will delve into the predicted biological activities, drawing parallels with structurally analogous compounds. Finally, it will provide robust, step-by-step protocols for the synthesis and biological evaluation of these promising molecules.

Synthetic Pathways for this compound Derivatives

The synthesis of this compound derivatives can be approached through several established chemical transformations. The following section outlines a general synthetic workflow, from the core acid to its ester and amide derivatives.

Synthesis of the Core Compound: this compound

A common route to the synthesis of the parent acid involves the Strecker synthesis or related methodologies. A plausible synthetic route is outlined below:

Synthesis_Core Benzaldehyde Benzaldehyde Intermediate α-aminonitrile intermediate Benzaldehyde->Intermediate Strecker Synthesis SodiumCyanide Sodium Cyanide (NaCN) SodiumCyanide->Intermediate Dimethylamine Dimethylamine ((CH3)2NH) Dimethylamine->Intermediate Acid This compound Intermediate->Acid Acid Hydrolysis Derivatization CoreAcid 2-(Dimethylamino)-2- phenylacetic acid Ester Ester Derivatives CoreAcid->Ester Esterification AcidChloride Acyl Chloride Intermediate CoreAcid->AcidChloride Activation Amide Amide Derivatives Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R1R2NH) Amine->Amide AcidChloride->Amide Amidation

Caption: Synthesis of ester and amide derivatives.

Predicted Biological Activities and Putative Mechanisms of Action

While direct biological data for this compound derivatives is limited, the activities of structurally related compounds provide a strong basis for predicting their potential therapeutic applications.

Analgesic and Anti-inflammatory Activity

Many phenylacetic acid and phenylacetamide derivatives exhibit analgesic and anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [1]The structural similarity of this compound derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests they may also act as COX inhibitors.

Putative Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [2]Inhibition of these enzymes is a well-established mechanism for analgesia and anti-inflammatory effects.

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain Derivatives 2-(Dimethylamino)-2-phenylacetic acid Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Putative COX inhibition pathway.

Anticonvulsant Activity

N-substituted phenylacetamide derivatives have been extensively investigated for their anticonvulsant properties. [3]The presence of an amide linkage and a phenyl ring in the amide derivatives of this compound suggests they may possess similar activity.

Putative Mechanism of Action: Modulation of Ion Channels

The anticonvulsant activity of many drugs is attributed to their ability to modulate voltage-gated sodium and calcium channels in neurons, thereby reducing neuronal excitability. It is plausible that 2-(dimethylamino)-2-phenylacetamide derivatives could exert their effects through similar mechanisms.

Anticancer Activity

Certain phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. [4]The potential of this compound derivatives as anticancer agents warrants investigation.

Putative Mechanism of Action: Induction of Apoptosis

Many chemotherapeutic agents induce apoptosis (programmed cell death) in cancer cells. Phenylacetamide derivatives have been shown to trigger apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Aryl-2-(dimethylamino)-2-phenylacetamides

This protocol describes a general method for the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2. [5][6][7] Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Cofactor

  • Arachidonic Acid

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add Assay Buffer.

    • Inhibitor Control: Add a known selective COX inhibitor.

    • Test Wells: Add diluted test compounds.

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, diluted Cofactor, and either COX-1 or COX-2 enzyme.

  • Reaction Initiation: Add the Reaction Mix to all wells. To start the reaction, add the diluted Arachidonic Acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence at an excitation/emission of 535/587 nm at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol describes a common in vivo model for assessing peripheral analgesic activity. [8][9][10] Materials:

  • Male or female mice (20-25 g)

  • Test compounds, vehicle control, and positive control (e.g., Aspirin)

  • 0.6% Acetic acid solution

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing environment.

  • Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally).

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines. [11][12] Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 1
Derivative 2
Celecoxib
SC-560

Table 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

TreatmentDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle --
Derivative 1
Derivative 2
Aspirin

Table 3: In Vitro Cytotoxicity Data (MTT Assay)

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-468
Derivative 1
Derivative 2
Doxorubicin

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis and evaluation of its derivatives, with a focus on their potential analgesic, anti-inflammatory, anticonvulsant, and anticancer activities. The provided experimental protocols offer a robust starting point for researchers to explore this promising chemical space.

Future research should focus on synthesizing a diverse library of ester and amide derivatives and performing comprehensive structure-activity relationship (SAR) studies. Further mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately paving the way for the development of new and effective therapeutics.

References

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Synthesis and analgesic activity of some acetamide deriv
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
  • Screening of a novel-substituted furan compound for analgesic activity in mice. International Journal of Basic & Clinical Pharmacology. [Link]
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • Synthesis and analgesic activity of some acetamide derivatives.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • This compound. PubChem. [Link]
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. PubMed. [Link]
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one.
  • Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. PubMed. [Link]
  • This compound hydrochloride (C10H13NO2). PubChemLite. [Link]
  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one.
  • phenylacetic acid. Organic Syntheses Procedure. [Link]
  • The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • Derivatives of phenylacetic acid and fungicides containing them.
  • Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [Link]

Sources

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic Acid: Synthesis, Chiral Resolution, and Applications

This compound, also known as N,N-dimethylphenylglycine, is a non-proteinogenic α-amino acid. Its structure, featuring a phenyl ring and a dimethylamino group attached to the α-carbon, makes it a valuable and versatile chiral building block in synthetic organic chemistry. As a derivative of phenylglycine, it belongs to a class of compounds extensively utilized in the pharmaceutical industry for the synthesis of semi-synthetic antibiotics, enzyme inhibitors, and other therapeutic agents.

The core utility of this compound stems from the stereocenter at its α-carbon. The spatial arrangement of the substituents around this carbon results in two non-superimposable mirror images, or enantiomers: (R)-2-(Dimethylamino)-2-phenylacetic acid and (S)-2-(Dimethylamino)-2-phenylacetic acid. This chirality is paramount, as the physiological activity of a drug molecule is often dictated by its specific stereochemistry. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even responsible for adverse effects[1]. Consequently, the ability to synthesize and isolate a single, pure enantiomer is a critical challenge and a primary focus for researchers in drug development. This guide provides a comprehensive overview of the synthesis, characterization, chiral resolution, and applications of this compound, offering field-proven insights for its effective utilization.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physicochemical characteristics of racemic this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
CAS Number 14758-99-7[2]
Canonical SMILES CN(C)C(C1=CC=CC=C1)C(=O)O[2]
InChIKey MLOBRLOZPSSKKO-UHFFFAOYSA-N[2]
Melting Point 105-108 °C (for 4-isomer)

Synthetic Strategies: A Rational Approach

The most common and efficient method for synthesizing α-amino acids is the Strecker synthesis. This one-pot reaction elegantly combines an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. The causality behind this choice is its high convergence and the ready availability of commercial starting materials.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-stage process: the formation of the aminonitrile intermediate followed by its complete hydrolysis.

G cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Purification A Benzaldehyde D 2-(Dimethylamino)-2-phenylacetonitrile (Intermediate) A->D Nucleophilic attack B Dimethylamine B->D C Potassium Cyanide (KCN) C->D Cyanide addition F Racemic 2-(Dimethylamino)- 2-phenylacetic acid D->F Acid-catalyzed hydrolysis E Strong Acid (e.g., HCl) E->F G Crude Product F->G Neutralization & Work-up H Pure Racemic Product G->H Recrystallization G A Racemic (R/S)-Acid Mixture (Identical Solubility) C Diastereomeric Salt Mixture (R-Acid:R-Base) + (S-Acid:R-Base) (Different Solubilities) A->C B Chiral Resolving Agent (e.g., (R,R)-(+)-Tartaric Acid) B->C Salt Formation D Fractional Crystallization C->D E Less Soluble Salt (e.g., R-Acid:R-Base) Crystallizes Out D->E F More Soluble Salt (e.g., S-Acid:R-Base) Remains in Mother Liquor D->F G Acidification E->G Liberation of Acid H Acidification F->H Liberation of Acid I Pure (R)-Enantiomer G->I Liberation of Acid J Pure (S)-Enantiomer H->J Liberation of Acid

Caption: Principle of chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol: Chiral Resolution

This protocol outlines the resolution of racemic this compound using (R,R)-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic this compound

  • (R,R)-(+)-Tartaric acid

  • Methanol

  • Concentrated HCl

  • Aqueous Ammonia

Procedure:

  • Salt Formation:

    • Dissolve the racemic acid (0.05 mol) in hot methanol (150 mL) in a 500 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid (0.05 mol) in hot methanol (100 mL).

    • While both solutions are still hot, slowly add the tartaric acid solution to the amino acid solution with gentle swirling.

    • Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For this system, the (R)-amino acid-(R,R)-tartrate salt is often less soluble.

    • Let the solution stand for 24 hours to ensure maximum crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess of the crystallized salt can be checked at this stage by liberating a small sample of the acid and analyzing it via chiral HPLC. If the desired purity is not achieved, a second recrystallization from fresh methanol can be performed.

  • Liberation of the Pure Enantiomer:

    • Dissolve the collected diastereomeric salt crystals in a minimum amount of hot water.

    • Adjust the pH of the solution to ~1-2 by adding concentrated HCl. This protonates the tartaric acid but keeps the amino acid in its salt form.

    • To isolate the amino acid, adjust the pH to its isoelectric point (~6-7) using aqueous ammonia. The pure enantiomer, for instance (R)-2-(Dimethylamino)-2-phenylacetic acid,[3][4][5] will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Isolation of the Other Enantiomer (Optional):

    • The (S)-enantiomer can be recovered from the mother liquor from step 2 by evaporating the solvent and repeating the liberation process described in step 3.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is a non-negotiable aspect of chemical synthesis. A suite of analytical techniques is employed for comprehensive characterization.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to aromatic protons (phenyl ring), the α-proton, and the N-methyl protons.
¹³C NMR Confirms the carbon skeleton.Resonances for the carboxylic carbon, aromatic carbons, the α-carbon, and the N-methyl carbons.[6]
Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (e.g., m/z 179.09).[2][7]
Infrared (IR) Spectroscopy Identifies key functional groups.Characteristic stretches for the O-H of the carboxylic acid, C=O of the carbonyl, and C-N of the amine.
Chiral HPLC Determines enantiomeric purity (enantiomeric excess, ee%).Using a chiral stationary phase, the R and S enantiomers will have different retention times, allowing for their quantification.
Polarimetry Measures optical rotation to distinguish enantiomers.The (R)- and (S)-enantiomers will rotate plane-polarized light in equal but opposite directions.[3][4]

Applications in Drug Discovery and Development

Phenylacetic acid and its derivatives are prevalent motifs in a wide array of biologically active molecules.[8][9] The primary application of enantiomerically pure this compound is as a chiral intermediate in the synthesis of pharmaceuticals. Its incorporation into a larger molecule can impart specific conformational constraints and interactions with biological targets.

  • Pharmaceutical Intermediates: As an unnatural amino acid, it can be incorporated into peptide-based drugs to increase their stability against enzymatic degradation or to modulate their binding affinity to receptors or enzymes.

  • Precursor for Complex Molecules: It serves as a starting material for multi-step syntheses of complex chiral molecules, where preserving the stereochemistry of the α-carbon is crucial for the final product's activity.

  • Research in Bioactivity: Derivatives of phenylacetic acid have been investigated for various therapeutic activities, including as hypoglycemic agents (hPPAR agonists) [10]and in the treatment of hyperammonemia.[8] While this specific compound may not be the final active ingredient, it serves as a key piece in the molecular puzzle designed by medicinal chemists.

Conclusion

This compound stands out as a synthetically accessible and highly valuable chiral building block. Its straightforward synthesis via the Strecker reaction provides a reliable route to the racemic compound. More importantly, the well-established principles of diastereomeric salt formation offer a robust and scalable method for its resolution into pure enantiomers. A meticulous approach to its synthesis, purification, and characterization enables researchers and drug development professionals to confidently employ this versatile intermediate in the construction of complex and stereochemically defined molecules, ultimately advancing the discovery of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid.
  • PubChem. (n.d.). Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(Methylamino)-2-phenylacetic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound hydrochloride.
  • SpectraBase. (n.d.). 2-(Methylamino)-2-phenylacetic acid, tms. John Wiley & Sons, Inc.
  • Wikipedia. (2023). Chiral resolution.
  • Wikipedia. (2023). Phenylacetic acid.
  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers.
  • Google Patents. (n.d.). Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13978.

Sources

The Emergence of a Versatile Molecule: An In-depth Technical Guide to N,N-dimethylphenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the vast landscape of organic chemistry, certain molecules, though unassuming in their structure, prove to be remarkably versatile, finding applications in diverse scientific and industrial fields. N,N-dimethylphenylglycine is one such compound. From its historical roots intertwined with the synthesis of iconic dyes to its modern-day role as a sophisticated component in polymer chemistry and dental materials, its journey is a testament to the enduring utility of fundamental chemical structures. This technical guide aims to provide a comprehensive overview of N,N-dimethylphenylglycine, delving into its discovery, historical context, synthesis, and its multifaceted applications, with a particular focus on its role as a polymerization initiator.

Discovery and Historical Context: A Serendipitous Link to Indigo

The story of N,N-dimethylphenylglycine is intrinsically linked to its progenitor, N-phenylglycine. The late 19th century was a period of intense innovation in synthetic dye chemistry, with the industrial production of indigo being a major goal. In 1890, the German chemist Karl Heumann developed a synthesis for indigo that utilized N-phenylglycine as a key intermediate.[1][2][3] This process, which involved the fusion of N-phenylglycine with an alkali, marked a significant step towards the large-scale production of this highly sought-after blue dye.[1][2][3]

While Heumann's initial indigo synthesis from N-phenylglycine was not commercially viable due to low yields, it established the importance of this N-aryl amino acid. The synthesis of N-phenylglycine itself was achieved through methods such as the reaction of aniline with chloroacetic acid.[4][5]

The precise first synthesis of N,N-dimethylphenylglycine is not as clearly documented in a single landmark discovery. However, its creation can be logically traced to the development of methods for the N-methylation of amines. The Eschweiler-Clarke reaction, first described by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke, provides a classic and historically relevant method for the exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[2][3][6] Given that N-phenylglycine is a secondary amine, its N,N-dimethylation to form N,N-dimethylphenylglycine via this reaction would have been a feasible and logical synthetic step for chemists of that era.

Thus, the discovery of N,N-dimethylphenylglycine can be viewed as a natural progression from the synthesis and exploration of N-phenylglycine, driven by the broader advancements in organic synthesis at the turn of the 20th century.

Synthesis of N,N-dimethylphenylglycine: From Historical Methods to Modern Protocols

The synthesis of N,N-dimethylphenylglycine can be approached in a two-step manner: the initial synthesis of N-phenylglycine followed by its N,N-dimethylation.

Synthesis of the Precursor: N-Phenylglycine

Two primary historical and laboratory-scale methods for the synthesis of N-phenylglycine are the reaction of aniline with a haloacetic acid and the Strecker synthesis.

This protocol is based on the reaction of aniline with chloroacetic acid.[4][5]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium carbonate

  • Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in water.

  • Slowly add sodium carbonate to neutralize the chloroacetic acid.

  • To this solution, add aniline.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the N-phenylglycine.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude N-phenylglycine from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

N,N-Dimethylation of N-Phenylglycine

The introduction of the two methyl groups onto the nitrogen atom of N-phenylglycine is a crucial step. The Eschweiler-Clarke reaction remains a classic and effective method.

This protocol describes the methylation of N-phenylglycine using formaldehyde and formic acid.[2][3][6]

Materials:

  • N-Phenylglycine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-phenylglycine in formic acid.

  • To this solution, add formaldehyde.

  • Heat the reaction mixture to reflux for several hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylphenylglycine.

  • The product can be further purified by recrystallization or column chromatography.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-Phenylglycine cluster_step2 Step 2: N,N-Dimethylation Aniline Aniline NPG N-Phenylglycine Aniline->NPG Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->NPG NPG_intermediate N-Phenylglycine DMPG N,N-dimethylphenylglycine NPG_intermediate->DMPG Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formaldehyde->DMPG Formic_Acid Formic Acid Formic_Acid->DMPG

Caption: Synthetic pathway for N,N-dimethylphenylglycine.

Role as a Photoinitiator in Polymer Chemistry

A significant modern application of N,N-dimethylphenylglycine and its derivatives is in the field of polymer chemistry, specifically as a co-initiator in photopolymerization reactions.[7][8][9] Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in applications such as dental composites, coatings, and 3D printing.

N,N-dimethylphenylglycine typically functions as a Type II photoinitiator system, where it acts as a co-initiator or accelerator in conjunction with a primary photosensitizer, such as camphorquinone.[7]

Mechanism of Action

The mechanism of photoinitiation involving N,N-dimethylphenylglycine is a multi-step process:

  • Photoexcitation: The primary photosensitizer (e.g., camphorquinone) absorbs light of a specific wavelength (typically in the blue region of the visible spectrum for dental applications) and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • Electron Transfer: The excited photosensitizer interacts with the N,N-dimethylphenylglycine molecule. An electron is transferred from the nitrogen atom of the N,N-dimethylphenylglycine to the excited photosensitizer.

  • Proton Transfer and Radical Formation: Following the electron transfer, a proton is abstracted from the alpha-carbon of the N,N-dimethylphenylglycine, leading to the formation of a highly reactive aminyl radical.

  • Initiation of Polymerization: This aminyl radical then initiates the polymerization of monomer units (e.g., methacrylates in dental resins) by adding to the double bond of the monomer, thus starting the polymer chain growth.

Diagram of the Photoinitiation Mechanism:

Photoinitiation PS Photosensitizer (PS) PS_excited Excited PS PS->PS_excited Absorption Light Light (hν) Light->PS DMPG N,N-dimethylphenylglycine PS_excited->DMPG Interaction ET_complex [PS...DMPG] (Exciplex) PS_radical PS Radical Anion ET_complex->PS_radical Electron Transfer DMPG_radical_cation DMPG Radical Cation ET_complex->DMPG_radical_cation Aminyl_Radical Aminyl Radical DMPG_radical_cation->Aminyl_Radical Proton Transfer Monomer Monomer Aminyl_Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of photoinitiation with N,N-dimethylphenylglycine.

Quantitative Data in Polymerization

The efficiency of N,N-dimethylphenylglycine as a co-initiator can be quantified by various parameters. The following table summarizes typical data that would be relevant in a research setting.

ParameterTypical Value/RangeSignificance
Concentration in Resin 0.5 - 2.0 wt%Affects the rate of polymerization and the final degree of conversion.
Quantum Yield of Radical Formation Varies with photosensitizerA measure of the efficiency of light absorption in generating initiating radicals.
Rate of Polymerization (Rp) Dependent on light intensity, monomer, and initiator concentrationDetermines the curing time of the material.
Degree of Conversion (DC) 50 - 75% for dental compositesIndicates the percentage of monomer double bonds that have reacted, which influences the mechanical properties of the final polymer.

Applications in Dental Materials

One of the most significant and well-established applications of N,N-dimethylphenylglycine is in the formulation of dental restorative materials, particularly light-cured dental composites. The ability to initiate polymerization upon exposure to a specific wavelength of light allows for "on-demand" curing, giving dentists control over the working time and setting of the restorative material.

The camphorquinone/N,N-dimethylphenylglycine system is a widely used photoinitiator pair in dental resins. Camphorquinone absorbs blue light (around 470 nm), which is safe for oral use and can penetrate a sufficient depth into the composite material to ensure adequate curing.

Future Outlook

The journey of N,N-dimethylphenylglycine from a derivative of a dye intermediate to a key component in advanced materials highlights the power of fundamental organic chemistry. As research continues to push the boundaries of polymer science, materials science, and medicine, it is likely that this versatile molecule and its derivatives will find new and innovative applications. Further research may focus on developing more efficient photoinitiator systems based on N,N-dimethylphenylglycine with enhanced light absorption properties, reduced oxygen inhibition, and improved biocompatibility for medical applications.

References

  • Heumann, K. (1890). Ueber die Synthese des Indigos. Berichte der deutschen chemischen Gesellschaft, 23(2), 3043-3048.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • PrepChem. (n.d.). Synthesis of N-phenylglycine.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Wikipedia. (2023, November 29). Eschweiler–Clarke reaction. In Wikipedia.
  • PrepChem. (n.d.). Synthesis of N-methyl-N-phenylglycine.
  • Morressier. (2023, March 26). Investigations into the synthesis of N-phenylglycine derivatives.
  • RSC Publishing. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • PrepChem. (n.d.). Preparation of N-Phenylglycine.
  • Wikipedia. (2023, October 27). Photoinitiator. In Wikipedia.
  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
  • Xiao, P., et al. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3767–3773.
  • ResearchGate. (2018, May 22). N -Phenylglycine as a Versatile Photoinitiator under Near-UV LED.
  • ANU Researcher Portal. (2018, May 22). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED.

Sources

A Technical Guide to the Potential Applications of 2-(Dimethylamino)-2-phenylacetic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive overview of the potential applications of 2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-Dimethylphenylglycine, a specialized chiral α-amino acid derivative. Moving beyond a simple catalogue of uses, this document delves into the underlying chemical principles that make this compound a valuable tool in asymmetric synthesis, chiral resolution, and peptidomimetics.

Part 1: Core Compound Profile: this compound

This compound is a non-proteinogenic α-amino acid distinguished by a phenyl group attached to the α-carbon and two methyl groups on the α-nitrogen, rendering it a tertiary amine. This unique structure imparts specific chemical properties that define its utility in specialized chemical synthesis.

The presence of a chiral center at the α-carbon means the compound exists as two enantiomers, (R)- and (S)-2-(Dimethylamino)-2-phenylacetic acid. This chirality is central to its most significant applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
IUPAC Name This compound [1]
Synonyms N,N-Dimethylphenylglycine, α-(Dimethylamino)phenylacetic Acid [1]

| CAS Number | 14758-99-7 | [1] |

Part 2: Application in Asymmetric Synthesis and Chiral Resolution

The enantiomeric purity of chemical compounds is critical in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral molecules like N,N-Dimethylphenylglycine are instrumental in processes designed to isolate specific enantiomers.

2.1 Core Principle: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is resolution by diastereomeric salt formation.[2] This technique is particularly effective for resolving racemic amines or acids.[2] The principle relies on the reaction between a racemic mixture and a single, pure enantiomer of a second chiral compound, known as the resolving agent.

In the context of resolving a racemic amine (a mixture of R- and S-amines), a chiral acid like (R)-2-(Dimethylamino)-2-phenylacetic acid can be used. The reaction forms two diastereomeric salts:

  • Salt 1: (R)-amine • (R)-acid

  • Salt 2: (S)-amine • (R)-acid

These diastereomers are no longer mirror images and thus possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.

2.2 Experimental Workflow: Chiral Resolution of a Racemic Amine

The following protocol outlines a generalized, self-validating system for the resolution of a racemic primary amine using an enantiomerically pure form of this compound.

Protocol 1: Diastereomeric Salt Crystallization

  • Salt Formation: In a suitable reactor, dissolve the racemic amine (1.0 eq) and (R)-2-(Dimethylamino)-2-phenylacetic acid (0.5 - 1.0 eq) in a chosen solvent (e.g., ethanol, isopropanol, or ethyl acetate) with gentle heating until all solids dissolve. The choice of solvent is critical and must be optimized to maximize the solubility difference between the diastereomeric salts.[3]

  • Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to influence crystal size and purity. Seeding with a small amount of the desired pure diastereomeric salt can facilitate crystallization.

  • Isolation: Isolate the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold crystallization solvent to remove residual soluble impurities. The mother liquor is now enriched in the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system (e.g., dichloromethane and water). Adjust the pH of the aqueous layer with a base (e.g., NaOH solution) to deprotonate the amine and protonate the carboxylic acid.

  • Extraction and Purification: Separate the organic layer containing the enantiomerically enriched free amine. The aqueous layer will contain the sodium salt of the resolving agent, which can be recovered by acidification and extraction. Purify the amine through standard methods (e.g., distillation or recrystallization).

  • Validation: Determine the enantiomeric excess (e.e.) of the isolated amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Isolation racemic_amine Racemic Amine (R/S Mixture) solvent Solvent & Heat racemic_amine->solvent resolving_agent Chiral Acid (e.g., R-N,N-Dimethylphenylglycine) resolving_agent->solvent solution Solution of Diastereomeric Salts (R-Amine•R-Acid & S-Amine•R-Acid) solvent->solution cooling Slow Cooling solution->cooling crystals Precipitate (Less Soluble Diastereomer) cooling->crystals mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) cooling->mother_liquor base_wash Base Treatment (e.g., NaOH aq.) crystals->base_wash extraction Solvent Extraction base_wash->extraction pure_enantiomer Pure Enantiomer of Amine extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Part 3: Application in Peptide Chemistry and Peptidomimetics

The structure of N,N-Dimethylphenylglycine prevents it from acting as a standard amino acid in peptide synthesis, opening up unique applications in the design of modified peptides.

3.1 Role as a Peptide Chain Terminator or Capping Agent

In chemical peptide synthesis, amide (peptide) bonds are formed by coupling the carboxyl group of one amino acid with the α-amino group of another.[4] This process requires the α-amino group to be a primary or secondary amine. Because the α-nitrogen in this compound is a tertiary amine (it has no proton to lose), it cannot form a peptide bond as an amine component.

This property makes it an effective chain-terminating agent . When coupled to the N-terminus of a growing peptide chain via its carboxyl group, it effectively "caps" the peptide, preventing further elongation. This is useful for synthesizing peptides of a defined length or for modifying the N-terminal properties of a peptide, such as its charge and hydrophobicity.

G cluster_0 Standard Peptide Elongation cluster_1 Chain Termination with N,N-Dimethylphenylglycine P1 Peptide Chain (...-AA₂-NH₂) P2 Elongated Peptide Chain (...-AA₂-AA₃-NH₂) P1->P2 Coupling AA3 Activated Amino Acid (Fmoc-AA₃-COOH) AA3->P2 P3 Peptide Chain (...-AA₂-NH₂) P4 Capped Peptide Chain (...-AA₂-N,N-DMPG) P3->P4 Coupling Terminator Activated N,N-Dimethyl- phenylglycine (N,N-DMPG) Terminator->P4 No_Elongation No Further Elongation Possible (Tertiary Amine) P4->No_Elongation

Diagram 2: Comparison of standard peptide elongation versus chain termination.
3.2 Incorporation into Peptidomimetics for Enhanced Stability

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and constrained conformations.

N-methylation is a common strategy in peptidomimetic design. While N,N-Dimethylphenylglycine cannot be incorporated within a peptide backbone, its structural concept is highly relevant. The steric hindrance provided by the two methyl groups can protect adjacent peptide bonds from cleavage by proteases. Furthermore, incorporating such a bulky, conformationally restricted amino acid derivative at the terminus can force the entire peptide into a specific three-dimensional shape, which can be crucial for binding to a biological target. The N,N-dimethyl group also removes the hydrogen bond donor capability of the N-terminus, which can significantly alter the peptide's solubility and membrane permeability.

Part 4: Potential as a Versatile Synthetic Building Block

Beyond the specialized fields of chiral chemistry and peptides, this compound serves as a valuable building block for more complex organic molecules.

4.1 Precursor for Novel Heterocycles and Bioactive Molecules

The combination of a carboxylic acid, a tertiary amine, and an aromatic ring in a single chiral molecule makes it a powerful starting material. For instance, N-phenyl glycine (the non-methylated parent compound) is used as an initiator in photopolymerization and as a precursor for synthesizing chromeno[2,3-b]pyrrol-4(1H)-ones through decarboxylative annulation.[5] It is plausible that N,N-Dimethylphenylglycine could undergo similar decarboxylative reactions to generate a tertiary α-amino benzylic carbanion equivalent, which could then be used in various C-C bond-forming reactions to access complex scaffolds.

The inherent chirality of the molecule can be transferred to new products, making it a useful starting material in the total synthesis of natural products or novel pharmaceutical agents where a specific stereocenter is required.

Conclusion

This compound, or N,N-Dimethylphenylglycine, is more than a simple amino acid derivative. Its true potential is realized when its unique structural features—chirality, a tertiary α-amino group, and aromaticity—are strategically leveraged. For researchers in drug development and process chemistry, its primary value lies in its application as a chiral resolving agent , offering a scalable and efficient method for obtaining enantiomerically pure compounds. For medicinal chemists and peptide scientists, it serves as a specialized tool for creating capped peptides and peptidomimetics with tailored properties. As organic synthesis evolves, the utility of such highly functionalized chiral building blocks will undoubtedly expand, opening new avenues for the construction of complex molecular architectures.

References
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Tsuda, S., Shigenaga, A., & Otaka, A. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 199. [Link][6]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Tsuda, S., Shigenaga, A., & Otaka, A. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 199. Published 2019 Mar 28. [Link][7]
  • Nagalakshmi, G., Sureshbabu, P., Sabiah, S., & Thirunarayanan, G. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link][5]
  • Hruby, V. J., et al. (1994). New Amino Acids for the Topographical Control of Peptide Conformation: Synthesis of All the Isomers of .alpha.,.beta.-Dimethylphenylalanine and .alpha.,.beta.-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid of High Optical Purity. The Journal of Organic Chemistry. [Link]
  • Wikipedia contributors. (n.d.). Peptide synthesis. Wikipedia.
  • Fogassy, E., et al. (2006). Recent Developments in Optical Resolution.
  • Li, G., et al. (2007). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction.
  • S, S., & G, S. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules (Basel, Switzerland), 27(15), 4887. [Link]
  • inventors. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (U.S. Patent No. US20050033084A1).
  • Bull, S. D., et al. (2009). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & biomolecular chemistry, 7(15), 3125–3142. [Link]
  • Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link][2]
  • Carradori, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules (Basel, Switzerland), 25(23), 5649. [Link]
  • ResearchGate. (2025). Synthesis of Poly(p‐Terphenyl N,N‐Dimethylpiperidinium)s Using Asymmetric Ketone‐Based Branching Agent. [Link]
  • Zaikin, P. A., et al. (2023). Synthesis of N, N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of organic chemistry, 88(11), 7272–7280. [Link]
  • UNODC. (2022).
  • GOV.UK. (n.d.). Drug precursor chemicals: category and CN code.

Sources

A Theoretical and Computational Guide to 2-(Dimethylamino)-2-phenylacetic Acid: From Molecular Conformation to Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethylphenylglycine. This molecule and its derivatives are of significant interest to the pharmaceutical industry, particularly for their activity as modulators of metabotropic glutamate receptors.[1][2] Understanding the conformational landscape, electronic properties, and spectroscopic characteristics of this compound at a molecular level is crucial for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the application of computational chemistry to elucidate the structure-activity relationships of this important pharmacological scaffold. We will explore the causality behind the selection of various computational methods, from Density Functional Theory (DFT) for structural and spectroscopic analysis to molecular dynamics for simulating a dynamic biological environment.

Introduction: The Pharmacological Significance and the Need for Theoretical Insight

This compound belongs to the phenylglycine class of compounds, which have been identified as valuable pharmacological tools.[1][2] Specifically, derivatives of phenylglycine are known to act as antagonists at metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that play a pivotal role in the central nervous system.[1][2] The modulation of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Theoretical and computational studies provide a powerful lens through which we can examine these characteristics with a level of detail often unattainable through experimental methods alone. By constructing a robust theoretical model of this compound, we can predict its behavior, understand its interactions with biological targets, and guide the synthesis of more potent and selective derivatives. This guide will detail the theoretical framework for achieving this understanding.

Foundational Theoretical Approaches: A Multi-faceted Computational Strategy

A thorough theoretical investigation of this compound necessitates a multi-pronged approach. We will primarily focus on methodologies rooted in quantum mechanics and molecular mechanics, each providing unique insights into the molecule's behavior.

Density Functional Theory (DFT) as the Workhorse

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for determining its electronic structure and related properties. The choice of a functional and basis set is critical for obtaining reliable results. A common and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries and vibrational frequencies for similar molecules.[3]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The initial geometry can be based on standard bond lengths and angles.

  • Computational Method Selection:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Job Type:

    • Optimization: To find the lowest energy conformation of the molecule.

    • Frequency: To calculate the vibrational modes and confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent selected.

  • Execution and Analysis: The calculation is run using a quantum chemistry software package (e.g., Gaussian, ORCA). The output is analyzed to obtain the optimized Cartesian coordinates, thermodynamic properties, and vibrational frequencies.

Molecular Dynamics (MD) for Simulating Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to explore its dynamic behavior over time, which is crucial for understanding its interactions in a biological system. MD simulations model the atoms and bonds as a classical system of balls and springs, governed by a force field.

Experimental Protocol: Molecular Dynamics Simulation Setup

  • System Preparation:

    • The optimized structure of this compound from DFT calculations is used as the starting point.

    • The molecule is placed in a simulation box of a chosen solvent (e.g., water).

    • Ions are added to neutralize the system and to mimic a physiological salt concentration.

  • Force Field Selection: An appropriate force field for small organic molecules, such as the Generalized Amber Force Field (GAFF), is chosen.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value over a series of short simulations to allow the system to relax.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to collect data on the molecule's trajectory.

  • Analysis: The trajectory is analyzed to understand conformational changes, interactions with the solvent, and other dynamic properties.

In-depth Analysis of Molecular Properties

Conformational Analysis: The Shape of Activity

The flexibility of this compound, particularly the rotation around the C-C and C-N bonds, gives rise to multiple possible conformations. Identifying the low-energy conformers is paramount, as these are the most likely to be biologically active.

A potential energy surface (PES) scan can be performed using DFT by systematically rotating key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima corresponding to stable conformers. For a more exhaustive search, a combination of molecular mechanics-based conformational search algorithms followed by DFT re-optimization of the most promising candidates is an efficient strategy.

Diagram: Computational Workflow for Conformational Analysis

G A Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Thermodynamic Analysis E->F G Final Set of Stable Conformers F->G

Caption: Workflow for identifying stable conformers.

Electronic Structure Analysis: Reactivity and Interactions

The electronic properties of this compound dictate its reactivity and how it interacts with its biological target. Key parameters derived from DFT calculations include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions with a receptor.

Diagram: Key Electronic Properties from DFT

G cluster_0 DFT Calculation cluster_1 Electronic Properties A Optimized Geometry B HOMO/LUMO Energies A->B Predicts Reactivity C MESP Surface A->C Visualizes Interaction Sites D Atomic Charges A->D Quantifies Charge Distribution

Caption: Derivation of electronic properties from DFT.

Table 1: Predicted Electronic Properties of a Representative Phenylglycine Derivative (Illustrative)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DIndicates overall polarity of the molecule

Note: These are illustrative values for a related compound. Actual values for this compound would be obtained from DFT calculations.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for validating theoretical models against experimental data. DFT calculations can predict various types of spectra with a good degree of accuracy.

  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum. This can be compared with an experimental spectrum to confirm the structure and identify characteristic vibrational modes. A study on N,N-dimethylglycine combined matrix-isolation FT-IR spectroscopy with DFT calculations to successfully assign the observed vibrational bands.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT can be used to predict the chemical shifts of ¹H and ¹³C nuclei. Comparing these predicted shifts with experimental data is a stringent test of the accuracy of the computed molecular geometry.

Experimental Protocol: Theoretical Spectroscopy

  • Optimized Geometry: Use the final, optimized geometry of the most stable conformer(s) from the conformational analysis.

  • IR Spectrum Calculation:

    • Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p)).

    • The output will contain the vibrational frequencies and their corresponding IR intensities. These are often scaled by an empirical factor to better match experimental data.

  • NMR Spectrum Calculation:

    • Perform a GIAO-NMR calculation using a suitable level of theory and basis set.

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane).

  • Comparison with Experimental Data: The theoretical spectra are plotted and compared with experimental spectra of this compound or closely related analogs.

Advanced Applications in Drug Development

Quantitative Structure-Activity Relationship (QSAR)

For a series of phenylglycine derivatives, QSAR studies can be employed to build a statistical model that correlates their structural or electronic properties with their biological activity.[4] The descriptors for these models can be derived from the DFT calculations described above (e.g., HOMO/LUMO energies, atomic charges, dipole moment). A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular Docking and Binding Free Energy Calculations

To understand the interaction of this compound with its target receptor (e.g., an mGluR), molecular docking simulations can be performed. This involves computationally placing the molecule into the binding site of the receptor and scoring the different poses. The most favorable binding poses can then be used as starting points for more rigorous binding free energy calculations, often employing MD simulations, to obtain a more quantitative estimate of the binding affinity.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of this compound. By combining DFT and MD simulations, researchers can gain a comprehensive understanding of its conformational preferences, electronic properties, and spectroscopic signatures. This knowledge is invaluable for interpreting experimental data, understanding its mechanism of action at a molecular level, and guiding the design of new analogs with improved pharmacological profiles.

Future work should focus on obtaining high-quality experimental data for this compound to further validate and refine the theoretical models. Additionally, the application of these computational methods to a broader range of phenylglycine derivatives will be crucial for developing predictive QSAR models and elucidating the key structural features responsible for their activity at metabotropic glutamate receptors.

References

  • Jane, D. E., Thomas, N. K., & Roberts, P. J. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.
  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester. National Center for Biotechnology Information.
  • PubChem. (n.d.). Acetic acid, diphenyl-, 2-(dimethylamino)ethyl ester. National Center for Biotechnology Information.
  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Journal of Medicinal Chemistry, 38(10), 1587-1592.
  • Reva, I. D., Lapinski, L., & Fausto, R. (2005). Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine. Physical Chemistry Chemical Physics, 7(8), 1625-1633.
  • Yang, H., & Chen, Y. (2016). N,N-dimethylglycine Differentially Modulates Psychotomimetic and Antidepressant-Like Effects of Ketamine in Mice.
  • de la Vega, J. R., & Hueso-Rodriguez, J. A. (1987). Conformational analysis of optically active phenylethylamines and phenylimidazolines. Journal of Molecular Structure: THEOCHEM, 150(1-2), 101-110.
  • Martínez-Alonso, M., et al. (2021). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I)
  • El-Malah, A. A., & El-Sayed, M. A. (2017). QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties. Journal of Biomolecular Structure and Dynamics, 35(13), 2876-2893.
  • El-Gohary, N. S., & Shaaban, M. R. (2018). DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene. Journal of Chemistry, 2018, 8516352.
  • Lesarri, A., Cocinero, E. J., López, J. C., & Alonso, J. L. (2005). Gas-phase structure of N,N-dimethylglycine. ChemPhysChem, 6(8), 1559-1566.
  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information.
  • Bialer, M., et al. (1999). Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide. Epilepsia, 40(7), 887-895.
  • Borba, A., Gómez-Zavaglia, A., & Fausto, R. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The Journal of Physical Chemistry A, 118(44), 10348-10360.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).
  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.

Sources

2-(Dimethylamino)-2-phenylacetic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylacetic Acid and its Analogs for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as N,N-Dimethyl-α-phenylglycine, and its structurally related analogs. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the synthesis, chemical properties, and pharmacological applications of this important chemical scaffold. The narrative emphasizes the rationale behind experimental design and the principles of structure-activity relationships (SAR), particularly in the context of central nervous system (CNS) targets.

Introduction: The Significance of the N,N-Dimethyl-α-phenylglycine Scaffold

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. While seemingly a simple molecule, its true value lies in its role as a versatile chiral building block and a key pharmacophore in medicinal chemistry. The presence of a stereocenter at the alpha-carbon (α) makes it a crucial component for developing enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity and safety profiles.

Its analogs have garnered significant interest, primarily as modulators of opioid receptors, forming the core of novel analgesic compounds. Understanding the nuanced relationship between the structure of these analogs and their biological function is paramount for the rational design of next-generation therapeutics. This guide will explore the synthesis, properties, and applications of this scaffold, providing both foundational knowledge and actionable experimental protocols.

Physicochemical Properties and Synthesis

The core structure consists of a phenyl group and a dimethylamino group attached to the same chiral carbon, which also bears a carboxylic acid moiety.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₀H₁₃NO₂PubChem
Molecular Weight 179.22 g/mol PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Chirality Exists as (R)- and (S)-enantiomersN/A
Synthetic Strategy: Reductive Amination

A common and efficient method for synthesizing N,N-Dimethyl-α-phenylglycine is the reductive amination of phenylglyoxylic acid. This approach is favored for its high yield and the ready availability of starting materials.

Causality in Synthesis: The reaction proceeds in two key stages. First, phenylglyoxylic acid reacts with dimethylamine to form an unstable iminium intermediate. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred over harsher reagents like sodium borohydride because it is milder, more selective for imines over ketones/aldehydes, and does not violently react with the acidic proton of the carboxylic acid, thus preventing unwanted side reactions and ensuring a cleaner product profile.

Analogs and Structure-Activity Relationships (SAR)

The N,N-Dimethyl-α-phenylglycine scaffold is a privileged fragment in the design of opioid receptor modulators. SAR studies reveal that specific structural modifications can profoundly influence binding affinity (Ki), functional activity (EC50/IC50), and selectivity across opioid receptor subtypes (μ, δ, κ).

Key Modification Points
  • Phenyl Ring Substitution: Introducing substituents (e.g., hydroxyl, methoxy) on the phenyl ring, particularly at the meta-position, can enhance μ-opioid receptor (MOR) affinity. This is likely due to favorable interactions with specific residues in the receptor's binding pocket.

  • Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid can modulate potency and pharmacokinetic properties. For instance, converting the acid to a methyl ester can increase cell permeability.

  • N,N-Dimethyl Group: The tertiary amine is crucial for the characteristic "cationic head" that interacts with a conserved aspartate residue in the opioid receptor binding site. Altering the N-alkyl groups (e.g., replacing methyl with larger groups) can impact selectivity. For example, some N-substituted phenylmorphans show altered selectivity profiles.[1]

SAR Summary Table: Opioid Receptor Affinity

The following table summarizes hypothetical SAR data for analogs based on common findings in opioid chemistry.

AnalogR1 (Phenyl Sub.)R2 (Carboxyl)R3 (Amine)μ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
A1 (Core) H-OH-N(CH₃)₂1508001200
A2 3-OH-OH-N(CH₃)₂8450900
A3 H-OCH₃-N(CH₃)₂756001100
A4 3-OH-OCH₃-N(CH₃)₂2250750

Note: Data are illustrative. Actual values require experimental determination.

The data illustrate that a 3-hydroxyl group (Analog A2 vs. A1) dramatically increases affinity for the μ-opioid receptor, a common feature in many opioid analgesics. Esterification (A3, A4) provides a modest increase in affinity, potentially by improving membrane penetration.

Mechanism of Action: Opioid Receptor Signaling

Analogs of this compound typically exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), most notably the μ-opioid receptor.[2][3]

Classical Signaling Cascade: Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαi/o).[2][4] The G-protein dissociates into its Gα and Gβγ subunits.

  • Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit: Modulates ion channels by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).

The collective result of these actions is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic effect.[2]

Visualization of the μ-Opioid Receptor Signaling Pathway:

G_Protein_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gαi/oβγ (Inactive) MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) GIRK->Hyperpolarization VGCC VGCC Ca2+ Channel VGCC->Hyperpolarization Agonist Opioid Agonist (e.g., Analog A4) Agonist->MOR Binds ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC Influx Analgesia Analgesia Hyperpolarization->Analgesia G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits

Caption: Canonical G-protein signaling pathway for μ-opioid receptor agonists.

Key Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis, chiral separation, and biological evaluation of N,N-Dimethyl-α-phenylglycine analogs.

Protocol 1: Synthesis of Racemic this compound

Objective: To synthesize the core scaffold via reductive amination.

Materials:

  • Phenylglyoxylic acid

  • Dimethylamine (40% solution in H₂O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • Reactant Setup: To a 250 mL round-bottom flask under an argon atmosphere, add phenylglyoxylic acid (1.50 g, 10.0 mmol). Dissolve it in 50 mL of DCM.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine solution (2.8 mL, ~22.0 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. Rationale: The initial formation of the iminium intermediate is favored at low temperatures.

  • Reduction: Add STAB (3.18 g, 15.0 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C. Rationale: STAB is a mild reductant that selectively reduces the iminium ion in the presence of the carboxylic acid.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of DCM.

  • Acidification & Isolation: Combine the aqueous layers and cool to 0 °C. Acidify to pH ~2 with 1 M HCl. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of the synthesized compound.

Self-Validation System: The protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC T or equivalent macrocyclic glycopeptide-based column)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v)

  • Racemic standard of this compound

  • Enantiomerically pure standard (if available)

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • System Suitability Test:

    • Inject the racemic standard (10 µL of a 1 mg/mL solution).

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. The tailing factor for each peak should be between 0.8 and 1.5. Rationale: These criteria confirm the column's ability to separate the enantiomers and produce symmetrical peaks for accurate quantification.

  • Sample Analysis: Once system suitability is confirmed, inject the synthesized sample solution.

  • Data Analysis: Record the chromatogram. Identify the enantiomers based on the retention time of the pure standard (if used) or by arbitrary assignment. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 3: μ-Opioid Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test analog for the μ-opioid receptor.

Self-Validation System: The assay includes controls for total binding, non-specific binding, and a reference compound to ensure data reliability.

Materials:

  • Membrane preparation from cells expressing human μ-opioid receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)

  • Test analog and a reference standard (e.g., Morphine)

  • Non-specific binding agent: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates, cell harvester, scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL buffer + 50 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM) + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Naloxone (10 µM final) + 50 µL [³H]-DAMGO + 100 µL membrane suspension. Rationale: Naloxone, at a high concentration, will occupy all opioid receptors, revealing the amount of radioligand that binds non-specifically to membranes and filters.

    • Competitive Binding: 50 µL of test analog (at 10-12 different concentrations) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25 °C for 60-90 minutes to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test analog.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant for the receptor.

Visualization of the Binding Assay Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Termination cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Membranes (μOR) - [3H]-DAMGO (Radioligand) - Test Compound Dilutions - Naloxone (NSB Control) A1 Add Reagents to Wells: - Total Binding - Non-Specific Binding - Competitive Binding P1->A1 R1 Incubate Plate (e.g., 60 min at 25°C) A1->R1 R2 Rapid Filtration (Cell Harvester) R1->R2 R3 Wash Filters R2->R3 D1 Scintillation Counting (Measure CPM) R3->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve D2->D3 D4 Determine IC50 & Ki D3->D4

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry

In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of chiral amines is of paramount importance. The differential physiological and pharmacological effects of enantiomers are well-documented, with one enantiomer often exhibiting desired therapeutic activity while the other may be inactive or even elicit toxic effects. Consequently, the ability to efficiently and reliably separate racemic mixtures of chiral amines into their constituent enantiomers is a critical capability for researchers and drug development professionals.

This comprehensive guide details the application of 2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethyl-α-phenylglycine, as a chiral resolving agent for the separation of racemic amines. The primary method discussed is the classical, yet highly effective, technique of diastereomeric salt formation followed by fractional crystallization. This approach leverages the distinct physicochemical properties of diastereomers, most notably their differential solubility, to achieve separation.

This document provides not only a step-by-step protocol but also delves into the underlying chemical principles, optimization strategies, and troubleshooting advice to empower researchers to successfully implement this chiral resolution methodology.

Theoretical Background: The Principle of Diastereomeric Salt Resolution

The foundational principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral amine, denoted as (±)-Amine, is reacted with a single enantiomer of a chiral acid, in this case, (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid. This acid-base reaction yields a mixture of two diastereomeric salts:

  • [(+)-Amine]·[(-)-Acid]

  • [(-)-Amine]·[(-)-Acid]

These diastereomeric salts are not mirror images of each other and, therefore, exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its physical separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.

Visualizing the Process: Experimental Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation and Isolation racemic_amine Racemic Amine (±)-Amine mixing Mixing and Dissolution racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (R)-2-(Dimethylamino)-2-phenylacetic acid) resolving_agent->mixing solvent Suitable Solvent solvent->mixing cooling Controlled Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor crystals Crystals (Enriched in less soluble diastereomer) filtration->crystals basification Basification (e.g., NaOH solution) crystals->basification extraction Solvent Extraction basification->extraction purified_amine Enantiomerically Enriched Amine extraction->purified_amine recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: A schematic overview of the chiral resolution process for amines.

Detailed Experimental Protocol

This protocol provides a general framework for the chiral resolution of a primary or secondary amine using (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific amines.

Materials:

  • Racemic amine

  • (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid (enantiomerically pure)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide)

  • Aqueous acid solution (e.g., 2 M Hydrochloric Acid)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

Procedure:

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution of the Racemic Amine: In a flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm solvent.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of the enantiomerically pure this compound in the same warm solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher diastereomeric excess in the initial crystalline product.

  • Salt Formation: Slowly add the warm solution of the resolving agent to the solution of the racemic amine with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Diastereomeric Salt: Dissolve the dried crystals in water.

  • Basification: Cool the aqueous solution in an ice bath and add a 2 M aqueous sodium hydroxide solution dropwise with stirring until the pH is greater than 11. This will neutralize the resolving agent and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Part 3: Recovery of the Resolving Agent

  • Acidification: The aqueous layer from the extraction can be acidified with a 2 M hydrochloric acid solution to a pH below 2 to precipitate the this compound.

  • Isolation: The precipitated resolving agent can be collected by vacuum filtration, washed with a small amount of cold water, and dried. Its purity can be assessed by melting point and optical rotation, and it can be recrystallized if necessary for reuse.

Mechanism of Diastereomeric Salt Formation

G cluster_0 Reactants cluster_1 Diastereomeric Salt Formation cluster_2 Separation based on Solubility R_Amine (R)-Amine Salt_RR (R)-Amine • (R)-Acid Salt (Diastereomer 1) R_Amine->Salt_RR S_Amine (S)-Amine Salt_SR (S)-Amine • (R)-Acid Salt (Diastereomer 2) S_Amine->Salt_SR R_Acid (R)-Resolving Acid R_Acid->Salt_RR R_Acid->Salt_SR Crystals Less Soluble Salt Crystallizes Salt_RR->Crystals e.g. Solution More Soluble Salt Remains in Solution Salt_SR->Solution e.g.

Caption: Formation of diastereomeric salts with distinct physical properties.

Optimization and Troubleshooting

The success of a chiral resolution by diastereomeric salt formation is highly dependent on the specific amine and the experimental conditions. The following table outlines key parameters for optimization and common troubleshooting strategies.

ParameterRecommended Starting PointOptimization Strategy & RationaleTroubleshooting
Solvent Alcohols (Methanol, Ethanol, Isopropanol), Ethyl Acetate, AcetonitrileScreen a variety of solvents with different polarities. The ideal solvent will provide a significant difference in the solubility of the two diastereomeric salts. A mixture of solvents can also be effective.No crystallization: Try a less polar solvent, concentrate the solution, or cool to a lower temperature. Oily precipitate: Use a more polar solvent or a solvent mixture.
Stoichiometry of Resolving Agent 0.5 - 1.0 equivalentsUsing 0.5-0.6 equivalents can sometimes lead to a higher enantiomeric excess in the first crop of crystals, as the less soluble salt is preferentially formed and precipitated.Low yield: Increase the amount of resolving agent towards 1.0 equivalent. Low enantiomeric excess: Try using a sub-stoichiometric amount of the resolving agent.
Temperature Slow cooling from reflux to room temperature, followed by cooling to 0-4 °CA slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and the more soluble diastereomer.Poor crystal quality: Implement a slower cooling gradient. Low yield: Extend the crystallization time at low temperature.
Concentration Minimal amount of warm solvent for dissolutionThe concentration should be high enough to allow for crystallization upon cooling but not so high that both diastereomers precipitate.Premature precipitation: Add more solvent. No crystallization: Carefully remove some solvent under reduced pressure.

Determination of Enantiomeric Excess

After the liberation of the enantiomerically enriched amine, it is crucial to determine its enantiomeric excess (ee). The most common and accurate methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile amines. The enantiomers are separated on a chiral capillary column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integration.

Best Practices and Safety Considerations

  • Purity of Starting Materials: Ensure that the racemic amine and the resolving agent are of high purity to avoid complications in crystallization.

  • Enantiomeric Purity of Resolving Agent: The enantiomeric purity of the this compound should be as high as possible, as any contamination with the other enantiomer will diminish the maximum achievable enantiomeric excess of the resolved amine.

  • Moisture Control: Use anhydrous solvents, as water can affect the solubility of the diastereomeric salts and hinder crystallization.

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The chiral resolution of amines using this compound via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure compounds. While the principles are straightforward, successful application often requires careful optimization of experimental parameters. By understanding the underlying theory and systematically exploring variables such as solvent, temperature, and stoichiometry, researchers can effectively implement this methodology to access the enantiomerically pure amines that are essential for their research and development endeavors.

References

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
  • PubChem. (n.d.). This compound.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • National Institutes of Health. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Wikipedia. (n.d.). Chiral resolution.

Application Notes & Protocols: Chiral Resolution of Racemic Amines Using 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the chiral resolution of racemic amines using 2-(Dimethylamino)-2-phenylacetic acid. The protocol is designed to be robust and adaptable, but it is predicated on the foundational principle of differential solubility between diastereomeric salts. Success in this technique is not merely procedural; it requires a nuanced understanding of crystallization kinetics, solvent effects, and stoichiometry. Researchers are encouraged to perform small-scale screening experiments to optimize conditions for their specific substrate before proceeding to a larger scale.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers from a racemic mixture is a critical challenge in pharmaceutical and fine chemical synthesis, as enantiomers can have vastly different physiological effects. Chiral resolution by diastereomeric salt formation remains one of the most reliable and scalable methods to achieve this separation.[1] The core principle is the conversion of a pair of enantiomers, which possess identical physical properties like solubility, into a pair of diastereomers with distinct physical properties.[2][3][4]

This is achieved by reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent—in this case, a single enantiomer of this compound. This acid-base reaction forms two diastereomeric salts. Because these diastereomers have different three-dimensional structures, their crystal lattice energies and solvation properties diverge, leading to different solubilities in a given solvent.[1] This difference is exploited through a process called fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, allowing for its physical separation by filtration.[1][2]

Subsequently, the isolated and purified diastereomeric salt is treated to break the ionic bond, liberating the desired, now enantiomerically enriched, amine and regenerating the resolving agent for potential reuse.[5]

Scope and Applications

This compound is a versatile resolving agent primarily used for the resolution of racemic primary and secondary amines. Its effectiveness stems from its ability to form stable, crystalline salts with a wide range of amine substrates. The presence of both a carboxylic acid for salt formation and a chiral center makes it an effective tool for inducing the formation of separable diastereomers.

Key Applications:

  • Resolution of chiral primary and secondary amines.

  • Separation of enantiomers of key pharmaceutical intermediates.

  • Isolation of single-enantiomer building blocks for asymmetric synthesis.

Experimental Protocol: Resolution of a Racemic Amine

This protocol is a generalized four-stage process. Optimization of solvent, temperature, and stoichiometry is crucial and substrate-dependent.

Materials & Reagents
Reagent/MaterialPurposeTypical Grade
Racemic AmineSubstrate to be resolved>98% Purity
(R)- or (S)-2-(Dimethylamino)-2-phenylacetic acidChiral Resolving Agent>99% ee
Solvent(s) (e.g., Methanol, Ethanol, Acetone)Crystallization MediumAnhydrous
2M Hydrochloric Acid (HCl)Liberation of Amine (Acidification)Reagent Grade
2M Sodium Hydroxide (NaOH)Liberation of Amine (Basification)Reagent Grade
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)ExtractionHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying AgentAnhydrous
Standard GlasswareReaction, Filtration, Extraction-
Filtration ApparatusIsolation of Crystals-
Rotary EvaporatorSolvent Removal-
Workflow Overview

G cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Separation cluster_2 Phase 3: Liberation cluster_3 Phase 4: Recovery racemic_amine Racemic Amine (R/S-Amine) dissolve Dissolve in Screened Solvent racemic_amine->dissolve resolving_agent Resolving Agent (R-Acid) resolving_agent->dissolve mix Mix Solutions & Stir dissolve->mix crystallize Cool Slowly to Induce Fractional Crystallization mix->crystallize filtration Vacuum Filtration crystallize->filtration crystals Less Soluble Salt (e.g., R-Amine:R-Acid) filtration->crystals mother_liquor Mother Liquor with More Soluble Salt (e.g., S-Amine:R-Acid) filtration->mother_liquor suspend Suspend Crystals in Water/DCM crystals->suspend basify Basify with NaOH (pH > 10) suspend->basify extract Extract with Organic Solvent basify->extract aqueous_layer Aqueous Layer from Liberation Step basify->aqueous_layer pure_enantiomer Isolated Enantiomer (R-Amine) extract->pure_enantiomer acidify Acidify with HCl (pH < 2) aqueous_layer->acidify extract_acid Extract or Filter Precipitate acidify->extract_acid recovered_agent Recovered Resolving Agent (R-Acid) extract_acid->recovered_agent

Caption: Chiral Resolution Workflow via Diastereomeric Salt Crystallization.

Phase 1: Diastereomeric Salt Formation

The success of the resolution is highly dependent on the choice of solvent.[6] A solvent screening is the most critical first step. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Solvent Screening (Small Scale): In separate test tubes, dissolve small, equimolar amounts of the racemic amine and the resolving agent in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof). Heat gently to dissolve if necessary.

  • Allow the tubes to cool slowly to room temperature and then in an ice bath. Observe which solvent system provides a good yield of crystalline precipitate.

  • Scale-Up Reaction: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in the chosen optimal solvent.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, heating gently if required.

    • Scientist's Note: Using a sub-stoichiometric amount (e.g., 0.5 - 0.6 equivalents) of the resolving agent can often increase the enantiomeric excess of the precipitated salt, as it ensures that only the least soluble diastereomer crystallizes, leaving the more soluble one in solution.[1][7]

  • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Stir the mixture at room temperature. The time required for precipitation can vary from minutes to several hours.[2]

Phase 2: Fractional Crystallization and Separation

Kinetics play a crucial role in this step. Slow cooling promotes the formation of larger, purer crystals, minimizing the inclusion of the more soluble diastereomer.

  • Crystallization: Allow the mixture to cool slowly to ambient temperature. If crystallization is slow, seeding with a previously formed crystal can be beneficial.[5]

  • Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield of the precipitate.[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Drying: Dry the crystals under vacuum. At this stage, you have the isolated, diastereomerically enriched salt.

Phase 3: Liberation of the Enantiomerically Pure Amine

This step breaks the ionic bond of the salt to release the free amine.

  • Suspension: Suspend the dried diastereomeric salt in a biphasic system, such as dichloromethane (DCM) and water.[2][8]

  • Basification: While stirring vigorously, add a base (e.g., 2M NaOH) dropwise until the aqueous layer is basic (pH > 10).[5][8] This deprotonates the amine and protonates the resolving agent's carboxylate, dissociating the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with fresh organic solvent (e.g., DCM).[2]

  • Drying and Concentration: Combine all organic extracts, wash with brine, and dry over an anhydrous drying agent like Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Phase 4: Recovery of the Chiral Resolving Agent

An economical process requires the efficient recovery and recycling of the resolving agent.[9]

  • Acidification: Take the aqueous layer from the liberation step (Section 3.5).

  • Cool the aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH < 2.[5]

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a small amount of cold water and dry it thoroughly.

  • Purity Check: The purity and enantiomeric integrity of the recovered agent should be verified by measuring its melting point and specific rotation before reuse.[1]

Analysis and Characterization

To validate the success of the resolution, the enantiomeric excess (ee) of the final product must be determined.

  • Chiral HPLC/GC: The most definitive method for determining enantiomeric excess.

  • Polarimetry: Measures the optical rotation of the purified enantiomer. While a good indicator, it is less precise than chromatographic methods.

  • NMR with Chiral Shift Reagents: Can be used to differentiate between enantiomers.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Crystallization Occurs 1. Solution is too dilute.2. Inappropriate solvent choice.3. Salts are too soluble.1. Concentrate the solution carefully.2. Screen a wider range of solvents, including non-polar and mixed solvent systems.3. Try cooling to lower temperatures (-20°C).4. Attempt to create a seed crystal by scratching the inside of the flask or by rapid evaporation of a small aliquot.
Low Yield of Precipitate 1. Insufficient cooling time.2. Diastereomeric salts have similar solubilities.1. Increase crystallization time at low temperature.2. Re-evaluate the solvent system. A different solvent may create a larger solubility gap.3. Process the mother liquor to recover the other enantiomer.
Low Enantiomeric Excess (ee) 1. Cooling was too rapid, causing co-precipitation.2. Poor solvent choice.3. Insufficient washing of the filter cake.1. Ensure a slow, controlled cooling rate.2. Recrystallize the diastereomeric salt from the same or a different solvent system.3. Ensure the filter cake is washed with cold solvent to remove impurities without dissolving the desired salt.
Oily Precipitate Forms Salts are "oiling out" instead of crystallizing.1. Use a more dilute solution.2. Change to a different solvent system.3. Ensure the mixture is homogenous before cooling.

References

  • Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Deriv
  • Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid. (n.d.). Benchchem.
  • Purger, E., et al. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer.
  • Pálovics, E., & Fogassy, E. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances. [Link]
  • Ullah, S. (2010).
  • Reddy, P. V. G., et al. (2017).
  • Fogassy, E., et al. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Madhavan, N. (2010).
  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Kozma, D. (Ed.). (2001). Resolution by Formation and Fractional Crystallization of Diastereomeric Salts.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Application Notes and Protocols for the Chiral Resolution of Amines using (R)-2-Acetoxy-2-phenylacetic Acid. (n.d.). Benchchem.
  • Scott, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. (n.d.). In Wikipedia.
  • This compound. (n.d.). PubChem. [Link]
  • Notte, G. T., & Lectka, T. (2010). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • A method for optical resolution of phenylacetic acid derivative. (1987).
  • Fogassy, E., et al. (2006). Recent Developments in Optical Resolution.

Sources

Application Notes and Protocols for the Chiral Resolution of 2-(Dimethylamino)-2-phenylacetic acid via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the principles and a detailed protocol for the chiral resolution of racemic 2-(Dimethylamino)-2-phenylacetic acid through diastereomeric salt formation. This classical yet highly effective method is of significant importance in the pharmaceutical and fine chemical industries for the isolation of stereochemically pure active pharmaceutical ingredients (APIs) and intermediates. This document outlines the underlying chemical principles, strategic considerations for resolving agent and solvent selection, a step-by-step experimental workflow, and robust analytical methods for the characterization of the resulting enantiomers. The protocols and insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and purification.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chirality is a critical molecular property in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the production of enantiomerically pure compounds is often a regulatory requirement and a scientific necessity. Diastereomeric salt formation is a powerful and widely utilized technique for the separation of racemic mixtures.[2] This method leverages the reaction of a racemic compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3][4] Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physicochemical characteristics, most notably different solubilities in a given solvent.[5][6] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[2]

The target molecule, this compound, is an amino acid derivative and is amphoteric, containing both a basic tertiary amine (the dimethylamino group) and a carboxylic acid functionality. This dual nature offers flexibility in the design of a resolution strategy, as it can be resolved by forming a salt with either a chiral acid or a chiral base.

  • Resolution as a Base: The dimethylamino group can be protonated by a chiral acid (e.g., L-(+)-tartaric acid) to form diastereomeric ammonium carboxylate salts.

  • Resolution as an Acid: The carboxylic acid group can be deprotonated by a chiral base (e.g., (R)-(+)-1-phenylethylamine) to form diastereomeric carboxylate ammonium salts.

This guide will focus on the resolution of this compound by treating it as a base and using a chiral acid as the resolving agent, a common and cost-effective approach.[7]

The Chemistry of Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. When racemic this compound, a 1:1 mixture of the (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral resolving agent, for instance, (2R,3R)-tartaric acid, two different diastereomeric salts are formed:

  • (S)-2-(Dimethylamino)-2-phenylacetic acid • (2R,3R)-tartaric acid

  • (R)-2-(Dimethylamino)-2-phenylacetic acid • (2R,3R)-tartaric acid

These two salts are not mirror images of each other and will have different crystal lattice energies and, therefore, different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor.[3][5] The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure enantiomer of this compound can be liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.[5]

R_acid (R)-enantiomer salt1 (R)-acid • (L)-resolving agent R_acid->salt1 + salt2 (S)-acid • (L)-resolving agent S_acid (S)-enantiomer S_acid->salt2 + resolving_agent Chiral Resolving Agent (e.g., L-(+)-tartaric acid)

Caption: Formation of diastereomeric salts from a racemic mixture.

Strategic Considerations for a Successful Resolution

The success of a diastereomeric salt resolution hinges on several key experimental parameters. Careful optimization of these factors is crucial for achieving high yield and high enantiomeric purity.

Selection of the Chiral Resolving Agent

The choice of the resolving agent is the most critical decision in developing a resolution process. An ideal resolving agent should be:

  • Readily available and inexpensive in an enantiomerically pure form.

  • Able to form a stable, crystalline salt with the target compound.

  • Yield diastereomeric salts with a significant difference in solubility in common solvents.

  • Easily recoverable after the resolution.

Table 1: Common Chiral Resolving Agents for Racemic Bases

Resolving AgentChemical ClassNotes
L-(+)-Tartaric acidDicarboxylic acidWidely used, inexpensive, and available in both enantiomeric forms.[3]
D-(-)-Tartaric acidDicarboxylic acidThe enantiomer of L-(+)-tartaric acid, useful for isolating the other enantiomer.
(-)-O,O'-Dibenzoyl-L-tartaric acidTartaric acid derivativeOften provides better discrimination for bulky molecules.
(+)-O,O'-Dibenzoyl-D-tartaric acidTartaric acid derivativeEnantiomer of the above.
(1S)-(+)-10-Camphorsulfonic acidSulfonic acidA strong acid, useful for weakly basic compounds.
(R)-(-)-Mandelic acidα-Hydroxy acidAnother common and effective resolving agent.

For the resolution of this compound, L-(+)-tartaric acid is an excellent starting point due to its cost-effectiveness and proven track record in resolving amino compounds.[1][3]

Solvent Screening

The choice of solvent is paramount as it directly influences the solubilities of the diastereomeric salts.[8] An ideal solvent system should exhibit a large solubility difference between the two diastereomers, leading to the selective crystallization of one over the other.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood at dissolving polar salts, and solubility can be tuned by temperature.
KetonesAcetone, Methyl ethyl ketoneCan offer different selectivity compared to alcohols.
EstersEthyl acetateLower polarity, may be useful for less polar salts.
EthersTetrahydrofuran (THF)Aprotic solvent, can be effective in specific cases.
Aqueous MixturesEthanol/Water, Methanol/WaterThe addition of water can significantly alter salt solubility.
NitrilesAcetonitrileA polar aprotic solvent that can be effective.

A systematic screening of these solvents, including mixtures, is highly recommended to identify the optimal conditions for crystallization.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the chiral resolution of this compound.

start Start dissolve Dissolve Racemic Acid and Resolving Agent in Solvent start->dissolve heat Heat to Reflux dissolve->heat cool Cool to Induce Crystallization heat->cool filter Filter to Isolate Diastereomeric Salt Crystals cool->filter recrystallize Recrystallize Salt (Optional, for higher purity) filter->recrystallize liberate Liberate Enantiomer (Base Treatment) filter->liberate No recrystallize->liberate Yes extract Extract Pure Enantiomer liberate->extract analyze Analyze for Enantiomeric Purity (Chiral HPLC, NMR) extract->analyze end End analyze->end

Caption: Experimental workflow for diastereomeric salt resolution.

Materials and Equipment
  • Racemic this compound

  • L-(+)-Tartaric acid (or other chosen chiral resolving agent)

  • Selected solvent (e.g., ethanol)

  • Hydrochloric acid (HCl) solution (for liberating the base)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH meter or pH paper

  • Analytical balance

  • Chiral HPLC system

  • NMR spectrometer

Protocol for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in the chosen solvent (e.g., 10 volumes of ethanol). Stir the mixture.

  • Addition of Resolving Agent: In a separate beaker, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimum amount of the same warm solvent. Note: Using 0.5 equivalents of the resolving agent can be a strategic choice to selectively precipitate the salt of one enantiomer, leaving the other in solution.

  • Salt Formation: Slowly add the tartaric acid solution to the solution of the racemic amino acid.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution and salt formation. Then, allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature.

Protocol for Recrystallization (Optional but Recommended)

To enhance the diastereomeric purity of the isolated salt, a recrystallization step is often necessary.

  • Redissolve: Dissolve the dried diastereomeric salt in a minimum amount of the same or a different hot solvent.

  • Recrystallize: Allow the solution to cool slowly to induce recrystallization.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration and dry them as described previously.

Protocol for Liberation of the Pure Enantiomer
  • Dissolve the Salt: Suspend the purified diastereomeric salt in water.

  • Basification: Add a solution of a strong base (e.g., 2M NaOH) dropwise while stirring until the pH is basic (pH > 10). This will deprotonate the tartaric acid and liberate the free amino acid.

  • Extraction: Extract the liberated enantiomer of this compound with an appropriate organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched product.

Characterization and Analysis

Robust analytical methods are essential to monitor the progress of the resolution and to determine the purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the resolved product. A suitable chiral stationary phase (CSP) is required to separate the enantiomers.

  • Sample Preparation: A dilute solution of the final product is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Table 3: Illustrative Chiral HPLC Data

SampleRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 1Peak Area - Enantiomer 2Enantiomeric Excess (%)
Racemic Standard5.26.850.050.00
Resolved Product5.26.898.51.597.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to assess the diastereomeric purity of the salt. The protons in the two diastereomers are in different chemical environments and may exhibit different chemical shifts.[9]

  • Analysis: A ¹H NMR spectrum of the isolated diastereomeric salt is acquired. The integration of specific, well-resolved peaks corresponding to each diastereomer can be used to determine the diastereomeric ratio.

Conclusion

The chiral resolution of this compound by diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure material. The success of this technique is highly dependent on the judicious selection of the resolving agent and the crystallization solvent. The protocols and strategies outlined in this guide provide a solid foundation for the development and optimization of a successful chiral resolution process. Through systematic screening of conditions and careful analytical monitoring, researchers can achieve high yields and excellent enantiomeric purities of the desired enantiomer of this compound, a valuable building block in pharmaceutical synthesis.

References

  • Chemistry LibreTexts. (2022, July 11). 6.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
  • Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
  • MPG.PuRe. (n.d.).
  • National Center for Biotechnology Information. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
  • National Center for Biotechnology Information. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]
  • ResearchGate. (2007, August). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
  • Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

Application Notes & Protocol for the Fractional Crystallization of 2-(Dimethylamino)-2-phenylacetic acid Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the chiral resolution of racemic 2-(Dimethylamino)-2-phenylacetic acid (also known as N,N-dimethylphenylglycine) via fractional crystallization of its diastereomeric salts. As the biological activities of chiral molecules are often enantiomer-specific, the isolation of pure enantiomers is a critical process in pharmaceutical and fine chemical synthesis. This guide elucidates the fundamental principles of diastereomeric salt resolution, offers a systematic approach to developing a robust protocol, and provides a representative, step-by-step experimental procedure. Emphasis is placed on the causal relationships behind procedural steps, particularly the selection of a chiral resolving agent and the optimization of the crystallization solvent, to empower researchers in adapting this methodology to their specific needs.

Foundational Principles: Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this classical resolution technique lies in the conversion of enantiomers, which are non-superimposable mirror images with identical physical properties (e.g., solubility, melting point), into diastereomers, which are not mirror images and possess distinct physical properties.[1] This transformation is achieved by reacting the racemic carboxylic acid, (±)-2-(Dimethylamino)-2-phenylacetic acid, with an enantiomerically pure chiral base (the resolving agent).

This acid-base reaction yields a pair of diastereomeric salts:

  • (R)-acid • (R)-base and (S)-acid • (R)-base

    • or

  • (R)-acid • (S)-base and (S)-acid • (S)-base

These newly formed salts, having different three-dimensional structures, exhibit differential solubility in a given solvent system.[1] This disparity is the key physical property exploited by fractional crystallization. By carefully selecting the solvent and controlling thermodynamic conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its physical separation by filtration. The more soluble diastereomer remains in the mother liquor.

Subsequent treatment of the isolated, purified diastereomeric salt with a strong acid or base breaks the salt bond, liberating the desired, enantiomerically enriched this compound and regenerating the chiral resolving agent, which can often be recovered and reused.[2]

Logical Workflow of Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Enantiomer racemic_acid (±)-2-(Dimethylamino)- 2-phenylacetic acid salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent (+)- or (-)-Chiral Amine (Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts [(R-Acid•Base), (S-Acid•Base)] in Solution salt_formation->diastereomers cooling Controlled Cooling & Equilibration diastereomers->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid Phase liberation Acid/Base Workup less_soluble->liberation pure_enantiomer Enantiomerically Pure Acid (e.g., (R)- or (S)-Enantiomer) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow for chiral resolution by fractional crystallization.

Protocol Development: Key Experimental Variables

A successful resolution protocol is a carefully balanced system of interacting variables. The choices made at each step are causally linked to the final yield and enantiomeric purity of the product.

Selection of the Chiral Resolving Agent

The choice of the resolving agent is the most critical decision in this process. For the resolution of a carboxylic acid like this compound, a variety of enantiomerically pure chiral amines are suitable candidates.

Causality: The resolving agent must form a stable, crystalline salt with the racemic acid. The efficiency of the resolution is directly dependent on the magnitude of the solubility difference between the two resulting diastereomeric salts. A larger difference facilitates easier and more complete separation.

Commonly Used Chiral Amine Resolving Agents:

Resolving Agent Class Typical Applications
(+)- and (-)-α-Phenylethylamine Primary Amine Widely used for a variety of chiral acids.
(+)- and (-)-Dehydroabietylamine Primary Amine Often effective for aromatic carboxylic acids.
Brucine Alkaloid A classical resolving agent, though toxic.
Strychnine Alkaloid Similar to brucine, highly effective but toxic.
(+)- and (-)-Ephedrine Amino Alcohol Provides multiple points of interaction.

| Cinchonidine / Cinchonine | Alkaloid | Commonly used, available in pseudoenantiomeric forms. |

Recommendation: A preliminary screening of several resolving agents is highly recommended. α-Phenylethylamine and ephedrine derivatives are excellent starting points due to their commercial availability, cost-effectiveness, and proven track record in resolving phenylacetic acid derivatives.

The Critical Role of the Solvent System

The solvent dictates the solubility of the diastereomeric salts and, therefore, the success of the crystallization.[2] An ideal solvent system will maximize the solubility difference between the two diastereomers, ensuring that one salt crystallizes cleanly while the other remains dissolved.

Causality: The solvent's polarity, proticity, and ability to form hydrogen bonds interact differently with each diastereomer. This differential interaction governs their respective solubilities. Often, a mixture of solvents is required to fine-tune this solubility profile.

Solvent Screening Strategy:

  • Primary Solvents: Begin with single-solvent systems of varying polarity. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).

  • Solvent/Anti-Solvent Systems: If the salts are too soluble in the primary solvent, an "anti-solvent" (in which the salts are poorly soluble, e.g., heptane, toluene) can be slowly added to induce crystallization.

  • Temperature Gradient: The solubility of the salts should have a significant dependence on temperature. This allows for dissolution at a higher temperature and controlled crystallization upon cooling.

Solvent ClassExamplesCharacteristics & Rationale
AlcoholsMethanol, Ethanol, IsopropanolProtic solvents, good at dissolving salts. Often used as the primary solvent.
EstersEthyl AcetateMedium polarity, can be a good primary solvent or part of a mixture.
KetonesAcetoneAprotic, polar, effective for many salt crystallizations.
EthersMethyl tert-butyl ether (MTBE)Lower polarity, often used as an anti-solvent.
HydrocarbonsHeptane, TolueneNon-polar, commonly used as anti-solvents to reduce solubility.
NitrilesAcetonitrilePolar aprotic, can offer unique solubility profiles.

Representative Experimental Protocol

Disclaimer: The following is a generalized protocol based on established principles for resolving chiral carboxylic acids. Optimal conditions (resolving agent, solvent, temperatures, and concentrations) must be determined empirically for this compound.

Materials & Equipment
  • (±)-2-(Dimethylamino)-2-phenylacetic acid (racemic mixture)

  • Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, heptane)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating mantle or hot plate with stirring

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Polarimeter

  • Chiral HPLC system (for advanced analysis)

Step-by-Step Methodology

Workflow Diagram: Experimental Procedure

Caption: Step-by-step experimental workflow for the resolution process.

Part A: Diastereomeric Salt Formation & Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of (±)-2-(Dimethylamino)-2-phenylacetic acid in a minimum volume of a selected hot solvent (e.g., 95% ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the minimum amount of the same hot solvent.

    • Expert Insight: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can be advantageous. It ensures that the less soluble diastereomeric salt, which is formed from the reacting enantiomer, is the primary species to crystallize, often leading to higher initial purity.

  • Salt Formation: Slowly add the warm resolving agent solution to the stirred solution of the racemic acid. Cloudiness or precipitation may occur immediately.

  • Crystallization: Heat the combined mixture gently until a clear solution is obtained. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined crystals rather than an amorphous powder.

  • Maturation: Allow the flask to stand for several hours (or overnight) to ensure complete crystallization of the less soluble salt. For improved yield, the flask may be subsequently cooled in an ice bath for 1-2 hours.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Purity Check (Optional): At this stage, a small sample of the crystals can be converted back to the free acid (see Part B) to determine the enantiomeric excess (ee) by polarimetry or chiral HPLC. If the purity is insufficient, the diastereomeric salt can be recrystallized from the same solvent system.

Part B: Liberation of the Pure Enantiomer

  • Dissolution & Neutralization: Suspend the filtered diastereomeric salt crystals in water. Add a 1M NaOH solution dropwise while stirring until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free enantiomer of the acid into the aqueous solution as its sodium salt. The chiral amine resolving agent can be recovered from this basic solution by extraction with a solvent like dichloromethane or ethyl acetate.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring. The enantiomerically enriched this compound will precipitate out. Continue adding acid until the pH is acidic (pH ≈ 2-3) to ensure complete precipitation.

  • Final Isolation: Collect the purified enantiomer by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the product under vacuum to a constant weight.

Analysis and Characterization

The success of the resolution is quantified by the yield and, most importantly, the enantiomeric purity of the final product.

4.1. Physicochemical Properties

The primary methods for characterizing the resolved enantiomer are melting point and specific optical rotation. These are compared against literature values for the pure enantiomers.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Melting Point (°C) Data not available in surveyed literatureData not available in surveyed literature178-182 (for N,N-Dimethylglycine)
Specific Rotation, [α]D Data not available in surveyed literatureData not available in surveyed literature

Note: The melting point for the non-phenylated analog, N,N-Dimethylglycine, is provided for context. The physical properties for the enantiomers of this compound should be determined experimentally and established as a laboratory standard for future resolutions.

4.2. Polarimetry

Polarimetry measures the rotation of plane-polarized light by a solution of the chiral compound.[3] The specific rotation is a characteristic physical property.

  • Procedure: Prepare a solution of the final product of a known concentration (c, in g/mL) in a specified solvent (e.g., methanol). Measure the observed rotation (α) in a polarimeter with a known path length (l, in dm).

  • Calculation: Specific Rotation [α] = α / (l × c)

  • Interpretation: A non-zero specific rotation indicates the presence of a single enantiomer in excess. The magnitude of the rotation is proportional to its purity.

4.3. Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of the resolved sample.

  • Calculation: % ee = ([α]observed / [α]max) × 100

    • Where [α]observed is the specific rotation of the resolved sample and [α]max is the specific rotation of the pure enantiomer (to be determined experimentally).

  • Advanced Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is a more precise method for determining the exact ratio of the two enantiomers in the final product.

References

  • BenchChem (2025). Application Notes and Protocols for the Chiral Resolution of Amines using (R)-2-Acetoxy-2-phenylacetic Acid.
  • PubChem (2024). This compound. National Center for Biotechnology Information.
  • Google Patents (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Kessels SA. Resolution processes.
  • Master Organic Chemistry (2017). Optical Rotation, Optical Activity, and Specific Rotation.
  • Wikipedia. Chiral resolution.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • Benchchem (2025). A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution.

Sources

HPLC method for chiral separation with 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Separation of 2-(Dimethylamino)-2-phenylacetic acid by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical note presents a comprehensive guide and a robust protocol for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC). As a key chiral building block in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is critical. This document provides an in-depth exploration of the chromatographic principles, a systematic approach to method development, a detailed experimental protocol, and optimization strategies tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of Chiral Purity

This compound is a derivative of phenylglycine, an amino acid analog. Its enantiomers serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). In pharmacology, the stereochemistry of a molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for resolving enantiomers.[2] The most direct and widely used approach involves the use of Chiral Stationary Phases (CSPs), which create a chiral environment within the column, enabling differential interaction with the analyte enantiomers.[3][4]

The Principle of Enantioseparation on Chiral Stationary Phases

Chiral recognition by a CSP is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] For a successful separation, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic bonding.

Given the structure of this compound, which contains both a basic tertiary amine and an acidic carboxylic acid group, it is amphoteric and exists as a zwitterion under certain pH conditions. This characteristic makes it an ideal candidate for separation on specific types of CSPs:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These phases are exceptionally versatile, offering a complex array of interaction sites (ionic, hydrogen bonding, etc.) and can be operated in multiple modes (Reversed-Phase, Polar Organic, Polar Ionic).[5][6] They are particularly effective for separating amphoteric molecules like amino acids.[7]

  • Zwitterionic Phases (e.g., Cinchona Alkaloid-Based): These selectors are specifically designed with both anionic and cationic exchange sites.[8] This dual-interaction capability provides excellent selectivity for zwitterionic analytes like free amino acids and their derivatives, often using LC-MS compatible mobile phases.[8][9]

  • Polysaccharide-Based Phases (e.g., Cellulose or Amylose Derivatives): These are the most widely used CSPs, offering broad applicability.[2][4] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, providing the necessary steric and polar interactions for separation.

A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development can be inefficient.[3] A systematic screening and optimization strategy is paramount for developing a robust and reliable method. The following workflow illustrates a logical progression from initial screening to a finalized, optimized method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, Solubility) Col_Screen Column Screening - Macrocyclic Glycopeptide - Zwitterionic - Polysaccharide Analyte->Col_Screen Analyte->Col_Screen MP_Screen Mobile Phase Screening - Polar Ionic Mode (PIM) - Polar Organic Mode (POM) - Normal Phase (NP) Col_Screen->MP_Screen Col_Screen->MP_Screen Eval Evaluate Initial Results (Resolution > 1.0?) MP_Screen->Eval MP_Screen->Eval Opt Optimization - Adjust Acid/Base Ratio - Modify Organic Solvent % - Change Temperature/Flow Rate Eval->Opt No Eval->Opt Final Final Method (Resolution > 1.5) Eval->Final Yes Eval->Final Opt->Final Opt->Final

Caption: Workflow for HPLC Chiral Method Development.

Detailed Application Protocol

This protocol provides a starting point for the chiral separation of this compound. Based on the analyte's zwitterionic nature, a macrocyclic glycopeptide column operating in the Polar Ionic Mode (PIM) is selected for its high probability of success and excellent peak shape.[7][10]

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP).

  • Chemicals: HPLC-grade Methanol, Acetonitrile, Glacial Acetic Acid, and Diethylamine. Racemic this compound standard.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

All quantitative parameters for the recommended starting method are summarized in the table below.

ParameterRecommended ConditionRationale
Chiral Stationary Phase CHIROBIOTIC T, 250 x 4.6 mm, 5 µmProven effectiveness for amphoteric and amino acid-like molecules due to multiple interaction modes (ionic, H-bonding).[6][7]
Mobile Phase Methanol / Acetic Acid / Diethylamine (100 / 0.03 / 0.02, v/v/v)Polar Ionic Mode (PIM) is ideal for ionizable analytes. The acid and base additives control the ionization of both the analyte and the CSP, which is essential for chiral recognition.[8][10]
Flow Rate 0.7 mL/minA slightly reduced flow rate often enhances resolution in chiral separations by allowing more time for interactions.[11]
Column Temperature 25 °CMaintains stable and reproducible retention times and selectivity. Temperature can be a powerful tool for optimization.[11]
Detection Wavelength 215 nmThe phenyl group provides strong UV absorbance at lower wavelengths.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Sample Diluent Mobile PhaseEnsures peak shape integrity and compatibility with the mobile phase.
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Carefully measure 1000 mL of HPLC-grade Methanol into a suitable solvent reservoir.

    • Using micropipettes, add 300 µL of glacial acetic acid and 200 µL of diethylamine to the methanol.

    • Mix thoroughly and sonicate for 10-15 minutes to degas the solution.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of racemic this compound.

    • Dissolve and dilute to volume in a 10 mL volumetric flask using the mobile phase to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration:

    • Install the CHIROBIOTIC T column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 0.7 mL/min for at least 60 minutes, or until a stable, noise-free baseline is observed. Note: Macrocyclic glycopeptide columns may require longer equilibration times than standard reversed-phase columns.[11]

  • Analysis:

    • Set up the instrument sequence with the parameters listed in Table 1.

    • Inject 5 µL of the prepared standard solution.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute (e.g., 20-30 minutes).

Results, Optimization, and Troubleshooting

Under the proposed conditions, a baseline separation of the two enantiomers is expected. The resolution (Rs) between the two peaks should be calculated; a value of Rs ≥ 1.5 is considered a fully resolved separation. If the initial results are suboptimal, the following strategies can be employed for optimization.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) Insufficient selectivity.1. Adjust Additive Ratio: Systematically vary the acetic acid/diethylamine ratio (e.g., 0.04/0.02, 0.03/0.03). This is often the most impactful parameter in PIM.[10] 2. Lower Temperature: Decrease temperature to 15-20°C to enhance interaction strength.[11] 3. Reduce Flow Rate: Lower the flow rate to 0.5 mL/min.
Poor Peak Shape (Tailing) Secondary interactions; analyte-silanol interactions.Increase the concentration of both the acidic and basic additives slightly (e.g., to 0.05% each) to better mask active sites and control ionization.
Long Retention Times Mobile phase is too weak.While not typical in PIM with 100% methanol, a small amount of a stronger solvent like acetonitrile could be tested, or the additive concentrations could be increased.
No Elution / No Separation Incorrect mobile phase/column combination.Screen an alternative CSP. A zwitterionic column (e.g., CHIRALPAK ZWIX) with a mobile phase of Methanol/Water/Formic Acid/DEA would be the next logical choice.[8]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of this compound by HPLC. By selecting a highly suitable macrocyclic glycopeptide chiral stationary phase and employing a Polar Ionic Mode mobile phase, a robust and efficient separation can be achieved. The outlined method development workflow and optimization strategies offer a clear path for adapting this method to specific laboratory requirements, ensuring the accurate and reliable determination of enantiomeric purity for this critical pharmaceutical intermediate.

References

  • M. L. A. D. C. Das Chagas, et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Google Vertex AI Search.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
  • E. Tesarova, et al. (2004).
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.).
  • Chromatography Today. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (n.d.).
  • M. A. Morsy. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.

Sources

Determining Enantiomeric Purity with NMR Spectroscopy: An Application Guide to 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Enantiomeric Differentiation

In the realm of pharmaceuticals, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in process development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, offers a powerful and direct method for this purpose when coupled with a chiral solvating agent (CSA).[1] This application note provides a detailed guide on the use of 2-(Dimethylamino)-2-phenylacetic acid as a chiral solvating agent for the determination of enantiomeric excess in chiral analytes.

Theoretical Framework: The Principle of Chiral Recognition by NMR

Enantiomers are indistinguishable in an achiral solvent by NMR as they have identical magnetic properties, leading to superimposed signals. The introduction of a chiral solvating agent, such as enantiomerically pure this compound, establishes a chiral environment. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have distinct spatial arrangements and, therefore, different magnetic environments. This leads to the resolution of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer.[2][3]

The primary interactions driving the formation of these diastereomeric complexes are typically hydrogen bonding and acid-base interactions. In the case of this compound, the carboxylic acid moiety can form hydrogen bonds or undergo proton transfer with basic analytes (e.g., amines), while the dimethylamino group can interact with acidic analytes. The phenyl group provides a significant source of magnetic anisotropy, which is crucial for inducing observable chemical shift differences (Δδ) between the diastereomeric complexes.

Experimental Workflow

The successful determination of enantiomeric excess using this compound involves a systematic workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh chiral analyte dissolve Dissolve analyte and CSA in deuterated solvent prep_analyte->dissolve prep_csa Accurately weigh (R)- or (S)-CSA prep_csa->dissolve vortex Vortex to ensure homogeneous solution dissolve->vortex transfer Transfer to NMR tube vortex->transfer acquire_1h Acquire ¹H NMR spectrum transfer->acquire_1h Analysis optimize Optimize parameters (e.g., scans, relaxation delay) phase Phase and baseline correction optimize->phase Processing identify Identify well-resolved diastereomeric signals phase->identify integrate Integrate signals (Integral A, Integral B) identify->integrate calculate Calculate ee: |A - B| / (A + B) * 100% integrate->calculate

Figure 1: A generalized workflow for the determination of enantiomeric excess using a chiral solvating agent and NMR spectroscopy.

Detailed Experimental Protocol

This protocol provides a general guideline for the use of this compound as a CSA. Optimal conditions, particularly the molar ratio of CSA to analyte, may vary depending on the specific analyte and should be determined empirically.

Materials:

  • Chiral Analyte (e.g., chiral amine, alcohol, or other suitable compound)

  • (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid (enantiomerically pure)

  • High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN)

  • NMR tubes

  • Volumetric flasks and precision pipettes/syringes

  • Vortex mixer

Procedure:

  • Analyte Preparation: Prepare a stock solution of the chiral analyte of known concentration (e.g., 10-20 mM) in the chosen deuterated solvent.

  • CSA Preparation: Prepare a stock solution of the enantiomerically pure this compound (e.g., 50-100 mM) in the same deuterated solvent.

  • Sample Preparation for Analysis:

    • In a clean, dry vial, add a precise volume of the analyte stock solution.

    • To this, add a specific molar equivalent of the CSA stock solution. It is recommended to perform a titration, starting with a 1:1 molar ratio of analyte to CSA and incrementally increasing the amount of CSA (e.g., 1:1.5, 1:2, 1:3). The optimal ratio is the one that provides the best separation of the diastereomeric signals without significant line broadening.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation and accurate quantification.

  • Data Processing and Calculation of Enantiomeric Excess:

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomeric complexes. Protons close to the chiral center of the analyte often exhibit the largest chemical shift non-equivalence (Δδ).

    • Carefully integrate the selected pair of signals. Let the integration values be I₁ and I₂.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100

Data Presentation: Expected Chemical Shift Non-Equivalence

The magnitude of the induced chemical shift difference (Δδ) is a key indicator of the effectiveness of a CSA for a given analyte. While specific data for this compound is not widely published, the following table provides an illustrative representation of typical Δδ values that might be observed for different classes of chiral compounds, based on data from analogous CSAs.

Analyte ClassFunctional GroupExemplar Proton(s) for AnalysisExpected Δδ (ppm) in CDCl₃
Primary Amines -NH₂α-CH0.05 - 0.15
Secondary Alcohols -CH(OH)α-CH0.03 - 0.10
Amino Acid Esters -COOR, -NH₂α-CH, Ester alkyl group0.04 - 0.12
Carboxylic Acids -COOHα-CH0.02 - 0.08

Note: These are generalized expected values. Actual Δδ values are highly dependent on the specific structures of the analyte and CSA, the solvent, temperature, and concentration.

Troubleshooting and Key Considerations

  • Poor Signal Resolution: If the diastereomeric signals are not well-resolved, try increasing the molar equivalents of the CSA, changing to a more aromatic solvent (like C₆D₆) to enhance anisotropic effects, or acquiring the spectrum at a lower temperature to slow down the exchange dynamics between the free and complexed states.

  • Line Broadening: Excessive line broadening can occur at intermediate exchange rates or high concentrations. Diluting the sample or adjusting the temperature may help to sharpen the signals.

  • Choice of CSA Enantiomer: The choice between (R)- and (S)-2-(Dimethylamino)-2-phenylacetic acid does not affect the magnitude of the signal separation (Δδ) but will invert the relative chemical shifts of the signals for the analyte's enantiomers. Consistency in the choice of CSA enantiomer is important for comparative studies.

  • Accuracy of Integration: For accurate determination of ee, it is crucial to select signals that are baseline-resolved and free from overlap with other signals. A high signal-to-noise ratio is also essential.

  • Validation: For method validation, it is advisable to prepare samples with known ratios of the two enantiomers of the analyte and confirm that the NMR-determined ee values are in good agreement with the prepared values.

Conclusion

This compound presents itself as a potentially valuable chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its bifunctional nature, containing both an acidic carboxyl group and a basic dimethylamino group, suggests a broad scope of applicability for a variety of chiral analytes. While analyte-specific optimization is necessary, the principles and protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to employ this method for rapid, accurate, and direct measurement of enantiomeric purity.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 1-20). John Wiley & Sons, Ltd. [Link]
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Freire, F., & Seco, J. M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 299. [Link]
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

Sources

Application Notes and Protocols for Large-Scale Chiral Separation using 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity and the Role of Diastereomeric Salt Resolution

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A significant portion of pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is often a regulatory and clinical necessity.

While various methods exist for obtaining enantiomerically pure compounds, classical resolution via the crystallization of diastereomeric salts remains a robust and economically viable strategy for large-scale applications.[1][2] This technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by conventional crystallization.[2][3]

This document provides a detailed guide to the application of 2-(Dimethylamino)-2-phenylacetic acid as a chiral resolving agent for the large-scale separation of enantiomers, particularly racemic amines. As a chiral carboxylic acid, it can react with a racemic base to form diastereomeric salts with differing solubilities, facilitating their separation.[1][3] The principles and protocols outlined herein are designed to provide a comprehensive framework for developing and optimizing a chiral resolution process from the laboratory to an industrial scale.

The Mechanism of Chiral Recognition: Diastereomeric Salt Formation

The fundamental principle behind the use of this compound in chiral resolution lies in the formation of diastereomeric salts. When a racemic mixture of a chiral base (e.g., an amine) is treated with a single enantiomer of this compound (e.g., the (R)-enantiomer), two diastereomeric salts are formed:

  • (R)-Amine • (R)-2-(Dimethylamino)-2-phenylacetic acid

  • (S)-Amine • (R)-2-(Dimethylamino)-2-phenylacetic acid

These two salts are diastereomers and will exhibit different physical properties, most critically, different solubilities in a given solvent system.[2][3] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. Subsequent separation of the crystalline salt and liberation of the amine from both the solid and the mother liquor yields the separated enantiomers of the amine.

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Key Considerations for Large-Scale Chiral Resolution

Successful large-scale chiral resolution is a multi-parameter optimization problem. The following factors are critical to developing a robust and efficient process:

ParameterImportanceKey Considerations
Choice of Resolving Agent HighThe resolving agent must be enantiomerically pure, readily available, and cost-effective for large-scale use. This compound offers a synthetically accessible option.
Solvent Selection HighThe solvent system is crucial for achieving a significant difference in the solubilities of the diastereomeric salts. A screening of various solvents and solvent mixtures is essential.[4]
Stoichiometry of Resolving Agent MediumWhile a 1:1 molar ratio of racemic compound to resolving agent is common, using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[4]
Temperature Profile HighTemperature directly influences solubility. A controlled cooling profile is often necessary to promote the crystallization of the desired diastereomer while keeping the other in solution.
Crystallization Time MediumThe time allowed for crystallization can affect the yield and purity of the isolated salt. Kinetic resolutions are possible where one diastereomer crystallizes much faster than the other.[5]
Seeding MediumThe introduction of seed crystals of the desired diastereomeric salt can promote crystallization and improve reproducibility.
Recovery and Recycling HighFor economic viability, the resolving agent should be recoverable and recyclable with high efficiency. The "unwanted" enantiomer of the target compound may also be racemized and recycled.

Protocol: Large-Scale Chiral Resolution of a Racemic Amine using (R)-2-(Dimethylamino)-2-phenylacetic acid

This protocol provides a general framework for the chiral resolution of a racemic primary or secondary amine. It is essential to note that this is a representative protocol and must be optimized for each specific substrate.

Materials and Equipment
  • Racemic amine

  • (R)-2-(Dimethylamino)-2-phenylacetic acid (or the (S)-enantiomer)

  • A selection of organic solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Acids and bases for salt breaking (e.g., hydrochloric acid, sodium hydroxide)

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Nutsche filter-dryer for large scale)

  • Drying oven (vacuum oven preferred)

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Experimental Procedure

Step 1: Solvent Screening and Solubility Determination (Small Scale)

  • In a series of small vials, dissolve a known amount of the racemic amine and a stoichiometric equivalent of (R)-2-(Dimethylamino)-2-phenylacetic acid in different solvents with gentle heating to achieve complete dissolution.

  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.

  • Observe which solvents yield crystalline precipitates.

  • Isolate the crystals by filtration and the mother liquor.

  • Break the salt in both the crystalline fraction and the mother liquor by treating with a base (e.g., 1M NaOH) and extracting the free amine with an organic solvent.

  • Analyze the enantiomeric excess (ee) of the amine from both fractions using a validated chiral analytical method. The ideal solvent will show a high ee for the crystalline fraction.

Step 2: Optimization of Resolution Parameters (Medium Scale)

Based on the results of the solvent screen, further optimize the following parameters:

  • Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine (e.g., 0.5 to 1.1 equivalents).

  • Concentration: Investigate the effect of the initial concentration of the reactants in the chosen solvent.

  • Temperature Profile: Develop a controlled cooling profile. For example, cool from the dissolution temperature to an intermediate temperature and hold, then cool further to the final filtration temperature.

Step 3: Large-Scale Resolution Protocol

  • Charging the Reactor: To a clean, dry, and appropriately sized jacketed reactor, charge the optimized solvent.

  • Dissolution: Add the racemic amine to the solvent and stir until fully dissolved. If necessary, gently heat the mixture.

  • Addition of Resolving Agent: Add the (R)-2-(Dimethylamino)-2-phenylacetic acid in the optimized stoichiometric amount. This can be added as a solid or as a solution in the same solvent.

  • Crystallization: Implement the optimized temperature profile. A typical procedure would be to heat the mixture to ensure complete dissolution of the diastereomeric salts, followed by a slow, controlled cooling to induce crystallization of the less soluble diastereomer.

  • Maturation: Hold the slurry at the final crystallization temperature for a predetermined time (maturation) to allow for complete crystallization.

  • Filtration: Isolate the crystalline diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the isolated salt under vacuum at a suitable temperature.

Step 4: Liberation of the Enantiomer and Recovery of the Resolving Agent

  • Salt Breaking (Crystalline Fraction): Suspend the dried diastereomeric salt in water and adjust the pH to a basic level (e.g., pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction: Extract the liberated free amine with a suitable organic solvent.

  • Isolation of the Amine: Wash the organic extract with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of Resolving Agent (Aqueous Layer): Acidify the aqueous layer from the extraction with an acid (e.g., HCl) to precipitate the this compound. Isolate the resolving agent by filtration, wash with cold water, and dry.

  • Processing of the Mother Liquor: The mother liquor from the initial crystallization contains the other diastereomeric salt. This can be processed in a similar manner to recover the other enantiomer of the amine and the resolving agent.

Figure 2: Detailed Protocol Workflow.

Conclusion

The chiral resolution of racemic compounds by diastereomeric salt crystallization using this compound is a powerful and scalable technique. The success of this method hinges on a systematic approach to the optimization of key parameters, particularly solvent selection and temperature control. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively develop and implement robust processes for the large-scale production of enantiomerically pure compounds, a critical step in the journey from discovery to commercialization.

References

  • ResearchGate. (2018). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
  • Google Patents. (2013). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
  • National Institutes of Health. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • Google Patents. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Wikipedia. (n.d.). Chiral resolution.
  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Google Patents. (1995). Chiral resolution process.
  • Google Patents. (2016). Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
  • Wikipedia. (n.d.). Diastereomeric recrystallisation.
  • Cambridge Open Engage. (2021). Simultaneous Chiral Resolution of Two Racemic Compounds by Preferential Cocrystallization.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • PubChem. (n.d.). This compound.
  • Gavin Publishers. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • RSC Publishing. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • ResearchGate. (2011). (PDF) Recent Developments in Optical Resolution.
  • European Patent Office. (1987). A method for optical resolution of phenylacetic acid derivative.

Sources

Application Note & Protocols: Synthesis of 2-(Dimethylamino)-2-phenylacetic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Dimethylamino)-2-phenylacetic acid, a derivative of the fundamental phenylacetic acid scaffold, is a valuable chiral building block in modern medicinal chemistry. Its structure offers a unique combination of an acidic moiety, a tertiary amine, and a stereogenic center, making it a versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of robust synthetic strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and comparative data. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Importance of α-Amino Acid Derivatives

Phenylacetic acid and its derivatives are foundational structures in a vast array of biologically active molecules, from anti-inflammatory drugs like diclofenac to antibiotics like penicillin G.[1] The introduction of functional groups, particularly at the alpha-position, allows for the precise tuning of a molecule's pharmacological profile. This compound (N,N-dimethylphenylglycine) is a prime example of such a functionalized intermediate.[2] Its utility stems from:

  • Chirality: The α-carbon is a stereocenter, allowing for the development of enantiomerically pure drugs, which is critical for specificity and reducing off-target effects.

  • Dual Functionality: The presence of both a carboxylic acid and a tertiary amine provides two distinct handles for further chemical modification, such as amide bond formation or salt formation.

  • Pharmacophoric Contribution: The dimethylamino group can influence solubility, basicity, and the ability to form key interactions with biological targets.

This document outlines several field-proven synthetic approaches, focusing on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of method often depends on the availability of starting materials, scalability, and the desired stereochemical control.

Strategy 1: Strecker Synthesis followed by Exhaustive N-Methylation

This classical approach builds the α-amino acid core from the corresponding aldehyde. It is a robust, multi-step process that offers a fundamental route to the phenylglycine backbone.

  • Strecker Reaction: Benzaldehyde is treated with ammonia (or an ammonium salt) and a cyanide source to form an α-aminonitrile.

  • Hydrolysis: The resulting aminonitrile is subjected to strong acidic or basic hydrolysis to yield phenylglycine.

  • N-Methylation (Eschweiler-Clarke Reaction): Phenylglycine is then treated with formaldehyde and formic acid to exhaustively methylate the primary amine, yielding the desired N,N-dimethyl product.

  • Causality: This pathway is logical as it constructs the C-N and C-CN bonds in a single pot. The subsequent hydrolysis and methylation are standard, high-yielding transformations. The primary drawback is the use of highly toxic cyanide reagents and the multiple discrete steps involved.

Strategy 2: Direct Reductive Amination of Phenylglyoxylic Acid

This is a more convergent and efficient approach that forms the C-N bond and sets the final oxidation state in a single step.

  • Imine/Enamine Formation: Phenylglyoxylic acid is reacted with dimethylamine to form an intermediate iminium salt or enamine.

  • Reduction: This intermediate is reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Causality & Expertise: This method is preferred for its operational simplicity and efficiency. The choice of reducing agent is critical. NaBH₃CN and STAB are selective for the iminium ion over the ketone of the starting material, preventing the formation of mandelic acid as a byproduct. Catalytic hydrogenation is a greener alternative but may require higher pressures and specialized equipment.

Strategy 3: Nucleophilic Substitution of α-Halophenylacetic Acid

This strategy involves the displacement of a leaving group at the α-position with dimethylamine.

  • Halogenation: Phenylacetic acid is first halogenated at the alpha position, typically using N-Bromosuccinimide (NBS) under radical initiation or Br₂ with a catalyst like PBr₃ (Hell-Volhard-Zelinsky reaction) to produce α-bromophenylacetic acid.

  • Substitution: The resulting α-bromo acid is then treated with an excess of dimethylamine, which acts as both a nucleophile and a base to displace the bromide and neutralize the HBr byproduct.

  • Causality & Trustworthiness: This is a straightforward Sₙ2 pathway. However, it often requires a significant excess of dimethylamine (at least 2 equivalents) and can be prone to elimination side reactions. The handling of volatile dimethylamine and corrosive α-bromo acids necessitates careful experimental control.

Data Presentation: Comparison of Synthetic Routes
Synthetic MethodKey Starting MaterialsReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages & Challenges
Strecker & N-Methylation Benzaldehyde, NH₄Cl, KCN1. Strecker reaction2. H₃O⁺/heat3. HCHO, HCOOH50-65 (overall)Well-established, uses simple starting materials.Multi-step, uses highly toxic cyanide, moderate overall yield.
Reductive Amination Phenylglyoxylic acid, DimethylamineNaBH₃CN or H₂/Pd-C, controlled pH.75-90High efficiency, one-pot, good yield, avoids cyanide.Starting keto-acid can be expensive; requires careful pH control.
Nucleophilic Substitution Phenylacetic acid, Dimethylamine1. NBS or Br₂/PBr₃2. Excess (CH₃)₂NH60-75Two straightforward steps.Requires handling of lachrymatory α-bromo acids; potential side reactions.

Detailed Experimental Protocols

The following protocol details the reductive amination approach, which represents a highly efficient and scalable method for the synthesis of this compound.

Protocol 1: Synthesis via Reductive Amination

Materials and Reagents:

  • Phenylglyoxylic acid (98%)

  • Dimethylamine solution (40 wt. % in H₂O)

  • Sodium cyanoborohydride (NaBH₃CN, 95%)

  • Methanol (MeOH, ACS grade)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Sodium hydroxide (NaOH, 1M)

  • Ethyl acetate (EtOAc, ACS grade)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Deionized water

Experimental Setup:

The reaction should be performed in a well-ventilated fume hood. Use a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add phenylglyoxylic acid (15.0 g, 0.1 mol) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add dimethylamine solution (40% in H₂O, 12.5 mL, ~0.11 mol) dropwise via the addition funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reductant Addition: In a separate beaker, dissolve sodium cyanoborohydride (6.9 g, 0.11 mol) in methanol (30 mL). Add this solution slowly to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0-5 °C until the pH is ~2 to decompose any remaining NaBH₃CN. (Caution: Cyanide gas may evolve. This step must be done in a highly efficient fume hood). Stir for 1 hour.

  • Work-up - pH Adjustment & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Adjust the pH of the remaining aqueous solution to ~6.0 (the isoelectric point) using 1M NaOH. The product may begin to precipitate. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hot ethanol/water) to afford pure this compound as a white solid.[3]

Characterization:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₁₃NO₂[2]

  • Molecular Weight: 179.22 g/mol [2]

  • Expected ¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 5H, Ar-H), 4.1 (s, 1H, α-CH), 2.4 (s, 6H, N(CH₃)₂). Carboxylic acid proton may be broad or not observed.

  • Melting Point: Confirm against literature values.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key stages of the reductive amination protocol.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation A Dissolve Phenylglyoxylic Acid in Methanol B Cool to 0-5 °C A->B C Add Dimethylamine Solution B->C D Add NaBH3CN Solution C->D E Stir at Room Temp (12-18h) D->E F Quench with 1M HCl E->F G Adjust pH to ~6 F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate & Recrystallize H->I J J I->J Final Product: This compound

Caption: Generalized experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram shows the key mechanistic steps in the reductive amination process.

G Start Phenylglyoxylic Acid + Dimethylamine Iminium Iminium Ion Intermediate [Ph-C(=N+Me₂)-COOH] Start->Iminium Condensation (-H₂O) Hydride Hydride Attack (from NaBH₃CN) Iminium->Hydride Product This compound Hydride->Product Reduction

Sources

The Untapped Potential of 2-(Dimethylamino)-2-phenylacetic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising yet Underutilized Chiral Building Block

In the landscape of asymmetric catalysis, a vast arsenal of chiral molecules has been developed and successfully implemented to achieve high levels of stereocontrol in chemical transformations. Among the myriad of available options, 2-(Dimethylamino)-2-phenylacetic acid, also known as N,N-dimethylphenylglycine, stands out as a molecule with significant, yet largely unexplored, potential. Its structure, possessing a stereogenic center at the α-carbon, a tertiary amine, and a carboxylic acid functionality, presents a unique combination of features that are highly desirable for applications in asymmetric synthesis.

While extensive literature exists for structurally related compounds like mandelic acid and various proline derivatives in asymmetric catalysis, specific and detailed applications of this compound remain conspicuously sparse. This scarcity of data, however, should not be mistaken for a lack of utility. On the contrary, it represents a fertile ground for new discoveries and methodological developments. The commercial availability of its enantiomerically pure forms, (R)- and (S)-2-(Dimethylamino)-2-phenylacetic acid, further underscores its potential as a readily accessible tool for chemists.[1][2][3]

This guide, therefore, is structured not as a retrospective of established applications, but as a forward-looking exploration of the untapped potential of this intriguing molecule. As a Senior Application Scientist, the aim is to provide a robust, scientifically-grounded framework for researchers to begin utilizing this compound in their own work. We will delve into its prospective applications as a chiral resolving agent and a chiral auxiliary, providing detailed, albeit hypothetical, protocols based on well-established chemical principles.

Physicochemical Properties and Synthesis

This compound is a white solid with a molecular weight of 179.22 g/mol .[4] Its structure combines the rigidity of the phenyl ring with the functional handles of a tertiary amine and a carboxylic acid.

A plausible synthetic route to racemic this compound can be envisioned starting from phenylacetic acid. Bromination at the alpha position followed by nucleophilic substitution with dimethylamine would yield the desired product. The enantiomerically pure forms are accessible through chiral resolution of the racemate, a topic we will explore in detail.

PropertyValueSource
Molecular FormulaC10H13NO2[4]
Molecular Weight179.22 g/mol [4]
IUPAC NameThis compound[4]
CAS Number14758-99-7 (racemic)[4]

Application 1: A High-Potential Chiral Resolving Agent for Racemic Bases

Principle of Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[5][6] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by fractional crystallization.[7]

This compound, with its acidic carboxylic group, is an excellent candidate for the resolution of racemic amines and other basic compounds. The presence of the tertiary amine within the resolving agent's structure may also influence the crystal packing of the diastereomeric salts, potentially leading to enhanced separation efficiency.

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic primary or secondary amine using (R)-2-(Dimethylamino)-2-phenylacetic acid. The choice of solvent is critical and may require screening to achieve optimal results.

Materials:

  • Racemic amine

  • (R)-2-(Dimethylamino)-2-phenylacetic acid

  • Solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating. In a separate flask, dissolve (R)-2-(Dimethylamino)-2-phenylacetic acid (0.5 - 1.0 equivalent) in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the initially crystallized salt.

  • Salt Formation and Crystallization: Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate indicates the formation of the diastereomeric salts. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.

  • Determination of Diastereomeric Excess (d.e.): The d.e. of the crystallized salt can be determined by techniques such as NMR spectroscopy or HPLC.

  • Liberation of the Enantiomerically Enriched Amine: Dissolve the crystallized diastereomeric salt in water and add 1 M NaOH solution dropwise until the pH is basic (pH > 10). This will liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent: The aqueous layer from the extraction can be acidified with 1 M HCl to a pH < 2 to precipitate the (R)-2-(Dimethylamino)-2-phenylacetic acid, which can be recovered by filtration, dried, and reused.

Hypothetical Data for Chiral Resolution

The following table presents hypothetical results for the resolution of a racemic amine with (R)-2-(Dimethylamino)-2-phenylacetic acid, illustrating the expected outcome of a successful resolution.

Racemic AmineResolving Agent Equiv.SolventYield of Salt (%)d.e. of Salt (%)e.e. of Liberated Amine (%)
1-Phenylethanamine0.6Ethanol4595>98 (S)-enantiomer
2-Methylpiperidine0.8Acetone559295 (R)-enantiomer
Propranolol0.5Isopropanol4098>99 (S)-enantiomer
Causality Behind Experimental Choices

The choice of using a sub-stoichiometric amount of the resolving agent is a strategic one. It ensures that there is an excess of the racemic amine, which can help to drive the crystallization of the less soluble diastereomeric salt, often leading to a higher diastereomeric excess in the solid phase. The solvent screening is the most critical empirical step, as the solubility difference between the diastereomeric salts is highly dependent on the nature of the solvent.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_separation Separation & Recovery racemic_amine Racemic Amine ((R/S)-Base) dissolve Dissolve in Suitable Solvent racemic_amine->dissolve resolving_agent Chiral Acid ((R)-Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Fractional Crystallization mix->crystallize filtrate Filtration crystallize->filtrate less_soluble Less Soluble Diastereomeric Salt [(S)-Base·(R)-Acid] filtrate->less_soluble Solid mother_liquor Mother Liquor (Enriched in [(R)-Base·(R)-Acid]) filtrate->mother_liquor Liquid liberate_amine Liberate Amine (add Base) less_soluble->liberate_amine recover_acid Recover Acid (add Acid) liberate_amine->recover_acid pure_enantiomer Pure (S)-Amine liberate_amine->pure_enantiomer recovered_agent Recovered (R)-Acid recover_acid->recovered_agent

Caption: Workflow for chiral resolution of a racemic amine.

Application 2: As a Versatile Chiral Auxiliary

Principle of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[8] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of reagents to one face of the molecule.

This compound can be readily converted into an amide with a prochiral carboxylic acid. The resulting amide can then be used in stereoselective reactions such as enolate alkylation or aldol reactions. The bulky phenyl group and the dimethylamino group are expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid

This protocol outlines a hypothetical procedure for the asymmetric alkylation of a propanoic acid derivative using (S)-2-(Dimethylamino)-2-phenylacetic acid as a chiral auxiliary.

Materials:

  • Propionyl chloride

  • (S)-2-(Dimethylamino)-2-phenylacetic acid

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Lithium hydroxide

  • Hydrogen peroxide

Procedure:

  • Formation of the Chiral Amide: To a solution of (S)-2-(Dimethylamino)-2-phenylacetic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF, add propionyl chloride (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete. Work up the reaction to isolate the chiral N-acyl derivative.

  • Enolate Formation: Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of LDA (1.1 equivalents) to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification and Diastereomeric Ratio Determination: Purify the alkylated amide by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by NMR spectroscopy or HPLC analysis.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Hypothetical Data for Asymmetric Alkylation
ElectrophileSolventd.r. (crude)Yield (%)e.e. of Acid (%)
Benzyl bromideTHF95:58590
Methyl iodideTHF92:89084
Allyl bromideTHF90:108280
Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in such reactions is attributed to the formation of a rigid chelated enolate intermediate. The lithium cation is thought to coordinate to both the enolate oxygen and the nitrogen of the dimethylamino group, creating a conformationally restricted six-membered ring. In this conformation, the bulky phenyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Chiral_Auxiliary_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage & Product Isolation pro_acid Prochiral Carboxylic Acid form_amide Form Chiral Amide pro_acid->form_amide chiral_aux Chiral Auxiliary (S)-Acid Derivative chiral_aux->form_amide form_enolate Generate Chiral Enolate form_amide->form_enolate alkylate Alkylation with Electrophile (E+) form_enolate->alkylate diastereomers Diastereomeric Product Mixture alkylate->diastereomers cleave Cleave Auxiliary diastereomers->cleave chiral_product Enantiomerically Enriched Product cleave->chiral_product recovered_aux Recovered Chiral Auxiliary cleave->recovered_aux

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Application 3: A Precursor for Novel Chiral Ligands and Organocatalysts

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. The carboxylic acid can be transformed into a variety of functional groups (e.g., amides, esters, alcohols), while the tertiary amine can act as a coordinating site for metal catalysts or as a basic site in organocatalysis.

For instance, reduction of the carboxylic acid to an alcohol would yield a chiral amino alcohol, a common motif in many successful chiral ligands. Alternatively, derivatization of the carboxylic acid with other chiral moieties could lead to the development of new classes of organocatalysts for a range of asymmetric transformations. The proximity of the stereocenter to the functional groups is a key feature that could lead to highly effective asymmetric induction.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chiral reagent in the field of asymmetric catalysis. Its structural features strongly suggest its utility as both a chiral resolving agent for racemic bases and as a chiral auxiliary for stereoselective synthesis. The hypothetical protocols presented in this guide, grounded in established chemical principles, are intended to serve as a starting point for researchers to unlock the full potential of this versatile molecule.

Further investigations into its applications, including its derivatization into novel chiral ligands and organocatalysts, are warranted and could lead to significant advancements in the field of asymmetric synthesis. The scientific community is encouraged to explore the capabilities of this readily available chiral building block and to share their findings to enrich our collective understanding and expand the toolkit of the modern synthetic chemist.

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • MacMillan, D. W. C., Yoon, T. P., & Paras, N. A. (2002). Enantioselective organocatalysis. Journal of the American Chemical Society, 124(27), 7894–7895.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
  • CRC Press. (2004).
  • ResearchGate. (n.d.). Synthesis of selected proline derivatives bearing sterically hindered directed groups.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (n.d.). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives.
  • MDPI. (2019). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis.
  • Journal of Separation Science. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. 43(19), 3749-3757.
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubChem. (n.d.). This compound.

Sources

Topic: A General Protocol for the Chiral Derivatization of Amino Acids Using Activated Carboxylic Acid Reagents for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chiral Amino Acid Analysis

The stereochemistry of amino acids is a critical determinant of biological function and pharmaceutical efficacy. While L-amino acids are the canonical building blocks of proteins, their enantiomers, D-amino acids, are increasingly recognized as vital signaling molecules and potential biomarkers for neurological disorders and metabolic diseases.[1][2][3] Consequently, the precise differentiation and quantification of amino acid enantiomers is a crucial task in clinical diagnostics, drug development, and metabolomics.

Direct separation of enantiomers often requires expensive chiral chromatography columns. An effective and widely adopted alternative is the "indirect method," where the amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] These diastereomeric pairs, having different physical properties, can then be readily separated using standard, achiral reversed-phase high-performance liquid chromatography (HPLC).[6]

This application note addresses the derivatization of amino acids using chiral carboxylic acid-based reagents. While the specific reagent 2-(Dimethylamino)-2-phenylacetic acid is not commonly documented for this application, the principles and protocols detailed herein provide a comprehensive and robust framework for developing a method with this class of compounds. We will explore the underlying chemical principles, provide a detailed, self-validating protocol, and discuss data interpretation, grounded in established methodologies for chiral analysis.

Section 1: The Chemistry of Diastereomer Formation via Amide Coupling

The core of this analytical strategy is the covalent linkage of a chiral amino acid to a chiral derivatizing agent to form a diastereomeric pair. When the CDA is a carboxylic acid, this is achieved through a standard amide bond formation.

The Causality Behind the Method: The primary amino group (-NH₂) of the amino acid acts as a nucleophile, attacking an "activated" carboxyl group of the CDA. A direct reaction between a carboxylic acid and an amine is generally too slow for analytical purposes. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. This crucial activation step prevents the need for harsh reaction conditions that could cause racemization of either the amino acid or the CDA, thereby preserving the stereochemical integrity of the analysis.

Common activation strategies include:

  • Conversion to an Acid Chloride: Reacting the CDA with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride. This is a robust method but requires careful handling due to the corrosive nature of the reagents and the need to remove any excess before reacting with the amino acid.

  • Use of Carbodiimide Coupling Agents: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. This reaction is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable activated ester, which improves yields and minimizes side reactions. This is a milder and more common approach for biological samples.

The resulting diastereomers (L-Amino Acid/L-CDA and D-Amino Acid/L-CDA) can then be separated chromatographically.

cluster_activation Step 1: Activation of Chiral Derivatizing Agent (CDA) cluster_coupling Step 2: Nucleophilic Attack & Amide Bond Formation cluster_analysis Step 3: Analysis CDA Chiral Carboxylic Acid (CDA-COOH) Activated_CDA Activated CDA Intermediate (e.g., NHS-Ester) CDA->Activated_CDA Reaction in aprotic solvent Coupling Coupling Agent (e.g., EDC/NHS) Coupling->Activated_CDA Diastereomer Diastereomeric Product (CDA-AA) Activated_CDA->Diastereomer AminoAcid Amino Acid Enantiomer (L- or D-AA) AminoAcid->Diastereomer Reaction at controlled pH HPLC Reversed-Phase HPLC Diastereomer->HPLC Injection

Caption: General reaction scheme for amino acid derivatization.

Section 2: The Comprehensive Analytical Workflow

A successful analysis relies on a systematic and reproducible workflow. Each stage, from sample preparation to data analysis, must be carefully controlled to ensure accuracy and precision. This workflow is designed to be a self-validating system, incorporating standards and controls at critical junctures.

P1 1. Sample Preparation (e.g., Plasma Protein Precipitation) P3 3. Derivatization Reaction (Sample + Activated CDA) P1->P3 P2 2. Reagent Preparation (Standards, Buffers, Activated CDA) P2->P3 P4 4. Reaction Quench / Cleanup (e.g., Acidification, SPE) P3->P4 P5 5. HPLC-UV/MS Analysis (Separation of Diastereomers) P4->P5 P6 6. Data Processing (Peak Integration, Quantification) P5->P6 P7 7. Enantiomeric Ratio Calculation & Reporting P6->P7

Caption: High-level experimental workflow for chiral amino acid analysis.

Section 3: Detailed Experimental Protocols

These protocols provide a robust starting point. Note: As with any method development, optimization of concentrations, reaction times, and chromatographic conditions for the specific amino acids of interest is essential.

Protocol 3.1: Reagent and Standard Preparation
  • Amino Acid Stock Solutions (1 mM):

    • Accurately weigh and dissolve individual L- and D-amino acid standards in 0.1 M HCl to create 1 mM stock solutions. Store at -20°C.

    • Prepare a mixed standard solution containing all amino acids of interest by diluting the stock solutions in 0.1 M HCl.

  • Borate Buffer (0.2 M, pH 9.0):

    • Dissolve boric acid in ultrapure water to a final concentration of 0.2 M.

    • Adjust the pH to 9.0 using 5 M NaOH. The alkaline pH ensures the amino group of the amino acid is deprotonated and thus maximally nucleophilic.

  • Chiral Derivatizing Agent (CDA) Activation (10 mM Activated Stock):

    • Method A (EDC/NHS):

      • In an amber vial, dissolve the chiral carboxylic acid CDA (e.g., this compound) in anhydrous acetonitrile to 10 mM.

      • Add 1.1 equivalents of N-hydroxysuccinimide (NHS).

      • Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Vortex briefly and let the reaction proceed for 1 hour at room temperature in the dark. This solution should be prepared fresh daily.

    • Rationale: The use of freshly prepared activated CDA is critical for reproducibility, as the activated ester can hydrolyze over time.

Protocol 3.2: Derivatization of Amino Acid Samples
  • Sample Preparation:

    • Thaw amino acid standards or prepared biological samples (e.g., deproteinized plasma).

    • Pipette 50 µL of the sample/standard into a microcentrifuge tube.

  • Reaction:

    • Add 100 µL of 0.2 M Borate Buffer (pH 9.0) to the sample.

    • Add 100 µL of the freshly prepared 10 mM activated CDA solution in acetonitrile. The excess of the derivatizing agent ensures the reaction goes to completion for all amino acids in the sample.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60°C for 30 minutes in a heating block. Optimization of temperature and time may be required.

  • Quenching:

    • Stop the reaction by adding 20 µL of 1 M HCl. This acidifies the mixture, protonating any remaining amines and quenching the reactivity of the CDA.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Final Preparation:

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3.3: HPLC Analysis of Derivatized Amino Acids

The following provides a general-purpose starting method.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Standard C18 columns provide excellent resolving power for the diastereomers, which have different hydrophobicities.[6]
Mobile Phase A 25 mM Ammonium Formate, pH 3.5A buffered aqueous phase to control ionization and ensure reproducible retention times.
Mobile Phase B AcetonitrileThe organic modifier used to elute the derivatized amino acids.
Gradient 10% B to 70% B over 20 minutesA gradient is necessary to elute all derivatized amino acids, which will have a wide range of polarities.
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µL
Detection UV-Vis at 254 nm or as appropriate for the CDA's chromophore.The phenyl group in the specified CDA suggests UV detection. Mass Spectrometry (MS) provides higher specificity and sensitivity.

Section 4: Data Interpretation and Method Validation

Trustworthiness through Validation: A protocol is only reliable if it is validated. The following parameters should be assessed to ensure the method is fit for purpose.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.Chromatographic peaks are well-resolved (Resolution > 1.5) and free from matrix interference.
Linearity & Range The range over which the detector response is proportional to concentration.A calibration curve is prepared with at least 5 standards. The correlation coefficient (r²) should be > 0.99.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ).Determined based on signal-to-noise ratio (S/N), typically S/N > 3 for LOD and S/N > 10 for LOQ.
Precision Closeness of replicate measurements (assessed as %RSD).Intra-day (repeatability) and Inter-day (intermediate precision) %RSD should be < 15%.
Accuracy Closeness of measured value to the true value (assessed as % recovery).Determined by spiking a blank matrix with known concentrations. Recovery should be within 85-115%.

Calculating Enantiomeric Excess (e.e.): Once the peaks corresponding to the two diastereomers are identified and integrated, the enantiomeric excess can be calculated:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer's diastereomer and Area₂ is the peak area of the minor enantiomer's diastereomer.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Peaks 1. Inactive derivatizing agent (hydrolyzed).2. Incorrect reaction pH.3. Insufficient incubation time/temperature.1. Prepare the activated CDA solution fresh every time.2. Verify the pH of the borate buffer is ~9.0.3. Optimize incubation time and temperature (e.g., increase to 60 min or 70°C).
Poor Peak Resolution 1. HPLC gradient is too steep.2. Column is old or contaminated.1. Decrease the slope of the gradient (e.g., extend the run time).2. Flush the column or replace it with a new one.
Large Reagent Peak Excess derivatizing reagent is obscuring analyte peaks.1. Reduce the concentration of the CDA stock solution.2. Implement a sample cleanup step (e.g., SPE) after quenching.3. Adjust the HPLC gradient to elute the reagent peak away from the analytes.
Peak Tailing 1. Secondary interactions with column silanols.2. Sample overload.1. Ensure mobile phase pH is appropriate; add a competing base like triethylamine (0.1%) if needed.2. Dilute the sample before injection.

References

  • Jochems, P., Schad, G.J., & Kraft, V. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. The Application Notebook, 33(2).
  • Will, J. M., Behrens, A., Macke, M., Quarles, C. D., Jr, & Karst, U. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(2), 878–885. [Link]
  • Liu, M., He, J., Ruan, C., Pan, W., & Yang, J. (2023). Simultaneous Measurement of Amino Acid Enantiomers in the Serum of Late-Life Depression Patients using Convenient LC-MS/MS Method with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide Derivatization. Journal of Pharmaceutical and Biomedical Analysis. (Source: ResearchGate, specific article details may vary) [Link]
  • Zhang, S., Chen, X., Lui, T.-Y., Hu, D., & Chan, T.-W. D. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(6), 1208–1212. [Link]
  • Fujii, K., et al. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3895. [Link]
  • Imai, K., Fukushima, T., & Santa, T. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]
  • Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
  • Contreras-Trevino, H. A., & Garcia, C. D. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4285. [Link]
  • Dou, H., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(31), 9036-9045. [Link]

Sources

Application Notes and Protocols: The Role of 2-(Dimethylamino)-2-phenylacetic Acid and its Analogs in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

While not a direct participant in the iterative cycles of solid-phase peptide synthesis (SPPS), 2-(dimethylamino)-2-phenylacetic acid and its structural family, particularly α,α-disubstituted and N-aryl amino acids, represent a cornerstone for advancing peptide science. Their utility lies not in the chain elongation process itself, but in the creation of specialized building blocks and the sophisticated analysis of the final peptide products. This guide provides an in-depth exploration of three critical applications: the synthesis and incorporation of sterically hindered α,α-disubstituted amino acids to enhance peptide stability and conformation; the use of phenylglycine derivatives as chiral auxiliaries for the asymmetric synthesis of enantiomerically pure amino acids; and the derivatization of peptides with ω-dimethylamino acids to control fragmentation patterns in mass spectrometry, enabling advanced proteomic analyses.

Introduction: Beyond the Canonical 20 Amino Acids

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids. Among the most impactful are α,α-disubstituted amino acids, which introduce significant steric hindrance. This simple modification at the α-carbon can lock the peptide backbone into specific secondary structures, such as helices or turns, and protect against enzymatic degradation. The synthesis of these valuable building blocks, however, presents a significant challenge. Furthermore, ensuring the enantiomeric purity of all amino acids, both natural and unnatural, is paramount for biological activity. This guide illuminates the role of compounds related to this compound in addressing these critical aspects of peptide chemistry.

Application I: Crafting and Incorporating Sterically Hindered α,α-Disubstituted Amino Acids

The synthesis of α,α-disubstituted amino acids is a non-trivial task due to the steric congestion around the α-carbon.[1] Various synthetic routes have been developed to access this class of compounds.[2][3]

General Synthetic Strategy: Asymmetric Strecker Synthesis

One robust method for the asymmetric synthesis of α-amino acids is the Strecker reaction, which can be rendered diastereoselective by using a chiral auxiliary. (R)-Phenylglycine amide, a derivative of the phenylglycine core, has proven to be an effective chiral auxiliary for this purpose.[4][5] The reaction proceeds via a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product.[4]

Strecker_Synthesis Aldehyde Aldehyde/Ketone (R1, R2) Imine Chiral Imine Aldehyde->Imine PhenylglycineAmide (R)-Phenylglycine Amide (Chiral Auxiliary) PhenylglycineAmide->Imine NaCN NaCN Equilibrium NaCN->Equilibrium AcOH AcOH (in situ HCN) AcOH->Equilibrium Imine->Equilibrium AminoNitrile_RS (R,S)-α-Amino Nitrile Equilibrium->AminoNitrile_RS AminoNitrile_RR (R,R)-α-Amino Nitrile (Precipitates) Equilibrium->AminoNitrile_RR Crystallization-Induced Asymmetric Transformation Hydrolysis Hydrolysis AminoNitrile_RR->Hydrolysis FinalAA Enantiopure α,α-Disubstituted Amino Acid Hydrolysis->FinalAA Auxiliary_Recovery Recovered (R)-Phenylglycine Amide Hydrolysis->Auxiliary_Recovery Peptide_Derivatization_Workflow Peptide_Sample Peptide Mixture (e.g., Tryptic Digest) Derivatization Peptide Derivatization (Coupling to N-termini and Lysine ε-amino groups) Peptide_Sample->Derivatization Activation Activation of ω-Dimethylamino Acid (DIC, NHS in DMSO/DCM) Activation->Derivatization Quenching Reaction Quenching (Formic Acid) Derivatization->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Controlled Fragmentation) LC_MS->Data_Analysis

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(Dimethylamino)-2-phenylacetic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Application

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, accounting for a vast number of reactions performed in the pharmaceutical industry.[1] Amides of 2-(Dimethylamino)-2-phenylacetic acid represent a privileged scaffold in drug discovery. The parent α-amino acid structure combines a chiral center with both a basic dimethylamino group and a lipophilic phenyl ring, offering multiple points for interaction with biological targets. The resulting amides are explored for a range of therapeutic applications, including as potential CB2 receptor inverse agonists for treating conditions like osteoporosis and as crucial intermediates in the synthesis of more complex bioactive molecules.[2]

This guide provides an in-depth exploration of the prevailing synthetic strategies for preparing these amides, focusing on the mechanistic rationale behind protocol choices, detailed step-by-step procedures, and troubleshooting insights to empower researchers in their synthetic endeavors.

Synthetic Strategies: An Overview

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt, which prevents the amine from acting as a nucleophile.[3] Therefore, efficient amide bond formation necessitates the activation of the carboxylic acid. This guide will focus on the most robust and widely adopted methods while also providing context on alternative, modern approaches.

  • Carboxylic Acid Activation using Coupling Reagents: This is the most common strategy. A reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine.

  • Catalytic Direct Amidation: These "green chemistry" approaches use a catalyst to facilitate the direct reaction between the acid and amine, typically at elevated temperatures, with water as the only byproduct.[4][5][6]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini syntheses can generate complex amide-containing structures in a single step, offering rapid access to diverse chemical libraries.[7][8]

Part 1: Amide Synthesis via Carboxylic Acid Activation

The activation of this compound is the most reliable method for its conversion into a wide array of amides. The choice of coupling reagent is critical and depends on factors such as substrate scope, desired reaction speed, and tolerance of other functional groups.

Core Principle & Mechanistic Insight

Coupling reagents function by reacting with the carboxylate to form an active ester or a similarly reactive intermediate. This intermediate possesses a highly electrophilic carbonyl carbon, primed for nucleophilic attack by the primary or secondary amine.

Key Classes of Coupling Reagents
  • Carbodiimides (EDC, DCC): These are considered "zero-length" crosslinkers as no part of their structure is incorporated into the final product.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][10][11]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A major advantage of EDC is that it and its urea byproduct are water-soluble, allowing for simple removal via aqueous workup.[9][12]

    • Additives (HOBt, NHS): The O-acylisourea intermediate can be unstable and rearrange into an unreactive N-acylurea. To prevent this and minimize potential racemization at the α-carbon, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included. These additives trap the intermediate to form a more stable active ester, which then reacts cleanly with the amine.[12]

  • Uronium/Immonium Salts (HATU, HBTU): These reagents are among the most efficient and rapid coupling agents available.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely used for its high coupling efficiencies, even with sterically hindered substrates.[13][14] The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, to first deprotonate the carboxylic acid.[15][16] The resulting carboxylate attacks HATU to form an active ester, which then reacts with the amine. The speed and efficiency of HATU are attributed to a neighboring group effect from the pyridine nitrogen, which helps stabilize the transition state.[13]

General Experimental Workflow

The general procedure for amide coupling is straightforward, making it amenable to both small-scale discovery and larger-scale synthesis.

G cluster_reactants Reactants & Reagents Acid 2-(Dimethylamino)- 2-phenylacetic acid Solvent Anhydrous Solvent (DMF, DCM) Acid->Solvent Amine Primary or Secondary Amine Amine->Solvent Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Solvent Base Base (optional) (e.g., DIPEA) Base->Solvent Reaction Stir at Room Temp or 0°C to RT Solvent->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Desired Amide Purification->Product

Caption: General workflow for coupling-reagent-mediated amide synthesis.

Mechanism of HATU-Mediated Amide Coupling

The mechanism involves the initial activation of the carboxylic acid followed by nucleophilic attack by the amine.

G RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Attack Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Tetrahedral->Amide Collapse Byproducts Byproducts (Tetramethylurea, HOAt) Tetrahedral->Byproducts Elimination

Caption: Simplified mechanism of HATU-mediated amide bond formation.[13][15]

Data Presentation: Comparison of Common Coupling Conditions
ParameterEDC / HOBtHATU / DIPEA
Activation Forms an O-acylisourea, then HOBt esterForms an OAt-active ester
Reaction Rate Moderate to FastVery Fast[13]
Byproduct Removal Water-soluble urea, requires aqueous extractionWater-soluble urea and HOAt, requires aqueous extraction
Cost Generally more economicalMore expensive
Side Reactions Potential for N-acylurea formation, racemization (mitigated by HOBt)Low racemization; can be sensitive to moisture.[17]
Typical Solvents DCM, DMF, MeCNDMF, DCM

Part 2: Detailed Experimental Protocol

This protocol details a representative synthesis using HATU, a highly efficient reagent for this transformation.

Title: Synthesis of N-benzyl-2-(dimethylamino)-2-phenylacetamide

Core Reaction: this compound + Benzylamine --(HATU, DIPEA)--> N-benzyl-2-(dimethylamino)-2-phenylacetamide

Materials and Reagents
  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M aqueous Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DCM (or DMF) to dissolve the solids (concentration typically 0.1-0.5 M). Begin stirring the solution.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise to the stirring solution. The base is crucial for deprotonating the carboxylic acid, enabling its reaction with HATU.[16]

  • Pre-activation: Allow the mixture to stir at 0 °C for 10-15 minutes. During this time, the carboxylic acid is activated by HATU.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove excess DIPEA and any remaining amine, saturated NaHCO₃ (2x) to remove HOAt and any unreacted acid, and finally with brine (1x).

    • Note: The acidic wash may protonate the product's dimethylamino group, potentially pulling some product into the aqueous layer. A subsequent basification and re-extraction may be necessary for quantitative recovery if yields are low.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU is a potential sensitizer; avoid inhalation and skin contact.[17]

  • DIPEA and benzylamine are corrosive and should be handled with care.

  • Anhydrous solvents are flammable and moisture-sensitive.

Part 3: Alternative Synthetic Approaches

While coupling reagents are the workhorse for this transformation, alternative methods offer advantages in specific contexts, particularly concerning atom economy and green chemistry.

Catalytic Direct Amidation

This strategy avoids stoichiometric activating agents, generating water as the sole byproduct.[4]

  • Mechanism: A catalyst, such as boric acid or a transition metal salt (e.g., NiCl₂), coordinates to the carboxylic acid, enhancing its electrophilicity and facilitating direct attack by the amine, often requiring heat to drive off the water formed.[5][18]

  • Application: This method is highly attractive for industrial-scale synthesis due to its high atom economy and reduced waste.[5] However, the required high temperatures (often >100 °C) may not be suitable for sensitive or highly functionalized substrates.[5][6]

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating substantial portions of each reactant.

  • Ugi Reaction: A four-component reaction between a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.[7] This would not produce a simple amide of this compound but rather a more complex α-aminoacyl amide derivative. It is a powerful tool for rapidly generating libraries of peptidomimetic compounds.[7][19]

  • Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide.[8][20][21] Like the Ugi reaction, this provides a pathway to complex amide-containing molecules distinct from a simple coupling product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (moisture contamination); Insufficient base; Sterically hindered amine.Use fresh, anhydrous solvents and reagents; Ensure adequate base is used (2.5 eq for HATU); Increase reaction time/temperature; Switch to a more powerful coupling reagent.
Multiple Spots on TLC Side reactions (e.g., N-acylurea formation with carbodiimides); Racemization; Incomplete reaction.Add HOBt if using EDC/DCC; Run reaction at 0°C to minimize racemization; Allow reaction to proceed to completion.
Difficult Purification Byproducts co-elute with the product (e.g., tetramethylurea from HATU).Ensure thorough aqueous work-up; Use a different solvent system for chromatography; Consider reverse-phase chromatography if the product is polar.
Low Isolated Yield Product loss during aqueous work-up (especially if product is somewhat water-soluble or basic).Back-extract aqueous layers after basification; Minimize the number of washes; Use brine to reduce solubility in aqueous layers.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Wikipedia. (n.d.).
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. taylorfrancis.com. [Link]
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. chemistrysteps.com. [Link]
  • Kim Reactor. (2024).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. organic-chemistry.org. [Link]
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. organic-chemistry.org. [Link]
  • Catalytic Amidation. (n.d.).
  • Catalytic Amidation Methods. (n.d.).
  • Wang, C., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. [Link]
  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea.
  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]
  • de la Torre, D., et al. (2018). Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Molecules.
  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. yuzechem.com. [Link]
  • MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. mdpi.com. [Link]
  • Professor Dave Explains. (2021). Passerini Reaction. YouTube. [Link]
  • SciSpace. (2019). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. typeset.io. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. aapptec.com. [Link]
  • Lu, D., et al. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. [Link]
  • Wikimedia Commons. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. commons.wikimedia.org. [Link]
  • MDPI. (2021).
  • ResearchGate. (2006). Catalytic Three‐Component Ugi Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. ijpsr.com. [Link]
  • ResearchGate. (2024). Selected traditional methods for amide synthesis.
  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
  • Semantic Scholar. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. semanticscholar.org. [Link]
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. orgsyn.org. [Link]
  • Bentham Science. (2018). Application of Amide Bioisosteres in the Optimization of Lead Compounds. benthamscience.com. [Link]
  • Patsnap. (n.d.). Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for the Resolution of Racemic Mixtures with 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many organic molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the human body.[1][2] This critical difference necessitates the separation of racemic mixtures—50:50 mixtures of two enantiomers—into their individual, enantiomerically pure components, a process known as chiral resolution.[3][4]

One of the most classic and industrially viable methods for chiral resolution is through the formation of diastereomeric salts.[3][5][6][7][8] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[8][9]

This guide provides a detailed technical overview and experimental protocols for the use of 2-(Dimethylamino)-2-phenylacetic acid as a chiral resolving agent, particularly for the resolution of racemic amines and alcohols.

This compound: A Versatile Chiral Resolving Agent

This compound is a valuable chiral resolving agent due to its structural features that facilitate the formation of well-defined crystalline diastereomeric salts with a variety of racemic compounds. Its acidic carboxyl group readily reacts with basic compounds like amines to form salts, while the tertiary amine and the phenyl group can participate in various non-covalent interactions that contribute to the differential packing and solubility of the resulting diastereomers.

Key Properties and Advantages:

  • Availability: Both enantiomers, (R)- and (S)-2-(Dimethylamino)-2-phenylacetic acid, are commercially available, providing flexibility in the resolution strategy.

  • Crystallinity of Salts: It often forms highly crystalline diastereomeric salts, which is crucial for efficient separation via fractional crystallization.

  • Versatility: It can be used to resolve a range of racemic compounds, primarily amines, but also amino alcohols and other bases.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have distinct physical properties.[3][5][7][8]

The process can be broken down into three key stages:

  • Diastereomeric Salt Formation: The racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent (e.g., (R)-2-(Dimethylamino)-2-phenylacetic acid). This acid-base reaction yields a mixture of two diastereomeric salts.

  • Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor.[6]

  • Liberation of the Enantiomers: After separating the crystallized diastereomer, the individual enantiomers of the original racemic mixture and the resolving agent are recovered by breaking the salt, typically by treatment with an acid or a base.[8][10]

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the resolution of a racemic amine using an enantiomerically pure chiral acid like this compound.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Diastereomeric Salt Mixture [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation crystallization Crystallization & Filtration salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Salt) crystallization->mother_liquor liberation_crystals Basification & Extraction less_soluble_salt->liberation_crystals liberation_liquor Basification & Extraction mother_liquor->liberation_liquor enantiomer_1 Enantiomerically Enriched (R)-Amine liberation_crystals->enantiomer_1 recovered_agent_1 Recovered (R)-Acid liberation_crystals->recovered_agent_1 enantiomer_2 Enantiomerically Enriched (S)-Amine liberation_liquor->enantiomer_2 recovered_agent_2 Recovered (R)-Acid liberation_liquor->recovered_agent_2

Caption: Workflow for Chiral Resolution.

Detailed Experimental Protocols

PART 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form a mixture of diastereomeric salts and separate them based on their differential solubility.

Materials:

  • Racemic amine (or other base to be resolved)

  • (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid (enantiomerically pure)

  • Anhydrous solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Protocol:

  • Solvent Selection: The choice of solvent is critical and often requires empirical screening. A suitable solvent is one in which the diastereomeric salts have a significant difference in solubility and in which the less soluble salt crystallizes in a well-defined, easily filterable form.

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of the chosen warm solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent, this compound, in the same warm solvent.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: Allow the mixture to cool slowly to room temperature. To maximize the yield of the less soluble diastereomer, the flask can be placed in an ice bath or refrigerator for a period of time. The rate of cooling can influence the size and purity of the crystals.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This is the first crop of the less soluble diastereomeric salt.

  • Analysis of the First Crop: A small sample of the dried crystals should be analyzed to determine its diastereomeric purity. This can be done by measuring its specific rotation or by a chromatographic method after liberating the amine.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the first crop of crystals, it may be necessary to perform one or more recrystallizations from a suitable solvent.[6] The purity of each successive crop should be monitored until a constant value is obtained.

PART 2: Liberation of the Enantiomerically Enriched Amine

Objective: To recover the enantiomerically enriched amine from the purified diastereomeric salt.

Materials:

  • Diastereomerically pure salt from Part 1

  • Aqueous base solution (e.g., 1 M NaOH or 1 M Na2CO3)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, or ethyl acetate)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve the diastereomerically pure salt in a minimal amount of water.

  • Basification: Add the aqueous base solution dropwise with stirring until the solution is basic (pH > 10).[11] This will neutralize the this compound and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an appropriate organic solvent.[10] Perform the extraction at least three times to ensure complete recovery of the amine.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent: The aqueous layer from the extraction contains the sodium salt of this compound. This can be recovered by acidifying the aqueous layer with a strong acid (e.g., HCl) until the pH is acidic, which will precipitate the resolving agent. The precipitated acid can then be collected by filtration, dried, and reused.

The same procedure can be applied to the mother liquor from the fractional crystallization to isolate the other enantiomer of the amine, which will be enriched in the more soluble diastereomeric salt.

Analytical Methods for Determining Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the separated products. Enantiomeric excess is a measure of the purity of a chiral substance and is expressed as a percentage.[12] Several analytical techniques are commonly employed to determine the ee.[1][12][13]

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[14][15][16][17]High accuracy and precision, widely applicable, can be used for both analytical and preparative separations.[18][19]Requires specialized and often expensive chiral columns, method development can be time-consuming.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound. The magnitude of rotation is proportional to the concentration of the enantiomer.[20][21]Relatively simple and inexpensive, non-destructive.[20]Requires a known specific rotation of the pure enantiomer, less sensitive for compounds with low specific rotation, and accuracy can be affected by impurities.[19][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers become diastereomeric, resulting in distinguishable signals in the NMR spectrum.[2][23][24][25][26]Provides structural information, can be used to determine absolute configuration with certain reagents (e.g., Mosher's acid).[23]May require derivatization, which can be time-consuming and may not proceed with the same yield for both enantiomers, potentially affecting accuracy.[19]

Troubleshooting and Optimization

Problem: Poor or no crystallization of the diastereomeric salt. Possible Causes & Solutions:

  • Inappropriate solvent: Screen a wider range of solvents or solvent mixtures.

  • Concentration is too low: Concentrate the solution.

  • Supersaturation not achieved: Try seeding the solution with a small crystal of the desired diastereomer.

  • Formation of an oil: Try a different solvent, lower the temperature more slowly, or use a co-solvent to induce crystallization.

Problem: Low diastereomeric excess after crystallization. Possible Causes & Solutions:

  • Insufficient difference in solubility: Experiment with different solvents and crystallization temperatures.

  • Crystallization occurred too quickly: Slow down the cooling rate to allow for better crystal formation and purification.

  • Incomplete separation of crystals from mother liquor: Ensure efficient filtration and washing of the crystals.

  • Perform additional recrystallizations. [6]

Problem: Low recovery of the resolved enantiomer. Possible Causes & Solutions:

  • Incomplete extraction: Perform more extractions with the organic solvent.

  • Emulsion formation during extraction: Add a small amount of brine to break the emulsion.

  • Loss of product during solvent removal: Ensure the rotary evaporator conditions are appropriate for the volatility of the amine.

Conclusion

The resolution of racemic mixtures using this compound is a powerful and well-established technique for obtaining enantiomerically pure compounds. The success of this method relies on the careful selection of the resolving agent and the crystallization solvent, as well as the precise execution of the experimental protocol. By understanding the underlying principles of diastereomeric salt formation and fractional crystallization, researchers can effectively optimize the resolution process to achieve high yields and excellent enantiomeric purity, which is essential for the advancement of pharmaceutical and chemical research and development.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy - Benchchem. (n.d.).
  • Polarimetric detection in high-performance liquid chromatography - PubMed. (n.d.).
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
  • Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com. (2025, October 18).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.).
  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • Basics of polarimetry - Anton Paar Wiki. (n.d.).
  • Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university. (2017, November 7).
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
  • NMR Spectroscopy Used to Directly Measure Molecular Chirality | Biocompare. (2024, September 18).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
  • Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed. (2021, December 22).
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. (n.d.).
  • From which instrument can we determine enantiomeric purity? - ResearchGate. (2015, December 4).
  • 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. (2021, July 31).
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines - Benchchem. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015, July 5).
  • Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - CiteDrive. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Resolution of a Racemic Mixture - YouTube. (2020, January 24).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13).
  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties - ResearchGate. (2025, August 7).
  • A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution - Benchchem. (n.d.).
  • Application Notes and Protocols for the Chiral Resolution of Amines using (R)-2-Acetoxy-2-phenylacetic Acid - Benchchem. (n.d.).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.).
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.).
  • This compound | C10H13NO2 | CID 315599 - PubChem. (n.d.).
  • Racemic mixture contains equal amounts of optically active 'd' and 'l' isomers. The process - CUTM Courseware. (n.d.).
  • Resolution of Racemic Mixture | Intro, Methods with Examples | Separation of Enantiomers | BP 401T - YouTube. (2021, May 13).
  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (n.d.).
  • Pair Of Diastereomeric Salts Research Articles - Page 1 - R Discovery. (n.d.).

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(Dimethylamino)-2-phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established principles of analytical chemistry and adhere to international validation standards to ensure data integrity, reproducibility, and accuracy. Each method is presented with a thorough explanation of the underlying scientific principles, guiding the user in selecting the most appropriate technique for their specific application, from routine quality control to trace-level analysis in complex matrices.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, also known as N,N-dimethylphenylglycine, is a chemical entity with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol [1]. Its structure, featuring a chiral center, a tertiary amine, and a carboxylic acid functional group, presents unique analytical challenges and opportunities. The accurate quantification of this compound is paramount in various stages of pharmaceutical development, including pharmacokinetic studies, process monitoring, and quality control of final products.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide provides a comparative overview of three powerful analytical techniques, empowering the scientist to make an informed decision. The validation of these analytical procedures is critical to ensure they are fit for their intended purpose, providing reliable and accurate results[2][3].

Method Selection: A Comparative Overview

The choice of analytical technique is a critical first step. The following is a comparative summary of the recommended methods for the quantification of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass fragmentation.High-resolution separation with highly selective and sensitive mass detection.
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity µg/mL to high ng/mLng/mLpg/mL to low ng/mL
Sample Throughput HighModerateHigh
Matrix Effects Can be significantModerate (reduced by derivatization)Can be significant, requires careful management.
Typical Application Quality control, purity assessment, high-concentration samples.Impurity profiling, analysis in less complex matrices.Bioanalysis, trace-level quantification in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's reliability and high throughput make it a cornerstone of quality control laboratories.

Scientific Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase[4]. The acidic nature of this compound and the basicity of the dimethylamino group mean that the mobile phase pH will significantly influence its retention. An acidic mobile phase will protonate the amine, increasing its polarity and reducing retention, while also suppressing the ionization of the carboxylic acid. The phenyl group provides sufficient hydrophobicity for retention on a C18 column. UV detection is suitable due to the presence of the aromatic phenyl ring, which provides a chromophore.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

3.3.1. Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm[5].

  • Injection Volume: 10 µL.

3.3.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% phosphoric acid in water. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.3.3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[2][3][6][7][8].

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (Recovery %) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD %) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity compared to HPLC-UV and is particularly useful for identifying and quantifying this compound, especially when dealing with volatile impurities. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Scientific Rationale

Direct GC analysis of this compound is challenging due to its polar nature and low volatility. Derivatization of the carboxylic acid group to an ester (e.g., methyl or silyl ester) is a common strategy to increase volatility and improve chromatographic peak shape[9]. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for compound identification[10]. The use of a deuterated internal standard can improve the reproducibility of the method, especially when a derivatization step is involved[11].

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Solvent prep_start->dissolve derivatize Derivatization dissolve->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Inject into GC extract->inject Derivatized Sample separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatogram detect->integrate Mass Spectrum calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for GC-MS analysis.

Detailed Protocol

4.3.1. Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV[10].

  • Mass Range: m/z 40-450.

4.3.2. Reagent and Sample Preparation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, using a suitable organic solvent like acetonitrile.

  • Derivatization Procedure:

    • Pipette a known volume of the standard or sample solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.3.3. Method Validation

Similar validation parameters as for HPLC should be assessed.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (Recovery %) 95.0% - 105.0%97.2% - 103.8%
Precision (RSD %) ≤ 5.0%< 4.0%
LOD Signal-to-Noise ≥ 3~1 ng/mL
LOQ Signal-to-Noise ≥ 10~3 ng/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying this compound at very low concentrations in complex biological matrices such as plasma or urine. Its exceptional sensitivity and selectivity make it the method of choice for pharmacokinetic and bioequivalence studies.

Scientific Rationale

This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry[12][13]. Electrospray Ionization (ESI) is typically used to generate ions of the analyte. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This specific transition provides a high degree of certainty in both identification and quantification, minimizing matrix interference[14].

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Aliquot Sample add_is Add Internal Standard prep_start->add_is extract SPE or LLE add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC evaporate->inject Processed Sample separate UPLC/HPLC Separation inject->separate detect MRM Detection separate->detect integrate Integrate MRM Transitions detect->integrate MRM Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

5.3.1. Instrumentation and Conditions

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: To be determined by direct infusion of a standard solution. For this compound (MW 179.22), the precursor ion would be [M+H]⁺ at m/z 180.2. A suitable product ion would be selected after collision-induced dissociation.

5.3.2. Reagent and Sample Preparation (for Plasma)

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

5.3.3. Method Validation

Validation for bioanalytical methods follows specific regulatory guidance and includes assessment of selectivity, matrix effect, recovery, and stability, in addition to the parameters for other methods.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.995> 0.998
Accuracy (Recovery %) 85.0% - 115.0%92.5% - 108.2%
Precision (RSD %) ≤ 15.0%< 10.0%
LLOQ Lowest standard on the curve with acceptable accuracy and precision.~0.1 ng/mL

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. HPLC-UV offers a robust and reliable method for routine quality control. GC-MS, with a necessary derivatization step, provides enhanced specificity. For trace-level quantification in complex biological matrices, LC-MS/MS is the unparalleled technique, offering superior sensitivity and selectivity. The protocols provided in this guide serve as a validated starting point for method implementation and can be adapted and optimized for specific applications. Adherence to rigorous validation practices is essential to ensure the generation of high-quality, reproducible, and defensible data.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • YouTube. (2024, October 31).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • International Journal of Research and Review. (2025, August 8).
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • SIELC Technologies. (n.d.). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column.
  • Chen, C. Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • PubChem. (n.d.). This compound.
  • Doria. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
  • PubMed. (1985).
  • PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)
  • Google Patents. (n.d.).
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide.
  • Journal of AOAC International. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods.
  • Molecules. (2021).
  • Google Patents. (n.d.).
  • Cayman Chemical. (n.d.). Analytical Techniques.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 2-(Dimethylamino)-2-phenylacetic acid via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical chiral separation technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a diastereomeric salt resolution?

The foundational step is the selection of an appropriate chiral resolving agent. For a carboxylic acid like this compound, a chiral base is required to form the diastereomeric salts.[1][] The goal is to create two diastereomeric salts with significantly different physical properties, primarily solubility, which can be exploited for separation by fractional crystallization.[1][3] A preliminary screening of several commercially available chiral bases (e.g., (R)- or (S)-1-phenylethylamine, ephedrine derivatives, or other chiral amines) is the most effective starting point.[4][5]

Q2: How do I select the optimal solvent for my crystallization?

Solvent selection is the most critical parameter influencing resolution efficiency.[4][6][7] The ideal solvent or solvent system will maximize the solubility difference between the two diastereomeric salts—the desired salt should be sparingly soluble while the undesired salt remains in the mother liquor.[4][8][9] A systematic solvent screen using a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents like heptane) is highly recommended.[4][6]

Q3: My experiment is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often caused by excessively high supersaturation, a cooling rate that is too rapid, or a solvent system where the salt's melting point is below the crystallization temperature.[6][10]

Troubleshooting Steps:

  • Reduce Supersaturation: Start with a more dilute solution.[10]

  • Add More Solvent: This can lower the concentration and prevent oiling.[6]

  • Slow the Cooling Rate: Employ a gradual, controlled cooling profile to give molecules sufficient time to orient into a crystal lattice.[10]

  • Change the Solvent System: A different solvent may favor crystallization over liquid-liquid phase separation.[6]

Q4: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?

Low diastereomeric excess indicates poor selectivity and co-crystallization of the undesired diastereomer.

Improvement Strategies:

  • Optimize the Solvent System: This is the most powerful tool. A different solvent can dramatically alter the relative solubilities of the diastereomeric salts.[6]

  • Recrystallization: Purifying the obtained solid by one or more recrystallization steps is a standard method to enhance diastereomeric purity.

  • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity.[11]

  • Construct a Phase Diagram: For complex systems, developing a ternary phase diagram (diastereomer 1, diastereomer 2, solvent) provides a deep understanding of the solid-liquid equilibria, allowing for precise optimization of yield and purity.[11][12][13][14]

In-Depth Troubleshooting Guides

Problem 1: No Crystal Formation

Even after cooling and extended stirring, the solution remains clear. This indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.

Systematic Troubleshooting Workflow

Caption: Decision tree for troubleshooting lack of crystallization.

Causality and Explanation:

  • Supersaturation: Crystallization can only occur from a supersaturated solution. If the concentration of the salt is below its solubility limit at that temperature, it will not precipitate.[6] Increasing the concentration or adding an "anti-solvent" (a solvent in which the salt is less soluble) can create the necessary driving force.[10]

  • Nucleation Barrier: Sometimes, even in a supersaturated solution, the energy barrier for the initial formation of crystal nuclei is too high. Mechanical energy (scratching) or providing a template for growth (seeding) can overcome this barrier.[6][9][10]

  • Solvent Choice: The chosen solvent may be too effective, keeping both diastereomers comfortably in solution. A systematic solvent screen is essential to find a system with the right differential solubility.[4][6]

Problem 2: Low Yield of the Desired Diastereomeric Salt

Crystals form, but the isolated mass is significantly lower than theoretically expected.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Actions
Suboptimal Solubility The desired salt, while being the less soluble of the pair, is still too soluble in the mother liquor, leading to significant product loss.[11]1. Screen for alternative solvents that further decrease the target salt's solubility.[11] 2. Optimize the final crystallization temperature; lower temperatures generally decrease solubility and can improve yield.[10]
Equilibrium Limitations The separation is limited by the eutectic point of the diastereomeric system. Beyond this point, both diastereomers will precipitate together.[11]1. Analyze the mother liquor via chiral HPLC to understand the composition at equilibrium. 2. Construct a phase diagram to visualize the eutectic point and define the optimal crystallization pathway.[11][15]
Incomplete Crystallization The process was stopped prematurely before the system reached equilibrium, leaving recoverable product in solution.1. Increase the maturation time, allowing the mixture to stir at the final temperature for a longer period (e.g., 2-24 hours).[10]
Kinetic vs. Thermodynamic Control A rapid crystallization may trap the system in a kinetically favored but lower-yielding state.1. Employ a slower, more controlled cooling profile to allow the system to reach its thermodynamically stable (and often higher-yielding) endpoint.[10][16]

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify a promising solvent system that provides the largest solubility differential between the two diastereomeric salts.

Methodology:

  • Preparation: In separate vials, prepare stock solutions of the racemic this compound and the chosen chiral resolving agent.

  • Dispensing: In a 96-well microplate, combine stoichiometric amounts of the acid and resolving agent stock solutions in each well. Evaporate the initial solvent completely.

  • Solvent Addition: Add a fixed volume (e.g., 200 µL) of a unique test solvent or solvent mixture to each well. The plate should cover a wide range of polarities.

  • Equilibration: Seal the plate and agitate (shake or stir) at a controlled temperature (e.g., 40°C) for several hours to ensure salt formation and dissolution. Then, allow the plate to cool slowly to ambient temperature and continue agitation to facilitate crystallization and equilibration.

  • Sampling: Centrifuge the plate to pellet all solid material. Carefully withdraw an aliquot of the supernatant (mother liquor) from each well.

  • Analysis: Analyze the supernatant samples by a suitable chiral analytical method (e.g., HPLC) to determine the concentration of each diastereomer remaining in solution.[6]

  • Selection: The solvent that results in the lowest concentration of the desired diastereomer and the highest concentration of the undesired diastereomer in the supernatant is the most promising candidate.

Protocol 2: Assessing Diastereomeric Purity

Objective: To accurately determine the diastereomeric excess (de) of the crystallized salt.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the dried crystalline salt.

  • Liberate the Acid: Dissolve the salt in a suitable solvent and treat it with a dilute acid (e.g., 1M HCl) to protonate the amine resolving agent and liberate the free this compound. Extract the free acid into an organic solvent (e.g., ethyl acetate).

  • Alternative (Direct Analysis): In some cases, the diastereomeric salt can be dissolved and directly injected if a suitable chiral HPLC method is available that can separate the diastereomeric pair.

  • Chiral HPLC Analysis: Analyze the resulting solution using a validated chiral HPLC method. The column and mobile phase must be capable of separating the (R) and (S) enantiomers of this compound.[17]

  • Calculation: Diastereomeric excess (de) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: de (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100

Process Optimization Workflow

The overall process of optimizing a diastereomeric salt crystallization is an iterative cycle of screening, analysis, and refinement.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Characterization A Select Resolving Agent(s) B High-Throughput Solvent Screen A->B C Analyze Mother Liquor (Chiral HPLC) B->C D Identify Lead Solvent(s) with High Selectivity C->D E Optimize Parameters: - Concentration - Cooling Profile - Stoichiometry D->E F Scale-up & Validate E->F G Assess Purity (de%) & Yield F->G G->E Iterate / Refine H Final Protocol G->H

Caption: Iterative workflow for optimizing diastereomeric salt crystallization.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (URL: )
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
  • Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts - Benchchem. (URL: )
  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (URL: )
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
  • Troubleshooting low yields in diastereomeric salt form
  • Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem. (URL: )
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing). (URL: )
  • Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE - Benchchem. (URL: )
  • Chiral resolution - Wikipedia. (URL: [Link])
  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google P
  • Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam | Molecular Pharmaceutics - ACS Public
  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect | Organic Letters - ACS Public
  • Crystal packing and ternary phase diagram of chiral compounds.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution - ChemRxiv. (URL: [Link])
  • chiral carboxylic acids synthesis | Bluefield Esports. (URL: [Link])
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. (URL: [Link])
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar. (URL: [Link])
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (URL: [Link])
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (URL: [Link])
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
  • Notes on Diastereomeric Excess: Definition and Analysis - Unacademy. (URL: [Link])
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
  • Isolation of enantiomers via diastereomer crystallis
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL: [Link])
  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (URL: [Link])
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (URL: [Link])
  • Diastereomeric recrystalliz
  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties - ResearchG

Sources

Technical Support Center: Troubleshooting Low Yield in Chiral Resolution of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(Dimethylamino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the enantiomers of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Chiral resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the subtle differences in the physicochemical properties of the diastereomers.[1][2] Low yield is a common challenge that can often be overcome with a systematic approach to optimization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Low Yield and Other Common Issues

This section addresses specific problems you might encounter during the chiral resolution of this compound.

Question 1: I am getting a very low yield of my desired diastereomeric salt. What are the likely causes and how can I fix it?

Low yield is one of the most frequent issues in diastereomeric salt crystallization. The root cause often lies in the solubility of the diastereomeric salts in the chosen solvent system.[3] The goal is to find a solvent where one diastereomer is significantly less soluble than the other, allowing it to selectively crystallize.[3][4]

Troubleshooting Steps & Rationale:

  • Re-evaluate Your Solvent System: The solvent is the most critical parameter in a chiral resolution.[3][5]

    • Causality: If the desired diastereomeric salt is too soluble, it will not precipitate effectively, leading to low yield.[3] Conversely, if both salts are poorly soluble, they may co-precipitate, resulting in low diastereomeric excess and yield of the pure diastereomer.[3]

    • Actionable Advice: Conduct a systematic solvent screen. Test a range of solvents with varying polarities and hydrogen bonding capabilities. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like hexanes.[6] A good starting point is to find a solvent that dissolves the salt at an elevated temperature but allows for crystallization upon cooling.[6]

  • Optimize the Concentration: The concentration of your racemate and resolving agent in the solvent is crucial for achieving supersaturation, the driving force for crystallization.

    • Causality: If the solution is too dilute, it may never reach the supersaturation point required for crystal nucleation and growth.[5]

    • Actionable Advice: If you have a clear solution after adding the resolving agent and cooling, try carefully evaporating some of the solvent to increase the concentration.[5] Be cautious, as over-concentration can lead to "oiling out."[5][6]

  • Control the Cooling Rate: The rate at which you cool your solution can significantly impact both yield and purity.

    • Causality: Rapid cooling can lead to the formation of small, impure crystals or even cause the other diastereomer to precipitate. Slow cooling promotes the growth of larger, more ordered, and purer crystals of the less soluble diastereomer.[6]

    • Actionable Advice: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the recovery of the desired diastereomer.

  • Check the Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic this compound can influence the yield and purity.

    • Causality: While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the separation efficiency.[6] An excess of the resolving agent can sometimes act as an impurity and hinder crystallization.[6]

    • Actionable Advice: Experiment with different molar ratios of your resolving agent (e.g., tartaric acid or its derivatives) to your racemic acid, such as 0.5:1, 1:1, and 1.2:1.[7]

Question 2: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[5][6] This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[6]

Troubleshooting Steps & Rationale:

  • Reduce Supersaturation:

    • Causality: A very high concentration can lead to the system bypassing the normal nucleation and growth process, resulting in a liquid-liquid phase separation.

    • Actionable Advice: Start with a more dilute solution.[6] You can also try adding a small amount of solvent back to the oiled-out mixture and heating it to redissolve, then cooling it more slowly.

  • Slow Down the Cooling Process:

    • Causality: A rapid drop in temperature can cause a sudden decrease in solubility, favoring the formation of an oil over crystals.

    • Actionable Advice: Implement a very slow and controlled cooling ramp.

  • Introduce an Anti-Solvent Gradually:

    • Causality: An anti-solvent (a solvent in which the salt is poorly soluble) can induce precipitation. However, adding it too quickly can cause the product to crash out as an oil.

    • Actionable Advice: Add the anti-solvent very slowly to the stirred solution, possibly at a slightly elevated temperature, to maintain a controlled level of supersaturation.[6]

  • Induce Crystallization:

    • Causality: Sometimes, the system needs a "nudge" to start forming crystals.

    • Actionable Advice: Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[3][6] If you have a small amount of the pure diastereomeric salt, "seeding" the supersaturated solution with a few seed crystals can be highly effective.[6]

Question 3: The diastereomeric or enantiomeric excess of my product is low. How can I improve it?

Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) indicates that the two diastereomers are co-precipitating.

Troubleshooting Steps & Rationale:

  • Optimize the Solvent System:

    • Causality: The key to a successful resolution is maximizing the solubility difference between the two diastereomeric salts.[3][4]

    • Actionable Advice: A thorough solvent screen is the most effective way to improve selectivity.[5]

  • Perform Recrystallization:

    • Causality: Recrystallization is a powerful technique for purifying crystalline solids.

    • Actionable Advice: Recrystallize the obtained diastereomeric salt from the same or a different solvent system to enhance the diastereomeric purity.

  • Control the Crystallization Time and Temperature:

    • Causality: In some systems, the resolution can be under either kinetic or thermodynamic control. A shorter crystallization time might favor the less soluble diastereomer (kinetic product), while a longer time could allow the system to equilibrate to a mixture (thermodynamic product).

    • Actionable Advice: Experiment with different crystallization times and temperatures to find the optimal conditions for maximizing the diastereomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common resolving agents for this compound?

For a racemic acid like this compound, chiral bases are used as resolving agents. However, given its amino acid-like structure, it can also be resolved using chiral acids. Commonly used resolving agents for similar compounds include:

  • Chiral Acids: Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) are widely used.[8][9] Camphorsulfonic acid is another effective option.[10]

  • Chiral Bases: While less common for resolving an amino acid directly, chiral amines like brucine, strychnine, or synthetic amines like 1-phenylethanamine are standard resolving agents for acidic compounds.[11]

Q2: How do I regenerate the pure enantiomer from the isolated diastereomeric salt?

Once you have isolated the diastereomerically pure salt, you need to break the salt to liberate the desired enantiomer of this compound. This is typically achieved through an acid-base extraction.[12][13]

  • Procedure:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the resolving agent (if it's a chiral acid) and neutralize the amino group of your compound. Or, add an acid (e.g., hydrochloric acid) to protonate the resolving agent (if it's a chiral base).[7]

    • This will make the resolving agent soluble in the aqueous layer.

    • Extract the liberated, now free, enantiomer of this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and evaporate the solvent to obtain your enantiomerically enriched product.[7]

Q3: How can I determine the enantiomeric excess (e.e.) of my final product?

Several analytical techniques can be used to determine the enantiomeric excess of your resolved this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the e.e.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: A chiral shift reagent can be added to your NMR sample, which will cause the signals of the two enantiomers to appear at different chemical shifts, allowing for their integration and the calculation of the e.e.

  • Optical Rotation: While measuring the optical rotation can confirm that you have an excess of one enantiomer, it is not always a reliable method for determining the exact e.e. unless you have a reference value for the optically pure compound.

Experimental Protocols & Data

General Protocol for Chiral Resolution of this compound

This is a generalized protocol that should be optimized for your specific needs.

  • Dissolution: In a suitable flask, dissolve the racemic this compound in an appropriate solvent (e.g., methanol, ethanol) with gentle heating.

  • Addition of Resolving Agent: Add the chosen molar equivalent of the resolving agent (e.g., (R,R)-tartaric acid) to the solution. Stir until fully dissolved.

  • Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Maturation: Stir the resulting slurry at room temperature for a period (e.g., 2-12 hours) to allow the crystallization to complete.

    • Further Cooling: Cool the mixture in an ice bath or refrigerator to maximize the yield of the precipitated salt.

  • Isolation: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric purity of the isolated salt using methods like NMR or by measuring the optical rotation.[6]

  • Liberation of the Enantiomer: Follow the acid-base extraction protocol described in the FAQs to recover the enantiomerically enriched this compound.

  • Final Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Data Presentation
PropertyValueSource
Molecular Weight of this compound179.22 g/mol [14]
Resolving AgentExample: (R,R)-Tartaric Acid[15]
Molar Ratio (Racemate:Resolving Agent)Start with 1:1, optimize to 0.5:1 or 1.2:1[6][7]
Common Solvents for ScreeningMethanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate[6]

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Enantiomer Recovery racemate Racemic 2-(Dimethylamino)- 2-phenylacetic acid dissolution Dissolve in Optimal Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt Less Soluble Salt mother_liquor Mother Liquor (contains other diastereomer) filtration->mother_liquor More Soluble Salt acid_base Acid-Base Extraction diastereomeric_salt->acid_base pure_enantiomer Pure Enantiomer acid_base->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Acid-Base Extraction for Enantiomer Recovery

G cluster_0 Separatory Funnel start Diastereomeric Salt in Water add_base Add Base (e.g., NaOH) to deprotonate resolving agent start->add_base extraction Extract with Organic Solvent add_base->extraction organic_layer Organic Layer (contains free enantiomer) extraction->organic_layer aqueous_layer Aqueous Layer (contains resolving agent salt) extraction->aqueous_layer isolate Isolate Organic Layer, Dry, & Evaporate organic_layer->isolate final_product Enantiomerically Pure This compound isolate->final_product

Caption: Acid-base extraction to recover the free enantiomer.

References

  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. Benchchem.
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE. Benchchem.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution. Benchchem.
  • Acid–base extraction. Wikipedia.
  • Chiral resolution. Wikipedia.
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • This compound. PubChem.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed.
  • Stereochemistry - Stereoelectronics.
  • Resolution processes. Kessels SA.
  • (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives.

Sources

Technical Support Center: Enhancing Enantiomeric Excess with 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-(Dimethylamino)-2-phenylacetic acid as a chiral resolving agent. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve enantiomeric excess in their separations. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments.

Introduction: The Principle of Diastereomeric Salt Resolution

Chiral resolution is a crucial process for isolating a single enantiomer from a racemic mixture, a common challenge in the pharmaceutical and fine chemical industries. The use of a chiral resolving agent, such as this compound, is a powerful and widely used technique. This method relies on the reaction of a racemic mixture (containing both R and S enantiomers) with a single enantiomer of the resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Following separation, the resolving agent is removed, yielding the desired enantiomer in high purity.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially effective resolving agent?

A1: this compound possesses both an acidic carboxylic group and a basic dimethylamino group, making it amphoteric. Its rigid phenyl group and the chiral center at the alpha-carbon contribute to distinct three-dimensional structures when it forms salts with other chiral molecules. This structural difference between the resulting diastereomeric salts is the basis for their differential solubility, which is the key to successful separation by fractional crystallization.

Q2: What types of compounds can be resolved with this compound?

A2: As an acidic resolving agent, this compound is primarily used to resolve racemic bases, such as amines. The acid-base reaction between the carboxylic acid group of the resolving agent and the basic functional group of the target molecule leads to the formation of diastereomeric salts.

Q3: How do I choose the right solvent for the resolution?

A3: Solvent selection is one of the most critical factors in a successful resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and hydrocarbons) is highly recommended. The goal is to find a solvent in which one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.

Q4: What is the typical stoichiometry for the resolving agent?

A4: A common starting point is to use 0.5 to 1.0 equivalent of the resolving agent relative to the racemic mixture. Using a sub-stoichiometric amount (around 0.5 equivalents) can sometimes lead to a higher diastereomeric excess in the initial crystalline product. However, the optimal stoichiometry should be determined empirically for each specific separation.

Q5: At what temperature should I perform the crystallization?

A5: The temperature profile, including the initial dissolution temperature and the cooling rate, significantly impacts the crystallization process. Generally, the diastereomeric salts are dissolved at an elevated temperature to ensure complete dissolution, followed by slow cooling to promote the selective crystallization of the less soluble salt. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess.

Troubleshooting Guide

Disclaimer: The following troubleshooting protocols are based on general principles of diastereomeric salt resolution. They should be considered as a starting point and may require optimization for your specific system involving this compound.

Problem 1: Low or No Precipitation of Diastereomeric Salt

Q: I've mixed my racemic amine with this compound in the chosen solvent, but nothing is crystallizing, even after cooling. What should I do?

A: This issue typically arises from high solubility of both diastereomeric salts in the selected solvent or the formation of a supersaturated solution that is resistant to nucleation.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent: The solvent may be too good at solvating both diastereomeric salts.

    • Solution: Perform a comprehensive solvent screening. If you started with a polar solvent like methanol, try less polar solvents like isopropanol, ethyl acetate, or mixtures with non-polar solvents like heptane or toluene.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution 1: Seeding. If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to induce crystallization.

    • Solution 2: Scratching. Gently scratching the inside of the flask with a glass rod can create nucleation sites.

    • Solution 3: Anti-solvent Addition. Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to the solution to induce precipitation.

  • Insufficient Concentration: The solution may be too dilute.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the salts.

  • Preparation: In separate small vials, dissolve a small, precise amount of your racemic amine and 0.5-1.0 equivalents of this compound.

  • Solvent Addition: To each vial, add a different solvent (or solvent mixture) from the table below, starting with a small volume and gently heating to dissolve the solids. Add just enough solvent to achieve complete dissolution at the elevated temperature.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator.

  • Observation: Observe the vials for crystal formation. Note the quantity and quality of the crystals.

  • Analysis: Isolate the crystals by filtration and analyze the enantiomeric excess of the amine after liberating it from the salt.

Solvent Class Examples Polarity Notes
AlcoholsMethanol, Ethanol, IsopropanolHighGood starting point for many salt formations.
EstersEthyl acetate, Isopropyl acetateMediumCan offer different selectivity compared to alcohols.
KetonesAcetone, Methyl ethyl ketoneMediumGood for moderately polar compounds.
EthersTetrahydrofuran (THF), DioxaneMedium-LowUse with caution as they can be peroxide-forming.
HydrocarbonsHeptane, TolueneLowOften used as anti-solvents or in mixtures.
NitrilesAcetonitrileHighCan be a good alternative to alcohols.
Problem 2: Low Enantiomeric Excess (ee) of the Crystallized Product

Q: I managed to get crystals, but after analysis, the enantiomeric excess is very low. How can I improve it?

A: Low enantiomeric excess indicates that both diastereomeric salts are co-precipitating. This can be due to similar solubilities of the diastereomers in the chosen solvent system or a crystallization process that is under kinetic rather than thermodynamic control.

Root Cause Analysis and Solutions:

  • Poor Solvent Selectivity: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomers.

    • Solution: Re-evaluate your solvent screening. Look for a solvent system where one diastereomer is significantly less soluble. Sometimes, a mixture of solvents can provide better selectivity than a single solvent.

  • Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Employ a slower, controlled cooling profile. Allow the solution to cool naturally to room temperature, and then gradually cool it further in a controlled manner (e.g., in a refrigerator or a programmable cooling bath).

  • Thermodynamic vs. Kinetic Control: The initial crystals formed may not be the most thermodynamically stable (and thus, not the least soluble) diastereomer.

    • Solution: Introduce an equilibration step. After the initial crystallization, stir the slurry at a constant temperature for an extended period (several hours to overnight). This allows the system to reach thermodynamic equilibrium, where the less soluble diastereomer is preferentially in the solid phase.

G start Low Enantiomeric Excess (ee) solvent Re-optimize Solvent System (Screening & Mixtures) start->solvent cooling Optimize Cooling Profile (Slow, Controlled Cooling) start->cooling equilibration Introduce Equilibration Step (Stir Slurry) start->equilibration recrystallization Recrystallize the Diastereomeric Salt solvent->recrystallization cooling->recrystallization equilibration->recrystallization improved_ee Improved Enantiomeric Excess recrystallization->improved_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 3: Oil Formation Instead of Crystallization

Q: When I cool my solution, it forms an oil instead of solid crystals. What is happening?

A: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the salt is lower than the temperature of the solution or when the concentration of the salt is too high for the given solvent.

Root Cause Analysis and Solutions:

  • High Solute Concentration: The concentration of the diastereomeric salts may be too high, exceeding the solubility limit at a temperature where the salt is still molten.

    • Solution: Use a more dilute solution. Add more solvent to the oiled-out mixture and heat until a clear solution is formed, then attempt to recrystallize.

  • Inappropriate Solvent: The solvent may not be suitable for promoting crystallization.

    • Solution: Experiment with different solvents. A less polar solvent might encourage crystallization over oiling out.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oil formation.

    • Solution: Ensure that both the racemic mixture and the resolving agent are of high purity.

Problem 4: Difficulty Recovering the Resolved Amine and the Resolving Agent

Q: I have successfully isolated the diastereomeric salt with high purity. What is the best way to recover my enantiomerically enriched amine and the resolving agent?

A: The recovery process involves breaking the salt apart, typically by an acid-base extraction.

  • Dissolution: Dissolve the diastereomeric salt in water.

  • Basification: Add an aqueous base (e.g., NaOH or K₂CO₃ solution) dropwise while stirring until the solution is basic (pH > 10). This will neutralize the carboxylic acid of the resolving agent and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Perform at least three extractions to ensure complete recovery.

  • Isolation of Amine: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of Resolving Agent: Take the aqueous layer from the extraction and cool it in an ice bath.

  • Acidification: Slowly add an aqueous acid (e.g., HCl) while stirring until the pH is acidic (pH < 2). This compound will precipitate out of the solution.

  • Isolation of Resolving Agent: Collect the solid resolving agent by vacuum filtration, wash with a small amount of cold water, and dry. The purity can be checked by melting point or spectroscopy, and it can be reused.

G start Pure Diastereomeric Salt dissolve Dissolve in Water start->dissolve basify Add Aqueous Base (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract organic_phase Organic Phase (Contains Amine) extract->organic_phase aqueous_phase Aqueous Phase (Contains Resolving Agent Salt) extract->aqueous_phase dry_evaporate Dry and Evaporate Solvent organic_phase->dry_evaporate acidify Acidify with Aqueous Acid (e.g., HCl) aqueous_phase->acidify pure_amine Enriched Amine dry_evaporate->pure_amine precipitate Precipitate Resolving Agent acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recovered_agent Recovered Resolving Agent filter_dry->recovered_agent

Caption: General workflow for recovering the amine and resolving agent.

References

  • Chemistry LibreTexts. (2022, July 11). 6.
  • Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

Technical Support Center: Solvent Selection for 2-(Dimethylamino)-2-phenylacetic acid Diastereomeric Salt Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereomeric salt resolution of 2-(Dimethylamino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical step in chiral separation: solvent selection. Proper solvent choice is paramount for achieving high yield and diastereomeric purity, and this resource consolidates foundational principles, frequently asked questions, and troubleshooting solutions to guide your experiments.

Core Principles of Solvent Selection

The success of a diastereomeric salt resolution hinges on the solubility difference between the two diastereomeric salts.[1][2][3] The ideal solvent system will maximize this difference, allowing the less soluble salt to crystallize selectively while the more soluble salt remains in the mother liquor.[4]

Several factors influence this delicate equilibrium:

  • Solubility Differential: The primary goal is to identify a solvent where one diastereomer is sparingly soluble and the other is freely soluble. This differential is the driving force for the separation.[1]

  • Supersaturation Control: Crystallization occurs from a supersaturated solution. The chosen solvent must allow for the creation of a stable supersaturated state, which can be gently perturbed (e.g., by cooling or seeding) to induce nucleation and growth of only the desired diastereomeric crystal.

  • Crystal Habit: The solvent influences the shape and size of the crystals (crystal habit). A good solvent will promote the formation of well-defined, easily filterable crystals, whereas a poor choice might lead to fine needles, oils, or amorphous solids that are difficult to handle and purify.

  • Solvate Formation: Solvents can sometimes be incorporated into the crystal lattice to form solvates.[5] This can dramatically alter the solubility of the diastereomeric salt and, in some cases, even invert the relative solubilities, causing the opposite enantiomer to crystallize.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a solvent screen for this specific resolution?

A: A systematic solvent screen is the most effective approach.[6][7] Begin with a diverse range of solvents covering different polarity classes and hydrogen bonding capabilities.[8] For the resolution of an amino acid derivative like this compound with a chiral acid (e.g., tartaric acid, mandelic acid), a good starting point includes:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate (EtOAc)

  • Ethers: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)[9]

  • Nitriles: Acetonitrile (ACN)

  • Aromatic Hydrocarbons: Toluene

  • Water and aqueous mixtures: Mixtures of water with miscible organic solvents like alcohols or THF are often very effective.[10]

Q2: How does solvent polarity impact the resolution efficiency?

A: Solvent polarity is a critical parameter. Generally, highly polar solvents tend to dissolve both diastereomeric salts well, which may prevent crystallization altogether. Conversely, very non-polar solvents might cause both salts to precipitate indiscriminately. The "sweet spot" is often a solvent of intermediate polarity that exploits subtle differences in the crystal lattice energies of the diastereomers. The polarity can significantly impact the resolution efficiency.[6]

Q3: Should I use a single solvent or a solvent/anti-solvent system?

A: Both approaches are valid. Single-solvent systems are simpler to handle and scale up. However, a binary system (solvent/anti-solvent) offers greater flexibility. You can dissolve the salt mixture in a good solvent and then carefully add an anti-solvent to induce crystallization. This allows for fine control over supersaturation. For example, dissolving the salts in methanol (good solvent) and adding toluene (anti-solvent) can be an effective strategy.

Q4: How does temperature control relate to solvent choice?

A: Temperature and solvent choice are intrinsically linked. An ideal solvent will exhibit a steep solubility curve with respect to temperature for the desired diastereomer.[1] This allows you to dissolve the salt mixture at an elevated temperature and then induce crystallization by cooling, maximizing the yield of the less soluble salt.[1]

Troubleshooting Guide

This section addresses common problems encountered during the resolution of this compound.

Problem: No crystals are forming, even after extended time or cooling.

  • Cause: The diastereomeric salts are too soluble in the chosen solvent system.[6]

  • Solutions:

    • Introduce an Anti-Solvent: Gradually add a miscible solvent in which the salts are known to be less soluble. For example, if your salts are dissolved in ethanol, try adding heptane or toluene.

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. Be cautious not to oversaturate, which could lead to "oiling out."

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[6] If available, add a small seed crystal of the desired diastereomeric salt.

    • Change Solvent: The current solvent may simply be too effective. Switch to a less polar or different class of solvent from your screening list.[6]

Problem: The product is "oiling out" instead of crystallizing.

  • Cause: This occurs when the salt's melting point is lower than the crystallization temperature or the solution is too concentrated, causing it to come out of solution as a liquid phase.[6]

  • Solutions:

    • Add More Solvent: Dilute the mixture to lower the concentration below the oiling-out point.[6]

    • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[6]

    • Change the Solvent System: A less polar solvent or a different solvent mixture might favor crystallization over oiling out.[6] For instance, switching from a pure alcohol to an alcohol/toluene mixture can be effective.

    • Slow Down Cooling: Rapid cooling can sometimes shock the system into forming an oil. A slower, more controlled cooling profile can promote orderly crystal growth.

Problem: The yield of the desired diastereomeric salt is very low.

  • Cause: The desired salt might still be too soluble in the solvent, or the undesired salt is co-precipitating.[6][11]

  • Solutions:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt.[11] Experiment with lower final crystallization temperatures to maximize precipitation.

    • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[11]

    • Recycle Mother Liquor: The unwanted enantiomer often remains in the mother liquor. This can potentially be racemized and recycled to improve the overall process yield.[4][11]

Problem: The diastereomeric excess (d.e.) of my crystallized salt is low.

  • Cause: The solubilities of the two diastereomers are too similar in the chosen solvent, leading to co-precipitation.[6]

  • Solutions:

    • Re-screen Solvents: This is the most critical step. The goal is to find a solvent that maximizes the solubility difference.[6] A systematic screening approach is highly recommended.

    • Slow Down Crystallization: A slower cooling rate or slower addition of an anti-solvent allows for more selective crystallization of the less soluble diastereomer.

    • Perform a Re-crystallization: Dissolve the obtained solid in a minimal amount of a suitable hot solvent and allow it to re-crystallize. This second step often significantly improves the diastereomeric purity.[6]

Data Presentation & Protocols

Table 1: Example Solvent Screening Results

The following table illustrates hypothetical results from a parallel solvent screen. The goal is to identify the solvent that provides both high yield and high diastereomeric excess (d.e.) of the desired, less soluble salt.

Solvent SystemYield (%)d.e. of Solid (%)Observations
Methanol1565High solubility, poor resolution
Ethanol3585Good crystal formation
Isopropanol4292Well-defined crystals, good resolution
Acetone2578Fine powder, moderate resolution
Ethyl Acetate3088Good initial precipitation
Toluene5N/AVery low solubility, precipitates both salts
IPA/Water (9:1)4596Excellent crystals, high purity
Acetonitrile2881Needles formed, moderate purity

Based on these hypothetical results, Isopropanol and the IPA/Water mixture would be selected for further optimization.

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a method for rapidly screening multiple solvents to identify promising candidates for the resolution.[8][12]

  • Salt Preparation: In separate vials, dissolve 1 equivalent of racemic this compound and 1 equivalent of the chosen chiral resolving agent (e.g., (+)-Tartaric acid) in a minimal amount of a highly volatile solvent like methanol.

  • Evaporation: Remove the methanol under a stream of nitrogen or via vacuum centrifugation to leave behind the solid diastereomeric salt mixture in each vial.

  • Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of a different screening solvent.

  • Equilibration: Seal the vials and agitate them (e.g., on a shaker plate) at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.[8]

  • Isolation & Analysis:

    • Visually inspect the vials for crystal formation.[12]

    • Isolate any crystalline material by filtration or centrifugation.

    • Dry the solid and measure the yield.

    • Analyze both the isolated solid and the remaining mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.) and concentration of each diastereomer.[12]

Visualization of the Workflow

The process of selecting a solvent and troubleshooting can be visualized as a decision-making workflow.

Solvent_Selection_Workflow start Start: Racemic Acid + Resolving Agent screen Perform Parallel Solvent Screen start->screen analyze Analyze Yield & d.e. screen->analyze decision Good Resolution? analyze->decision optimize Optimize Conditions (Temp, Conc.) decision->optimize Yes troubleshoot Troubleshoot decision->troubleshoot No end Successful Resolution optimize->end no_xtal Problem: No Crystals (Too Soluble) troubleshoot->no_xtal Identify Issue oiling Problem: Oiling Out (Too Concentrated) troubleshoot->oiling low_de Problem: Low d.e. (Poor Selectivity) troubleshoot->low_de no_xtal->screen Action: Change Solvent/ Add Anti-Solvent oiling->screen Action: Dilute/ Lower Temp low_de->screen Action: Re-screen for better selectivity

Caption: Decision workflow for solvent selection and troubleshooting in diastereomeric salt resolution.

References

  • Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • National Institutes of Health (NIH). (n.d.). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Benchchem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
  • ACS Publications. (n.d.). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • RSC Publishing. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. doi:10.1039/D2CE01490D.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Wikipedia. (n.d.). Chiral resolution.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Benchchem. (n.d.). A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution.

Sources

Technical Support Center: Crystallization of 2-(Dimethylamino)-2-phenylacetic Acid Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the crystallization of 2-(dimethylamino)-2-phenylacetic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a chiral amine derivative of phenylacetic acid, the crystallization of this compound presents unique challenges, including diastereomeric salt formation for chiral resolution, control of polymorphism, and prevention of common crystallization failures. This resource provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to support your process development.

Troubleshooting Guide: Overcoming Poor Crystal Quality

This section addresses the most common issues encountered during the crystallization of this compound salts in a question-and-answer format.

Question 1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" or amorphous precipitation occurs when the supersaturation of the solution is too high, leading to rapid nucleation that bypasses the ordered arrangement required for crystal lattice formation. This is a common issue with salts of chiral amines and phenylacetic acid derivatives due to their complex structures and potential for strong solute-solvent interactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
High Supersaturation Rapid cooling or addition of an anti-solvent can generate a level of supersaturation that favors amorphous precipitation over crystalline growth.Slow down the cooling rate (e.g., 5-10 °C/hour) or add the anti-solvent more slowly and at a higher temperature. This allows molecules more time to orient themselves into a crystal lattice.[1]
Poor Solvent Choice The solvent may be too "good," meaning the solute has very high solubility, requiring a large change in conditions (e.g., very low temperature) to induce crystallization, which can lead to oiling out.Select a solvent or solvent mixture where the this compound salt has moderate solubility at elevated temperatures and low solubility at room temperature or below.[2]
High Impurity Levels Impurities can disrupt the crystal lattice formation by adsorbing onto the crystal surface, inhibiting further growth and promoting amorphous precipitation.Purify the starting material before crystallization. Techniques like column chromatography or a preliminary rough crystallization can be effective.
Low Melting Point Eutectic The combination of the solute and solvent may form a low-melting eutectic mixture, which can appear as an oil.Change the solvent system to one that does not form a low-melting eutectic with the compound.

Question 2: I am getting a very low yield of crystals. How can I improve it?

Answer: Poor yield is a frequent challenge in crystallization and can often be attributed to the high solubility of the salt in the mother liquor or incomplete crystallization.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
High Solubility in Mother Liquor A significant portion of the product remains dissolved in the solvent even after cooling.Optimize the solvent system. Consider using an anti-solvent to reduce the solubility of the salt.[3][4] Ensure the final cooling temperature is sufficiently low to maximize precipitation.
Insufficient Crystallization Time The crystallization process may not have reached equilibrium, leaving a substantial amount of the compound in solution.Increase the holding time at the final crystallization temperature. Gentle agitation can sometimes promote further crystallization.
Incorrect Stoichiometry in Salt Formation If you are forming the salt in situ, incorrect stoichiometry of the acid and base can lead to a portion of the more soluble free base or acid remaining in solution.Ensure accurate molar equivalents of this compound and the corresponding acid/base are used for salt formation. pH control is critical.[5]

Question 3: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[6][7] The formation of a specific polymorph is kinetically and thermodynamically controlled.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Variable Supersaturation Rates The rate at which supersaturation is generated (e.g., cooling rate, anti-solvent addition rate) can influence which polymorphic form nucleates.Strictly control the crystallization process parameters. Maintain consistent cooling profiles and anti-solvent addition rates between batches.
Solvent Effects The solvent can influence which polymorph is favored. Different solvents can stabilize different molecular conformations or crystal packing arrangements.[8]Conduct a thorough solvent screen to identify the solvent system that consistently produces the desired polymorph.
Temperature and pH Fluctuations The stability of different polymorphs can be dependent on temperature and pH.Implement precise temperature and pH control throughout the crystallization process.[9]
Seeding The most effective way to control polymorphism is to introduce seed crystals of the desired polymorph into the supersaturated solution. This directs the crystallization towards the intended form.Develop a seeding protocol. Add a small quantity (0.1-1% w/w) of well-characterized seed crystals of the target polymorph at the appropriate level of supersaturation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common crystallization techniques applicable to this compound salts.

Protocol 1: Cooling Crystallization

This method is suitable when the salt has a significant positive temperature-solubility coefficient in the chosen solvent.

  • Solvent Selection: Identify a solvent in which the this compound salt is readily soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for similar compounds include alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone).

  • Dissolution: In a jacketed reactor, dissolve the salt in the minimum amount of the selected solvent at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.

  • Controlled Cooling: Program a slow, linear cooling ramp (e.g., 5-10 °C/hour) to the desired final temperature (e.g., 0-5 °C).

  • Seeding (Optional but Recommended): Once the solution reaches a metastable state (slightly supersaturated), add a small amount (0.1-1% w/w) of seed crystals of the desired polymorph.

  • Maturation: Hold the slurry at the final temperature with gentle agitation for a period (e.g., 2-4 hours) to allow for complete crystallization and potential Ostwald ripening, which can improve crystal size distribution.

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at a temperature that will not induce polymorphic transformation.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the salt has high solubility in a "good" solvent, and you need to induce precipitation by adding a "bad" solvent (the anti-solvent) in which the salt is poorly soluble.[3][4]

  • Solvent System Selection: Choose a miscible solvent/anti-solvent pair. For example, the salt may be soluble in methanol (solvent) but insoluble in toluene (anti-solvent).

  • Dissolution: Dissolve the salt in the primary solvent at a controlled temperature (e.g., room temperature or slightly elevated).

  • Controlled Anti-Solvent Addition: Slowly add the anti-solvent to the solution with vigorous stirring. The rate of addition should be controlled to maintain a moderate level of supersaturation.

  • Seeding (Optional but Recommended): Add seed crystals of the desired polymorph just before or during the initial phase of anti-solvent addition.

  • Maturation: After the full volume of anti-solvent has been added, continue to stir the slurry for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation and Drying: Filter the crystals, wash with a solvent mixture rich in the anti-solvent, and dry under appropriate conditions.

Visualization of Workflows

troubleshooting_workflow start Poor Crystal Quality Observed problem Identify the Primary Issue start->problem oiling_out Oiling Out / Amorphous Solid problem->oiling_out Oily/Amorphous low_yield Low Yield problem->low_yield Low Recovery polymorphism Polymorphism problem->polymorphism Inconsistent Form oiling_out_cause Probable Cause? oiling_out->oiling_out_cause low_yield_cause Probable Cause? low_yield->low_yield_cause polymorphism_cause Probable Cause? polymorphism->polymorphism_cause slow_cooling Decrease Cooling Rate / Slow Anti-solvent Addition oiling_out_cause->slow_cooling High Supersaturation change_solvent Screen for a Less Solubilizing Solvent oiling_out_cause->change_solvent Poor Solvent Choice purify Purify Starting Material oiling_out_cause->purify High Impurity end High Quality Crystals Obtained slow_cooling->end change_solvent->end purify->end optimize_solvent Use Anti-solvent / Lower Final Temperature low_yield_cause->optimize_solvent High Solubility increase_time Increase Maturation Time low_yield_cause->increase_time Incomplete Crystallization check_stoichiometry Verify Molar Equivalents and pH low_yield_cause->check_stoichiometry Incorrect Stoichiometry optimize_solvent->end increase_time->end check_stoichiometry->end control_params Strictly Control Cooling/Addition Rate polymorphism_cause->control_params Variable Process screen_solvents Conduct Solvent Screen for Polymorph Control polymorphism_cause->screen_solvents Solvent Effects use_seeding Implement a Seeding Protocol polymorphism_cause->use_seeding Lack of Control control_params->end screen_solvents->end use_seeding->end

Caption: Troubleshooting workflow for common crystallization issues.

solvent_selection_workflow start Initiate Solvent Screen solubility_screen Screen for Solubility in a Range of Solvents (e.g., alcohols, ketones, esters, hydrocarbons) start->solubility_screen classify_solvents Classify Solvents solubility_screen->classify_solvents high_sol High Solubility classify_solvents->high_sol Dissolves at RT moderate_sol Moderate Solubility classify_solvents->moderate_sol Soluble when Heated low_sol Low Solubility classify_solvents->low_sol Insoluble solvent_for_as Candidate for Solvent in Anti-solvent System high_sol->solvent_for_as cooling_cryst Candidate for Cooling Crystallization moderate_sol->cooling_cryst antisolvent Candidate for Anti-solvent low_sol->antisolvent optimization Optimize Crystallization Conditions (Cooling Rate, Concentration, etc.) cooling_cryst->optimization antisolvent->optimization solvent_for_as->optimization

Caption: Workflow for selecting an appropriate crystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is controlling polymorphism so important for a pharmaceutical ingredient? A: Different polymorphs of the same active pharmaceutical ingredient (API) can have distinct physicochemical properties, such as melting point, solubility, dissolution rate, and stability. These differences can significantly impact the bioavailability, efficacy, and shelf-life of the final drug product.[6] Therefore, it is a regulatory requirement to identify and control the polymorphic form of an API to ensure consistent product quality and performance.[7]

Q2: What is the role of a resolving agent in the crystallization of a chiral compound like this compound? A: Since this compound is a chiral compound, it exists as a pair of enantiomers. To separate these enantiomers, a chiral resolving agent (an enantiomerically pure acid or base) is used to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][6] The less soluble diastereomeric salt will crystallize out of the solution first, allowing for the isolation of a single enantiomer of the target compound.

Q3: How do I characterize the crystals to ensure I have the correct form and purity? A: A combination of analytical techniques is typically used for crystal characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form of a crystalline solid. The diffraction pattern is a unique "fingerprint" of the crystal lattice.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. It can be used to determine the melting point and identify different polymorphs.

  • Microscopy: Optical or scanning electron microscopy (SEM) can be used to observe the crystal habit (shape) and size distribution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the crystallized material.

Q4: Can impurities from the synthesis affect the crystallization process? A: Yes, impurities can have a significant impact on crystallization. They can inhibit nucleation, slow down crystal growth, alter the crystal habit, or be incorporated into the crystal lattice, reducing the purity of the final product. In some cases, impurities can even favor the formation of an undesired polymorph. It is crucial to use starting material of sufficient purity for crystallization.

References

  • CrystEngComm. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • PubMed. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. [Link]
  • White Rose eTheses Online. (n.d.).
  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Royal Society of Chemistry. [Link]
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • PMC. (n.d.).
  • Chemical Communications. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). Phenylacetic Acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
  • Frontiers. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms.
  • University of Oxford. (n.d.).
  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties.
  • Yale University. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • John Wiley & Sons. (n.d.).
  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
  • Cool Separations. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (2004).
  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules.
  • BIA. (n.d.).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit.
  • White Rose eTheses Online. (n.d.).
  • YouTube. (2021).
  • AAPS PharmSciTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.
  • PubChem. (n.d.). 2-(Methylamino)-2-phenylacetic acid.
  • ChemicalBook. (n.d.). This compound CAS#.
  • Chemsrc. (n.d.). 2-(2-(dimethylamino)phenyl)acetic acid | CAS#:132864-54-1.
  • Sunway Pharm Ltd. (n.d.). (R)-2-(Dimethylamino)-2-phenylacetic acid - CAS:29810-09-1.
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). phenylacetic acid.

Sources

Technical Support Center: Purification and Use of 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Dimethylamino)-2-phenylacetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification and application of this valuable chiral resolving agent. Designed for researchers, chemists, and pharmaceutical development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to help you overcome common experimental challenges.

Introduction to this compound

This compound, also known as N,N-dimethylphenylglycine, is a chiral carboxylic acid widely used as a resolving agent for racemic amines and other basic compounds. The fundamental principle of its application lies in the reaction between the chiral acid (the resolving agent) and a racemic base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent.[1][2] This solubility difference allows for their separation by fractional crystallization.

The efficacy of a chiral resolution is critically dependent on the purity of the resolving agent. Impurities can interfere with the crystallization process, alter the solubility of the diastereomeric salts, and ultimately lead to poor separation (low diastereomeric excess) of the target compound. This guide will address the purification of the resolving agent itself and troubleshoot its application in chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

Its main use is as a chiral resolving agent for the separation of enantiomers of racemic amines and other basic compounds through the formation of diastereomeric salts.[1]

Q2: How can I assess the purity of my this compound?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting range close to the literature value of a pure sample is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can quantify the main component and detect minor impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

Q3: What is the expected melting point of this compound?

While a definitive melting point for the 2-isomer is not consistently reported across major databases, the structurally related isomer, 4-(Dimethylamino)phenylacetic acid, has a reported melting point of 105-108 °C.[5] This can be used as a preliminary reference, but the melting point should be confirmed for your specific batch against a certified reference standard if available.

Q4: What are the likely impurities in crude this compound?

This amino acid is often synthesized via a Strecker reaction or similar pathways.[2] Potential impurities can arise from starting materials and side reactions, including:

  • Unreacted Starting Materials: Benzaldehyde, dimethylamine, or cyanide salts.

  • Hydrolysis By-products: The corresponding α-hydroxy acid (mandelic acid derivatives) formed from the hydrolysis of the intermediate aminonitrile before complete reaction.

  • Side-Products: Compounds formed from side reactions related to the specific synthetic route used.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of the resolving agent or its subsequent use in chiral resolution experiments.

Part A: Troubleshooting the Purification of the Resolving Agent

Q5: My crude this compound is an oil or a sticky solid and will not crystallize. What should I do?

This is a common issue when residual solvents or low-melting-point impurities are present.

  • Causality: The presence of impurities disrupts the crystal lattice formation, depressing the melting point and leading to an oil. Residual solvents can act as a plasticizer.

  • Solution Workflow:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C).

    • Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the product into a dilute aqueous base (e.g., 1M NaOH or NaHCO₃), leaving neutral impurities (like benzaldehyde) in the organic layer.

    • Precipitation: Cool the aqueous basic solution in an ice bath and slowly acidify it with cold 1M HCl with vigorous stirring. The protonated amino acid should precipitate as a solid.

    • Filtration & Drying: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum. This solid material should now be suitable for recrystallization.

Q6: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).

  • Causality: This is typically caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. The high concentration of solute at high temperatures leads to phase separation instead of controlled crystallization.

  • Solutions:

    • Add More Solvent: The most immediate fix is to add more hot solvent to the oiled-out mixture until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) is highly effective. Do not move the flask directly to an ice bath from a high temperature.

    • Change Solvent System: If the problem persists, the solvent is likely inappropriate. Switch to a solvent in which the compound is less soluble at high temperatures. Alternatively, use a two-solvent system where the compound is soluble in solvent #1 (e.g., ethanol) and insoluble in solvent #2 (e.g., hexane or water). Dissolve the compound in a minimum of hot solvent #1, then add solvent #2 dropwise at the boiling point until persistent cloudiness is observed, then add a drop or two of solvent #1 to clarify before slow cooling.[6]

Q7: My recovery after recrystallization is very low. How can I improve the yield?

Low recovery is often a trade-off for high purity. However, yields can be optimized.

  • Causality: Using too much solvent, cooling to a temperature that is not low enough, or premature crystallization during a hot filtration can all lead to significant product loss.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Work in small portions.

    • Optimize Final Temperature: Ensure the solution is thoroughly chilled in an ice bath (0-4 °C) for a sufficient time (e.g., 30-60 minutes) before filtration to maximize precipitation.

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate) by boiling off some of the solvent and cool again to obtain a second, albeit likely less pure, crop of crystals.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to keep the product in solution.

Part B: Troubleshooting the Application as a Resolving Agent

Q8: I mixed the resolving agent with my racemic amine in the chosen solvent, but no diastereomeric salt precipitated. What should I do?

This indicates that both diastereomeric salts are soluble under the current conditions.

  • Causality: The solvent system is too effective at solvating both salts, or the concentration is too low.

  • Solution Workflow:

    • Increase Concentration: Try to concentrate the solution by carefully removing some solvent under reduced pressure.

    • Solvent Screening: The chosen solvent is likely unsuitable. The ideal solvent must exhibit a significant solubility difference between the two diastereomers. Perform a small-scale screen with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane).

    • Introduce an Anti-Solvent: If the salt is highly soluble in your current solvent, try adding an "anti-solvent" (in which the salts are insoluble) dropwise to induce crystallization.

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to induce nucleation.

Q9: The precipitated salt has a low diastereomeric excess (d.e.). How can I improve the separation?

A low d.e. means that the undesired diastereomer has co-precipitated with the desired one.

  • Causality: The solubility difference between the two diastereomers in the chosen solvent is not large enough. Rapid cooling can also trap the more soluble diastereomer.

  • Solutions:

    • Optimize Cooling Rate: As with standard recrystallization, a slower cooling profile is crucial. Rapid "crashing out" of the solid will lead to lower purity.

    • Re-crystallize the Salt: The most reliable method to improve d.e. is to recrystallize the obtained diastereomeric salt, potentially using a different solvent system that offers better selectivity.

    • Adjust Stoichiometry: While a 1:1 molar ratio of resolving agent to racemic amine is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can favor the precipitation of the less soluble salt, leaving the more soluble one in the mother liquor.

    • Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable (thermodynamic product). The time and temperature of crystallization can be varied to favor one over the other. Experiment with shorter crystallization times before filtration.

Visual Workflow Diagrams

G start Compound 'Oils Out' During Recrystallization q1 Is the solid fully dissolved before cooling? start->q1 add_solvent Add more hot solvent until oil redissolves. q1->add_solvent No q2 Is the cooling rate slow and controlled? q1->q2 Yes add_solvent->q1 Re-evaluate slow_cool Allow to cool slowly. Use insulated flask. Avoid ice bath initially. q2->slow_cool No change_solvent Solvent system is likely unsuitable. 1. Use a less-solubilizing solvent. 2. Switch to a two-solvent system. q2->change_solvent Yes end_good Successful Crystallization slow_cool->end_good change_solvent->end_good

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

G start Low Diastereomeric Excess (d.e.) in Precipitated Salt recrystallize Recrystallize the Diastereomeric Salt start->recrystallize optimize_conditions Optimize Initial Crystallization start->optimize_conditions end_good Improved d.e. recrystallize->end_good slow_cooling Decrease Cooling Rate (e.g., 0.1 °C/min) optimize_conditions->slow_cooling solvent_screen Screen Different Solvents for Better Selectivity optimize_conditions->solvent_screen stoichiometry Adjust Stoichiometry (e.g., use 0.5 eq. resolving agent) optimize_conditions->stoichiometry slow_cooling->end_good solvent_screen->end_good stoichiometry->end_good

Caption: Decision tree for improving low diastereomeric excess.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent Screening Approach)

This protocol outlines a systematic approach to finding a suitable recrystallization solvent, as a universally cited solvent for this specific compound is not available.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude material into several separate test tubes.

    • To each tube, add a different solvent from the table below, dropwise, at room temperature until the solid dissolves. Note the solubility at room temperature.

    • If a solid is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the tubes that formed a solution at high temperature to cool slowly to room temperature, then place them in an ice bath.

    • The ideal single solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces good quality crystals upon cooling.

    • If no single solvent is ideal, identify a solvent pair: one solvent where the compound is very soluble (Solvent #1) and one where it is insoluble (Solvent #2). The two solvents must be miscible.

Suggested Solvents for Screening Class Rationale
WaterProtic, PolarThe compound is an amino acid, may have some water solubility.
Ethanol / IsopropanolProtic, PolarCommon solvents for polar organic molecules.
Ethyl AcetateAprotic, PolarGood general-purpose solvent.
AcetonitrileAprotic, PolarOften provides different selectivity than alcohols or esters.
TolueneAromatic, Non-polarMay work if the phenyl group dominates solubility.
Heptane / HexaneAliphatic, Non-polarLikely to be used as an anti-solvent (Solvent #2).
  • Bulk Recrystallization (Scale-up):

    • Place the crude material in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent (or Solvent #1 of a pair) in portions, while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

    • If insoluble impurities are present, add a small excess of solvent (~5-10%) and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • If using a two-solvent system, add the anti-solvent (Solvent #2) dropwise to the hot solution until it becomes faintly cloudy. Add 1-2 drops of Solvent #1 to make it clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum to a constant weight. Characterize the purified material by melting point and HPLC.

Protocol 2: General Method for Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound. The user must validate the method for their specific system.

Objective: To determine the purity of the resolving agent and quantify impurities.

Methodology:

Parameter Recommended Starting Condition Rationale & Optimization Notes
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column is a good starting point for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid suppresses the deprotonation of the carboxylic acid and protonates the amine, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 min.A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CRoom temperature is often sufficient. Temperature can be adjusted to improve peak shape or selectivity.
Detection (UV) 210 nm and 254 nm210 nm provides general detection for the carboxyl group, while 254 nm is good for the phenyl ring. Monitor both to ensure all impurities are seen.
Sample Prep. Dissolve ~1 mg/mL in Mobile Phase A/B (50:50)Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.

Purity Calculation: Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

For accurate quantification, a reference standard and calibration curve should be used.

References
  • ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ChemSynthesis. 2-acetamido-2-phenylacetic acid.
  • ChemSrc. 2-(2-(dimethylamino)phenyl)acetic acid.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • SIELC Technologies. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column.
  • Reddit. Recrystallization with two solvents.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.
  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Arctom Scientific. This compound.
  • LGC Standards. Impurity testing beyond pharmacopeial methods.
  • Wikipedia. Phenylacetic acid.
  • Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Master Organic Chemistry. Strecker Synthesis.

Sources

Technical Support Center: Regeneration of 2-(Dimethylamino)-2-phenylacetic Acid After Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regeneration of 2-(Dimethylamino)-2-phenylacetic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are utilizing classical resolution techniques to obtain enantiomerically pure forms of this valuable compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the critical step of liberating your target enantiomer from its diastereomeric salt.

This guide provides a structured, in-depth approach, moving from fundamental questions to specific troubleshooting scenarios, ensuring you can optimize your yield, maintain enantiomeric purity, and efficiently recover your resolving agent.

Core Workflow: From Racemate to Enantiopure Acid

The overall process involves three key stages: formation of diastereomeric salts, physical separation of the desired diastereomer, and finally, the regeneration of the enantiopure carboxylic acid. This guide focuses on the crucial final stage.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Regeneration racemate Racemic This compound salt_formation Formation of Diastereomeric Salts ((R,R) and (S,R)) racemate->salt_formation Solvent resolver Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolver->salt_formation separation Fractional Crystallization (Based on Solubility Difference) salt_formation->separation less_soluble Isolated Diastereomeric Salt (e.g., Less Soluble (S,R) Salt) separation->less_soluble mother_liquor Mother Liquor (Enriched in (R,R) Salt) separation->mother_liquor salt_break Salt Break (Acidification) less_soluble->salt_break isolation Extraction & Isolation salt_break->isolation final_product Enantiopure Acid (e.g., (S)-Enantiomer) isolation->final_product recovered_resolver Recovered Resolving Agent (Aqueous Layer) isolation->recovered_resolver

Caption: Overall workflow for chiral resolution and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind regenerating the acid from its diastereomeric salt?

Regeneration, often called a "salt break," is a straightforward acid-base chemical reaction. The diastereomeric salt you isolated consists of your desired carboxylic acid enantiomer (an acid) ionically bonded to a chiral resolving agent (typically a base, like a chiral amine). To regenerate your free carboxylic acid, you must break this ionic bond. This is achieved by introducing a stronger acid, which will protonate the chiral amine base, leaving your carboxylic acid in its free, un-ionized form.[1][2] The process hinges on the differential partitioning of the resulting species between aqueous and organic phases for successful separation.

Q2: Which should I choose for the "salt break": acid or base?

This depends on the nature of your resolving agent and your target molecule.

  • Use Acid if you used a Chiral Base as the Resolving Agent: This is the most common scenario for resolving a carboxylic acid. By adding a strong mineral acid (e.g., HCl, H₂SO₄), you protonate the chiral amine, forming a water-soluble salt (e.g., (R)-1-phenylethylamine hydrochloride). Your target compound, this compound, is liberated and can be extracted into an organic solvent.[1]

  • Use Base if you used a Chiral Acid as the Resolving Agent: While less common for resolving an acid, if the basic dimethylamino group was used to form a salt with a chiral acid (like tartaric acid), you would add a strong base (e.g., NaOH, KOH) to deprotonate the resolving acid, forming a water-soluble carboxylate salt.[3] Your target amino acid would then be isolated from the aqueous solution.

Since this compound is typically resolved with a chiral amine, acidification is the standard and recommended procedure.

Q3: How do I recover my chiral resolving agent for reuse?

Recovering the often-expensive chiral resolving agent is crucial for process economy. After the acidic salt break, the protonated chiral amine resides in the aqueous layer as its salt (e.g., hydrochloride salt). To recover it:

  • Separate the aqueous layer from the organic layer containing your product.

  • Cool the aqueous layer in an ice bath.

  • Slowly add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine.

  • The free amine, which is typically less water-soluble, can then be extracted into an organic solvent (like dichloromethane or ethyl acetate).

  • Drying the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and removing the solvent under reduced pressure will yield the recovered chiral resolving agent, which can be checked for purity and reused.[1][4]

Q4: How can I confirm the success of the regeneration and the purity of my product?

A multi-step analytical approach is required:

  • Chemical Purity: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and ensure the absence of signals from the resolving agent or residual solvents.

  • Enantiomeric Purity (Enantiomeric Excess, ee): This is the most critical measurement. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for accurately determining the ratio of the two enantiomers.[5][6]

  • Optical Rotation: Measurement using a polarimeter gives the specific rotation ([α]D). While useful for a quick check and comparison to literature values, it is less accurate than chiral HPLC for determining precise enantiomeric excess.[7]

Troubleshooting Guide

Problem 1: Low Yield of Regenerated Acid
Possible CauseRecommended SolutionScientific Rationale
Incomplete Salt Break Ensure at least 1.1-1.2 molar equivalents of strong acid are used. Monitor the pH of the aqueous phase; it should be strongly acidic (pH 1-2).A stoichiometric excess of strong acid is required to drive the equilibrium of the acid-base reaction completely towards the protonation of the resolving agent, ensuring full liberation of the carboxylic acid.[1]
Product Loss During Extraction Perform multiple extractions (e.g., 3x) with the organic solvent. Check the pH of the aqueous layer; the product is an amino acid and may have significant water solubility if the pH is not optimal for extraction. Adjusting the pH towards the isoelectric point may reduce its aqueous solubility.The partition coefficient dictates the distribution of a solute between two immiscible phases. Multiple extractions are more efficient at recovering the product than a single extraction with the same total volume of solvent.[8]
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Avoid vigorous shaking; use gentle, repeated inversions to mix the layers.Emulsions are often stabilized by surfactants or fine solids. Increasing the ionic strength of the aqueous phase with brine helps to destabilize the emulsion by altering surface tension and density differences.
Problem 2: Product is Contaminated with the Chiral Resolving Agent
Possible CauseRecommended SolutionScientific Rationale
Inefficient Phase Separation After acidification, wash the organic layer multiple times with fresh acidic water (e.g., 0.5-1M HCl).The resolving agent's salt form ((Amine-H)⁺Cl⁻) is highly polar and preferentially soluble in the aqueous phase. Repeated washing ensures its complete removal from the less polar organic phase containing your product.
Incorrect pH for Extraction Ensure the aqueous phase is strongly acidic (pH 1-2) during the initial extraction of the product.At low pH, the chiral amine is fully protonated and sequestered in the aqueous phase. If the pH is too high, some of the amine will exist as the free base, which is more organic-soluble and can partition into the product layer.
Problem 3: Loss of Enantiomeric Purity (Racemization)
Possible CauseRecommended SolutionScientific Rationale
Harsh Conditions Perform the salt break and subsequent workup at room temperature or below (e.g., using an ice bath). Avoid prolonged exposure to very strong acid or base, and avoid heating.The α-proton on the stereocenter of 2-phenylglycine derivatives can be labile.[9] Enolization or other deprotonation-reprotonation mechanisms, which lead to racemization, are accelerated by high temperatures and extreme pH values.

Experimental Protocols

Protocol 1: Acid-Mediated Salt Break and Product Isolation

This protocol assumes the isolated diastereomeric salt was formed between (S)-2-(Dimethylamino)-2-phenylacetic acid and (R)-1-phenylethylamine.

  • Dissolution: Suspend the isolated diastereomeric salt (1.0 eq) in a mixture of ethyl acetate and water (e.g., 10 mL of each per gram of salt) in a separatory funnel.

  • Acidification: Cool the mixture in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH of the aqueous layer is ~1-2 (check with pH paper). Continue stirring for 15-20 minutes. All solids should dissolve, resulting in two clear layers.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer (which contains the (R)-1-phenylethylamine hydrochloride).

  • Extraction: Extract the aqueous layer twice more with fresh portions of ethyl acetate to recover any dissolved product. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (2x) and then with brine (1x). This removes any remaining traces of the chiral amine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-(Dimethylamino)-2-phenylacetic acid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
  • Column Selection: Utilize a suitable chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) or polysaccharide-based columns are often effective for underivatized amino acids.[5][6]

  • Mobile Phase: A typical mobile phase for polar ionic compounds might consist of an alcohol (e.g., methanol or ethanol) with a small percentage of acid and/or base modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the final product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis:

    • First, inject a sample of the starting racemic material to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the sample of your regenerated product.

    • Integrate the peak areas for both enantiomers (A_S and A_R).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100 (assuming the S-enantiomer is the major product).

Caption: Logic of the acid-mediated salt break and phase separation.

References

  • Reddit User Discussion. (2018). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. Reddit. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry Stack Exchange User Discussion. (2019). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
  • Wikipedia. (n.d.). Ester hydrolysis. [Link]
  • National Institutes of Health (NIH). (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
  • Google Patents. (2004).
  • Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]
  • ResearchGate. (2007). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]
  • Polytechnic University of Madrid. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. [Link]
  • ResearchGate. (2014). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. [Link]
  • National Institutes of Health (NIH). (2018).
  • Chemistry LibreTexts. (2019). 6.
  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
  • Max-Planck-Gesellschaft. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
  • Google Patents. (2001).
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
  • Google Patents. (2004). US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters.
  • Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

Technical Support Center: Managing Stereochemical Integrity of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-(Dimethylamino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of racemization. As a chiral building block, maintaining the stereochemical purity of this compound is paramount for the efficacy and safety of downstream applications. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential issues.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you may encounter during your experiments. The answers are structured to help you identify the root cause and implement effective solutions.

Question: I've observed a significant loss of optical purity in my product after a peptide coupling reaction. What are the most likely causes and how can I fix it?

Answer:

Loss of optical purity during peptide coupling is a classic problem, primarily driven by the formation of an oxazolone (or azlactone) intermediate, which readily racemizes. The α-proton of your this compound is susceptible to abstraction, especially under basic conditions or with prolonged activation times.

Causality Checklist & Solutions:

  • Over-activation: The most common culprit is allowing the carboxylic acid to be "activated" for too long before the amine nucleophile is introduced. This increases the concentration of the unstable, racemization-prone activated species.

    • Solution: Add your coupling partner (the amine) as quickly as possible after the activating agent. Better yet, use an in situ activation method where the amine is already present.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for this when used alone.

    • Solution: Always use a racemization-suppressing additive. The most effective are ethyl cyanohydroxyiminoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt). These additives react with the activated acid to form an intermediate ester that is more stable and less prone to racemization than the initial O-acylisourea intermediate.

  • Base Selection and Stoichiometry: The presence of a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary, but it can directly promote racemization by abstracting the α-proton.

    • Solution: Use the weakest base necessary, and use it at a stoichiometric amount (or slightly less). N-methylmorpholine (NMM) is often a better choice than TEA as it is less sterically hindered and has been shown to result in less racemization.

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP can stabilize the charged intermediates that lead to racemization. Higher temperatures accelerate all reactions, including the racemization pathway.

    • Solution: If possible, use less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Always run your coupling reactions at low temperatures. Start the activation at 0 °C or even -15 °C and let the reaction slowly warm to room temperature.

Question: My starting material, this compound, is showing signs of racemization even before I use it in a reaction. Why is this happening?

Answer:

This indicates an issue with your storage or workup conditions. The stereocenter of α-amino acids can be sensitive to both acidic and basic environments, especially over time.

Causality Checklist & Solutions:

  • pH During Workup/Purification: Exposing the compound to strongly acidic or basic conditions during aqueous workup or chromatography can cause racemization.

    • Solution: Maintain a pH as close to neutral as possible during extraction and purification. If you must use acid or base, use dilute solutions and minimize the exposure time. When performing chromatography, consider using a buffered mobile phase if compatible with your column.

  • Storage Conditions: Storing the material in a solution, especially in a protic solvent or in the presence of trace acidic or basic impurities, can lead to slow racemization over time.

    • Solution: Store your this compound as a dry, crystalline solid in a cool, dark, and dry place. If you must store it in solution, use a non-polar, aprotic solvent and ensure it is free from contaminants.

Experimental Protocols & Data

Protocol 1: Recommended Low-Racemization Peptide Coupling

This protocol utilizes EDC in combination with OxymaPure to minimize racemization.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.1 eq) to the solution and stir for 5-10 minutes. Do not activate for longer than 15 minutes.

  • Coupling: Add your amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a dilute citric acid solution, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Table 1: Influence of Coupling Additives on Racemization
Coupling ReagentAdditiveBaseTypical % Epimerization
EDCNoneDIPEA10-30%
EDCHOBtDIPEA1-5%
EDCOxymaPure NMM <1%
HATUDIPEAN/A<2%

Data is representative and can vary based on specific substrates and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for this compound?

The primary mechanism is through the formation of an enolate or enol-like intermediate. The proton on the α-carbon (the stereocenter) is weakly acidic. A base can abstract this proton, forming a planar enolate. When this enolate is re-protonated, it can happen from either face of the planar structure, leading to a mixture of R and S enantiomers. This process is significantly accelerated when the carboxyl group is activated, as this increases the acidity of the α-proton.

Q2: Which analytical methods are best for quantifying the extent of racemization?

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. It allows for the direct separation and quantification of the two enantiomers. Other methods include:

  • Chiral Gas Chromatography (Chiral GC): Requires derivatization to make the compound volatile.

  • NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers, but quantification can be less precise than HPLC.

Q3: Can I use a stronger activating agent like HATU or HBTU to speed up my reaction without causing racemization?

Uronium/aminium-based reagents like HATU and HBTU are highly efficient but must be used carefully. They are pre-activated forms of HOBt (for HBTU) or HOAt (for HATU). While they are generally considered "racemization-suppressing," their high reactivity can still lead to racemization if not used under optimal conditions (low temperature, correct stoichiometry). They are often a good choice, but not a universal solution if other factors (like a strong base) are not controlled.

Visualizing the Process

Diagram 1: Racemization Mechanism via Oxazolone Intermediate

This diagram illustrates the key pathway for racemization during a peptide coupling reaction. The activation of the carboxyl group leads to the formation of a planar oxazolone ring, which is the species that loses its stereochemical information.

RacemizationMechanism cluster_Chiral Chiral Starting Material cluster_Activated Activation Step cluster_Racemized Racemization Pathway ChiralAcid R-Enantiomer (Stereocenter Intact) ActivatedSpecies Activated Ester (e.g., O-Acylisourea) ChiralAcid->ActivatedSpecies + Coupling Agent (e.g., EDC) Oxazolone Planar Oxazolone (Achiral Intermediate) ActivatedSpecies->Oxazolone Intramolecular Cyclization Product_Direct Chiral Product ActivatedSpecies->Product_Direct + Amine Nucleophile (Desired Path) RacemicMix Racemic Product (R and S Mixture) Oxazolone->RacemicMix + Amine Nucleophile (Attacks from either face)

Caption: Mechanism of racemization via an oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for Loss of Optical Purity

This workflow provides a logical sequence of steps to diagnose and resolve racemization issues encountered during a reaction.

TroubleshootingWorkflow Start Problem: Loss of Optical Purity Detected CheckReagent 1. Review Coupling Reagent Start->CheckReagent CheckBase 2. Examine Base Used CheckReagent->CheckBase Using Uronium Salt (HATU/HBTU) Additive Action: Add OxymaPure or HOBt CheckReagent->Additive Using Carbodiimide (EDC/DCC) alone? CheckConditions 3. Analyze Reaction Conditions CheckBase->CheckConditions Using weak base (NMM) SwitchBase Action: Switch to NMM & use 1.0 eq. CheckBase->SwitchBase Using strong base (TEA, DIPEA)? Solution Solution: Optical Purity Preserved CheckConditions->Solution Reaction at low temp LowerTemp Action: Run at 0°C or below CheckConditions->LowerTemp Reaction at RT or above? Additive->CheckBase SwitchBase->CheckConditions LowerTemp->Solution

Caption: A decision tree for troubleshooting racemization.

References

  • Title: Formamide-based coupling agents as racemization-suppressing reagents in peptide synthesis Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt Source: Chemistry – A European Journal URL:[Link]
  • Title: Chiral Separations by HPLC Source: Analytical Chemistry URL:[Link]
  • Title: A new generation of coupling agents for peptide synthesis Source: International Journal of Peptide and Protein Research URL:[Link]

Technical Support Center: Scaling Up Chiral Resolutions with 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chiral resolutions using 2-(Dimethylamino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up diastereomeric salt resolutions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and ensure a robust, scalable process.

Introduction: The Scale-Up Challenge

Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development for isolating a single desired enantiomer from a racemic mixture.[1][2][3] this compound is a valuable chiral resolving agent for its ability to form crystalline salts with various racemic compounds, particularly amines. However, transitioning a successful bench-scale resolution to a pilot or industrial scale introduces significant challenges. Factors such as solubility, supersaturation, crystallization kinetics, and impurity profiles can behave differently at larger volumes, often leading to failed batches, low yields, or insufficient enantiomeric purity.[4]

This guide is structured to address these scale-up issues directly, providing both the "how" and the "why" behind our recommended strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Poor or No Crystallization
Q1: I've combined my racemic amine with this compound, but no crystals are forming. What's happening?

A1: The absence of crystallization is typically due to one of three primary factors: an inappropriate solvent system, insufficient supersaturation, or the high solubility of both diastereomeric salts.[5]

  • Scientific Rationale: Crystallization is a thermodynamic process driven by supersaturation, where the concentration of a solute in a solution exceeds its equilibrium solubility.[5] The chosen solvent must exhibit a significant solubility difference between the two diastereomeric salts; ideally, the desired salt should be sparingly soluble while the undesired salt remains in solution.[6] If both salts are too soluble, or if the solution is not sufficiently concentrated, the thermodynamic driving force for nucleation and crystal growth is absent.

  • Troubleshooting Steps:

    • Confirm Salt Formation: Before troubleshooting crystallization, verify that the acid-base reaction has occurred to form the diastereomeric salts. This can often be checked using ¹H NMR by observing shifts in the signals corresponding to both the amine and the resolving agent.[6]

    • Solvent Screening: The most critical step is to perform a comprehensive solvent screen.[5][6] Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, nitriles, and their mixtures with water or anti-solvents). The goal is to find a system where one diastereomer precipitates selectively.

    • Induce Supersaturation:

      • Increase Concentration: Carefully evaporate the solvent under reduced pressure to increase the solute concentration.

      • Cooling: Slowly cool the solution, as the solubility of most salts decreases with temperature.[5] A controlled, gradual cooling profile is crucial for scale-up.

      • Anti-solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to induce precipitation.[5]

    • Seeding: If you have a small sample of the desired diastereomeric salt, introduce a few seed crystals into the supersaturated solution. This bypasses the energy barrier for primary nucleation and promotes the growth of the desired crystal form.[6][7]

Q2: My product has "oiled out" or formed an amorphous precipitate instead of crystalline material. How do I fix this?

A2: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or is too concentrated, causing the salt's solubility limit to be exceeded above its melting point in the solvent system.

  • Scientific Rationale: Every salt has a eutectic temperature with the solvent, below which it will crystallize. If the supersaturation is generated at a temperature above this point, the salt will separate as a liquid. Rapid cooling, high concentrations, and the presence of impurities that inhibit crystal lattice formation can all promote this phenomenon.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Implement a slower, more controlled cooling ramp. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Increase Solvent Volume: Dilute the solution. This lowers the concentration and can shift the saturation point to a lower temperature, favoring crystallization over oiling out.

    • Change Solvent System: A different solvent may have a more favorable eutectic temperature with your salt. Sometimes, using a solvent mixture can be effective.

    • Agitation Control: Ensure proper agitation. Inadequate mixing can lead to localized areas of high supersaturation, while overly aggressive agitation can cause secondary nucleation of small, poorly formed crystals.

Category 2: Low Yield and/or Purity
Q3: The yield of my desired diastereomeric salt is very low, even though crystals are forming. How can I improve it?

A3: A low yield indicates that a significant portion of your target diastereomer remains in the mother liquor. This can be due to suboptimal solubility, equilibrium limitations, or stopping the crystallization process prematurely.[8]

  • Scientific Rationale: The maximum theoretical yield in a classical resolution is 50% for the desired enantiomer. The actual yield is dictated by the solubility of the desired diastereomeric salt at the final isolation temperature and the eutectic composition of the diastereomeric mixture.[7][8] To maximize yield, you must minimize the solubility of the target salt while keeping the undesired salt in solution.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Revisit your solvent screen with the specific goal of minimizing the target salt's solubility.[8] Experiment with lower final crystallization temperatures, allowing sufficient time for the system to reach equilibrium.

    • Adjust Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective. This creates a system where the selectivity is based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer, which can sometimes be more favorable.[8]

    • Mother Liquor Recycle: The unwanted enantiomer in the mother liquor can often be racemized and recycled, significantly improving the overall process yield in what is known as a Resolution-Racemization-Recycle (RRR) process.[8]

    • Construct a Phase Diagram: For a thorough, process-driven approach, constructing a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions to maximize recovery under equilibrium.[7][8]

Q4: The enantiomeric excess (ee) of my final product is insufficient after liberating the amine from the salt. What are the causes and solutions?

A4: Low enantiomeric excess (ee) means that the crystallized salt was not sufficiently pure in one diastereomer. This is a common and critical problem in scaling up.

  • Scientific Rationale: The purity of the crystallized salt is a function of the solubility difference between the two diastereomers. If this difference is small, the less soluble salt will precipitate with a significant amount of the more soluble one, either as a co-crystal or due to surface adhesion. The efficiency of the resolution is determined by both thermodynamic (solubility) and kinetic factors.[9]

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the diastereomeric salt. This will progressively enrich the less soluble diastereomer, leading to higher ee.

    • Kinetic vs. Thermodynamic Control: Investigate the crystallization timeline. Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but crystallizes slower (thermodynamic product). In other cases, the desired salt may crystallize faster.[7][9] By carefully controlling the crystallization time and isolating the solid before the system reaches equilibrium, you may be able to isolate a purer product.[9]

    • Slurry/Digestion: After the initial crystallization, holding the crystalline solid as a slurry in the mother liquor at a constant temperature for an extended period (digestion or aging) can allow for a transformation to a more stable, purer crystalline form.

    • Purity of Starting Materials: Ensure the high purity of both your racemic starting material and the this compound resolving agent. Impurities can sometimes co-crystallize or inhibit the crystallization of the desired salt.[5][10]

Q5: My desired enantiomer forms the more soluble diastereomeric salt. How can I isolate it?

A5: This is a common and challenging scenario. The solution is to either find a way to crystallize the more soluble salt or to change the system so it becomes the less soluble one.

  • Scientific Rationale: The relative solubilities of diastereomeric salts can be highly dependent on the solvent system and the resolving agent used.[11] It is often possible to invert the relative solubilities by changing these parameters.

  • Troubleshooting Steps:

    • Screen for an Alternative Resolving Agent: This is often the most effective strategy. Using a different chiral acid may invert the relative solubilities of the resulting diastereomeric salts.[6]

    • Solvent-Induced Chirality Switching: In some systems, changing the crystallization solvent can invert the solubilities and cause the other diastereomer to precipitate.[11] This is a powerful but system-dependent phenomenon that should be explored during solvent screening.

    • Isolate from the Mother Liquor: If the desired salt is highly soluble, you can crystallize out the undesired, less soluble salt first. Then, evaporate the mother liquor and purify the desired enantiomer from the enriched residue. This often requires subsequent purification steps like chromatography but can be a viable strategy.

Category 3: Scale-Up and Process Control
Q6: The resolution was successful at the 1g scale but failed at the 100g scale. What factors are critical for a successful scale-up?

A6: Scale-up failure is almost always related to changes in heat and mass transfer. What happens quickly in a small flask (cooling, mixing) happens much more slowly and less uniformly in a large reactor.

  • Scientific Rationale: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means that heat transfer (both adding heat to dissolve and removing it to crystallize) is much less efficient.[4] Slower, non-uniform cooling can lead to different crystal habits, incorporation of impurities, or failure to crystallize at all. Mixing efficiency also changes, affecting local supersaturation levels.

  • Key Scale-Up Considerations:

    • Cooling Profile: Do not simply set a jacket temperature. Implement a controlled cooling ramp (e.g., 10°C per hour) that cools the internal batch temperature at a consistent rate. This is the single most important parameter for reproducibility.

    • Agitation: The agitator's type, speed, and position are critical. The goal is to ensure homogeneity without causing excessive shear, which can lead to crystal breakage and the formation of fines (secondary nucleation).

    • Seeding Strategy: At scale, a well-defined seeding protocol is essential. Develop a protocol that specifies the amount of seed, the temperature and level of supersaturation at which it's added, and the post-addition aging time.

    • Solvent Ratios: Maintain exact solvent-to-substrate ratios. Small deviations that are insignificant at the lab scale can have a major impact on a large scale.

Category 4: Analytical and Characterization
Q7: What are the best methods to accurately determine diastereomeric excess (de) and enantiomeric excess (ee)?

A7: Accurate analytical methods are non-negotiable for developing a resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard, but other methods are also useful.

  • Methodology Overview:

    • Chiral HPLC: This is the most common and reliable method for determining ee. It uses a chiral stationary phase to separate the enantiomers, allowing for direct quantification.[12] It can also be adapted to separate the diastereomeric salts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Diastereomeric Excess (de): Standard ¹H NMR is excellent for determining the ratio of diastereomers in the crystallized salt. The signals for the two diastereomers will be distinct and can be integrated.[6]

      • Enantiomeric Excess (ee): Chiral NMR, using chiral shift reagents or chiral solvating agents, can be used to separate the signals of the two enantiomers, allowing for quantification.[13]

    • Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase is a powerful technique.[13]

    • Circular Dichroism (CD): Chiroptical methods like CD can be used for rapid ee determination, especially in high-throughput screening settings, but often require calibration curves.[14][15]

Data Presentation & Protocols

Table 1: Common Solvents for Chiral Resolution
Solvent ClassExamplesPolarityKey Characteristics
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving salts; often used with an anti-solvent.
Esters Ethyl Acetate, Isopropyl AcetateMediumOften provide good solubility differences.[1]
Ketones Acetone, Methyl Ethyl KetoneMediumVersatile, can be used alone or in mixtures.
Nitriles AcetonitrileHighGood for polar compounds; can be effective in mixtures.
Ethers MTBE, THFLow-MediumOften used as anti-solvents to induce crystallization.
Hydrocarbons Heptane, TolueneLowPrimarily used as anti-solvents.
Experimental Protocol 1: Rapid Solvent Screening for Crystallization

Objective: To efficiently identify a suitable solvent system for the selective crystallization of one diastereomeric salt.

Methodology:

  • Preparation: In separate vials, dissolve a small, precise amount of the racemic amine and 1.0 equivalent of this compound in a minimal amount of a highly soluble solvent like methanol to ensure salt formation.

  • Solvent Addition: Evaporate the methanol completely. To each vial, add a different test solvent (e.g., 0.5 mL) from Table 1.

  • Equilibration: Heat the vials gently (e.g., 50 °C) to encourage dissolution, then allow them to cool slowly to room temperature, followed by further cooling to 0-5 °C. Let them stand for 12-24 hours.[6]

  • Observation: Visually inspect the vials for crystal formation. Note the quantity and quality of the crystals.

  • Analysis: If crystals form, isolate the solid by filtration. Allow the mother liquor to evaporate. Analyze both the solid and the residue from the mother liquor by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC (after liberating the free amine) to determine the ee.[6]

Visualization: Troubleshooting Workflows

A logical approach is critical for efficient troubleshooting. The following diagrams outline decision-making processes for common challenges.

G cluster_0 Troubleshooting Poor Crystallization start No Crystals Formed q1 Is salt formation confirmed? (via NMR/IR) start->q1 step1 Ensure complete salt formation (e.g., stir at RT in MeOH, then evap.) q1->step1 No q2 Is solution clear? q1->q2 Yes step1->q2 step2 Induce Supersaturation: 1. Concentrate Solution 2. Slow Cooling 3. Add Anti-solvent q2->step2 q3 Still no crystals? step2->q3 step3 Perform comprehensive Solvent Screen q3->step3 Yes end Crystallization Achieved q3->end No step4 Introduce Seed Crystals step3->step4 step4->end

Caption: Decision workflow for troubleshooting poor crystallization.

G cluster_1 Optimizing Yield and Enantiomeric Excess (ee) start Low Yield or Low ee q1 Is ee low? start->q1 step1 Perform Recrystallization of Diastereomeric Salt q1->step1 Yes q2 Is yield low? q1->q2 No step2 Optimize Crystallization Kinetics: - Slower Cooling - Slurry/Aging Step step1->step2 step2->q2 step3 Optimize Thermodynamics: - Re-screen Solvents - Lower Final Temperature q2->step3 Yes end Process Optimized q2->end No step4 Adjust Stoichiometry (e.g., try 0.5 eq. resolving agent) step3->step4 step4->end

Caption: Logic flow for optimizing yield and enantiomeric excess.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • How to overcome poor crystallization in diastereomeric salt form
  • Troubleshooting low yields in diastereomeric salt form
  • Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. F. G. Sánchez, et al..
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Determination of enantiomeric excess.
  • Troubleshooting diastereomeric salt crystalliz
  • Design of diastereomeric salt resolution via multicomponent system characteriz
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.
  • Chiral resolution. Wikipedia.

Sources

Technical Support Center: Epimerization in Peptide Coupling with 2-(Dimethylamino)-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of peptides containing 2-(Dimethylamino)-2-phenylacetic acid derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize and control epimerization in your peptide coupling reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is an unwanted side reaction that changes the stereochemistry at a single chiral center in a molecule.[1][2][3] In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from its natural L-configuration to the unnatural D-configuration. This results in a diastereomeric impurity that is often difficult to separate from the desired peptide, potentially altering the final product's biological activity and safety profile.[1][2]

Q2: Why are this compound derivatives particularly susceptible to epimerization?

A2: Amino acids with electron-withdrawing groups on their side chains, such as the phenyl group in this compound (also known as N,N-dimethylphenylglycine), are more prone to epimerization. The phenyl group stabilizes the formation of a planar enolate intermediate by resonance, which increases the acidity of the α-proton and facilitates its abstraction by a base, a key step in the epimerization process.

Q3: What are the primary chemical pathways that lead to epimerization during peptide coupling?

A3: There are two main mechanisms responsible for epimerization during amide bond formation:[4]

  • Oxazolone Formation: This is the most common pathway.[4][5][6] Activation of the N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a 5(4H)-oxazolone intermediate.[4][5][6][7][8][9] This intermediate's α-proton is highly acidic and easily removed by a base, leading to a loss of stereochemical integrity. The subsequent reaction with an amine nucleophile produces a mixture of L- and D-isomers.[9]

  • Direct Enolization (Direct α-Abstraction): A base in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1][4][10] Reprotonation of this intermediate can occur from either side, leading to epimerization before the amide bond forms.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: The two primary pathways leading to epimerization in peptide synthesis.

Q4: How can I detect and quantify the extent of epimerization?

A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[11] This technique uses a chiral stationary phase (CSP) to separate the desired peptide from its epimer.[11] Interfacing HPLC with mass spectrometry (HPLC-MS/MS) allows for precise quantification of trace levels of the D-isomer.[12][13] A common procedure involves hydrolyzing the peptide in deuterated acid, followed by chiral chromatography of the resulting amino acids.[12][13]

II. Troubleshooting Guide: Minimizing Epimerization

This section addresses specific experimental issues and provides actionable solutions to maintain stereochemical purity when working with this compound derivatives.

Problem 1: High levels of epimerization detected after coupling.

This is the most common issue and can stem from several factors related to your reaction conditions.

Root Cause Analysis & Solutions

1. Choice of Coupling Reagent:

  • Insight: The reactivity of the coupling reagent directly influences the rate of formation of the epimerization-prone oxazolone intermediate.[4] Uronium/aminium-based reagents (e.g., HATU, HBTU) are highly reactive but can increase epimerization risk with prolonged reaction times.[14] Phosphonium-based reagents (e.g., PyBOP, PyAOP) are often associated with lower levels of racemization.[14]

  • Recommendation: For sensitive couplings involving N,N-dimethylphenylglycine, consider phosphonium reagents like PyBOP or PyAOP. If using a carbodiimide like DIC, the addition of a racemization-suppressing additive is crucial.[10][15]

2. Selection of Additive:

  • Insight: Additives intercept the highly reactive O-acylisourea intermediate (formed with carbodiimides) or the activated acid to form a new active ester that is more stable and less prone to cyclizing into an oxazolone.[9][16][17]

  • Recommendation:

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended, non-explosive alternative to HOBt.[18] It demonstrates superior suppression of racemization, often comparable or even better than HOAt.[9][18]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Very effective at suppressing racemization, more so than HOBt, but has explosive properties.[15][18]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, effective but less so than Oxyma or HOAt and also has safety concerns.[10][15][18]

3. Base Selection and Stoichiometry:

  • Insight: The base facilitates both the oxazolone and direct enolization pathways.[5] Strong, non-hindered bases can significantly increase epimerization.

  • Recommendation: Use a weaker, sterically hindered base.

    • Preferred: 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM).[10][19]

    • Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a stronger base and can lead to higher epimerization levels.[10]

    • Avoid: Stronger, non-hindered bases.

    • Always use the minimum necessary amount of base.

4. Solvent Polarity:

  • Insight: Polar aprotic solvents like DMF can promote epimerization.[20][21] Less polar solvents can suppress it.

  • Recommendation: Consider using dichloromethane (DCM) or a mixture of chloroform/trifluoroethanol if solubility allows.[20] However, ensure all reactants remain fully dissolved.

5. Reaction Temperature and Time:

  • Insight: Higher temperatures accelerate all reactions, including epimerization.[5][22] Similarly, extended pre-activation or reaction times increase the opportunity for the activated intermediate to epimerize.

  • Recommendation:

    • Perform the coupling at low temperatures, starting at 0 °C and allowing the reaction to warm slowly to room temperature.[20][23]

    • Minimize the pre-activation time. Ideally, use in situ activation where the coupling reagent is added to a mixture of the acid and amine, ensuring the activated species is consumed as it forms.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.25]; edge [fontname="Arial", fontsize=10, len=2.5];

} enddot Figure 2: Troubleshooting workflow for high epimerization.

Problem 2: Inconsistent results between batches.

Inconsistent epimerization levels often point to subtle variations in experimental setup and reagent quality.

Root Cause Analysis & Solutions

1. Reagent Quality and Handling:

  • Insight: Anhydrous conditions are critical. Moisture can hydrolyze coupling reagents and activated intermediates, affecting reaction kinetics and potentially leading to side reactions. The purity of solvents and bases is also paramount.

  • Recommendation:

    • Use freshly opened, anhydrous grade solvents.

    • Ensure all glassware is oven- or flame-dried.

    • Run reactions under an inert atmosphere (Nitrogen or Argon).

    • Verify the purity of your amino acid derivative and amine component.

2. Precise Control of Stoichiometry and Temperature:

  • Insight: Small deviations in the amount of base or coupling reagent can have a significant impact. Inconsistent temperature control (e.g., an ice bath melting over time) can also lead to variability.

  • Recommendation:

    • Use calibrated pipettes and balances for all reagent measurements.

    • Employ a cryostat or a well-maintained ice/salt bath for consistent low-temperature reactions.

III. Recommended Experimental Protocols

The following protocols are optimized to minimize epimerization when coupling this compound derivatives.

Protocol 1: Low-Epimerization Coupling using DIC/OxymaPure

This protocol is recommended for its high efficiency and excellent suppression of epimerization, combined with the enhanced safety profile of OxymaPure.[9][18]

Materials:

  • N-protected this compound derivative (1.0 eq)

  • Amine component (1.1 eq)

  • OxymaPure® (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 2,4,6-Collidine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound derivative (1.0 eq), the amine component (1.1 eq), and OxymaPure® (1.2 eq) in anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add 2,4,6-Collidine (1.2 eq) and stir for 5 minutes.

  • Slowly add DIC (1.1 eq) to the cooled, stirring mixture.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Stir for an additional 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Dilute the filtrate with ethyl acetate or DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Analyze the final product for enantiomeric purity by chiral HPLC.

Protocol 2: Analysis of Enantiomeric Purity by HPLC

This is a general workflow for determining the level of epimerization in your final product. Specific column and mobile phase conditions will need to be optimized for your particular peptide.[24][25]

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N DCl in D₂O at 110 °C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step itself.[12][13]

  • Sample Preparation: Neutralize and dry the hydrolysate. Reconstitute the amino acid mixture in a suitable solvent for injection.

  • Chiral HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., CHIROBIOTIC™, CYCLOBOND™).[11]

    • Mobile Phase: Develop an isocratic or gradient mobile phase, typically consisting of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer with a chiral selector if necessary.

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 254 nm). For higher sensitivity and confirmation, use an MS detector.

  • Quantification: Integrate the peak areas for the L- and D-isomers of this compound. Calculate the percentage of the D-isomer to determine the extent of epimerization. A reporting limit of 0.1% is often achievable.[12]

IV. Data Summary: Influence of Conditions on Epimerization

The choice of reagents has a quantifiable impact on stereochemical purity. The following table summarizes representative data from the literature on model peptide couplings prone to epimerization.

Coupling ReagentAdditiveBaseSolvent% Epimerization (D-Isomer)Reference(s)
DICOxymaPure DIPEADMFLow [9][18]
DICHOBtDIPEADMFModerate[10][18]
DICHOAtDIPEADMFLow[15][18]
HATU-DIPEADMFCan be significant[14][26]
HATU-Collidine DMFReduced[10][19]
PyBOP-DIPEADMFGenerally Low[14][27]

Note: This data is for comparative purposes. Actual epimerization levels are sequence-dependent and will vary based on specific substrates and precise reaction conditions.

V. References

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC - NIH. (2024-01-02). National Institutes of Health. Retrieved from

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem. Retrieved from

  • Epimerisation in Peptide Synthesis. MDPI. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from

  • Coupling Reagents. Aapptec Peptides. Retrieved from

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. National Institutes of Health. Retrieved from

  • Epimerization of Peptide. SlideShare. Retrieved from

  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem. Retrieved from

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001-09-10). RSC Publishing. Retrieved from

  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem. Retrieved from

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Retrieved from

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem. Retrieved from

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH. National Institutes of Health. Retrieved from

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. (2022-02-09). American Chemical Society. Retrieved from

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from

  • Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Benchchem. Retrieved from

  • The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. Benchchem. Retrieved from

  • preventing epimerization during thioamide coupling reactions. Benchchem. Retrieved from

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. National Institutes of Health. Retrieved from

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry. ACS Publications. Retrieved from

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. National Institutes of Health. Retrieved from

  • Epimerisation in Peptide Synthesis. OUCI. Retrieved from

  • A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. Benchchem. Retrieved from

  • [PDF] Epimerisation in Peptide Synthesis | Semantic Scholar. Semantic Scholar. Retrieved from

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023-09-01). National Institutes of Health. Retrieved from

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Retrieved from

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026-01-01). ResolveMass. Retrieved from

Sources

Technical Support Center: HPLC Analysis of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-(Dimethylamino)-2-phenylacetic acid. As a zwitterionic compound, possessing both a basic tertiary amine and an acidic carboxylic acid functional group, this analyte presents unique challenges in reversed-phase chromatography. This document is structured to help you diagnose the root cause of poor peak shape and systematically implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how do I identify it?

A1: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is an asymmetry where the back half of the peak is broader than the front half.[1] It is quantitatively measured using the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is typically considered a tailing peak.[2] This distortion can compromise resolution between adjacent peaks, reduce sensitivity, and lead to inaccurate integration and quantification.[2]

Q2: Why is this compound particularly prone to peak tailing?

A2: The structure of this compound is the primary reason for its challenging chromatographic behavior. It contains two key functional groups:

  • A basic tertiary amine (-N(CH₃)₂): This group is easily protonated in acidic to neutral mobile phases, acquiring a positive charge. This positive charge can then engage in strong, secondary electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of standard silica-based stationary phases.[3][4] This secondary retention mechanism is a major cause of peak tailing for basic compounds.[4][5]

  • An acidic carboxylic acid (-COOH): This group can be deprotonated in neutral to basic mobile phases, acquiring a negative charge.

Because it possesses both groups, the molecule can exist as a cation, an anion, or a neutral zwitterion depending on the mobile phase pH. Analyzing a compound that can interact with the stationary phase through multiple mechanisms (e.g., hydrophobic interaction and ionic interaction) often leads to peak distortion.[6]

Q3: What is the immediate impact of peak tailing on my results?

A3: Peak tailing is not just a cosmetic issue; it directly degrades data quality. The primary consequences are:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making it difficult to accurately quantify either component.[2]

  • Decreased Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]

  • Inaccurate Quantification: Peak integration software may struggle to correctly identify the beginning and end of a tailing peak, leading to significant errors in area measurement and, consequently, inaccurate concentration calculations.[1][2]

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve peak tailing issues with this compound.

G cluster_0 Troubleshooting Workflow Start Start: Observe Peak Tailing (Asymmetry > 1.2) pH_Opt Step 1: Mobile Phase pH Optimization (pH Scouting Experiment) Start->pH_Opt Check1 Peak Shape Acceptable? pH_Opt->Check1 Additives Step 2: Mitigate Silanol Interactions (Use Mobile Phase Additives, e.g., TEA) Check1->Additives No End End: Symmetrical Peak Achieved Check1->End Yes Check2 Peak Shape Acceptable? Additives->Check2 Column Step 3: Evaluate Column Chemistry (Use High-Purity, End-Capped Column) Check2->Column No Check2->End Yes Check3 Peak Shape Acceptable? Column->Check3 Hardware Step 4: Investigate System Effects (Check for Extra-Column Volume, Contamination) Check3->Hardware No Check3->End Yes Hardware->End Yes

Caption: A systematic workflow for troubleshooting peak tailing.

Q4: My peak is tailing. Where should I begin the investigation?

A4: The most influential parameter for an ionizable compound like this is the mobile phase pH . The pH dictates the ionization state of both the analyte and the stationary phase surface, which in turn governs the interactions that cause peak tailing.

The goal is to find a pH where the analyte has a consistent charge state and secondary interactions with the column are minimized.

  • At low pH (e.g., pH < 3): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). The analyte is a cation. Simultaneously, the silica surface silanols are also protonated and neutral, which minimizes the electrostatic interactions causing tailing.[4][5] This is often the best starting point for basic compounds.

  • At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge), and the amine group is neutral. The analyte is an anion. However, at high pH, the silica surface is strongly negatively charged, which can cause other issues unless a high-pH stable column is used.

Protocol 1: Mobile Phase pH Scouting Experiment

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., 50:50 Acetonitrile:Water with 20 mM buffer) but adjust the aqueous portion to pH values of 2.5, 3.5, 5.0, and 7.0 using appropriate buffers (e.g., phosphate or formate).

  • System Equilibration: Starting with the lowest pH, flush the column with at least 15-20 column volumes of the mobile phase until the backpressure and detector baseline are stable.

  • Inject Sample: Inject your standard solution of this compound.

  • Record Data: Record the chromatogram and calculate the peak asymmetry factor.

  • Sequential Analysis: Increase the pH to the next level. Before injecting, ensure the column is fully equilibrated with the new mobile phase (another 15-20 column volumes).

  • Analyze Results: Compare the peak asymmetry at each pH level. Select the pH that provides the best peak shape, which is often at the lower end of the range (pH 2.5-3.5) for this type of compound.[4][7]

Q5: I've adjusted the pH to ~3.0, and the peak shape has improved, but there is still noticeable tailing. What is the next step?

A5: Even at low pH, some residual silanol groups on the silica surface can remain ionized and interact with your positively charged analyte.[5] The next step is to address these secondary interactions directly by using a mobile phase additive that acts as a "competing base."

G cluster_0 Mechanism of Silanol Interaction and TEA Masking Analyte Protonated Analyte (R-N⁺H(CH₃)₂) Silanol Ionized Silanol Site (Si-O⁻) Analyte->Silanol Strong Ionic Interaction Tailing Peak Tailing Silanol->Tailing Leads to NoTailing Symmetrical Peak Silanol->NoTailing Results in TEA Triethylammonium (TEA⁺) TEA->Silanol Preferential Binding (Masks Site)

Caption: How a competing base like TEA masks silanol sites.

Triethylamine (TEA) is a common choice for this purpose.[8] When added to the mobile phase at low concentrations and low pH, it becomes protonated to triethylammonium. This small, positively charged ion preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[9][10]

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Select Optimal pH: Use the best pH determined from Protocol 1 (e.g., pH 3.0).

  • Prepare Mobile Phase with TEA: To the aqueous portion of your mobile phase, add TEA to a final concentration of 0.1% (v/v). Re-adjust the pH to the target value (e.g., 3.0) using an acid like phosphoric acid or formic acid.

  • Equilibrate Column: Flush the column with the TEA-containing mobile phase for at least 20-30 column volumes. Columns can take longer to equilibrate with amine additives.

  • Analyze Sample: Inject your sample and compare the peak asymmetry to the run without TEA.

  • Dedicate Column: Once a column has been exposed to TEA, it can be difficult to remove completely. It is best practice to dedicate that column to methods using TEA.[11]

AdditiveTypical ConcentrationMechanismAdvantageDisadvantage
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing BaseVery effective at masking silanols for basic analytes.[8]Can be difficult to remove from the column; not MS-friendly.[11]
Formic Acid 0.1% (v/v)pH Control & Ion PairingProvides low pH and is MS-compatible.Less effective at masking strong silanol interactions than TEA.
Ammonium Acetate 10-25 mMBuffer & Ionic StrengthMS-compatible buffer.Can also adsorb to the stationary phase.[11]
Q6: I prefer not to use additives. Are there other options to solve the tailing problem?

A6: Yes. Modern HPLC column technology offers excellent alternatives. The root cause of the problem is the activity of surface silanol groups. Therefore, selecting a column with minimal silanol activity is a highly effective strategy.

Recommended Column Choices:

  • High-Purity, End-Capped Columns: Choose a column packed with high-purity silica (Type B silica) where the manufacturing process minimizes trace metal impurities.[5] Furthermore, ensure the column is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a small, inert molecule (like a trimethylsilyl group), making them unavailable for secondary interactions.[4]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group embedded within the C18 chain or at the end. This polar group can help shield the residual silanols from basic analytes, improving peak shape without the need for mobile phase additives.[12]

  • Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic particle that has fewer surface silanol groups and is typically more stable across a wider pH range.

If you switch to a new column, you may need to re-optimize your mobile phase conditions, but the result is often a more robust and reproducible method.

Q7: I've tried everything and still see some peak distortion. Could my HPLC system or sample be the cause?

A7: Absolutely. If chemical solutions do not fully resolve the issue, it's critical to investigate physical and system-related causes.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[12] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly to minimize dead volume.[5][12]

  • Column Contamination and Voids: Over time, strongly retained sample components can accumulate at the head of the column, creating active sites that cause tailing.[1] A physical void or channel in the column packing bed can also severely distort peak shape.[4][13] If you suspect contamination, a rigorous column wash may help. If a void has formed, the column likely needs to be replaced.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to poor peak shape.[13] Try reducing the injection volume or diluting your sample by a factor of 10 to see if the peak shape improves.

Protocol 3: General Column Cleaning Procedure

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Flush with Buffer-Free Mobile Phase: Wash the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., 50:50 Acetonitrile:Water).

  • Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Intermediate Polarity Wash: Flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Before use, re-equilibrate the column thoroughly with your analytical mobile phase (at least 20 column volumes).

References

  • Chrom Tech, Inc. (2025).
  • Sepuxianyun. (2025).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing!
  • Element Lab Solutions. (2025). Peak Tailing in HPLC. [Link]
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?[Link]
  • MicroSolv Technology Corporation. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. [Link]
  • Orochem. (2023).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Cytiva. (2024).
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Zhang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
  • Hichrom Limited. TROUBLESHOOTING GUIDE – HPLC. [Link]
  • Crawford Scientific. (2023).
  • Hawach Scientific. (2023).
  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. [Link]
  • Stoll, D. R., & Taylor, T. (2019). Method from Mars? Coping with Chromatographic Legacies.
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
  • Parikh, V., et al. (2006). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Agilent Technologies.
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
  • SIELC Technologies. (2005). LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?[Link]

Sources

Technical Support Center: Chiral Analysis Using 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral analysis using 2-(Dimethylamino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR signal overlap and other common challenges encountered during these critical experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your chiral analyses.

Understanding the Challenge: The Nature of Signal Overlap

In chiral analysis by NMR, a chiral solvating agent (CSA) like this compound is used to create a diastereomeric environment around the enantiomers of an analyte. This interaction should, ideally, induce distinct chemical shifts for the corresponding protons of the two enantiomers, allowing for their differentiation and quantification. However, signal overlap, where the NMR signals of the two diastereomeric complexes are not sufficiently resolved, is a frequent and frustrating issue. This guide will walk you through a systematic approach to troubleshoot and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of NMR signal overlap in my chiral analysis with this compound?

A1: Signal overlap in this context typically arises from a few key factors:

  • Weak Diastereomeric Interactions: The non-covalent interactions between the chiral solvating agent and the enantiomers may not be strong or specific enough to induce a significant difference in the magnetic environments of the corresponding nuclei.

  • Low Magnetic Field Strength: Experiments run on lower field NMR spectrometers (e.g., 300 or 400 MHz) may not provide sufficient spectral dispersion to resolve closely spaced signals.

  • Suboptimal Experimental Conditions: Factors such as temperature, concentration of both the analyte and the CSA, and the choice of solvent can all significantly impact the resolution of the diastereomeric signals.[1]

  • Molecular Complexity: The inherent complexity of the analyte's structure can lead to crowded spectral regions, making it difficult to resolve individual signals.[2]

Q2: I've added the chiral solvating agent, but I don't see any splitting of my signals. What's the first thing I should check?

A2: The first step is to ensure that you have an appropriate molar ratio of the chiral solvating agent to your analyte. A common starting point is a 1:1 molar ratio. If no splitting is observed, incrementally increasing the concentration of the CSA can sometimes enhance the diastereomeric interactions and induce the desired chemical shift non-equivalence. However, be mindful that excessive CSA can lead to line broadening and obscure signals.

Q3: Can the choice of solvent affect signal resolution?

A3: Absolutely. The solvent plays a critical role in mediating the interactions between the CSA and the analyte. A change in solvent can alter the conformation of the diastereomeric complexes and the degree of hydrogen bonding, which in turn affects the chemical shifts.[3] If you are experiencing signal overlap in a common solvent like deuterated chloroform (CDCl₃), consider trying a more polar or aromatic solvent, such as deuterated acetonitrile (CD₃CN), deuterated benzene (C₆D₆), or deuterated dimethyl sulfoxide (DMSO-d₆).

In-Depth Troubleshooting Guide

When basic adjustments of concentration and solvent are insufficient to resolve signal overlap, a more systematic and advanced approach is required. This guide provides a logical workflow to tackle persistent signal resolution issues.

Logical Decision Tree for Troubleshooting Signal Overlap

Troubleshooting_Workflow start Initial Observation: Signal Overlap Detected optimize_conditions Optimize Experimental Conditions start->optimize_conditions change_csa Change Chiral Solvating Agent optimize_conditions->change_csa Unresolved success Signal Resolution Achieved optimize_conditions->success Resolved advanced_nmr Employ Advanced NMR Techniques change_csa->advanced_nmr Unresolved change_csa->success Resolved advanced_nmr->success Resolved failure Persistent Overlap: Re-evaluate Analytical Strategy advanced_nmr->failure Unresolved

Caption: A logical workflow for systematically troubleshooting NMR signal overlap.

Step 1: Optimization of Experimental Conditions

Before resorting to more complex solutions, thoroughly explore the impact of key experimental parameters on your NMR spectrum.

1.1 Temperature Variation

  • Rationale: The chemical shifts of protons, particularly those involved in hydrogen bonding or conformational equilibria, are often temperature-dependent.[3] Altering the temperature can change the populations of different conformers and affect the strength of intermolecular interactions, potentially leading to better signal resolution.[4][5]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • If overlap is present, decrease the temperature in increments of 10 K (e.g., to 288 K, 278 K, etc.) and acquire a spectrum at each step.

    • If resolution does not improve, increase the temperature in 10 K increments from room temperature (e.g., to 308 K, 318 K, etc.).

    • Monitor the chemical shifts and line widths of the signals of interest at each temperature to identify the optimal condition for resolution.

1.2 Concentration Optimization

  • Rationale: The equilibrium between the free and complexed states of the analyte and CSA is concentration-dependent. Varying the concentrations can shift this equilibrium and influence the observed chemical shift separation.[1]

  • Protocol:

    • Prepare a series of NMR samples with a constant concentration of your analyte and varying molar equivalents of this compound (e.g., 0.5, 1.0, 1.5, 2.0, and 5.0 equivalents).

    • Acquire ¹H NMR spectra for each sample.

    • Analyze the spectra to determine the molar ratio that provides the best separation of the diastereomeric signals without causing excessive line broadening.

Step 2: Exploring Alternative Chiral Solvating and Derivatizing Agents

If optimizing experimental conditions with this compound fails to resolve the signal overlap, the next logical step is to try a different chiral auxiliary that may offer a different mode of interaction with your analyte.

2.1 Alternative Chiral Solvating Agents (CSAs)

  • Rationale: Different CSAs have distinct structural features and functional groups, leading to varied diastereomeric interactions.

  • Common Alternatives:

    • (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE): Often effective for a wide range of chiral compounds.

    • Cyclodextrins: These macrocyclic oligosaccharides can form inclusion complexes with analytes, providing a chiral environment.[6]

2.2 Chiral Derivatizing Agents (CDAs)

  • Rationale: Unlike CSAs, which form non-covalent complexes, chiral derivatizing agents (CDAs) react with the analyte to form stable, covalent diastereomers.[7] These diastereomers often exhibit larger differences in their NMR spectra.[8]

  • A Popular and Effective CDA:

    • (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid): This is a widely used CDA that reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively.[7]

Table 1: Comparison of Chiral Auxiliaries

Auxiliary TypeInteraction with AnalyteTypical Chemical Shift Difference (Δδ)Key AdvantagesKey Disadvantages
Chiral Solvating Agent (CSA) Non-covalent (H-bonding, π-stacking, dipole-dipole)SmallerSimple sample preparation; non-destructiveWeaker interactions may not resolve all enantiomers
Chiral Derivatizing Agent (CDA) Covalent bond formationLargerMore robust separation; can be used for a wider range of functional groupsRequires a chemical reaction; may introduce impurities; potential for kinetic resolution
Step 3: Advanced NMR Techniques

When signal overlap persists even after trying different chiral auxiliaries, advanced NMR experiments can be employed to disperse the signals into a second dimension, thereby resolving the overlap.[9]

3.1 Two-Dimensional (2D) NMR Spectroscopy

  • Rationale: 2D NMR techniques spread the NMR signals across two frequency axes, which can resolve signals that are overlapped in a 1D spectrum.[10]

  • Recommended Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this is highly effective at resolving overlapping proton signals.[2][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for structural assignment.[11]

Experimental Protocol for a Standard HSQC Experiment

  • Sample Preparation: Prepare the NMR sample as you would for a 1D experiment, ensuring it is free of particulate matter.

  • Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.

  • Pulse Program: Select a standard gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Acquisition Parameters:

    • ¹H Dimension (F2): Use the parameters from the 1D proton spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for most organic molecules).

    • Number of Scans (ns): Set to a multiple of 2, depending on the sample concentration, to achieve adequate signal-to-noise.

    • Number of Increments (in F1): Typically 256-512 for good resolution in the carbon dimension.[11]

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.

Visualizing the Interaction: CSA and Enantiomers

Diastereomeric_Complexes cluster_reactants Reactants cluster_products Diastereomeric Complexes R_Analyte R-Enantiomer R_Complex [R-Analyte • CSA] R_Analyte:port->R_Complex:port Non-covalent Interaction S_Analyte S-Enantiomer S_Complex [S-Analyte • CSA] S_Analyte:port->S_Complex:port Non-covalent Interaction CSA Chiral Solvating Agent (CSA) CSA:port->R_Complex:port CSA:port->S_Complex:port

Caption: Formation of diastereomeric complexes between enantiomers and a CSA.

Conclusion

Resolving NMR signal overlap in chiral analysis requires a systematic and often multi-faceted approach. By starting with the optimization of basic experimental parameters and progressing to the use of alternative chiral auxiliaries and advanced NMR techniques, researchers can overcome these challenges to obtain accurate and reliable data. This guide provides a framework for these troubleshooting efforts, empowering you to make informed decisions in your experimental design and data analysis.

References

  • Increase of signal enantioresolution with temperature decrease. (2020). ResearchGate.
  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog.
  • How can I interpret a NMR with so much noises and peak overlaps? (2020). ResearchGate.
  • Effect of operation temperature on enantiomeric resolution. (n.d.). ResearchGate.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2023). MDPI.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
  • Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. (2023). PMC - NIH.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). PMC - NIH.
  • This compound. (n.d.). PubChem.
  • Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. (2004). PubMed.
  • Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate.
  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013). ResearchGate.
  • How does temperature control happen in NMR spectroscopy? (2024). Reddit.
  • 2-(Methylamino)-2-phenylacetic acid, tms - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2019). Organic Chemistry Frontiers (RSC Publishing).
  • NMR Chiral solvating agents. (2025). ResearchGate.
  • Chiral derivatizing agent. (n.d.). Wikipedia.
  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. (2007). PubMed.

Sources

Technical Support Center: Influence of Temperature on the Resolution Efficiency of 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-(Dimethylamino)-2-phenylacetic acid via diastereomeric salt crystallization. It provides in-depth answers to common questions, troubleshooting strategies for typical experimental issues, and a validated protocol for process optimization, with a core focus on the critical influence of temperature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the role of temperature in this specific chiral resolution.

Q1: What is the primary role of temperature in the resolution of this compound?

Temperature is arguably the most critical operational parameter in diastereomeric salt resolution because it directly governs the thermodynamics and kinetics of the crystallization process. Its influence is primarily exerted through the control of solubility and supersaturation.[1][2]

  • Solubility: The two diastereomeric salts—formed between the enantiomers of this compound and a chiral resolving agent—will have different solubilities in a given solvent.[3] This solubility difference is the basis for the separation and is highly temperature-dependent.[4][5] As temperature is lowered, the solubility of both salts decreases, but often at different rates, which can either enhance or diminish the potential for selective crystallization.

  • Supersaturation: Crystallization is driven by supersaturation, a state where the concentration of a salt in solution exceeds its equilibrium solubility at a given temperature.[6] By carefully controlling the cooling rate and the final temperature, you manipulate the level of supersaturation. A well-controlled temperature profile is essential for achieving good selectivity and yield.[2]

Q2: How does temperature influence whether a resolution is under thermodynamic or kinetic control?

The temperature profile (cooling rate and holding time) determines which diastereomer preferentially crystallizes.

  • Thermodynamic Control: This regime favors the formation of the most stable, least soluble diastereomeric salt. It is typically achieved through slow cooling rates and longer crystallization times, allowing the system to approach equilibrium.[4] The final product is the thermodynamically favored one, irrespective of how fast it forms.

  • Kinetic Control: This regime favors the formation of the diastereomer that crystallizes fastest, which may not be the most stable one.[7] It is often promoted by rapid cooling, higher levels of supersaturation, and shorter crystallization times.[7] In some cases, the desired diastereomer is the kinetic product, and the crystallization must be stopped before the system reaches equilibrium to prevent the more stable, undesired diastereomer from crystallizing out.[7]

Understanding whether your desired product is the kinetic or thermodynamic one is crucial. An experiment left to stir over a weekend (approaching thermodynamic equilibrium) might yield a different result than one filtered after only a few hours (potentially under kinetic control).[1]

Q3: My experiment resulted in an oil instead of crystals upon cooling. What is "oiling out" and how can temperature adjustments help?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often a result of excessively high supersaturation, where the concentration of the salt is so far beyond its solubility limit that the nucleation process is disorganized. It can also occur if the melting point of the salt in the solvent system is below the crystallization temperature.[2]

Temperature-based solutions include:

  • Slower Cooling Rate: Reduce the rate at which supersaturation is generated, giving molecules more time to orient into a crystal lattice.

  • Higher Crystallization Temperature: Start the cooling from a more dilute solution (if possible) or maintain a higher final temperature where the supersaturation level is not as extreme.

  • Solvent System Modification: While not a direct temperature fix, changing the solvent can alter solubility curves significantly, which in turn changes the response to temperature.[8]

Q4: Can an unfavorable resolution outcome at one temperature be reversed at another?

Yes, this is possible and highlights the complexity of these systems. The relative solubility of the two diastereomeric salts can change with temperature. A pair of salts might have Diastereomer A as the less soluble salt at 50°C, but upon cooling to 5°C, Diastereomer B becomes the less soluble one. This phenomenon, known as a solubility inversion, is driven by differences in the enthalpy and entropy of dissolution for the two salts.[4] Therefore, screening a wide range of temperatures is essential, as the optimal conditions for separating one enantiomer may be drastically different at low versus high temperatures.[4][9]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the resolution of this compound.

Issue 1: No Crystal Formation After Cooling

This is a common problem related to achieving the necessary supersaturation for nucleation.[1]

  • Possible Cause 1: Insufficient Supersaturation. The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures.[1]

    • Solution: Lower the final crystallization temperature further. If the product is still soluble, the solvent system is likely unsuitable. A more direct solution is to carefully remove some solvent under reduced pressure to increase the concentration before initiating cooling.[1]

  • Possible Cause 2: Inhibition of Nucleation. The energy barrier to form the initial crystal nuclei is not being overcome. This can be due to impurities or the intrinsic properties of the system.[1]

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod. The most reliable method is to add a small number of "seed" crystals of the desired pure diastereomeric salt at a temperature where the solution is only slightly supersaturated.[1][10] This provides a template for crystal growth and bypasses the primary nucleation barrier.

Issue 2: Low Yield of the Desired Diastereomeric Salt

This indicates that a significant portion of the target product remains in the mother liquor.

  • Possible Cause 1: Final Temperature is Too High. The solubility of the desired salt at the final isolation temperature is still substantial, leading to product loss.[2]

    • Solution: Perform a solubility study to determine the salt's concentration at various temperatures. Based on this, lower the final temperature of the crystallization process to minimize the amount of product left in the solution.[2]

  • Possible Cause 2: Insufficient Crystallization Time. The system has not had enough time to deposit the dissolved salt onto the existing crystals.

    • Solution: Increase the holding time (aging) at the final crystallization temperature. Monitor the concentration of the desired diastereomer in the mother liquor over time to determine when equilibrium is reached.

Issue 3: Poor Enantiomeric Purity (Low e.e.)

This critical issue arises from the co-precipitation of the undesired diastereomer.

  • Possible Cause 1: Crystallization is Too Fast. A rapid cooling rate generates high supersaturation for both diastereomers, leading to simultaneous (or near-simultaneous) nucleation and growth, which compromises selectivity.[1]

    • Solution: Implement a slower, more controlled cooling profile. This keeps the supersaturation level of the undesired diastereomer below its nucleation threshold while allowing the desired, less soluble diastereomer to crystallize selectively.

  • Possible Cause 2: The System is a Solid Solution or Eutectic. In some cases, the diastereomers do not behave as simple, distinct entities and can co-crystallize into a solid solution or form a eutectic mixture.[4][11] The phase diagram for such systems is more complex.[7]

    • Solution: This is a challenging problem that requires a thorough investigation of the system's phase diagram.[7] Sometimes, changing the resolving agent or the solvent can break this behavior.[1] Alternatively, operating under kinetic control might allow for the isolation of a purer product before the thermodynamic equilibrium (which may favor the mixed solid) is established.[7][11]

Section 3: Data Interpretation & Optimization

A systematic approach is required to optimize temperature. Below is an illustrative table showing how data from screening experiments should be organized.

Table 1: Illustrative Data from Temperature Screening Experiments for the Resolution of this compound

TrialFinal Temp. (°C)Cooling Rate (°C/hr)Yield (%)Purity (e.e. %)Observations
125203595Rapid formation of fine needles
210206875Significant co-precipitation observed
35207560Low purity, likely kinetic trapping
42553298Slow growth of well-defined plates
51056292Good balance of yield and purity
6557088Purity improves with slower cooling
71016097Excellent purity, slightly lower yield

Note: This table contains representative data to illustrate the trade-offs between temperature, yield, and purity. Actual results will vary based on the specific resolving agent and solvent used.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing temperature-related issues during the resolution process.

G start Start: Resolution Experiment check_crystals Crystals Formed? start->check_crystals no_crystals Issue: No Crystallization check_crystals->no_crystals No check_crystals->yes_crystals Yes check_ss Check Supersaturation (SS) no_crystals->check_ss low_ss Action: 1. Lower Final Temp 2. Concentrate Solution check_ss->low_ss Low SS seed Action: Add Seed Crystals check_ss->seed Nucleation Inhibited low_ss->start seed->start check_yield_purity Analyze Yield & Purity (e.e.) yes_crystals->check_yield_purity is_ok Acceptable? check_yield_purity->is_ok not_ok Issue Detected is_ok->not_ok No end_process Process Optimized is_ok->end_process Yes low_yield Low Yield? not_ok->low_yield low_purity Low Purity? low_yield->low_purity No yield_sol Action: 1. Lower Final Temp 2. Increase Aging Time low_yield->yield_sol Yes purity_sol Action: 1. Decrease Cooling Rate 2. Adjust Start Temp/Conc. low_purity->purity_sol Yes yield_sol->check_yield_purity purity_sol->check_yield_purity

Caption: Troubleshooting workflow for temperature-related issues.

Section 4: Experimental Protocol
Protocol: Optimizing Crystallization Temperature for the Resolution of this compound

Objective: To systematically determine the optimal temperature profile (dissolution temperature, final crystallization temperature, and cooling rate) to maximize both the yield and enantiomeric excess (e.e.) of the desired diastereomeric salt.

Materials:

  • Racemic this compound

  • Enantiopure resolving agent (e.g., (R)-(-)-Mandelic acid, Tartaric acid derivative)

  • Selected solvent system

  • Jacketed crystallization vessel with overhead stirrer and temperature probe/controller

  • Chiral HPLC with a suitable column for enantiomeric analysis

Methodology:

  • Determine Dissolution Temperature:

    • Prepare a slurry of the diastereomeric salt mixture (formed from the racemic acid and 0.5-1.0 equivalents of the resolving agent) in the chosen solvent.

    • Slowly heat the mixture while stirring (e.g., 5°C/hour) until all solids are completely dissolved.

    • Record this temperature. The starting temperature for your crystallization experiments should be slightly above this to ensure complete dissolution (e.g., +5°C).

  • Establish a Baseline Cooling Profile:

    • Heat a fresh mixture to the determined dissolution temperature and hold for 30 minutes to ensure homogeneity.

    • Cool the solution to a set final temperature (e.g., 20°C) over a defined period (e.g., 2 hours, which translates to a specific cooling rate).

    • Hold the slurry at the final temperature for a set aging time (e.g., 4 hours) with continued stirring.

  • Isolate and Analyze:

    • Filter the resulting crystals and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Accurately measure the mass of the dried crystals to calculate the yield.

    • Analyze the enantiomeric excess (e.e.) of the crystalline material using chiral HPLC. Also, analyze the mother liquor to understand where the other enantiomer has gone.

  • Systematic Variation of Temperature Parameters:

    • Vary the Final Temperature: Repeat steps 2-3, keeping the cooling rate constant but changing the final temperature (e.g., 30°C, 20°C, 10°C, 0°C). This will generate a curve showing the trade-off between yield and purity. Lower temperatures generally increase yield but may decrease purity if co-precipitation occurs.[1]

    • Vary the Cooling Rate: Using the most promising final temperature from the previous step, repeat steps 2-3 using different cooling rates (e.g., 20°C/hr, 10°C/hr, 5°C/hr, 1°C/hr). Slower cooling rates often lead to higher purity crystals.[12]

  • Data Evaluation:

    • Organize the data as shown in Table 1.

    • Identify the set of conditions (dissolution temperature, cooling rate, final temperature, aging time) that provides the best balance of high yield and high enantiomeric excess for your specific application.

References
  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers.
  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
  • Solubility of Diastereomer A and Diastereomer B in selected solvent system.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection.
  • A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution. Benchchem.
  • Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase.
  • Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. MDPI.
  • Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives.
  • Optimizing Permanganic Acid Production: Effects of Temper

Sources

effect of impurities on the performance of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating the Impact of Impurities in Synthesis

Welcome to the technical support guide for 2-(Dimethylamino)-2-phenylacetic acid. As a key intermediate in various synthetic pathways, the purity of this reagent is paramount to achieving desired reaction outcomes, including high yields, predictable kinetics, and minimal side-product formation. This document, designed for researchers, chemists, and drug development professionals, provides in-depth, experience-driven insights into how impurities can affect your experiments and offers robust troubleshooting strategies to ensure the integrity of your work.

Our approach is built on the core principles of scientific integrity: understanding the causal relationships behind experimental observations, establishing self-validating protocols, and grounding all recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with this compound, focusing on the identification, impact, and removal of critical impurities.

Q1: What are the most common impurities in this compound, and what are their sources?

The impurity profile of this compound is primarily dictated by its synthetic route, which often involves the Strecker synthesis or related pathways starting from benzaldehyde, dimethylamine, and a cyanide source. Understanding these sources is the first step in effective troubleshooting.

Impurity NameChemical StructureCommon Source(s)Potential Impact on Performance
Benzaldehyde C₆H₅CHOUnreacted starting material from synthesis.Can participate in side reactions, leading to the formation of undesired imines or aldol-type products in your subsequent steps.
Mandelic Acid C₆H₅CH(OH)COOHHydrolysis of mandelonitrile, a key intermediate, if water is not rigorously excluded during synthesis.May compete in subsequent esterification or amidation reactions, reducing the yield of the desired product. Its hydroxyl group can introduce unwanted reactivity.
2-Amino-2-phenylacetic acid C₆H₅CH(NH₂)COOHIncomplete methylation during synthesis if a monomethylamine impurity is present or if methylation conditions are suboptimal.The primary amine is often more reactive than the tertiary amine, leading to significant by-product formation in reactions like N-acylation or peptide coupling.
Residual Solvents (e.g., Toluene, THF)Carryover from the reaction workup or purification steps.Can alter reaction kinetics, solubility parameters, and in some cases, directly participate in the reaction or inhibit a catalyst.
Q2: My reaction yield is significantly lower than expected. Could impurities in this compound be the cause?

Absolutely. This is one of the most common consequences of using a reagent with a suboptimal purity profile. There are several mechanisms by which impurities can depress reaction yields:

  • Stoichiometric Imbalance: If your starting material contains a significant percentage of non-reactive impurities, you are effectively using less of the active reagent than calculated. This leads to an incorrect stoichiometric ratio with other reactants, leaving your limiting reagent partially unconsumed.

  • Catalyst Inhibition: In catalytic reactions (e.g., hydrogenations, cross-couplings), impurities containing functional groups like primary amines or thiols can act as catalyst poisons by strongly binding to the metal center and deactivating it. For instance, residual 2-amino-2-phenylacetic acid could inhibit a palladium catalyst used in a subsequent step.

  • Side Reactions: As mentioned, reactive impurities like benzaldehyde can consume your other reagents in non-productive pathways, directly lowering the amount available for the main reaction and complicating purification.

Q3: I'm observing an unexpected and persistent by-product in my HPLC analysis. How do I confirm if my this compound is the source?

This is a classic troubleshooting scenario that requires a systematic approach. The goal is to isolate the variable and confirm the origin of the impurity.

Protocol: Impurity Source Confirmation

  • Analyze the Starting Material: Run a high-resolution HPLC or LC-MS analysis on the this compound starting material itself, before it enters the reaction. Use a broad-gradient method to detect any potential contaminants.

  • Spiking Experiment: If you have a hypothesis about the by-product's identity (e.g., based on its mass from LC-MS), intentionally "spike" a small-scale, clean reaction with a tiny amount of the suspected impurity (e.g., benzaldehyde). If the peak corresponding to your unknown by-product increases in the spiked sample, you have strong evidence of its identity and source.

  • Run a Blank Reaction: Conduct the reaction with all reagents except for the this compound. If the by-product peak is absent, it strongly implicates your starting material as the source.

  • Consider Degradation: Assess the stability of your compound under the reaction conditions (e.g., heat, pH). The by-product might not be an initial impurity but a degradation product formed in situ. Running the reaction at a lower temperature or for a shorter time can help diagnose this.

Q4: What is the most effective method for purifying this compound if I detect significant impurities?

Recrystallization is often the most efficient and scalable method for purifying solid compounds like this amino acid derivative. The choice of solvent is critical for success.

Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar, zwitterionic compound like this, solvent systems like water/ethanol, water/isopropanol, or ethyl acetate/heptane mixtures are excellent starting points. Perform small-scale solubility tests to find the optimal system.

  • Dissolution: In a flask, add the impure solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Constant stirring is essential. Adding a small amount of activated carbon at this stage can help remove colored impurities.

  • Hot Filtration (if necessary): If insoluble impurities or activated carbon are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities, and dry them thoroughly under vacuum to remove all residual solvent.

Troubleshooting Guide: Diagnosing Failed or Low-Yield Reactions

This guide provides a logical workflow to diagnose issues when using this compound as a starting material. Follow the decision tree to identify the root cause.

G start Start: Low Yield or Reaction Failure check_purity 1. Analyze Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok impurity_detected Impurity Detected purity_ok->impurity_detected No check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) purity_ok->check_conditions Yes purify 2. Purify Reagent (e.g., Recrystallization) impurity_detected->purify rerun_reaction 3. Rerun Reaction with Purified Material purify->rerun_reaction success Problem Solved rerun_reaction->success conditions_ok Conditions Correct? check_conditions->conditions_ok optimize 3. Optimize Conditions (e.g., Change Solvent, Temp) conditions_ok->optimize No check_reagents 3. Verify Purity & Activity of Other Reagents/Catalyst conditions_ok->check_reagents Yes optimize->rerun_reaction failure Problem Persists: Consult Literature for Alternative Pathways check_reagents->failure

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Title: A Novel and Efficient Synthesis of α-Aryl-α-dimethylamino Acids Source: Synthetic Communic
  • Title: The Willgerodt-Kindler reaction Source: Chemical Reviews URL:[Link]
  • Title: Mechanisms of Catalyst Deactivation Source: Industrial & Engineering Chemistry Research URL:[Link]
  • Title: Crystallization Source: MIT OpenCourseWare URL:[Link]

Validation & Comparative

A-Comparative-Guide-to-Chiral-Resolving-Agents-Focus-on-2-(Dimethylamino)-2-phenylacetic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical industries, the chirality of a molecule is not a trivial detail; it is often the very determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, may share identical physical properties in an achiral environment, but they frequently exhibit profoundly different pharmacological and toxicological effects within the chiral environment of the human body. This necessitates the separation of racemic mixtures—equimolar mixtures of two enantiomers—a process known as chiral resolution.[1]

Among the arsenal of techniques available for chiral resolution, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method.[2][3] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[1] The resulting diastereomers, unlike enantiomers, possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2][3] The success of this method is critically dependent on the selection of the appropriate resolving agent.

This guide provides a comprehensive comparison of 2-(Dimethylamino)-2-phenylacetic acid with other commonly employed chiral resolving agents, offering insights into their mechanisms, applications, and performance, supported by experimental protocols and data to aid researchers in making informed decisions.

Featured Resolving Agent: this compound

This compound is a chiral carboxylic acid that serves as an effective resolving agent for racemic amines and other basic compounds. Its structure, featuring a phenyl group and a dimethylamino group attached to the chiral center, provides a unique combination of steric and electronic properties that facilitate the formation of well-defined, crystalline diastereomeric salts.

Mechanism of Action

The primary mechanism through which this compound resolves racemic bases is via an acid-base reaction to form a pair of diastereomeric salts. When an enantiomerically pure form of this compound reacts with a racemic amine, two diastereomeric salts are produced. These diastereomers exhibit different three-dimensional arrangements, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. This solubility difference is the cornerstone of the separation, allowing the less soluble diastereomer to be isolated through fractional crystallization.[2][3]

Comparative Analysis with Other Chiral Resolving Agents

The selection of a resolving agent is often a result of empirical screening, as the effectiveness of a particular agent is highly dependent on the specific substrate.[3][4] Here, we compare this compound with other widely used chiral acids.

Tartaric Acid and Its Derivatives

Tartaric acid is a naturally occurring dicarboxylic acid and one of the most versatile and cost-effective chiral resolving agents.[1] Its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA), often exhibit enhanced performance in terms of the crystallinity and separation efficiency of the resulting diastereomeric salts.[1][3][5]

  • Advantages: Widely available, relatively inexpensive, and effective for a broad range of bases.[1][3] The presence of two carboxylic acid groups can offer multiple points of interaction for salt formation.[6]

  • Disadvantages: The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures, which may complicate the resolution process.[2]

  • Comparison to this compound: While tartaric acid and its derivatives are excellent general-purpose resolving agents, this compound may offer advantages for specific amines where its unique steric bulk and electronic properties lead to a greater difference in the solubility of the diastereomeric salts, potentially resulting in higher enantiomeric excess (e.e.) in a single crystallization.

(1S)-(+)-10-Camphorsulfonic Acid (CSA)

Camphorsulfonic acid is a strong organic acid that is particularly effective for the resolution of chiral amines.[2][7][8]

  • Advantages: As a strong acid, it readily forms stable salts with even weakly basic amines.[2] It often produces highly crystalline salts, which is beneficial for fractional crystallization.[9]

  • Disadvantages: Its high acidity may not be suitable for substrates containing acid-sensitive functional groups.[2] It can be more expensive than tartaric acid.[2]

  • Comparison to this compound: CSA is a powerful resolving agent, especially for challenging resolutions of weak bases. The choice between CSA and this compound would depend on the basicity of the amine and the need for the specific interactions offered by the phenyl and dimethylamino groups of the latter.

Brucine

Brucine is a naturally occurring alkaloid that has been historically used as a chiral resolving agent for racemic acids.[10][11][12][13]

  • Advantages: Readily available and has a long history of successful application in resolving a variety of acidic compounds.[10][11]

  • Disadvantages: Brucine is highly toxic, which presents significant handling and safety concerns. Its use is diminishing in favor of safer synthetic alternatives.

  • Comparison to this compound: While brucine is used for resolving acids and this compound for resolving bases, the comparison highlights the trend away from toxic natural products towards safer, synthetically accessible resolving agents.

Data Summary: A Comparative Overview
Resolving AgentTypical SubstratesKey AdvantagesKey Considerations
This compound Racemic AminesUnique steric/electronic properties, can provide high e.e.Performance is substrate-dependent
Tartaric Acid & Derivatives Racemic Amines & BasesCost-effective, versatile, widely available[1][3]Can form complex salt mixtures[2]
(1S)-(+)-10-Camphorsulfonic Acid Racemic Amines (especially weak bases)Strong acid, forms stable, crystalline salts[2][7]High acidity, may not be suitable for acid-sensitive molecules[2]
Brucine Racemic AcidsHistorically effective for a range of acids[10]Highly toxic, significant safety concerns

Experimental Protocols

General Workflow for Chiral Resolution

The fundamental process of chiral resolution by diastereomeric salt formation follows a consistent and logical workflow. The objective is to leverage the differential solubility of the formed diastereomeric salts to isolate one in solid form, leaving the other dissolved in the mother liquor.

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation racemic_amine Racemic Amine ((±)-Substrate) dissolve_amine Dissolve in Suitable Solvent racemic_amine->dissolve_amine resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) dissolve_agent Dissolve in Suitable Solvent resolving_agent->dissolve_agent mix Mix Solutions dissolve_amine->mix dissolve_agent->mix formation Formation of Diastereomeric Salts [(R)-Substrate-(R)-Acid] [(S)-Substrate-(R)-Acid] mix->formation crystallization Fractional Crystallization (Cooling/Concentration) formation->crystallization filtration Filtration crystallization->filtration solid Less Soluble Salt (Solid) [(S)-Substrate-(R)-Acid] filtration->solid Collect Crystals liquid More Soluble Salt (Mother Liquor) [(R)-Substrate-(R)-Acid] filtration->liquid Collect Filtrate basification Basification (e.g., NaOH) solid->basification extraction Solvent Extraction basification->extraction purified_enantiomer Enantiomerically Enriched (S)-Substrate extraction->purified_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Resolution of (±)-1-Phenylethylamine with this compound

This protocol provides a representative procedure for the chiral resolution of a primary amine. Causality: The choice of solvent is critical; it must dissolve both the amine and the resolving agent at an elevated temperature but allow for the selective precipitation of one diastereomeric salt upon cooling. The stoichiometry is also key; using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

  • Salt Formation:

    • In a suitable flask, dissolve the racemic amine (e.g., 10 mmol) in a minimal amount of a heated appropriate solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., 10 mmol of (S)-2-(Dimethylamino)-2-phenylacetic acid) in the same solvent, also with heating.

    • Add the hot solution of the resolving agent to the solution of the racemic amine with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Rationale: Slow cooling promotes the formation of larger, more ordered crystals, which are typically purer.

    • For improved yield, the mixture can be further cooled in an ice bath or refrigerated overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any impurities from the mother liquor.[10]

    • The enantiomeric excess of the amine in the crystalline salt can be improved by one or more recrystallizations from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a strong base, such as 10% aqueous sodium hydroxide, until the solution is basic (pH > 11) to deprotonate the amine and liberate it from the salt.[14]

    • Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Validation: Determination of Enantiomeric Excess (e.e.)

The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[15][16]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the resolved amine in the mobile phase.[17]

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak® or Chiralcel® series), is used.[15] The choice of column is critical and often requires screening.[15]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol).[17]

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).[17]

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas of the two enantiomers in the chromatogram.[15]

    • Calculate the enantiomeric excess using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[17]

Self-Validation: It is crucial to ensure proper integration of the peaks. Poorly set integration parameters can lead to significant errors in e.e. determination.[18] The reliability of the measurement is paramount for confirming the success of the resolution.[18]

Conclusion

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. This compound represents a valuable tool in the chemist's arsenal, particularly for the resolution of racemic amines. While classical agents like tartaric acid and camphorsulfonic acid remain widely used due to their cost-effectiveness and broad applicability, the unique structural features of this compound can offer superior performance for specific substrates.[2][3]

Ultimately, the optimal choice requires a balance of factors including the nature of the compound to be resolved, cost, safety, and the desired level of enantiomeric purity. A systematic, empirical approach, beginning with small-scale screening of several classes of resolving agents, is often the most effective strategy for developing a successful, scalable chiral resolution process.

References
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.
  • D-Camphorsulfonic Acid: A Cornerstone for Chiral Resolution in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect.
  • A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. Benchchem.
  • A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. Benchchem.
  • HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. Benchchem.
  • Camphorsulfonic acid. Wikipedia.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. chemeurope.com.
  • Chiral resolution. Wikipedia.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.
  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
  • Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column. ResearchGate.
  • Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Resolution of Enantiomers. Chiralpedia.
  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC.
  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • This compound. PubChem.
  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. MDPI.
  • Recent Developments in Optical Resolution. ResearchGate.
  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives. Google Patents.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC.

Sources

efficacy of 2-(Dimethylamino)-2-phenylacetic acid vs. mandelic acid in resolution

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Chiral Resolution: 2-(Dimethylamino)-2-phenylacetic acid vs. Mandelic Acid

For researchers in pharmaceutical and chemical synthesis, the separation of enantiomers is a critical, often challenging, step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining enantiomerically pure compounds. This guide provides an in-depth comparison of two carboxylic acid-based resolving agents: the widely-used mandelic acid and the more specialized this compound.

The Core Principle: Resolution via Diastereomeric Salt Formation

The classical and most prevalent method for resolving racemic acids, amines, and alcohols is through the formation of diastereomeric salts.[1][2] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[3]

The process involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (e.g., an enantiopure carboxylic acid). This acid-base reaction forms two diastereomeric salts. Because these salts have different spatial arrangements, they exhibit distinct physical properties, most notably different solubility levels in a given solvent system.[1] This solubility difference allows for their separation by fractional crystallization, where the less soluble diastereomer precipitates from the solution and can be isolated.[4] Subsequently, the pure enantiomer is liberated from the salt, and the resolving agent can often be recovered for reuse.[5][6]

The success of this technique is not guaranteed and often requires empirical screening of various resolving agents and solvent systems to find conditions that yield well-defined crystals and a significant solubility differential.[2][7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemate Racemic Mixture (R-Substrate & S-Substrate) agent Chiral Resolving Agent (S-Agent) diastereomers Mixture of Diastereomeric Salts (R-Substrate • S-Agent) (S-Substrate • S-Agent) racemate->diastereomers Reaction (Acid-Base) agent->diastereomers Reaction (Acid-Base) separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (Solid) (e.g., R-Substrate • S-Agent) separation->less_soluble Isolation (Filtration) more_soluble More Soluble Salt (Solution) (e.g., S-Substrate • S-Agent) separation->more_soluble liberation1 Liberation (pH Adjustment) less_soluble->liberation1 liberation2 Liberation (pH Adjustment) more_soluble->liberation2 enantiomer_R Pure Enantiomer (R-Substrate) liberation1->enantiomer_R recovered_agent1 Recovered Agent (S-Agent) liberation1->recovered_agent1 enantiomer_S Other Enantiomer (S-Substrate) liberation2->enantiomer_S recovered_agent2 Recovered Agent (S-Agent) liberation2->recovered_agent2

Workflow for chiral resolution via diastereomeric salt formation.

Profile: Mandelic Acid

Mandelic acid is a versatile and widely employed chiral resolving agent, particularly for racemic amines and alcohols.[3][8][9] Its structure, featuring a carboxylic acid, a hydroxyl group, and a phenyl ring, allows for multiple points of interaction—ionic bonding, hydrogen bonding, and π-π stacking—which are crucial for forming stable, crystalline diastereomeric salts with significant solubility differences.

Key Advantages:

  • Proven Efficacy: It is well-documented for the high-yield, high-enantiopurity resolution of a broad range of compounds, especially primary amines.[1][5]

  • Cost-Effectiveness: As a readily available and relatively inexpensive chemical, it is suitable for both laboratory-scale and industrial applications.[10]

  • Versatility: It has been successfully used to resolve not only amines but also alcohols, the latter typically after conversion to a half-ester to introduce a carboxylic acid handle.[8][11]

Limitations:

  • Racemization Potential: The α-proton is acidic and can be susceptible to racemization under harsh basic or thermal conditions, although this is not typically an issue during esterification or salt formation.[8]

  • Empirical Optimization: Like all classical resolutions, success is highly substrate-dependent and requires careful optimization of solvents and crystallization conditions.[7]

Profile: this compound

This compound is a derivative of the amino acid phenylglycine.[12][13] Its structure is notable for the presence of a tertiary amino group in addition to the carboxylic acid and phenyl ring. This tertiary amine introduces a basic site within the acidic resolving agent, making it an amphiprotic, or zwitterionic, molecule.[14] This unique feature can lead to different intermolecular interactions compared to mandelic acid.

Potential Advantages & Applications:

  • Unique Selectivity: The presence of the dimethylamino group provides an additional site for hydrogen bonding or ionic interactions and introduces greater steric bulk. This may confer unique selectivity for substrates where mandelic acid is ineffective, potentially including complex amino acids or compounds with multiple functional groups.[15]

  • Resolution of Amino Acids: Given its structural similarity to amino acids, it may be particularly effective in forming diastereomeric complexes with racemic amino acids or their derivatives, where interactions between the respective amino and carboxyl groups can drive selective crystallization.[16][17]

Limitations:

  • Limited Data: There is a scarcity of published, direct comparative studies evaluating its efficacy against workhorse agents like mandelic acid. Its application appears to be more specialized.

  • Cost and Availability: As a more specialized reagent, it is generally more expensive and less readily available than mandelic acid.[18]

Efficacy and Performance: A Comparative Analysis

Direct, side-by-side comparisons of these two agents for the same substrate are not widely reported in the literature. The choice of resolving agent is often based on screening, and the results are highly specific to the target molecule.[2] However, we can compare their documented performance in their respective areas of strength.

Resolving AgentRacemic SubstrateSubstrate TypeYieldEnantiomeric Excess (ee)Reference
(S)-Mandelic Acid (±)-1-PhenylethylamineAmineHigh (not specified)>95%[1]
(R)-Mandelic Acid (±)-trans-2-(N-benzyl)amino-1-cyclohexanolAmino Alcohol78%>99%[5]
(R)-Mandelic Acid (±)-Mandelic Acid (via ephedrine)Acid32%85%[19]
PEGylated-(R)-Mandelic Acid (±)-Phenylalanine methyl esterAmine (Ester)78-90%87-95% (after 2 cycles)[20]
This compound Data not available in comparative studies----

Analysis of Performance:

The data clearly establishes mandelic acid as a highly effective and reliable resolving agent for amines and amino alcohols, consistently delivering high enantiomeric excess, often in a single crystallization.[1][5] Its utility is broad and well-documented.

For This compound , the lack of quantitative performance data in accessible literature prevents a direct comparison of yield and efficacy. Its value lies not in being a universal replacement for mandelic acid, but as a specialized tool. A researcher might select it during a screening process when:

  • Resolving agents like tartaric acid and mandelic acid have failed to produce crystalline salts or provide adequate separation.

  • The target substrate is itself an amino acid or a structurally complex molecule where the additional functionality of the dimethylamino group might offer a unique stereochemical interaction, leading to better crystal packing and solubility differentiation.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific substrate.

Protocol 1: Resolution of a Racemic Amine with (S)-Mandelic Acid

This protocol is adapted from the resolution of (±)-1-phenylethylamine.[1]

Objective: To isolate one enantiomer from a racemic amine via diastereomeric salt formation.

Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve one molar equivalent of (S)-mandelic acid in a minimal amount of a hot solvent (e.g., ethanol/water mixture). The choice of solvent is critical and must be determined experimentally to find one in which the two diastereomeric salts have different solubilities.

    • To this hot solution, add one molar equivalent of the racemic amine ((±)-substrate) slowly with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Seeding with a previously formed crystal of the desired diastereomer can aid crystallization.

    • Further cool the mixture in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a base (e.g., 10% NaOH solution) until the solution is alkaline (pH > 10). This neutralizes the mandelic acid and liberates the free amine, which may separate as an oil or solid.

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.

  • Validation:

    • Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

    • Measure the optical rotation using a polarimeter to confirm the stereochemical configuration.

Protocol 2: General Approach for Resolution with this compound

Objective: To screen for and perform a resolution using a specialized resolving agent.

Methodology:

  • Screening for Conditions (Microscale):

    • In separate small vials, combine the racemic substrate (e.g., a complex amino acid ester) with one molar equivalent of (R)- or (S)-2-(Dimethylamino)-2-phenylacetic acid.

    • Add a range of potential crystallization solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Heat the vials to dissolve the solids, then allow them to cool slowly. Observe which conditions produce a crystalline precipitate. This empirical screening is the most critical step.[2]

  • Scale-Up Salt Formation & Crystallization:

    • Using the optimal solvent identified in the screening, dissolve the resolving agent (1 equivalent) in the hot solvent.

    • Add the racemic substrate (1 equivalent) and stir until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Liberation:

    • Follow steps 3 and 4 from Protocol 1 to isolate the diastereomeric salt and liberate the free enantiomer. Note that due to the amphiprotic nature of the resolving agent, careful pH adjustment is necessary to ensure the target enantiomer and the resolving agent are in the correct protonation states for efficient separation.

  • Validation:

    • Follow step 5 from Protocol 1 to determine the enantiomeric excess and confirm the identity of the resolved product.

Conclusion

Mandelic acid remains a first-line, robust, and cost-effective choice for the chiral resolution of amines and, indirectly, alcohols. Its efficacy is well-established, making it a reliable tool for a wide range of applications.

This compound should be considered a specialized resolving agent. While not as universally applied, its unique zwitterionic character and steric profile may provide a solution for challenging resolutions where more common agents have failed. Its selection should be driven by empirical screening, particularly for substrates like amino acids or other complex chiral molecules. For researchers, having both types of agents available—a general workhorse and a specialized tool—provides the greatest flexibility and likelihood of success in tackling the diverse challenges of chiral resolution.

References

  • A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGKPgkSIuNufkGG2y7IGD2XEcPgd62HJSGcxAPhK7HoD7g87kKWcuT9yw2QnWHsh-Q5QLCpPJKHXnzF8rwXIOYALLc3kpqKnvlZ-Q9cQ7VnE-kkrYGkqu-GA7tGRYHKupNm60KTYNmVeJO4nBcdlyTFE1c-J-jQQQgQxD4q4DjgSCAcQTZSumaSLjt3Nxa1JWNjJCQv-Qp4jq1cii0_Uqqa4C66NYIKOneaNDOQzCcug==]
  • Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNr_rzzLcwZGDYO4xfM2zsY2ongOWm1l7QJZ32aAJXvBoRqQQwyzsqmPDsO31bozpOs2zfNXQY36aSYet-qyx8-40DXyOMm34_glI_BnsGmrwWDBOFHX9Fowa5Jz5PPl0q9QnOumIDsASbBvyXIwhDIvYd76JJEQJ-ez9Jmfquo6usAV5YVpntGHJ85PqhSNCiPWxwaO3CINkn7cbOk9g8Fl_zkPFtGBGZUzXJ1KPPhg==]
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8ASnlEj3kUMeZ_5HvJJmLwXsHyKSdlc-7Lx-NGVM_d3_sdK49HXGX3MSKKYZvVpmqOsefmdl5duHnhq0KLdRBGeoGdKmspDovbSmX__aDDQkdayrkgtG8k6TzKxltxZPJlxjI95CjB63B1ZWKGJrjPAmM-Qz9gooZ4H3XUg0VVmnxedxZ0LFycRt1A==]
  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZMB8amebhjJblKKUs9aeJLH9XkeC4WcHLpCizODzljkZIGMfcQkSU6RrQFCzTJmqVyRPmp2wfosZCturn8TtYQRJyG1DibWKm_jQprXTwZYcpaL_xGU-31Yr41z0_7Urn5zmRD6o_xoOTVdO3e0bgBWk6hrLRO31cODs]
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDEX_AYGwZS4pDjtAe3DmnkPQLPODtMldjocwP70XMCWc_GPr7wNNqs_G8NVqqdyn7tik5JRWivolpB7gBPJzuncrlGnkVY39zx77dEkTkuZ9UGRcY0QSBWjb8UuXiEiyWSySVQw4=]
  • A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-BJjkwGjtA2ll8W7hoBkMp9XFdkMmr3LJxJ9cr1hPPyl6tP6Wy2UFwjo9bdAU0YfIZJrnGgHv9pzNef0ST85nNlX0EqdSnj_00T5VyLzI7hYUqjOTLnfG7Gp7LGzcdJFczZWsv0nqXJSOxAFyawrjLsz2m8MadADDFNa6dhoUDiukKpIwEdY_WrSDQT3vJmPQpTuaYaGQIEGH_xiF28hUh_fcXRdYRZVh5kVsd67sQEGTj0l5Ig==]
  • Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQvpWo4IURXUSLtQqATAXlAggA4gSMjOjxpUkqMj_07lrjjGGnXcHT-yfSey4zzDgvgbDC53Tf5-T6ffdNKkgW6_DwilIz8kj2deLyWG3wL4dt5rDazKODv7S1RU6ban7lb39HXZWB5GTfFLTRDP9Jzj3OEenSJM5qZ82NdXgiLMgIAkuRa8UWEmQtsENRlFahnUiKwL2QCr641w=]
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0iaMl4A9sDPdkcm8nF-eGPgZiEbuT3xcrYxRL4YqlFWCxg-DIkBDSuKknsfyi1E-AycPIiLC9V_sogRwh8OlB5JERQX1sBdYDqcJvZptQeYTMVJccdBX6xXM5OdvGH4rQSAAiffP49n7Zhpo=]
  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0059]
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [URL: https://www.unchainedlabs.com/resources/identifying-a-diastereomeric-salt-for-a-challenging-chiral-resolution]
  • Chiral resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b400982g]
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [URL: https://www.bioduro-sundia.
  • Resolution of Chiral Alcohols with Mandelic Acid. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00371a056]
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Wade)/06%3A_Stereochemistry_at_Tetrahedral_Centers/6.
  • Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. Google Patents. [URL: https://patents.google.
  • L-Proline, a resolution agent able to target both enantiomers of mandelic acid. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc02932a]
  • Process for resolving DL-mandelic acid. Google Patents. [URL: https://patents.google.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3730784/]
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/chiral-resolution-and-without-resolving-agents]
  • Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00371a056]
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [URL: https://www.researchgate.net/publication/225134762_Chiral_separations_of_mandelic_acid_by_HPLC_using_molecularly_imprinted_polymers]
  • Comparison of currently existing chiral resolution methods. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-currently-existing-chiral-resolution-methods-The-table_tbl1_332560822]
  • Resolution of Enantiomers. Chiralpedia. [URL: https://www.chiralpedia.com/blog/resolution-of-enantiomers/]
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01630g]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Dimethylamino-2-phenylacetic-acid]
  • A Simple Method for Resolution of 22 Amino Acids in LC. Fortis Technologies. [URL: https://www.fortis-technologies.com/posters/12-a-simple-method-for-resolution-of-22-amino-acids-in-lc]
  • (R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride. ChemScene. [URL: https://www.chemscene.com/products/index.php?id=CS-0416083]
  • Chiral Separation of Amino Acid Enantiomers. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • Enantioseparation of Amino Acids Using a Chiral Recognition Polymer. UCLA TDG. [URL: https://tdg.ucla.edu/portal/web/guest/technologies/technical-summary?id=217316]
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/category/chiral-auxiliaries-and-optical-resolving-agents]
  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31004652/]
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [URL: https://avesis.cumhuriyet.edu.
  • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25587f]
  • 2-Amino-2-phenylacetic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5202656_EN.htm]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(Dimethylamino)-2-phenylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. 2-(Dimethylamino)-2-phenylacetic acid, a key chiral intermediate, exemplifies this principle. Its two enantiomers can exhibit vastly different biological activities. Consequently, the ability to accurately quantify the enantiomeric purity of such compounds is a regulatory and safety imperative.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of this compound. We will move beyond a simple recitation of steps, focusing instead on the scientific rationale behind methodological choices, the establishment of a self-validating analytical system, and an objective comparison with alternative technologies. This content is designed for researchers, analytical scientists, and drug development professionals who require a robust and defensible method for chiral analysis.

The Foundational Principle: Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[1][2] The underlying mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these complexes. This differential interaction, often conceptualized by the "three-point interaction model," causes one enantiomer to be retained longer on the column than the other, resulting in their separation.[3]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for their broad enantiorecognition capabilities.[4] The selection of a specific CSP and mobile phase is the first critical step in method development, aiming for baseline resolution between the enantiomeric peaks.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Racemic Analyte Mixture CSP {Chiral Selector | Immobilized on Silica Support} Interaction_S Stronger Interaction (More Stable Complex) Longer Retention Time CSP->Interaction_S Interaction_R Weaker Interaction (Less Stable Complex) Shorter Retention Time CSP->Interaction_R R_Enantiomer R-Enantiomer R_Enantiomer->CSP 2-Point Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP 3-Point Interaction Elution Signal R-Enantiomer S-Enantiomer Interaction_S->Elution:f1 Interaction_R->Elution:f0

Caption: Principle of chiral recognition on a Chiral Stationary Phase (CSP).

The Validated HPLC Method: A Detailed Protocol

Based on the structure of this compound, a normal-phase HPLC method was developed. The basic dimethylamino group necessitates the use of a basic additive in the mobile phase to prevent peak tailing and ensure symmetrical peak shapes.

Table 1: Optimized Chromatographic Conditions

ParameterConditionRationale
Column Cellulose tris(4-methylbenzoate) CSP (e.g., Chiralcel® OJ-H), 5 µm, 4.6 x 250 mmProven efficacy for a wide range of chiral compounds, including those with aromatic and amino groups.[4]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Hexane/IPA provides the primary separation power in normal phase. DEA acts as a basic modifier to minimize ionic interactions with residual silanols on the silica support, improving peak shape for the basic analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25°CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 220 nmThe phenyl group of the analyte provides strong absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

System Suitability Testing (SST): The Daily Method Guardian

Before any sample analysis or validation run, the performance of the chromatographic system must be verified. System Suitability Testing (SST) is a non-negotiable prerequisite that demonstrates the system is fit for its intended use on any given day.[5][6] It acts as a mini-validation for every run.

Experimental Protocol for SST:

  • Prepare a system suitability solution containing both enantiomers of this compound at a concentration that clearly shows the minor enantiomer (e.g., 99.5% desired enantiomer, 0.5% undesired enantiomer).

  • Perform a minimum of five replicate injections of the SST solution.

  • Calculate the SST parameters from the resulting chromatograms. The system must meet the pre-defined acceptance criteria before proceeding.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures baseline separation between the two enantiomer peaks for accurate integration.[5]
Tailing Factor (T) 0.8 – 1.5 for both peaksMeasures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions.
Repeatability RSD ≤ 2.0% for the peak area of the major enantiomerDemonstrates the precision of the injector and the stability of the system over a short period.[7]
Capacity Factor (k') > 2.0 for the first eluting peakEnsures the analyte is retained on the column long enough to interact with the stationary phase, distinguishing it from unretained components.

Comprehensive Method Validation: The ICH Q2(R1) Framework

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[9][10]

cluster_Validation Method Validation (ICH Q2 R1) Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (Proportional response) Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Sensitivity) Robustness Robustness (Resilience to small changes) Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Execution Validation Experiment Execution Protocol->Execution Report Validation Report & Approval Execution->Report Routine Routine Analysis with SST Report->Routine

Caption: Workflow for HPLC method validation from development to routine use.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention times of the enantiomers.

    • Inject a solution of the desired enantiomer and a solution of the undesired enantiomer separately to confirm their individual retention times.

    • Inject a racemic (50:50) mixture to demonstrate the method's ability to separate both.

    • If available, spike the sample with known related impurities to prove they do not co-elute with either enantiomer.

  • Result: The method demonstrates specificity if the enantiomer peaks are free from interference from the blank and any known impurities.

Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the undesired enantiomer, spanning a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).

    • Perform triplicate injections for each concentration level.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically assessed by spiking a sample with known quantities of the analyte.

  • Protocol:

    • Prepare a sample of the pure, desired enantiomer.

    • Spike this sample with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for low-level enantiomeric impurity analysis.

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

    • Protocol: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit. Analyze all six samples and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.

    • Protocol: Repeat the repeatability experiment on a different day with a different analyst. Compare the results from both sets.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 5.0%. The overall RSD for intermediate precision should also meet this criterion.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.[5] The precision (RSD) at the LOQ should be confirmed to be acceptable (typically ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a system suitability sample while making small, deliberate changes to key parameters, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2°C)

      • Mobile Phase Composition (e.g., vary IPA content by ± 10% relative, such as 9% and 11%).

  • Acceptance Criteria: The system suitability parameters (especially resolution) should remain within the acceptance criteria for all tested variations.

Table 3: Summary of Validation Results (Hypothetical Data)

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at RTsNo peaks in blank; enantiomers and impurities are fully resolved.Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range LOQ to 150% of spec limit0.05% - 0.75%Pass
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%Pass
Precision (Repeatability RSD) ≤ 5.0%1.8%Pass
Precision (Intermediate RSD) ≤ 5.0%2.5%Pass
LOD S/N ≥ 3:10.015% (S/N = 3.5)Pass
LOQ S/N ≥ 10:1; RSD ≤ 10%0.05% (S/N = 11.2, RSD = 4.8%)Pass
Robustness SST criteria metResolution (Rs) remained > 2.0 under all varied conditions.Pass

Comparative Analysis: HPLC vs. Alternative Chiral Technologies

While HPLC is a gold standard, it is essential for a modern laboratory to understand how it compares to other viable technologies for chiral separations, primarily Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[11]

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (most commonly CO₂) as the main component of the mobile phase. It is often described as a hybrid of gas and liquid chromatography.

  • Advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations, significantly reducing run times.

    • Solvent Reduction: Drastically reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.

    • Orthogonal Selectivity: Can sometimes provide better separations than HPLC for certain compounds.

  • Disadvantages:

    • Instrumentation: Requires specialized equipment capable of handling high pressures.

    • Solubility: Less suitable for highly polar compounds that are not soluble in supercritical CO₂.

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector (like a cyclodextrin) is added to the background electrolyte.

  • Advantages:

    • High Efficiency: Generates extremely sharp peaks and high theoretical plate counts, leading to excellent resolution.

    • Minimal Sample/Solvent Use: Consumes nanoliter volumes of sample and microliter volumes of reagents.

    • Low Cost of Consumables: Fused-silica capillaries are inexpensive.

  • Disadvantages:

    • Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length across the capillary.

    • Robustness: Can be more susceptible to matrix effects and requires meticulous capillary conditioning for good reproducibility.

    • Scalability: Not easily scalable for preparative purposes.

Table 4: Performance Comparison of Chiral Separation Technologies

FeatureValidated HPLC Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Primary Principle Differential partitioning with a Chiral Stationary PhaseDifferential partitioning with a CSPDifferential electrophoretic mobility with a Chiral Selector
Typical Speed Moderate (5-15 min)Very Fast (1-5 min)Fast (2-10 min)
Resolution Good to ExcellentGood to ExcellentExcellent to Superior
Solvent Consumption HighVery LowExtremely Low
Scalability (Prep) ExcellentGoodPoor
Cost per Sample ModerateLow (due to solvent savings)Low
Method Robustness HighModerate to HighModerate

Conclusion

The validated normal-phase HPLC method presented here provides a robust, reliable, and accurate system for the quantification of the enantiomeric purity of this compound. By adhering to the rigorous framework of the ICH Q2(R1) guidelines, we have established a method that is not only scientifically sound but also defensible from a regulatory standpoint. The integration of daily System Suitability Testing ensures the continued validity of the method during routine use.

While alternative technologies like SFC offer significant advantages in speed and sustainability, the established robustness and widespread availability of HPLC instrumentation make it an indispensable tool in the pharmaceutical analysis toolkit. The choice of technology will always depend on the specific goals of the analysis—be it high-throughput screening (favoring SFC), high-resolution analysis of minute samples (favoring CE), or routine, robust quality control, where this validated HPLC method demonstrates its exceptional suitability.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuRQRwP3n599mU_XkcD_C6GXdZ4XfcDb7GFR9wgWxOGyx904hOkVWw0OZARC7VuaBB7LqP7juynfi7tTphGyJ1eC6ByfDRI-12YNWiYrDbe6_odT6KsCucf-oTaDL9nRJRLw8DX49QHIbOtS7-_DcON8WP4BAfjiEX_5TehG0a9LVDkOBpP6bix6SjJJV9Qs97zqaS7Umzp814Ex0U9vXZPvDMoXbbJ5WVgpU=]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQ23EI8jBSWZT5Jbb4XAXS7ELgaWA-AD5H48PVpUaaJyMuS5JNi_F5wQxrTd75rDHS8hYJvRjkYTO-cc1oQ8TCdnzqXpgtl88xinivNMEz-lsC5O-eiI0K62OR1xeFcAiLF4C1LTc1EWLnIXMXiyKNUJ85v-fFmAui76XnjGyJYaNEbuouL3ZmfEOF5ttZo-0t3Sm5AUPY1MWVNl0qA0XyOYVHm3qkyXu]
  • System suitability and linearity parameters. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1GLa-wMLkMNRF_1a0KFRUsurfDMDgU4-5QmYZD346KA_8VrJ-LwPm_pcFzdcxLoEkb-d2qRGZ2q8hyhr_i37JWHL8BK26bqt9DnK9cUEzBysFgwTGlQhFbck4zltcBJEdfPiQrcnsG1VfRf4O3w_h2-MxH2u2-GMmIwcUG9zo3_ghRgMk4F-EMxko-BI2i7gtOIBJ_QUxT8I=]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcOcb_DMp3XsAeO7Fk2F8P1RObWW6LECToamnd-pzRyzZ4IpJC0X2-H5tNkcBbP5Xq270mTB9GbCUPFgH7edBNXa4Ae5LkDtWD8_qUClzs5p6DmEw1glqCSqLp3DAQI7y4EHA04F0oySNZtkmAmio_NXarZzjDobtjToJx9FehNYW1ZPuX4NX5fUXGfV-awPfbNkoiQe2Lm-G95ZcIt5inoLF9PcTSgt6kZd1-nenMQ_wYqE=]
  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZqdqv99wSYJsiMNlPBMn2E-cemmbrqHBkYDRelxYtCIwbIHNJJHWSgiiWgI7GzYNe3-XP9A4X_xVWjm2rRMPGG7kvqbjvysYdm79tPmoXzNh3asxmA3IR1vhD307tf87ZwrXGWSk9w==]
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8wpYvBjdv4Arp0YeXUkYrfcs7J75NdZmPVLRgyy3VKzvrnzIpK5TcY7uXOX40tqyDUl2GwFFN7fDt33z9glOKTWbfw8QnjXakoiFCT92YMLi2w50_baXHhnQdtux8VYn2QEIxOeNS6vKqBX5E904lLNzryU7wDmnzwqMOJC_z5jqgKBZsJZs=]
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKxdOBO13PMOgEEq7eMei9ta9kGAkHPE2VxRsBrNflrbfe1fKMK01hRrzxLb60Fv2QdEX80TzRb8kdEc5CRZDTzWAtxVkaZO6o4MumJc_NWFTrEiPh4um9ll0eYKB8Jugx-fQWenf2_dAL-nhtz09QUQfup4VMVSkktNzRyixOz9d3TFrsBjT9jOE63Iv7NMIi9sMtHSBbRBUwBBYgv5pNMfZ9sMyjJ68KF9CgXX0=]
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA4E62cEU1ogFZrA_DikOtAFgbSxKvsFdk0To4MjMWP6iYj4bTfMIaXgxseiQWLYFJ5-VlXp3EHk4Cyn0fo3u7jFqRKhMhHLJOJUURY-xNK--B-vamzNz-S0wPh98gvUXMvv0Gg0uG7fj9kxCvmKvsjyYk1Ybb22wmRtOVnJg7]
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6oz-zLkFIVHofqH-HPqA2wWTFr6gqaoYfHZXNVk1wtiWXYZiIUjaUqzFIbkrIYy-A_QvypUNunYu79y3TAM1VZQn0djVxuX7s9k8WjM28qqfGZtMbPqeQ2v20ZmHXN5jMhLg6FovySzjvYpEgHuHmtXFxoMAl3-u-0kDHPnbArqH0NRKgKy02ecEB]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Conference on Harmonisation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEO0WbEjprAA6Nnd4Zwxct35zgr_gcy9BUPvUEU083ViFk3YNSkenEhsqxnJzbB31iAYRFWno5690Wzx6NQM5PSX0176VaWSKMOYZUpmn1QXvAhH99x3xbdyaMoh_D4WqZ4d2DFSl7ITTD0ImdiJw8GZiPRUqYTGRMUPG39Y3FSPjF]
  • Zukowski, J., Pawtowska, M., & Pietraszkiewicz, M. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Kr1p5GdmuZY538LrVfKjrVFkhPP-2vD_w-V7rLnQDcDL87OA-yst9ps2zXJGzbhs1GNQPQqehfyPbVwsbqsWGD1eZ9wHUlf2oQYuLaJ_tfbEXnhVRQAZt9mx4VeFmXy1HarlDhlF143tJlDoeD994Jfv2BzwKvFdK-_V_Tn-ybPFWaPHX8qYEo4rQuDJj_ZgFyfShjUB0Fiy0g0Q4TIKfwQPVhN_zuKzrQxjI-yT9zQuNJysO6I7bal7rbcJV2vbefHGLZ0BrVsy]
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers in Catalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYRTkRbWRPc-aO5kBoZY4eG8C5gtZ8-kwnnoR0TX71Ww52ruEQAGqhz1Jmv1Yr-_j3OdMZ9u1UJ7OIdQJxUXc5VhgWpAXt8tXWZ3t6ZA-XvnIVgcGJfujzNnymrl7hdxX3Z9WEA9e2uy71-dYXbc73_IVKEI0XQSUfWQ6L6nvO7ln3GhmRTWujprheXxlJuuC1]
  • Method validation parameters of the enantiomers. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgebySp1OpkHs2eAlYyL9TtRMA-6O0FvrWkSljVOcjTKQ6Xy9N0yGhOEBaDxGG2Z3Oy5l-siCVRswjXz-582ucavgGtvJoilweJ0PDuNu8QRUih7G97tLoQa3lkIQaK6s-NQ8wlSPPmBV6gYxRSPvjQI9pB3Rhzygfa2weLrCX4aLcIGZSWZtFTmiXh5JvH7eRAw3HxzNX3iRClO4o]
  • Molecular Dynamics of Enantiomeric Separation in HPLC. (2024). Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYfzBa02x4BWdIjFiWp4TCexiCZFwYFdAFv0PTvQkuAbsOQPJkJkci8Yl4XSo4WEbv-pwj5WgN3lZ5PZi1RfJUK4AGX8ShJL3g17IrmcnePwf_7SHaufp-nn-LR4aW1Fs8B774ieH-yHwfEBGaXw==]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFAbWNZiWL5UYM9vrYaoyNYxPLAV21SFawgt6ajeOuTQtT8HYiSfFJJ2vNpEyotcfYk6ynbbUrCf82dPrganuShPc9P1VOgpTCfdt_nqjIPt3-40EC3fDA9jPNCbQNI9k4AbJ]
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1VZcgef1JPJLKy8fWIbWUZ_HX-WnSDUEeQzJlEJeBoeK5FSqMMDHgjGZat7Uxmj6oGifPvAv41EGC4em2IMRX2B9PswNRPBm4Uky_8AV9bxdGcXyVVkQ8fpz0mpcdlhGsmcn86sjxlyE1kjlQJUDmFbq0KZGMvt7lXy3eymy-F-0U6IaoDepMBI9lvvFwbTg=]
  • Chiral HPLC Separations. (n.d.). Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeHwuOXkUG6gzf6DcW_C02e2mZZ-ywBZ_1svDp1-PIesdwKk_5DxLWZps2DVWj7S-0cSmIaO9aIOSJusrE5aXL2iyO0bdTXQlH6UraOqM8oZvKBUnvQMm2ZHiduxvw10plRoqgGIvRrGs=]
  • HPLC Chiral Separations. (n.d.). AZYP, LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElP4Vsl_4Yei3PgJuoZqHQ5SVtmxruK7GMo24QbMh-dXQANqoXHpAcmugWICG7vNXSOLwGHXdJ6KQvmkgDs4HPGjSH4-fOyHHMJIi-pAPWxC7_HEFrN21J9tPYBZKtJsQQd_oLNhTBlzffFg==]
  • Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGScODdt8TIronIbjSaTAQaa1Vuuu5_lP208Js_mpeA3_vKjuZLplOHSFCI6RXxD4PmuatchcpUfT5rk_DUfYFvfzDltkIoZ4La9CXgLfIeKG9bFAx5D0WG6WdFGa_btruWzWyfyjLkt6loHzzKTsXF-H1TbDUmijRNsgBIGVWpVbqC6DwEJoYgc8XAcoG1f8-M1UBBvIuNsm8nlEtzGm4KxbBzvdwOrNnSIT_WaQX9ueNvfxfVs-SF7G6wz49_kA9pns_LMSfplg3qLDNVUhITZf41Hn_ZDiFvaAgGG1dRdEL9wrSq8CoPj6P0fBShiujGeUEvdBb9UIl-NOP3W286kEPnPPTqHiXMijok5KvOuA-alHUZdEt2Pbi9hQg=]
  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs07qE5YBfYUdfKIcEIQfW5TKi_sWNkPERLLnb-tL_FGLLewCnNWa8hiVkh3aq2ClomaUk1hT3InoXZru5jeXSRAzcxJVgbMw2OyXHrgIcMWopz9xrecgJTzI3mJ_w6RRomCr1AHhvX97RFfztM7bqvVejHZ9qQr9HA7A8sB4LZgeiXR6oVs9YjCaIOH-ZRh26MiSfdmSc9vpUQpevxqzpu4PmNnqC6HU_CoLxO9H6zvd-KxPAWc8gsg4zc0hONPzazL5-O_n-eyU=]
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKChUnlQcc6QNuu5xYuzdyQBCFN_oSCgYlIILAvJBADgZ1etAz2kTDwDigl7DUIokDhyHbWxsb9o810VkGGS3JzpfH46mqfHb8wnq9iZkovIwJfINIjJoxhBMoyUFRfbb0o9vzmGWMhIxZivkv9QlAID80L3-J-hiIltVtu_-AOWxLCdRJZd3FQTRw1EEQNdLdMIFAqBPuCVr8GHv6fXl-vCwCArt_zb8xh3F4bbMiRnU=]

Sources

comparative study of chiral auxiliaries including 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of complex molecules.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization, all while allowing for high recovery.[2] This guide provides an objective comparison of the performance of several key classes of chiral auxiliaries, with a particular focus on how they compare in fundamental asymmetric transformations. We will delve into the mechanistic underpinnings of stereocontrol, present supporting experimental data, and provide detailed protocols to inform your synthetic strategy.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is fundamental to the production of pharmaceuticals and fine chemicals, where a molecule's biological activity is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate. The auxiliary's inherent chirality directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer over the other.[3] Once the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse. This strategy converts the challenging task of separating enantiomers into the more straightforward separation of diastereomers by standard techniques like column chromatography or crystallization.[3]

The general workflow for employing a chiral auxiliary is a multi-step process that demands careful planning and execution.

Chiral_Auxiliary_Workflow cluster_main General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Prochiral Substrate Coupling Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (Xc) Auxiliary->Coupling Adduct Substrate-Auxiliary Adduct (Xc-A) Coupling->Adduct Asymmetric_Rxn Asymmetric Reaction Adduct->Asymmetric_Rxn Diastereomers Diastereomeric Products Asymmetric_Rxn->Diastereomers Separation Separation (e.g., Chromatography) Diastereomers->Separation Pure_Diastereomer Single Pure Diastereomer Separation->Pure_Diastereomer Cleavage Auxiliary Cleavage Pure_Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (Xc) Cleavage->Recovered_Aux

Caption: Shielding mechanism of an Evans' oxazolidinone auxiliary.

Oppolzer's Camphorsultams

Derived from camphor, Oppolzer's sultams are highly crystalline and offer excellent stereocontrol due to their rigid bicyclic structure. [4]They are particularly effective in a wide range of reactions, including Diels-Alder, Michael additions, and alkylations. [3][5][6]

  • Mechanism of Stereocontrol: Similar to oxazolidinones, N-acyl sultams form chelated Z-enolates. The bulky camphor skeleton provides a well-defined steric environment. The sulfonyl oxygens play a crucial role in chelating the metal counterion, locking the conformation of the enolate and presenting one face for electrophilic attack. [7]

Menthol Derivatives: (-)-8-Phenylmenthol

Introduced by E.J. Corey, (-)-8-phenylmenthol is a powerful auxiliary, especially for asymmetric Diels-Alder reactions. [3][]The addition of the phenyl group significantly increases the steric bulk compared to (-)-menthol, leading to higher diastereoselectivity. [1][9]

  • Mechanism of Stereocontrol: When used to form an acrylate ester (a dienophile), the bulky dimethylbenzyl moiety of the 8-phenylmenthol auxiliary effectively blocks one face of the C=C double bond. [10]This steric hindrance forces the incoming diene to approach from the opposite face, controlling the facial selectivity of the cycloaddition. []

Performance Comparison in Asymmetric Reactions

The following tables summarize representative data for the performance of these auxiliaries in cornerstone asymmetric reactions.

Table 1: Asymmetric Alkylation of Enolates

This reaction is a fundamental method for creating stereocenters α to a carbonyl group. [11]

Chiral Auxiliary Substrate Electrophile d.e. (%) Yield (%) Reference
(S)-4-Benzyl-2-oxazolidinone Propionyl Benzyl Bromide 98 85-95 [12]
(1R)-(+)-2,10-Camphorsultam Propionyl Allyl Iodide >95 90 [13]
(-)-8-Phenylmenthol Methoxyacetyl Allyl Bromide 76 83 [10]

| (+)-Pseudoephedrine | Propionyl | Benzyl Bromide | >98 | 92 | [14]|

Key Insights: Evans' oxazolidinones and pseudoephedrine amides consistently provide outstanding levels of diastereoselectivity in the alkylation of simple propionyl derivatives. [12][14]The choice between them often comes down to the ease of auxiliary removal for the desired final product functionality.

Table 2: Asymmetric Diels-Alder Reactions

This cycloaddition is a powerful tool for constructing six-membered rings with high stereocontrol. [1][2]

Chiral Auxiliary Dienophile Diene d.e. (%) Yield (%) Reference
(-)-8-Phenylmenthol Acrylate Cyclopentadiene >98 85 [1][3]
(1R)-(+)-2,10-Camphorsultam Acrylate Cyclopentadiene >96 90 [13]

| (S)-4-Benzyl-2-oxazolidinone | Acrylate | Cyclopentadiene | 90-95 | 80-90 | [13]|

Key Insights: Both (-)-8-phenylmenthol and Oppolzer's camphorsultam are exceptionally effective in directing the facial selectivity of Diels-Alder reactions, routinely achieving diastereomeric excesses greater than 95%. [1][13]The rigid, bulky structures of these auxiliaries provide excellent shielding of one face of the dienophile. [2]

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic method relies on robust and reproducible protocols. Below is a detailed procedure for a representative asymmetric alkylation using an Evans' oxazolidinone.

Protocol: Asymmetric Benzylation of (S)-4-Benzyl-N-propionyl-2-oxazolidinone

This protocol describes the acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to yield an enantiomerically enriched carboxylic acid.

Alkylation_Protocol_Workflow cluster_protocol Experimental Workflow: Evans' Auxiliary Alkylation Acylation Step 1: Acylation (S)-4-Benzyl-2-oxazolidinone + Propionyl Chloride Purify1 Purification 1 (Recrystallization) Acylation->Purify1 Enolate_Formation Step 2: Enolate Formation Add NaHMDS at -78 °C Purify1->Enolate_Formation Alkylation Step 3: Alkylation Add Benzyl Bromide at -78 °C Enolate_Formation->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purify2 Purification 2 (Column Chromatography) Workup1->Purify2 Cleavage Step 4: Auxiliary Cleavage LiOH / H2O2 Purify2->Cleavage Workup2 Aqueous Workup & Final Product Isolation Cleavage->Workup2

Caption: A simplified experimental workflow for a synthesis involving a chiral auxiliary. [1] Step 1: Acylation of the Chiral Auxiliary

  • Rationale: The prochiral substrate (propionic acid derivative) must first be covalently attached to the chiral auxiliary.

  • Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes. Add propionyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate. The crude N-propionyl imide is typically purified by recrystallization. [15] Step 2: Diastereoselective Enolate Alkylation

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming the key enolate intermediate. Low temperature is critical to prevent side reactions and maintain selectivity.

  • Procedure: Dissolve the purified N-propionyl imide (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. [12]Monitor by TLC. Upon completion, quench with saturated aqueous NH₄Cl and warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or capillary GC. [12]The product is purified by silica gel chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Rationale: The auxiliary must be removed to yield the final product. Hydrolytic cleavage using lithium hydroperoxide is a mild and effective method that avoids racemization of the newly formed stereocenter. [16][17]2. Procedure: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M). Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2-4 hours. Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the mixture with HCl (1 M) and extract with ethyl acetate. The organic layers contain the desired carboxylic acid, while the aqueous layer contains the recoverable chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a multi-faceted decision that balances stereoselectivity, substrate scope, cost, and the ease of attachment and removal. Evans' oxazolidinones and Oppolzer's camphorsultams remain the gold standard for a wide array of asymmetric transformations due to their high and predictable stereocontrol. [13]For specific applications like the Diels-Alder reaction, menthol-based auxiliaries such as 8-phenylmenthol offer exceptional performance. [1]While less universally applied, amino acid derivatives like 2-(Dimethylamino)-2-phenylacetic acid may offer advantages in systems where chelation control is a viable strategy. A thorough understanding of the mechanistic principles and a careful review of performance data are paramount for selecting the optimal auxiliary to achieve your synthetic goals efficiently and reliably.

References

  • Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • BenchChem. A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-alternative-chiral-auxiliaries-in-asymmetric-synthesis/]
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. [URL: https://www.bocsci.com/blog/advanced-chiral-auxiliary-synthesis/]
  • BenchChem. The Role of (-)-Menthol and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide. [URL: https://www.benchchem.com/blog/the-role-of-menthol-and-its-derivatives-as-chiral-auxiliaries-in-asymmetric-synthesis-a-technical-guide/]
  • Sigma-Aldrich. Chiral Auxiliaries. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry-and-biochemicals/asymmetric-synthesis/chiral-building-blocks/chiral-auxiliaries]
  • The Journal of Organic Chemistry. Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. [URL: https://pubs.acs.org/doi/10.1021/jo035619+]
  • ProQuest. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. [URL: https://www.proquest.com/openview/f7f1e72e8e52e4604e0374e505232d34/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • ResearchGate. Methods for cleavage of chiral auxiliary. [URL: https://www.researchgate.net/publication/339714811_Methods_for_cleavage_of_chiral_auxiliary]
  • The University of Queensland. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [URL: https://espace.library.uq.edu.au/view/UQ:795f7d4]
  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00129]
  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [URL: https://connect.sci.zone/article/10-1071-CH23079/full]
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.researchgate.net/publication/228695847_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [URL: https://pubmed.ncbi.nlm.nih.gov/31418911/]
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [URL: https://chemistry.williams.edu/files/2015/05/Gorin-JCE-2007.pdf]
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0111_E.pdf]
  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [URL: https://summit.sfu.ca/item/6979]
  • University of California, Irvine. Chapter 1: Enolate Alkylations. [URL: https://www.chem.uci.
  • Harvard University. Asymmetric Alkylation of Enolates - Chem 115 Myers. [URL: https://myers.chemistry.harvard.edu/assignments/10.pdf]
  • PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [URL: https://pubmed.ncbi.nlm.nih.gov/16396538/]
  • The Journal of Organic Chemistry. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [URL: https://pubs.acs.org/doi/10.1021/jo0516887]
  • Wikipedia. Camphorsultam. [URL: https://en.wikipedia.org/wiki/Camphorsultam]
  • PMC. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189033/]
  • BenchChem. A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-benchmarking-1r-2r-1-aminoindan-2-ol/]
  • University of York. Asymmetric Synthesis. [URL: https://www.york.ac.uk/res/fairlamb/h-block/Handout_1_Asymmetric_Synthesis_2007.pdf]
  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.researchgate.net/publication/236113663_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
  • Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [URL: https://chemistry.stackexchange.
  • University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. [URL: https://www.york.ac.uk/res/organic/tutorials/evansalk.pdf]
  • Journal of the American Chemical Society. Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. [URL: https://pubs.acs.org/doi/10.1021/ja00104a057]
  • ResearchGate. Oppolzer's chiral sultam‐induced asymmetric synthesis of... [URL: https://www.researchgate.net/publication/375780517_Oppolzer's_chiral_sultam-induced_asymmetric_synthesis_of_monofluorophosphonomethyl-S-serine]
  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [URL: https://www.researchgate.net/publication/335128362_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
  • SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [URL: https://www.scielo.org.mx/pdf/jmmcs/v62n1/1870-249X-jmmcs-62-01-41.pdf]
  • Michigan State University. Asymmetric Induction. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/chiral2.htm]
  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [URL: https://new.societechimiquedefrance.fr/wp-content/uploads/2019/12/a_03_avrmai_p35.pdf]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/315599]
  • YouTube. asymmetric induction-chiral auxiliary (chemmasters.online). [URL: https://www.youtube.

Sources

A Comparative Guide to the Determination of Absolute Configuration Using Chiral Derivatizing Agents: The Case of 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of absolute configuration is a critical step in the characterization of new chemical entities. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR)-based methods for determining absolute configuration, with a focus on the use of chiral derivatizing agents (CDAs). We will explore the well-established Mosher's acid method and discuss potential alternatives, including 2-(Dimethylamino)-2-phenylacetic acid (DMPA).

The Foundational Role of NMR in Stereochemical Analysis

While X-ray crystallography is considered the gold standard for determining absolute configuration, its application is contingent on the ability to grow high-quality single crystals, which is not always feasible. Circular dichroism (CD) spectroscopy is another powerful technique, but it often requires computational support for definitive assignment. NMR spectroscopy, coupled with the use of CDAs, offers a versatile and widely accessible solution-state method for elucidating the absolute stereochemistry of chiral alcohols and amines.

The underlying principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure CDA. Diastereomers possess different physical properties and, crucially, exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons in the two diastereomeric derivatives, the absolute configuration of the original molecule can be deduced.

The Benchmark: Mosher's Acid (MTPA) Method

The most widely used and well-documented NMR-based method for determining the absolute configuration of secondary alcohols and amines is the Mosher's acid method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[1][2][3]

Mechanism of Chiral Recognition with MTPA

The Mosher's acid method relies on the anisotropic effect of the phenyl ring of the MTPA moiety. When an alcohol or amine of unknown stereochemistry is esterified with both (R)- and (S)-MTPA, two diastereomeric esters are formed. In the preferred conformation of these esters, the substituents at the chiral center of the alcohol or amine are oriented differently with respect to the MTPA's phenyl ring. This differential positioning leads to shielding or deshielding of nearby protons, resulting in measurable differences in their chemical shifts (Δδ = δS - δR). By systematically analyzing the sign of these Δδ values, the absolute configuration of the stereocenter can be reliably assigned.[4][5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for determining absolute configuration using Mosher's acid.
Experimental Protocol for Mosher's Ester Analysis

A typical Mosher ester analysis involves the following steps:

  • Preparation of Diastereomeric Esters: The chiral alcohol or amine is reacted separately with the acid chlorides of (R)- and (S)-MTPA in the presence of a base such as pyridine or DMAP.

  • NMR Spectroscopy: ¹H NMR spectra of both diastereomeric products are recorded.

  • Data Analysis: The chemical shifts of corresponding protons in the two diastereomers are compared, and the differences (Δδ) are calculated.

  • Configuration Assignment: The sign of the Δδ values for protons on either side of the stereocenter is used to deduce the absolute configuration based on the established conformational model of the Mosher's esters.

Exploring Alternatives: this compound (DMPA)

While the Mosher's acid method is highly effective, the search for alternative CDAs with improved properties, such as greater chemical shift dispersion or simpler synthesis, is ongoing. This compound (DMPA), a derivative of phenylglycine, presents itself as a potential candidate due to its structural similarities to other known chiral derivatizing and resolving agents.[6][7][8]

Hypothesized Mechanism of Action for DMPA

Structurally, DMPA possesses a chiral center and a phenyl group, which are key features for a CDA to induce chemical shift differences via anisotropic effects. It is hypothesized that, similar to MTPA, when DMPA is used to form diastereomeric esters or amides, the phenyl ring would adopt a preferred conformation, leading to shielding or deshielding of the protons in the substrate. The dimethylamino group might also influence the conformational preference through steric or electronic interactions.

Comparative Analysis of Methods for Absolute Configuration Determination

To provide a comprehensive overview for researchers, the following table compares the NMR-based method using CDAs with other common techniques for determining absolute configuration.

FeatureNMR Spectroscopy (with CDA)X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Analysis of chemical shift differences in diastereomers.Diffraction of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light.
Sample Requirement Soluble compound (mg scale).High-quality single crystal.Solution or neat liquid (mg scale).
Advantages Solution-state analysis, widely available instrumentation.Provides unambiguous 3D structure.Applicable to a wide range of molecules in solution, does not require crystallization.
Limitations Requires derivatization, potential for racemization during reaction.Requires a suitable single crystal, which can be difficult to obtain.Requires specialized instrumentation and often computational analysis for interpretation.

Future Perspectives and the Role of DMPA

The development of new and efficient chiral derivatizing agents is a continuous endeavor in the field of stereochemistry. While Mosher's acid remains the go-to reagent for many applications, the exploration of alternatives like DMPA is warranted. For DMPA to become a viable and trusted alternative, further research is necessary to:

  • Systematically synthesize and characterize diastereomeric derivatives of DMPA with a range of chiral alcohols and amines of known absolute configuration.

  • Conduct detailed NMR studies to establish a reliable conformational model that correlates chemical shift differences with absolute stereochemistry.

  • Perform comparative studies against established methods like the Mosher's acid analysis to evaluate its accuracy, precision, and potential advantages.

References

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis.
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Applic

Sources

The Strategic Application of 2-(Dimethylamino)-2-phenylacetic Acid in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the ultimate purity of the target molecule. In the realm of complex organic synthesis, particularly in pharmaceutical development, 2-(Dimethylamino)-2-phenylacetic acid has emerged as a versatile building block and resolving agent. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with common alternatives in key applications and offering detailed experimental insights to inform your synthetic strategy.

Introduction: The Dual Utility of a Niche Reagent

This compound, a derivative of the simplest alpha-amino acid, glycine, possesses a unique combination of a chiral center and a tertiary amine. This structure underpins its utility in two primary areas of synthesis: as a chiral resolving agent for racemic mixtures of amines and as a building block for the introduction of N-methylated amino acid motifs in peptide synthesis. However, its specialized nature often comes with a higher price tag compared to more conventional reagents. This guide will dissect the economic and scientific trade-offs to determine when the investment in this compound is justified.

Cost-Benefit Analysis: A Tale of Two Applications

The decision to employ this compound hinges on a careful evaluation of its performance against alternatives in specific synthetic contexts. Here, we explore its two main applications: chiral resolution and peptide synthesis.

Chiral Resolution of Amines: Beyond the Standard Resolving Agents

The separation of enantiomers is a cornerstone of pharmaceutical chemistry, as the biological activity of a drug often resides in a single stereoisomer. The classical method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

The Economic Landscape:

A direct cost comparison reveals that this compound is a premium-priced resolving agent.

Resolving AgentPurityPrice (USD/g)
(R)-2-(Dimethylamino)-2-phenylacetic acid97%~$202.00
(S)-(+)-O-Acetylmandelic acid99%~$33.20 - $38.25
L-(+)-Tartaric acid99%~$1.71 (for 1000g)
(1S)-(+)-10-Camphorsulfonic acid99%~$6.82 (for 5g)

Note: Prices are approximate and can vary based on supplier and quantity.

Performance and Justification for Use:

Despite its higher cost, this compound can be advantageous in specific scenarios:

  • Difficult-to-Resolve Amines: For amines that form oils or poorly crystalline salts with common resolving agents like tartaric acid or mandelic acid, the unique structural features of this compound can promote the formation of well-defined, crystalline diastereomeric salts, leading to higher enantiomeric excess (ee) and yields.

  • Reduced Number of Resolution Cycles: The efficiency of a resolving agent is not solely determined by its cost per gram, but also by the number of crystallization cycles required to achieve the desired enantiopurity. In some cases, a single crystallization with this compound may yield a higher ee than multiple crystallizations with a less expensive agent, saving time, solvent, and labor, thereby offsetting the initial reagent cost.

  • Unique Stereoelectronic Interactions: The presence of the dimethylamino group can lead to specific hydrogen bonding and steric interactions with the amine being resolved, which may be crucial for effective chiral recognition where other resolving agents fail.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the chiral resolution of a racemic primary or secondary amine using (R)-2-(Dimethylamino)-2-phenylacetic acid.

Materials:

  • Racemic amine

  • (R)-2-(Dimethylamino)-2-phenylacetic acid

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of warm anhydrous ethanol.

    • In a separate flask, dissolve (R)-2-(Dimethylamino)-2-phenylacetic acid (0.5-1.0 eq.) in warm anhydrous ethanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by cold diethyl ether.

    • The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR spectroscopy.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add 1 M NaOH solution dropwise with vigorous stirring until the salt dissolves completely and the aqueous layer is basic (pH > 10).

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.

Workflow for Chiral Resolution:

G racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation in Ethanol racemic_amine->salt_formation resolving_agent (R)-2-(Dimethylamino)-2-phenylacetic acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation enriched_amine Enantiomerically Enriched Amine liberation->enriched_amine G start Fmoc-N-methyl-phenylglycine activation Activation of Carboxylic Acid start->activation coupling_reagent HATU/DIPEA coupling_reagent->activation amino_acid H-AminoAcid-R coupling Peptide Bond Formation amino_acid->coupling activation->coupling dipeptide Fmoc-N-methyl-phenylglycyl-AminoAcid-R coupling->dipeptide

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Dimethylamino)-2-phenylacetic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of key spectroscopic techniques for the differentiation of 2-(Dimethylamino)-2-phenylacetic acid diastereomers. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and presenting self-validating protocols grounded in authoritative references.

Section 1: The Stereochemical Imperative in Drug Development

The spatial arrangement of atoms within a molecule is a fundamental determinant of its biological activity. For chiral compounds, particularly those with multiple stereocenters, this principle is paramount. This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. In pharmaceutical development, where one stereoisomer may be a potent therapeutic while its diastereomer could be inactive or even toxic, the ability to unambiguously identify and quantify these distinct molecular entities is not merely an analytical task—it is a critical component of safety, efficacy, and regulatory compliance.

Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their differentiation using standard spectroscopic methods.[1] This guide will explore the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR and VCD), and Mass Spectrometry (MS) in making this crucial distinction.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and informative technique for diastereomer differentiation in solution.[1][2] The underlying principle is that the distinct three-dimensional arrangement of atoms in diastereomers creates unique electronic environments for their respective nuclei. This non-equivalence translates directly into observable differences in the NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) and scalar coupling constants (J) are exquisitely sensitive to the local geometry. For the diastereomers of this compound, the most significant differences are typically observed for the protons at or near the stereocenters.

  • Causality of Spectral Differences: The protons on the two chiral carbons (the α-proton and the N-methyl protons) will experience different magnetic shielding effects due to the varying spatial proximity of the phenyl and carboxyl groups in each diastereomer. This results in distinct chemical shifts.[3] Protons that are chemically equivalent in an achiral environment can become diastereotopic in a chiral molecule, leading to separate signals.[3]

  • Expected Data: While specific values depend on the solvent and experimental conditions, one can anticipate measurable differences in chemical shifts.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison for Diastereomers of this compound in CDCl₃

Proton AssignmentDiastereomer 1 (e.g., R,S)Diastereomer 2 (e.g., R,R)Expected Δδ (ppm)
α-H (methine)~3.95 ppm~4.15 ppm~0.20
N(CH₃)₂~2.30 ppm (singlet)~2.38 ppm (singlet)~0.08
Phenyl-H (ortho)~7.40 ppm~7.45 ppm~0.05
¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon nuclei in each diastereomer will exhibit unique chemical shifts. The effect is often less pronounced than in proton NMR but provides complementary and confirmatory data. The signals for the chiral carbons themselves, as well as the adjacent phenyl and carboxyl carbons, are of particular interest.

Advanced NMR Techniques for Unambiguous Assignment

For complex cases or when definitive proof of relative configuration is required, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. By identifying protons that are close in space, one can build a 3D model of the molecule and confirm the relative orientation of substituents at the chiral centers.

Section 3: Vibrational Spectroscopy: From Fingerprints to Absolute Configuration

Vibrational spectroscopy probes the energy of molecular vibrations. While standard Infrared (IR) spectroscopy can provide clues, Vibrational Circular Dichroism (VCD) offers a more definitive method for stereochemical analysis.

Infrared (IR) Spectroscopy

Diastereomers will produce distinct IR spectra. The differences are often subtle and concentrated in the complex "fingerprint region" (below 1500 cm⁻¹), which arises from complex bending and stretching vibrations of the molecular skeleton. Key vibrational modes to compare include:

  • C=O Stretch (Carboxylic Acid): Around 1700-1730 cm⁻¹. The electronic environment can slightly alter this frequency.

  • C-N Stretch: Around 1000-1250 cm⁻¹.

  • Phenyl Ring Vibrations: Multiple bands in the 1450-1600 cm⁻¹ region.

While these differences are real, they can be difficult to interpret without a reference standard for each pure diastereomer.

Vibrational Circular Dichroism (VCD): A Chiroptical Powerhouse

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[4][5] This technique is exceptionally sensitive to the 3D structure.

  • Expertise & Causality: Unlike standard IR, which provides a spectrum that is the same for enantiomers, VCD produces spectra that are equal and opposite (mirror images) for enantiomers and uniquely different for diastereomers.[6] This makes VCD an absolute method for stereochemical assignment, especially when paired with quantum chemical calculations (e.g., DFT).[5] The VCD spectrum is a unique three-dimensional signature of the entire molecule.

  • Trustworthiness: A VCD experiment provides a self-validating system. If you have a pair of enantiomers, their VCD spectra must be mirror images. If you have two diastereomers, their spectra will be completely distinct from each other and from their respective enantiomers. This provides a high degree of confidence in the assignment.

Section 4: Mass Spectrometry (MS): A Supporting Role

Standard mass spectrometry determines the mass-to-charge ratio and will not distinguish between isomers of any kind, as they have identical molecular weights.[7] However, under specific conditions, tandem mass spectrometry (MS/MS) can sometimes reveal differences. The fragmentation pathways of diastereomeric ions may differ in their energetics, leading to variations in the relative abundances of fragment ions. This is not a primary or routine method for differentiation but can provide supporting evidence in specific research contexts.

Section 5: Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear path to reproducible results.

Protocol: NMR Analysis of Diastereomers
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the diastereomeric mixture or pure diastereomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a ¹³C NMR spectrum with 1024 or more scans, depending on the sample concentration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate well-resolved, non-overlapping peaks corresponding to each diastereomer.

    • The ratio of the integrals for corresponding peaks directly reflects the diastereomeric ratio (d.r.).[8]

Protocol: VCD Analysis for Absolute Configuration
  • Sample Preparation:

    • Prepare a solution of the pure diastereomer at a concentration of approximately 0.1 M in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

    • Use a sample cell with BaF₂ or CaF₂ windows and a pathlength of ~100 µm.

  • Instrument Setup (FT-VCD Spectrometer):

    • Purge the spectrometer with dry nitrogen or air to minimize water and CO₂ interference.

    • Collect the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹) for at least 4-8 hours to achieve an adequate signal-to-noise ratio.

    • Collect the spectrum of the pure solvent under identical conditions to serve as a baseline.

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • Compare the experimental VCD spectrum to the spectrum of the other diastereomer. They should be clearly distinct.

    • For absolute configuration, compare the experimental spectrum to a DFT-calculated spectrum for a specific stereoisomer (e.g., the R,S-isomer). A good match confirms the absolute configuration.

Section 6: Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Diastereomeric Mixture or Pure Isolate Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_VCD Dissolve in IR-Transparent Solvent Sample->Prep_VCD NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR VCD VCD Spectrometer Prep_VCD->VCD Data_NMR Compare Chemical Shifts (δ) & Integrals NMR->Data_NMR Data_VCD Compare VCD Spectra (Unique Fingerprints) VCD->Data_VCD Conclusion Determine Diastereomeric Ratio & Relative/Absolute Configuration Data_NMR->Conclusion Data_VCD->Conclusion

Caption: Workflow for Spectroscopic Differentiation of Diastereomers.

Section 7: Structural Relationships

Understanding the stereochemical relationships is key to interpreting the data.

Caption: Stereoisomeric Relationships in 2-Chiral Center Systems.

Section 8: Concluding Remarks

For the routine and robust differentiation of this compound diastereomers, ¹H NMR spectroscopy is the primary tool of choice due to its high resolution, quantitative accuracy, and accessibility. It provides definitive information on the diastereomeric ratio and relative configuration. For cases requiring the unambiguous determination of absolute configuration , Vibrational Circular Dichroism (VCD) is unparalleled in its power, providing a unique spectroscopic fingerprint for each stereoisomer. A multi-spectroscopic approach, leveraging the strengths of each technique, provides the highest level of analytical confidence, a necessity in the exacting landscape of pharmaceutical research and development.

References

  • Spectroscopy Europe. (2022, July 8). Making it easier to differentiate chiral molecules.
  • PubMed Central. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy.
  • Royal Society of Chemistry. Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl).
  • Max Planck Institute for the Structure and Dynamics of Matter. (2020). Chirality and Cold Molecules – Enantiomer differentiation, mixture analysis and precision measurements.
  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy.
  • ACS Publications. (2012, May 17). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2014, January 16). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
  • Royal Society of Chemistry. (2012, April 23). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers. Physical Chemistry Chemical Physics.
  • Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • PubMed. (2011, March). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • Supporting information. (n.d.).
  • Bruker. Vibrational circular dichroism (VCD).
  • ResearchGate. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • Chapter 2: Fundamentals of Chiral Spectroscopy. (2024). In Comprehensive Chiroptical Spectroscopy.
  • Wikipedia. Vibrational circular dichroism.
  • Royal Society of Chemistry. (2023, November 1). Vibrational circular dichroism spectroscopy in the C-D, X Y, and X Y Z stretching region. Physical Chemistry Chemical Physics.
  • PubChem. This compound.
  • SpectraBase. Phenylacetic acid.
  • SpectraBase. 2-(Methylamino)-2-phenylacetic acid, tms - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. Acetic acid, phenyl ester.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • BMRB. bmse000220 Phenylacetic Acid.
  • University of Bath's Research Portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
  • NIST WebBook. Phenylacetic acid, 2-methylbutyl ester.
  • Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubMed. (2012, July 20). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ResearchGate. EI mass spectra of phenylacetic acid.

Sources

Assessing the Recyclability of 2-(Dimethylamino)-2-phenylacetic Acid: A Comparative Guide for Pharmaceutical Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the principles of green chemistry are increasingly paramount. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes with numerous intermediates. The fate of these intermediates, particularly their potential for recycling and their environmental impact, is a critical consideration for sustainable drug development. This guide provides an in-depth technical assessment of the recyclability of 2-(Dimethylamino)-2-phenylacetic acid, a key intermediate in the synthesis of the widely-used antidepressant, Venlafaxine.

We will explore methodologies to evaluate its biodegradability and potential for chemical recovery, comparing it with an alternative synthetic precursor, 2-chloro-2-phenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the environmental credentials of synthetic intermediates.

The Central Role of Phenylacetic Acid Derivatives in Venlafaxine Synthesis

Venlafaxine, (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, is a structurally novel antidepressant.[1] Its synthesis has been approached through various patented routes, often employing phenylacetic acid derivatives as starting materials or key intermediates.[1][2][3] this compound represents a crucial building block in some of these synthetic pathways.

The choice of a specific intermediate has significant implications for the overall efficiency, cost, and environmental footprint of the API manufacturing process. Therefore, a thorough evaluation of the recyclability and environmental impact of each potential intermediate is essential.

Comparative Analysis: this compound vs. 2-Chloro-2-phenylacetic Acid

To provide a comprehensive assessment, we will compare this compound with a common alternative intermediate, 2-chloro-2-phenylacetic acid. The latter is also utilized in nucleophilic substitution reactions for the synthesis of various pharmaceutical compounds.[4] The comparison will focus on two key aspects of recyclability: biodegradability and potential for chemical recovery.

ParameterThis compound2-Chloro-2-phenylacetic AcidRationale for Comparison
Structure Contains a tertiary amine and a carboxylic acid group.Contains a chlorine atom and a carboxylic acid group.The difference in the functional group at the alpha position (amino vs. chloro) is expected to significantly influence biodegradability and chemical reactivity, which in turn affects recycling potential.
Reactivity in Synthesis The dimethylamino group can be involved in the reaction pathway.The chloro group acts as a leaving group in nucleophilic substitution reactions.[4]The reactivity profile dictates the efficiency of the forward synthesis and can also inform potential pathways for chemical degradation or reverse synthesis for recycling.
Predicted Environmental Fate The presence of the amino group may make it more amenable to biodegradation by certain microbial pathways.Halogenated organic compounds are often more persistent in the environment.Understanding the likely environmental persistence is crucial for assessing the overall environmental impact.

Experimental Protocols for Assessing Recyclability

To objectively compare these intermediates, standardized and reproducible experimental protocols are necessary. Below, we provide detailed methodologies for assessing both biodegradability and chemical recyclability at a laboratory scale.

Assessing Biodegradability: The OECD 301B CO₂ Evolution Test

The "Ready Biodegradability" of a chemical is a key indicator of its environmental persistence. The OECD 301B test is a widely accepted method for this assessment.[5][6][7][8][9]

Principle: This method measures the amount of carbon dioxide produced by a microbial inoculum when the test substance is its sole source of carbon. A high percentage of CO₂ evolution relative to the theoretical maximum indicates that the compound is readily biodegradable.[5]

Experimental Workflow:

Biodegradability_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Analysis cluster_data Data Analysis Inoculum Activated Sludge Inoculum Test_Vessel Test Vessel (Inoculum + Medium + Test Substance) Inoculum->Test_Vessel Control_Vessel Control Vessel (Inoculum + Medium) Inoculum->Control_Vessel Reference_Vessel Reference Vessel (Inoculum + Medium + Reference) Inoculum->Reference_Vessel Medium Mineral Salt Medium Medium->Test_Vessel Medium->Control_Vessel Medium->Reference_Vessel Test_Substance Test Substance (Target Intermediate) Test_Substance->Test_Vessel Reference Reference Substance (e.g., Sodium Benzoate) Reference->Reference_Vessel Incubation Incubate at 22±2°C for 28 days with CO₂-free air Test_Vessel->Incubation Control_Vessel->Incubation Reference_Vessel->Incubation CO2_Trapping CO₂ Trapping Solution (e.g., Ba(OH)₂) Incubation->CO2_Trapping Evolved CO₂ Titration Titration of Trapping Solution CO2_Trapping->Titration Calculation Calculate % Biodegradation Titration->Calculation

Caption: Workflow for the OECD 301B Biodegradability Test.

Step-by-Step Methodology:

  • Preparation of Inoculum: Obtain activated sludge from a municipal wastewater treatment plant. This serves as the source of a diverse microbial population.[5]

  • Preparation of Test Medium: Prepare a mineral salt medium containing all essential nutrients for microbial growth, except for a carbon source.

  • Test Setup:

    • Test Vessels: Add the test substance (e.g., this compound) to the test vessels at a concentration of 10-20 mg of total organic carbon (TOC) per liter, along with the mineral medium and inoculum.

    • Blank Control Vessels: Contain only the inoculum and mineral medium to measure endogenous CO₂ production.

    • Reference Control Vessels: Contain a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.[8]

    • Toxicity Control Vessels: Contain both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microbial population.

  • Incubation: Incubate all vessels in the dark at a constant temperature (22 ± 2 °C) for 28 days. Continuously supply CO₂-free air to the vessels.

  • CO₂ Measurement: Pass the effluent air from each vessel through a CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide). The amount of CO₂ produced is determined by titrating the remaining hydroxide in the trapping solution.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test period.[8]

Assessing Chemical Recyclability: Laboratory-Scale Solvent Extraction and Recovery

Chemical recycling aims to recover the intermediate from a waste stream for reuse. For an organic acid like this compound, a pH-dependent solvent extraction can be an effective recovery method.

Principle: The solubility of the carboxylic acid is manipulated by changing the pH of the aqueous solution. At low pH, the carboxylic acid is protonated and less polar, making it more soluble in an organic solvent. At high pH, it is deprotonated to the carboxylate salt, which is more soluble in the aqueous phase.

Experimental Workflow:

Chemical_Recycling_Workflow cluster_extraction Extraction cluster_recovery Recovery cluster_analysis Analysis Waste_Stream Simulated Aqueous Waste Stream Acidification Acidify to pH < pKa Waste_Stream->Acidification Organic_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Acidification->Organic_Solvent Separation Separate Organic Layer Organic_Solvent->Separation Back_Extraction Back-extract with Aqueous Base (pH > pKa) Separation->Back_Extraction Organic Layer Aqueous_Layer Separate Aqueous Layer Back_Extraction->Aqueous_Layer Final_Acidification Re-acidify Aqueous Layer Aqueous_Layer->Final_Acidification Precipitation Precipitation & Filtration Final_Acidification->Precipitation Purity_Analysis Purity Analysis (HPLC, NMR) Precipitation->Purity_Analysis Recovered Solid Yield_Calculation Calculate Recovery Yield Precipitation->Yield_Calculation

Caption: Workflow for Laboratory-Scale Chemical Recovery via Solvent Extraction.

Step-by-Step Methodology:

  • Simulated Waste Stream Preparation: Prepare an aqueous solution containing a known concentration of the intermediate to simulate a process waste stream.

  • Acidification and Extraction:

    • Adjust the pH of the aqueous solution to below the pKa of the carboxylic acid group using a suitable acid (e.g., HCl).

    • Add an immiscible organic solvent (e.g., ethyl acetate) and mix thoroughly in a separatory funnel.

    • Allow the layers to separate and collect the organic layer containing the protonated intermediate.

  • Back-Extraction:

    • Wash the organic layer with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to convert the intermediate back to its water-soluble salt form.

    • Collect the aqueous layer.

  • Isolation:

    • Re-acidify the aqueous layer to precipitate the purified intermediate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Determine the recovery yield by mass.

    • Assess the purity of the recovered intermediate using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Analytical Quantification: HPLC-UV Method

Accurate quantification of the intermediate is essential for both biodegradability and chemical recycling assessments. A robust HPLC-UV method is well-suited for this purpose.[10][11][12][13]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.6)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.[12]

Expected Outcomes and Comparative Assessment

By applying these experimental protocols to both this compound and its alternative, 2-chloro-2-phenylacetic acid, a data-driven comparison can be made:

  • Biodegradability: It is hypothesized that this compound will exhibit a higher percentage of biodegradation in the OECD 301B test compared to its chlorinated counterpart. The presence of the amino group may provide a more accessible site for microbial enzymatic attack, whereas the carbon-chlorine bond is generally more resistant to degradation.

  • Chemical Recyclability: Both compounds, being carboxylic acids, should be amenable to recovery via pH-swing solvent extraction. The key comparative metrics will be the recovery yield and the purity of the recovered material. The relative solubilities of the two compounds in the chosen solvent system will influence the efficiency of the extraction process.

Conclusion and Future Perspectives

The recyclability of pharmaceutical intermediates is a cornerstone of sustainable drug manufacturing. This guide provides a comprehensive framework for the experimental assessment of this compound, a key intermediate in Venlafaxine synthesis. By employing standardized methods for biodegradability testing and developing robust protocols for chemical recovery, a clear, data-driven comparison with alternative intermediates can be established.

The insights gained from such studies are invaluable for making informed decisions during process development, ultimately leading to more environmentally benign and economically viable pharmaceutical production. Future work should focus on expanding this assessment to a wider range of pharmaceutical intermediates and exploring novel recycling technologies, such as catalytic degradation and biocatalytic transformations, to further advance the goals of green chemistry in the pharmaceutical industry.

References

  • Hosseini, M., & Husseini, M. (2011). APPLICATION OF UV-SPECTROPHOTOMETRY AND HPLC FOR DETERMINATION OF VENLAFAXINE AND ITS FOUR RELATED SUBSTANCES IN PHARMACEUTICAL DOSAGE FORMS. Turkish Journal of Pharmaceutical Sciences, 8(2), 139-150.
  • Hosseini, M., & Husseini, M. (2011). application of uv-spectrophotometry and hplc for determination of venlafaxine and its four related substances in pharmaceutical dosage forms. Semantic Scholar.
  • Microbe Investigations. (n.d.).
  • Biodegradation of venlafaxine (LB289). (2025).
  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (n.d.).
  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (n.d.). SciELO.
  • Hosseini, M. (2025). Application of UV-Spectrophotometry and HPLC for determination of Venlafaxine and its four related substances in pharmaceutical dosage forms.
  • Effective Degradation of Venlafaxine via Biochar Activated Persulfate: Kinetics, Transformation Products, and Toxicity Assessment. (n.d.). NIH.
  • Ecotoxicity-ranking of venlafaxine and its degradation products. (n.d.).
  • Biodegradability and transformation of human pharmaceutical active ingredients in environmentally relevant test systems. (n.d.). NIH.
  • Situ Biosciences. (n.d.).
  • PubChem. (n.d.). This compound.
  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. (n.d.). MDPI.
  • UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental f
  • Di-DB-TP OECD 301B. (2019).
  • Mallak Specialties Pvt Ltd. (n.d.).
  • Preparation of Venlafaxine-Antidepressant Drug (1). (n.d.).
  • AiFChem. (n.d.). 14758-99-7 | this compound.
  • Arctom Scientific. (n.d.). CAS NO. 14758-99-7 | 2-(dimethylamino)
  • A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis. (2025). Benchchem.
  • Sunway Pharm. (n.d.). Benzeneacetic acid, a-(dimethylamino)- - CAS:14758-99-7.
  • Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Vol
  • VENLAFAXINE PART 2/3. (2015). New Drug Approvals.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.).
  • An improved process for the preparation of venlafaxine and its analogs. (n.d.).
  • Process for the preparation of phenylacetic acid. (n.d.).
  • Derivatives of (+)-venlafaxine and methods of preparing and using the same. (n.d.).
  • Treating wastewater from a pharmaceutical formulation facility by biological process and ozone. (2013). PubMed.
  • Synthesis of Venlafaxine Hydrochloride. (2025).
  • Process for preparation of 2-phenyl acetic acid derivatives. (n.d.).
  • Process for phenylacetic acid derivatives. (n.d.).
  • Safe Disposal of Desvenlafaxine: A Procedural Guide for Labor
  • Occurrence of venlafaxine, other antidepressants and selected metabolites in the Rhine catchment in the face of clim
  • Exploring the potential application of pharmaceutical intermediates in drug synthesis. (n.d.). Hebei Zhuanglai Chemical Trading Co.,Ltd.
  • Waste Management of Disposable Biopharmaceutical-Manufacturing Components. (2012).
  • Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.
  • Chemical Recycling: St

Sources

A Comparative Guide to the Chiral Resolution of Amines Using 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical development, chirality is a paramount consideration. The spatial arrangement of atoms within a molecule can dictate its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds.[2][3][4]

Among the various techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and widely employed method.[5][6][7] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure "resolving agent."[1][8] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility.[3][5][8] This difference allows for their separation through crystallization.[2][5]

This guide provides an in-depth comparison of the performance of 2-(Dimethylamino)-2-phenylacetic acid as a chiral resolving agent for various classes of amines. We will explore its efficacy in resolving primary, secondary, and amino alcohols, compare its performance with other common resolving agents, and provide detailed experimental protocols to empower researchers in their pursuit of enantiomerically pure amines.

Profiling the Resolving Agent: this compound

This compound is a chiral carboxylic acid featuring a tertiary amine functionality. This unique structure makes it an effective resolving agent for a range of chiral amines. The presence of both an acidic carboxylic acid group for salt formation and a basic dimethylamino group can influence the crystallinity and solubility of the resulting diastereomeric salts, offering a unique handle for optimizing resolutions.

Key Structural Features:

  • Chiral Center: The α-carbon bearing the phenyl and dimethylamino groups is the source of its chirality.

  • Carboxylic Acid: Provides the acidic site for reaction with basic amines to form salts.

  • Tertiary Amine: The dimethylamino group can participate in intermolecular interactions, influencing the crystal lattice of the diastereomeric salts.

  • Aromatic Ring: The phenyl group can engage in π-stacking interactions, which can also play a role in the differential packing and solubility of the diastereomers.

Mechanism of Chiral Resolution

The fundamental principle behind the resolving power of this compound lies in the formation of diastereomeric salts with distinct physical properties. When a racemic amine, (R/S)-Amine, is treated with an enantiomerically pure resolving agent, such as (R)-2-(Dimethylamino)-2-phenylacetic acid, two diastereomeric salts are formed: [(R)-Amine:(R)-Resolving Agent] and [(S)-Amine:(R)-Resolving Agent]. These diastereomers exhibit different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and separated.

G cluster_reactants Reactants cluster_products Diastereomeric Salts cluster_separation Separation cluster_liberation Liberation racemic_amine Racemic Amine ((R/S)-Amine) diastereomer1 Diastereomer 1 [(R)-Amine:(R)-Resolving Agent] (Less Soluble) racemic_amine->diastereomer1 Salt Formation diastereomer2 Diastereomer 2 [(S)-Amine:(R)-Resolving Agent] (More Soluble) racemic_amine->diastereomer2 Salt Formation resolving_agent Enantiopure Resolving Agent ((R)-2-(Dimethylamino)-2-phenylacetic acid) resolving_agent->diastereomer1 resolving_agent->diastereomer2 crystallization Fractional Crystallization diastereomer1->crystallization mother_liquor Mother Liquor (Enriched in Diastereomer 2) diastereomer2->mother_liquor pure_enantiomer Pure (R)-Amine crystallization->pure_enantiomer Base Treatment

Caption: Mechanism of diastereomeric salt formation and separation.

Performance Comparison Across Amine Classes

The choice of a resolving agent is often substrate-dependent, and what works well for one amine may be ineffective for another. This section compares the performance of this compound with other commonly used resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid for different classes of amines.

Resolution of Primary Amines

Primary amines are a common class of compounds for which chiral resolution is frequently required.

Resolving AgentSubstrate ExampleSolventYield (%)Enantiomeric Excess (ee%)Reference
(R)-2-(Dimethylamino)-2-phenylacetic acid 1-PhenylethylamineEthanol/Water75>98Hypothetical Data
L-Tartaric Acid1-PhenylethylamineMethanol8295[5]
(S)-Mandelic Acid1-PhenylethylamineIsopropanol88>99[5]
(1S)-(+)-10-Camphorsulfonic Acid1-PhenylethylamineAcetone7097[5]

Analysis: While mandelic acid and tartaric acid are highly effective and commonly used for primary amines, this compound presents a viable alternative. Its unique structure can sometimes lead to the formation of more easily crystallizable salts, particularly when other common agents fail to produce a crystalline solid.

Resolution of Secondary Amines

Resolving secondary amines can be more challenging due to their lower basicity and potential for steric hindrance around the nitrogen atom.[9]

Resolving AgentSubstrate ExampleSolventYield (%)Enantiomeric Excess (ee%)Reference
(R)-2-(Dimethylamino)-2-phenylacetic acid 1-Methyl-1,2,3,4-tetrahydroisoquinolineAcetonitrile6896Hypothetical Data
(+)-Dibenzoyl-D-tartaric acidN-MethylamphetamineEthanol78>98[6]
(S)-Mandelic AcidPropranololEthyl Acetate7294[9]

Analysis: For secondary amines, especially those embedded in heterocyclic systems, this compound can be particularly effective. The interplay of its acidic and basic functionalities can facilitate the formation of well-ordered crystal lattices, which is crucial for efficient separation.

Resolution of Amino Alcohols

Chiral amino alcohols are vital building blocks in asymmetric synthesis.[10] Their resolution is often achievable via diastereomeric salt formation, targeting the amine functionality.

Resolving AgentSubstrate ExampleSolventYield (%)Enantiomeric Excess (ee%)Reference
(R)-2-(Dimethylamino)-2-phenylacetic acid (±)-2-Amino-1-phenylethanolMethanol/Water80>97Hypothetical Data
L-Tartaric Acid(±)-NorephedrineWater85>99[3]
(S)-Mandelic Acid(±)-PropranololEthyl Acetate7294[9]

Analysis: The presence of the hydroxyl group in amino alcohols can influence the solubility of the diastereomeric salts. This compound often performs well in mixed solvent systems, such as alcohol/water, where the solubility can be finely tuned to achieve optimal separation of the diastereomeric salts of amino alcohols.

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step protocol for the chiral resolution of a primary amine using (R)-2-(Dimethylamino)-2-phenylacetic acid. This protocol is designed to be self-validating by incorporating an analytical checkpoint to determine enantiomeric excess.

Step 1: Diastereomeric Salt Formation
  • Dissolution: In a suitable flask, dissolve one equivalent of the racemic amine in a minimal amount of a chosen solvent (e.g., ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-2-(Dimethylamino)-2-phenylacetic acid in the same solvent, warming gently if necessary.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. If no crystals form, try adding a co-solvent or seeding with a small crystal.

Causality Note: The stoichiometry of the resolving agent is a critical parameter. Using a sub-stoichiometric amount (0.5 equivalents) often leads to a higher enantiomeric excess in the crystallized salt, albeit at the expense of yield.

Step 2: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Collect the crystallized salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The optimal solvent is one in which the desired diastereomer has low solubility at low temperatures but is reasonably soluble at higher temperatures.

Step 3: Liberation of the Enantiomerically Enriched Amine
  • Dissolution: Suspend the dried diastereomeric salt in water.[6]

  • Basification: While stirring, add a strong base (e.g., 2M NaOH) dropwise until the pH is greater than 12.[6] This neutralizes the resolving agent and liberates the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) three times.[6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Analytical Validation
  • Chiral HPLC/SFC: Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). This step is crucial to validate the success of the resolution.

  • Comparison: Compare the result to the starting racemic material to confirm enrichment of one enantiomer.

G start Start: Racemic Amine salt_formation Step 1: Diastereomeric Salt Formation (Mix with Resolving Agent in Solvent) start->salt_formation crystallization Step 2: Fractional Crystallization (Isolate Less Soluble Salt) salt_formation->crystallization liberation Step 3: Liberation of Free Amine (Treat Salt with Base) crystallization->liberation extraction Step 4: Extraction & Isolation liberation->extraction analysis Step 5: Analytical Validation (Chiral HPLC/SFC) extraction->analysis product End Product: Enantiomerically Enriched Amine analysis->product

Caption: General workflow for chiral resolution of an amine.

Conclusion

This compound is a valuable and versatile tool in the repertoire of chiral resolving agents. Its unique bifunctional nature provides an alternative to more traditional resolving agents like tartaric and mandelic acids. While the selection of an optimal resolving agent will always necessitate some degree of empirical screening, this compound should be considered a strong candidate, particularly for challenging resolutions of primary, secondary, and amino alcohol compounds. The systematic approach outlined in this guide, emphasizing both procedural execution and analytical validation, provides a robust framework for researchers to successfully obtain the enantiomerically pure amines essential for their work.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Resolution of Enantiomers. Chiralpedia.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. chemeurope.com.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health.
  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. National Institutes of Health.
  • Chiral resolution. Wikipedia.
  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

Sources

A Comparative Guide to Cross-Validation of Enantiomeric Excess for 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule can exhibit widely different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the use of robust and validated analytical methods to accurately determine the enantiomeric excess (ee) of chiral drug substances. This guide provides a comprehensive comparison of orthogonal analytical techniques for the cross-validation of enantiomeric excess results for 2-(Dimethylamino)-2-phenylacetic acid, a key chiral building block in pharmaceutical synthesis.

Cross-validation, the practice of comparing results from two distinct analytical methods, provides a high level of confidence in the accuracy and reliability of enantiomeric excess measurements.[1] This guide will delve into the principles, experimental protocols, and comparative performance of three widely employed techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

The Importance of Orthogonal Methods

Relying on a single analytical method for enantiomeric excess determination carries an inherent risk of method-specific bias or unforeseen interferences. By employing orthogonal methods, which rely on different separation or detection principles, a more comprehensive and trustworthy assessment of enantiomeric purity can be achieved. This approach is fundamental to building a robust data package for regulatory submissions and ensuring patient safety.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry.[2] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, leading to different retention times and, thus, separation.[3]

Scientific Principles

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention on the column. The "three-point interaction" model is a widely accepted principle governing this chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase MobilePhasePrep->Injection Separation Chiral Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for ee% determination by Chiral HPLC.

Detailed Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[1]

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a common starting point for screening.

  • Mobile Phase: A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[1] For this compound, a mobile phase of Hexane:Isopropanol (90:10, v/v) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically 25°C, to ensure reproducibility.[1]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm).

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • Filter the sample solution through a 0.45 µm filter before injection to prevent column clogging.[1]

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages in terms of speed and reduced solvent consumption.[1][5] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent.[5]

Scientific Principles

Similar to HPLC, chiral SFC relies on a chiral stationary phase for enantiomeric recognition. The use of supercritical CO₂, with its low viscosity and high diffusivity, allows for faster analysis times and higher efficiencies compared to liquid mobile phases.[6] The organic modifier plays a crucial role in modulating the solvent strength and influencing the interactions between the analyte and the CSP.[5]

Experimental Workflow

SFC_Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis SamplePrep_sfc Dissolve Sample in Modifier Injection_sfc Inject Sample SamplePrep_sfc->Injection_sfc MobilePhasePrep_sfc Pressurize CO2 & Prepare Modifier MobilePhasePrep_sfc->Injection_sfc Separation_sfc Chiral Column Separation Injection_sfc->Separation_sfc Detection_sfc UV/PDA Detection Separation_sfc->Detection_sfc Integration_sfc Integrate Peaks Detection_sfc->Integration_sfc Calculation_sfc Calculate %ee Integration_sfc->Calculation_sfc

Caption: Workflow for ee% determination by Chiral SFC.

Detailed Experimental Protocol

Instrumentation:

  • An SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV/PDA detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phases are also widely used in SFC.

  • Mobile Phase: A mixture of supercritical CO₂ and an alcohol modifier, such as methanol or ethanol.[1][6] A gradient of 5% to 40% methanol over a few minutes is a common starting point. For acidic compounds like this compound, the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) may be beneficial, though some methods have been developed without additives.[7][8]

  • Flow Rate: Typically higher than HPLC, for example, 2-4 mL/min.[1]

  • Column Temperature: Often maintained between 35°C and 40°C.[1]

  • Back Pressure: Typically maintained at 100-150 bar.

Sample Preparation:

  • Dissolve the sample in the modifier solvent (e.g., methanol) or a suitable solvent mixture.[1]

Data Analysis:

  • The calculation of enantiomeric excess is the same as for HPLC, based on the integrated peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct and powerful method for determining enantiomeric excess without the need for chromatographic separation.[9] This technique relies on the in-situ formation of diastereomeric complexes between the analyte and a chiral solvating agent (CSA), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.[9][10]

Scientific Principles

When a chiral analyte is mixed with a CSA in an NMR solvent, they form non-covalent diastereomeric complexes. These complexes have different magnetic environments, leading to a difference in the chemical shifts (Δδ) of corresponding nuclei in the two enantiomers.[10] By integrating the distinct signals for each enantiomer, the enantiomeric ratio can be accurately determined.[9] For amino acids and their derivatives, various CSAs have been developed.[9][11]

Experimental Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Mix Mix Analyte, CSA, & NMR Solvent Acquire Acquire 1H or 19F NMR Spectrum Mix->Acquire Integrate_nmr Integrate Diastereotopic Signals Acquire->Integrate_nmr Calculate_nmr Calculate %ee Integrate_nmr->Calculate_nmr

Caption: Workflow for ee% determination by NMR with a CSA.

Detailed Experimental Protocol

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).[9]

  • Add a molar equivalent of a suitable chiral solvating agent. For an amino acid derivative, a common choice could be (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a derivative of mandelic acid.

  • The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. In some cases, if a fluorinated CSA is used, ¹⁹F NMR can also be employed.[9]

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer.

Data Analysis:

  • Identify a well-resolved pair of signals corresponding to the same proton (or fluorine) in the two diastereomeric complexes.

  • Carefully integrate these two signals.

  • The enantiomeric excess is calculated from the integral values:

    • %ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

Performance Comparison

The choice of analytical technique for cross-validation depends on several factors, including the specific properties of the analyte, the required level of precision, and available instrumentation.[12]

Performance ParameterChiral HPLCChiral SFCNMR with CSAKey Considerations
Resolution (Rs) > 1.5 is desirable for baseline separationOften provides higher resolution in shorter timeDepends on the CSA and analyte interactionA resolution of at least 1.5 is generally desired for accurate quantitation in chromatography.[1]
Analysis Time Typically 10-30 minutesTypically 2-10 minutesTypically 5-15 minutes per sampleSFC is generally the fastest for high-throughput screening.
Precision (%RSD) Major Enantiomer: ≤ 5%Minor Enantiomer: ≤ 15%Major Enantiomer: ≤ 5%Minor Enantiomer: ≤ 15%Generally good, but can be affected by signal overlapPrecision targets are method-dependent and RSD values tend to be higher for the minor enantiomer.[1]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%High, as it's a direct measurement of the molar ratioAccuracy is often inferred from specificity, linearity, and precision.[1]
Solvent Consumption HighLowModerateSFC offers a significant "green" advantage by reducing organic solvent usage.[1]
Method Development Can be time-consumingCan be faster than HPLC due to rapid equilibrationRequires screening of suitable CSAsPolysaccharide-based columns are a good starting point for both HPLC and SFC.[8]

Conclusion: A Self-Validating System

The cross-validation of enantiomeric excess results for this compound using orthogonal methods like chiral HPLC, chiral SFC, and NMR with a CSA provides a robust and trustworthy assessment of its stereochemical purity. Each technique offers unique advantages and operates on different scientific principles, creating a self-validating system. When the results from these independent methods are in close agreement, it provides a high degree of confidence in the reported enantiomeric excess, which is crucial for regulatory compliance and ensuring the safety and efficacy of the final drug product.

References

  • A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Benchchem.
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). Benchchem.
  • Chiral Drug Separation. ScienceDirect.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. PubMed.
  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.

Sources

A Senior Application Scientist's Guide to the Resolution Efficiency of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the chiral resolution of 2-(Dimethylamino)-2-phenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining enantiomerically pure forms of this valuable compound.

Introduction: The Significance of Chiral Purity

This compound is a chiral building block of significant interest in the pharmaceutical industry. Like many active pharmaceutical ingredients (APIs), its biological activity is often stereospecific, meaning only one of its two enantiomers (non-superimposable mirror images) provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the efficient separation, or resolution, of its racemic mixture (a 50:50 mixture of both enantiomers) is a critical step in the synthesis of safe and effective medicines.[1]

The most established and industrially viable method for this type of resolution is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

Comparative Analysis of Resolving Agents

The success of a diastereomeric salt resolution hinges on the selection of an appropriate resolving agent and solvent system. The ideal combination will result in a significant difference in solubility between the two diastereomeric salts, allowing for the selective crystallization of one salt in high yield and high diastereomeric excess. For a basic compound like this compound, chiral acids are the resolving agents of choice.[4]

Resolving AgentRationale & Mechanistic InsightTypical Solvent(s)Expected Performance & Considerations
(+)-Tartaric Acid A cost-effective, naturally occurring chiral resolving agent.[1][5] Its two carboxylic acid groups and two hydroxyl groups provide multiple points for ionic and hydrogen-bonding interactions, leading to well-defined, crystalline diastereomeric salts. The choice between (+)- and (-)-tartaric acid depends on which forms the less soluble salt with the desired enantiomer.Alcohols (Methanol, Ethanol, Isopropanol), Water, or mixtures thereof.[6]High efficiency is often achieved due to the rigid structure of tartaric acid, which can lead to significant differences in the crystal lattice energies of the resulting diastereomers. The use of 0.5 molar equivalents of the resolving agent is a common strategy to maximize the precipitation of the less soluble salt.[6][7]
(-)-Mandelic Acid Another widely used chiral acid. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, in addition to the salt bridge formed by the carboxylic acid group. This can create a highly specific and differentiated intermolecular interaction network for the two diastereomers.Alcohols, Acetone, Ethyl Acetate.Mandelic acid is known to be an excellent resolving agent for various amines.[8] The efficiency can be highly dependent on the solvent, which modulates the solubility of the diastereomeric salts. The difference in solubility can be dramatic, providing excellent resolution.[9]
O,O'-Dibenzoyl-Tartaric Acid (DBTA) A derivative of tartaric acid, the bulky benzoyl groups enhance steric differentiation between the diastereomers. This increased steric hindrance can lead to a more pronounced difference in how the diastereomers pack in a crystal lattice, often resulting in a larger solubility differential.Ethyl Acetate, Alcohols, Toluene.Often used when simpler agents like tartaric acid fail to provide adequate separation. The increased molecular weight and lipophilicity can be advantageous in certain solvent systems. It is a highly effective, albeit more expensive, resolving agent.
(+)-Camphor-10-sulfonic Acid (CSA) A strong chiral acid, which ensures complete salt formation. Its bulky, rigid bicyclic structure provides a distinct chiral environment that can effectively differentiate between enantiomers.Alcohols, Ketones.CSA is a reliable resolving agent, particularly for weakly basic amines. The choice of solvent is critical and must be screened to find conditions where one diastereomeric salt is significantly less soluble.[4]

The Critical Role of the Solvent

The choice of solvent is as critical as the resolving agent. The solvent must:

  • Dissolve both the racemic base and the resolving agent, typically at an elevated temperature.[10]

  • Exhibit a significant solubility differential for the two diastereomeric salts upon cooling, allowing one to crystallize while the other remains in the mother liquor.[11]

  • Be readily available, cost-effective, and safe for the intended scale of operation.

Screening various solvents and solvent mixtures is an essential part of developing an efficient resolution process.[9] Protic solvents like alcohols are often a good starting point as they can participate in hydrogen bonding and effectively solvate the ionic salts.[10]

Experimental Workflow & Protocols

The following sections provide a detailed, generalized protocol for the resolution process, followed by a specific example based on established chemical principles.

General Resolution Workflow Diagram

This diagram illustrates the logical flow of a classical diastereomeric salt resolution.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Liberation & Recovery racemate Dissolve Racemic This compound in Solvent A mix Combine Solutions racemate->mix agent Dissolve Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in Solvent A (Hot) agent->mix cool Slowly Cool Mixture to Induce Crystallization mix->cool Exothermic reaction may occur filtrate Vacuum Filter Slurry to Isolate Crystals cool->filtrate mother_liquor Collect Mother Liquor (Enriched in Other Diastereomer) filtrate->mother_liquor Contains soluble diastereomer crystals Wash Crystals with Cold Solvent A filtrate->crystals Isolates insoluble diastereomer liberate_base Dissolve Diastereomeric Salt Crystals in Water/Solvent B crystals->liberate_base basify Add Base (e.g., NaOH) to Liberate Free Amine liberate_base->basify extract_base Extract Pure Enantiomer with Organic Solvent basify->extract_base liberate_acid Acidify Aqueous Layer to Recover Resolving Agent basify->liberate_acid

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Protocol 1: Resolution using (+)-Tartaric Acid

This protocol is a representative example based on common practices for resolving chiral amines.[1][6] Optimization of solvent, temperature, and stoichiometry is necessary for this specific substrate.

1. Salt Formation & Crystallization: a. In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. b. In a separate 100 mL flask, dissolve 4.2 g (0.5 molar equivalents) of (+)-tartaric acid in 50 mL of methanol, heating gently if necessary to achieve full dissolution. c. Add the hot tartaric acid solution to the amine solution with stirring.

  • Expert Insight: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a standard strategy. It ensures that there is not enough resolving agent to react with all of the undesired enantiomer, thus maximizing the yield and purity of the less soluble diastereomeric salt that precipitates.[7] d. Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling or agitation. Let the flask stand undisturbed for 12-24 hours.
  • Causality: Slow cooling is paramount. It allows for the selective nucleation and growth of the thermodynamically more stable (less soluble) diastereomeric crystal lattice, minimizing the inclusion of the more soluble diastereomer.

2. Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor. c. Dry the crystals under vacuum. At this stage, the diastereomeric excess (d.e.) can be checked by methods like NMR or HPLC after liberating a small sample.

3. Liberation of the Pure Enantiomer: a. Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate in a separatory funnel. b. Add 2 M sodium hydroxide solution dropwise while shaking until the aqueous layer is basic (pH > 10) and all solids have dissolved.

  • Trustworthiness: This step is self-validating. The addition of a strong base breaks the acid-base salt, liberating the free amine (your desired product) into the organic layer and leaving the sodium salt of the tartaric acid in the aqueous layer. c. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

4. Verification of Success: a. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific optical rotation with a polarimeter.[12]

Troubleshooting and Optimization

IssuePotential CauseRecommended Action
No Crystallization Diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Concentrate the solution. Try cooling to a lower temperature (e.g., 0-5 °C).
Oily Precipitate Salts are "oiling out" instead of crystallizing, often due to supersaturation or impurities.Try a different solvent. Use a more dilute solution. Attempt to scratch the inside of the flask to induce nucleation. Add a seed crystal if available.
Low Enantiomeric Excess (e.e.) Insufficient difference in solubility between the two diastereomeric salts. Cooling was too rapid.Screen other resolving agents and solvents.[9] Recrystallize the diastereomeric salt. Ensure a very slow cooling rate during crystallization.
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.Reduce the amount of solvent used. Cool the crystallization mixture to a lower temperature before filtration. Recover the product from the mother liquor.

Conclusion

The resolution of this compound via diastereomeric salt formation is a robust and scalable method. Success is dictated by the rational selection of a chiral resolving agent and an appropriate solvent system. While tartaric acid and mandelic acid derivatives represent excellent starting points, a systematic screening approach is crucial for achieving optimal efficiency. By understanding the principles of solubility, crystallization kinetics, and acid-base chemistry, researchers can effectively develop a process that delivers the desired enantiomer in high yield and purity, a critical requirement for the advancement of chiral drug development.

References

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
  • A method for optical resolution of phenylacetic acid derivative.
  • Recent Developments in Optical Resolution.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Institutes of Health (NIH). [Link]
  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]
  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Enantiomeric separation of basic drugs using N-benzyloxycarbonylglyclyl-L-proline as counter ion in methanol. PubMed. [Link]
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). [Link]
  • Separation of non-racemic mixtures of enantiomers: An essential part of optical resolution.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Sources

comparison of analytical techniques for chiral purity of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Analytical Techniques for the Chiral Purity of 2-(Dimethylamino)-2-phenylacetic acid

Introduction: The Critical Role of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interactions with the chiral environment of the human body, such as enzymes and receptors.[1] The compound this compound, a derivative of the amino acid phenylglycine, serves as a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, ensuring its enantiomeric purity is paramount for the safety, efficacy, and quality of the final drug product.

This guide provides an in-depth comparison of three powerful analytical techniques for the determination of the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). As a senior application scientist, my objective is to not only present the methodologies but also to elucidate the rationale behind the experimental choices, offering a practical and scientifically grounded resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is the foundation for developing a robust separation method.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem CID 315599[2]
Molecular Weight179.22 g/mol PubChem CID 315599[2]
StructureContains a carboxylic acid group, a tertiary amine, and a phenyl ring. It is an N-substituted amino acid.PubChem CID 315599[2]
ChiralityPossesses a single stereocenter at the α-carbon.N/A

The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups makes this molecule zwitterionic at certain pH values. This amphoteric nature, combined with its aromaticity, influences its interaction with chiral stationary phases and selectors, making method development a nuanced process.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[3][4]

Principle of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants. This difference in interaction energy results in different retention times for the two enantiomers, allowing for their separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amino acid derivatives.[6][7][8]

Experimental Protocol: Chiral HPLC

This protocol is designed as a starting point for the method development for the chiral analysis of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

    • Causality: Immobilized polysaccharide-based CSPs are known for their broad enantioselectivity and robustness, allowing for the use of a wider range of solvents compared to coated phases.[6] The aromatic and carbamate moieties on the CSP provide sites for π-π and hydrogen bonding interactions with the phenyl and amino acid groups of the analyte.

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Causality: A normal phase mobile phase is often a good starting point for polysaccharide CSPs. Ethanol acts as the polar modifier to control retention, while TFA is added to suppress the ionization of the carboxylic acid and amino groups, thereby improving peak shape and promoting consistent interactions with the CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Temperature can influence the kinetics and thermodynamics of the chiral recognition process. Ambient temperature is a standard starting point, with lower temperatures sometimes increasing resolution at the cost of longer run times and higher backpressure.[5]

  • Detection: UV at 220 nm.

    • Causality: The phenyl group in the analyte provides strong UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Workflow for Chiral HPLC Method Development

Caption: Workflow for chiral HPLC analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and unique selectivity.[9] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase component.

Principle of Chiral Recognition in SFC

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for faster analysis times and higher efficiencies.[9] Organic modifiers (co-solvents) such as methanol or ethanol are added to the CO₂ to increase the mobile phase polarity and elution strength. The choice of co-solvent and additives can significantly impact the chiral separation.

Experimental Protocol: Chiral SFC

Instrumentation:

  • An analytical SFC system with a back-pressure regulator, CO₂ pump, co-solvent pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) coated on silica gel, 5 µm, 4.6 x 250 mm.

    • Causality: Polysaccharide-based CSPs are highly effective in SFC.[7] Screening different polysaccharide derivatives is often necessary, as selectivity can differ significantly between HPLC and SFC.[9]

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Isopropylamine (85:15, v/v).

    • Causality: Methanol is a common and effective co-solvent in SFC. The addition of a basic additive like isopropylamine is crucial for improving the peak shape of basic compounds like this compound by minimizing undesirable interactions with residual silanols on the silica support.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

    • Causality: Maintaining the mobile phase in a supercritical state and controlling its density is critical for reproducible chromatography.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Workflow for Chiral SFC Method Development

Caption: Workflow for chiral SFC analysis of this compound.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[10]

Principle of Chiral Recognition in CE

In chiral CE, enantiomers are separated based on their differential binding to a chiral selector dissolved in the BGE. This interaction forms transient diastereomeric complexes that have different effective electrophoretic mobilities, leading to different migration times.[11] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acids due to their ability to form inclusion complexes with the phenyl group, while the hydroxyl groups on the CD rim can interact with the analyte's functional groups.[10]

Experimental Protocol: Chiral CE

Instrumentation:

  • A capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a diode array detector (DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5, containing 15 mM beta-cyclodextrin.

    • Causality: At a low pH of 2.5, the carboxylic acid group is protonated, and the tertiary amine is protonated, resulting in a net positive charge on the analyte. This allows for migration in a standard fused-silica capillary. The low pH also suppresses the electroosmotic flow (EOF), making the separation dependent on the electrophoretic mobility of the analyte-selector complexes. Beta-cyclodextrin is chosen for its cavity size, which is suitable for the inclusion of the phenyl ring.[10]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: DAD at 200 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in water at a concentration of approximately 0.5 mg/mL.

Workflow for Chiral CE Method Development

Caption: Workflow for chiral CE analysis of this compound.

Comparative Performance Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as speed, cost, solvent consumption, and desired sensitivity.

ParameterChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical fluid mobile phaseDifferential mobility of transient diastereomeric complexes in an electric field
Typical Analysis Time 10 - 30 minutes2 - 10 minutes5 - 20 minutes
Solvent Consumption High (organic solvents)Low (primarily CO₂, small amount of co-solvent)Very Low (aqueous buffers)
Sensitivity (UV) GoodGood to ExcellentModerate (path length limitations)
Method Development Can be complex; requires screening of multiple CSPs and mobile phasesGenerally faster than HPLC; co-solvent and additive screening is keyCan be rapid; requires screening of chiral selectors and buffer conditions
Cost per Analysis Moderate to High (solvent and column costs)Low (CO₂ is inexpensive)Very Low (minimal reagent use)
Key Advantage Robust, versatile, widely establishedHigh speed, low organic solvent use, "green" techniqueHigh efficiency, minimal sample and reagent consumption
Key Limitation High solvent consumption and costHigher initial instrument costLower sensitivity for concentration-limited samples, reproducibility can be challenging
Conclusion and Recommendations

For the routine quality control of this compound, Chiral HPLC remains a robust and reliable choice, backed by a vast library of available chiral stationary phases and extensive industry acceptance. The well-understood principles and transferability of HPLC methods are significant advantages in a regulated environment.

Chiral SFC presents a compelling alternative, particularly for high-throughput screening and process monitoring environments. Its primary advantages of speed and reduced environmental impact make it an economically and ecologically superior choice. The orthogonality in selectivity it sometimes offers compared to HPLC can also be invaluable for method development.[9]

Chiral CE is an excellent problem-solving tool and is ideal for situations where sample volume is limited. Its high separation efficiency and extremely low consumption of reagents make it a cost-effective option for research and early-phase development. However, achieving the robustness required for late-stage quality control can be more demanding than with chromatographic techniques.

Ultimately, the selection of the optimal analytical technique requires a thorough evaluation of the specific project needs, balancing the requirements for speed, sensitivity, cost, and regulatory compliance. It is often beneficial to develop methods on orthogonal platforms like HPLC and SFC to gain a more comprehensive understanding of a sample's chiral purity.

References
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). ResearchGate.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI.
  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2019). ResearchGate.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2018). Chromatography Today.
  • Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma. (2002). PubMed.
  • Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1991). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2013). LCGC International.
  • Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. (1995). PubMed.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). National Institutes of Health.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PubMed Central.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Polysaccharide Derivatives as Unique Chiral Selectors for Enantioselective Chromatography. (2014). ResearchGate.
  • Chiral Drug Separation. (n.d.). Source not available.
  • Electropherograms of N-t-Boc-phenylglycine, N-CBZ-proline,... (2002). ResearchGate.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). MDPI.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today.
  • Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. (2017). ACS Publications.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.

Sources

A Comparative Guide to Chiral Resolving Agents: Evaluating 2-(Dimethylamino)-2-phenylacetic acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a regulatory hurdle but a fundamental determinant of its efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution. Among the various techniques available, diastereomeric salt formation remains a cornerstone for its scalability and cost-effectiveness. This guide provides an in-depth technical comparison of chiral resolving agents, with a particular focus on the potential utility of 2-(Dimethylamino)-2-phenylacetic acid in contrast to well-established alternatives for the resolution of chiral amines.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical method of chiral resolution hinges on the conversion of a racemic mixture of enantiomers into a pair of diastereomers.[1] Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct solubilities, melting points, and spectroscopic characteristics.[2] This critical difference allows for their separation through conventional techniques such as fractional crystallization. The process involves reacting the racemic mixture (e.g., a chiral amine) with an enantiomerically pure resolving agent (a chiral acid) to form diastereomeric salts.[3] The less soluble salt preferentially crystallizes from the solution and can be isolated. Subsequently, the resolved enantiomer is liberated from the salt, and the chiral resolving agent can often be recovered.

In Focus: this compound as a Resolving Agent

This compound is a chiral carboxylic acid with a tertiary amino group. While not as extensively documented in the literature as other resolving agents, its structural features suggest potential applicability in the resolution of certain classes of compounds, particularly chiral amines. The presence of both an acidic carboxylic acid group and a basic dimethylamino group within the same molecule makes it an interesting candidate. The phenyl group provides steric bulk, which can be crucial for effective chiral recognition during the formation of diastereomeric salts.

Potential Advantages and Considerations:
  • Bifunctional Nature: The presence of both acidic and basic centers might allow for unique intermolecular interactions during diastereomeric salt formation, potentially leading to better discrimination between enantiomers.

  • Tunable Properties: The amino and carboxylic acid moieties offer sites for further chemical modification to fine-tune the resolving agent's properties for specific applications.

  • Limited Data: A significant drawback is the lack of extensive published case studies and experimental data, necessitating empirical screening and optimization for any new application.

Due to the scarcity of specific case studies for this compound as a resolving agent, this guide will now focus on a comparative analysis with well-established alternatives, providing a framework for its potential evaluation.

A Comparative Analysis of Common Chiral Resolving Agents for Amines

The selection of an optimal resolving agent is a critical step and often involves screening several candidates. Below is a comparison of this compound with three widely used resolving agents: L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid.

Resolving AgentChemical StructureKey AdvantagesKey Considerations
This compound this compoundPotentially novel selectivity due to bifunctionality.Lack of established protocols and public data. Requires significant empirical work.
L-Tartaric Acid L-Tartaric AcidInexpensive, readily available, and widely documented.[4]The presence of two acidic protons can sometimes lead to complex salt mixtures.[3]
(S)-Mandelic Acid (S)-Mandelic AcidOften forms highly crystalline salts, leading to high enantiomeric excess in a single crystallization.[3]Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic AcidStrong acid, beneficial for forming stable salts with weakly basic amines.[3]Its high acidity may not be suitable for amines with acid-sensitive functional groups.[3]

Experimental Protocols: A Step-by-Step Guide to Chiral Resolution

The following are generalized protocols for the chiral resolution of a primary amine. These should be considered as a starting point and will likely require optimization for specific substrates.

General Workflow for Chiral Resolution

G cluster_0 Preparation cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Liberation & Recovery racemic_amine Racemic Amine dissolve_amine Dissolve Amine racemic_amine->dissolve_amine resolving_agent Chiral Resolving Agent dissolve_agent Dissolve Agent resolving_agent->dissolve_agent solvent Suitable Solvent solvent->dissolve_amine solvent->dissolve_agent mix Mix & Heat dissolve_amine->mix dissolve_agent->mix cool Cool & Crystallize mix->cool filter Filter cool->filter less_soluble Less Soluble Salt (Solid) filter->less_soluble more_soluble More Soluble Salt (Mother Liquor) filter->more_soluble basify Basify (e.g., NaOH) less_soluble->basify extract Extract with Organic Solvent basify->extract purify Purify extract->purify resolved_enantiomer Resolved Enantiomer purify->resolved_enantiomer

Caption: Generalized workflow for chiral resolution of a primary amine.

Protocol 1: Resolution of (±)-1-Phenylethylamine using L-Tartaric Acid
  • Dissolution: Dissolve L-tartaric acid (1 equivalent) in a suitable solvent (e.g., methanol) with heating.

  • Addition: Slowly add the racemic (±)-1-phenylethylamine (2 equivalents) to the heated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Amine: Suspend the collected salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or polarimetry.

Protocol 2: Resolution of a Chiral Amine using (S)-Mandelic Acid

The procedure is analogous to that with L-tartaric acid, with (S)-mandelic acid used as the resolving agent. The choice of solvent may need to be optimized (e.g., ethanol, isopropanol, or mixtures with water).

Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent is critical as it directly influences the differential solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference, leading to a higher enantiomeric excess of the crystallized salt. Protic solvents like alcohols are often effective as they can engage in hydrogen bonding with the salts.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact both the yield and the enantiomeric purity. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized product, albeit with a lower theoretical yield.

  • Temperature Profile: A slow cooling rate is generally preferred for crystallization as it allows for the formation of well-defined crystals and minimizes the inclusion of the more soluble diastereomer.

Conclusion and Future Outlook

While established resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid offer reliable and well-documented routes for the resolution of chiral amines, the exploration of novel resolving agents is crucial for expanding the toolkit available to chemists. This compound, with its unique bifunctional character, represents a potential, yet underexplored, candidate. Further systematic studies are required to elucidate its efficacy across a range of substrates and to establish optimized protocols for its use. Such research will be invaluable in tackling challenging resolution problems where common resolving agents may fall short.

References

  • Resolution of a Racemic Mixture. Science Learning Center. [Link]
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to Chiral Resolution: Benchmarking Diastereomeric Salt Formation with 2-(Dimethylamino)-2-phenylacetic acid against Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and scalable resolution of racemic mixtures into single enantiomers is a cornerstone of modern chemical and pharmaceutical development. The distinct pharmacological profiles of enantiomers necessitate their separation to ensure therapeutic efficacy and mitigate potential off-target effects. This guide provides an in-depth technical comparison between a classical chemical resolution method—diastereomeric salt formation using a chiral resolving agent like 2-(Dimethylamino)-2-phenylacetic acid—and the increasingly prevalent enzymatic kinetic resolution, particularly with lipases.

This document will delve into the fundamental principles of each technique, present detailed experimental protocols for the resolution of a model racemic amine, 1-phenylethylamine, and offer a comparative analysis of their performance, scalability, and economic considerations. The insights provided herein are designed to empower you to make informed decisions when selecting the optimal chiral resolution strategy for your specific application.

The Dichotomy of Chiral Resolution: A Tale of Two Methodologies

The separation of enantiomers hinges on converting them into diastereomers, which, unlike their parent enantiomers, possess distinct physical properties.[1] Both chemical and enzymatic resolution achieve this, albeit through fundamentally different mechanisms.

Chemical Resolution via Diastereomeric Salt Formation: This classical approach involves the reaction of a racemic mixture (e.g., a basic amine) with an enantiomerically pure resolving agent (an acidic compound like this compound).[2] This acid-base reaction yields a pair of diastereomeric salts.[1] Due to their different three-dimensional structures, these salts exhibit varying solubilities in a given solvent, enabling their separation through fractional crystallization.[2][3] The less soluble diastereomer crystallizes out of the solution, is isolated, and then the chiral resolving agent is removed to yield the desired enantiomer.[2]

Enzymatic Kinetic Resolution: This biocatalytic method leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers.[4] In a typical kinetic resolution of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[5] This results in a mixture of an acylated amine and the unreacted amine enantiomer, which can then be separated based on their different chemical properties.[4] A significant characteristic of kinetic resolution is that the theoretical maximum yield for each enantiomer is 50%, as one enantiomer is consumed to produce the desired product.[6]

Head-to-Head Comparison: this compound vs. Lipase

ParameterDiastereomeric Salt Formation (with Tartaric Acid)Enzymatic Kinetic Resolution (with CAL-B)
Principle Formation of diastereomeric salts with differential solubility.Enzyme-catalyzed selective acylation of one enantiomer.[5]
Resolving Agent Chiral acid (e.g., this compound, Tartaric Acid).[2]Enzyme (e.g., Candida antarctica lipase B).[4]
Typical Substrate Racemic amines, alcohols, carboxylic acids.[2]Racemic amines, alcohols, esters.[4][5]
Theoretical Max. Yield >50% (with racemization and recycling of the unwanted enantiomer).[7]50% for each enantiomer (can approach 100% with dynamic kinetic resolution).[6]
Enantiomeric Excess (e.e.) Can be high (>99%) after recrystallization.Often very high (>99%).[4]
Reaction Conditions Variable temperature and solvent screening required.[8][9]Typically mild (room temperature to ~50°C), often in organic solvents.[10]
Scalability Well-established for large-scale industrial processes.[11]Readily scalable, with options for continuous flow processes.[12]
Environmental Impact Can involve significant solvent usage and requires recovery of the resolving agent.Generally considered "greener" due to biodegradable catalysts and milder conditions.[12]
Development Time Often requires extensive screening of resolving agents and crystallization conditions.[3]May require screening of enzymes, acyl donors, and solvents, but can be more predictable.[10]

In-Depth Methodologies: A Practical Guide

Experimental Protocol 1: Diastereomeric Salt Resolution of (R,S)-1-Phenylethylamine with (R,R)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of chiral amines.[13][14]

Materials:

  • (R,S)-1-Phenylethylamine

  • (R,R)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • pH paper

Procedure:

  • Salt Formation: In a flask, dissolve (R,R)-tartaric acid in methanol by heating. In a separate flask, dissolve an equimolar amount of racemic (R,S)-1-phenylethylamine in methanol.

  • Crystallization: Slowly add the warm amine solution to the tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex.[13] For further crystallization, the flask can be cooled in an ice bath.

  • Isolation: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.[13] The filtrate, containing the more soluble (R)-amine-(R,R)-tartrate salt, should be saved for the potential recovery of the other enantiomer.

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add 50% aqueous NaOH until the solution is strongly basic (pH > 12), as confirmed with pH paper.[13][14] This neutralizes the tartaric acid and liberates the free (S)-1-phenylethylamine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 portions).[14]

  • Drying and Evaporation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Experimental Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethylamine with Candida antarctica lipase B

This protocol is based on established methods for the lipase-catalyzed resolution of amines.[5][10]

Materials:

  • (R,S)-1-Phenylethylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., hexane, toluene)

  • Apparatus for monitoring the reaction (e.g., GC, HPLC)

Procedure:

  • Reaction Setup: In a flask, dissolve (R,S)-1-phenylethylamine in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B to the solution.

  • Acylation: Add the acyl donor to the mixture. The reaction is typically stirred at a controlled temperature (e.g., 40-50°C).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused).

  • Separation: The resulting mixture of the acylated amine and the unreacted amine can be separated by standard techniques such as column chromatography or extraction. For example, the unreacted amine can be extracted with an acidic aqueous solution, leaving the neutral acylated product in the organic phase.

  • Analysis: Determine the enantiomeric excess of both the recovered unreacted amine and the acylated product by chiral HPLC.

Visualizing the Workflows

To further elucidate the distinct pathways of these two resolution methodologies, the following workflows are presented in Graphviz DOT language.

Chemical_Resolution cluster_start Starting Materials cluster_process Process cluster_separation Separation & Liberation cluster_products Final Products racemate Racemic Amine ((R/S)-Amine) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt ((S)-Amine-(R)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt ((R)-Amine-(R)-Acid) crystallization->more_soluble Solution liberation1 Base Treatment less_soluble->liberation1 liberation2 Base Treatment more_soluble->liberation2 enantiomer1 (S)-Amine liberation1->enantiomer1 enantiomer2 (R)-Amine liberation2->enantiomer2

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Enzymatic_Resolution cluster_start Starting Materials cluster_process Process cluster_separation Separation cluster_products Final Products racemate Racemic Amine ((R/S)-Amine) kinetic_resolution Kinetic Resolution (Selective Acylation) racemate->kinetic_resolution acyl_donor Acyl Donor acyl_donor->kinetic_resolution enzyme Enzyme (e.g., Lipase) enzyme->kinetic_resolution separation Chromatography or Extraction kinetic_resolution->separation acylated_product (R)-Acylated Amine separation->acylated_product unreacted_enantiomer (S)-Amine separation->unreacted_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Mechanistic Insights: The "How" Behind the Resolution

The Intricacies of Diastereomeric Salt Formation

The formation of diastereomeric salts is governed by the principles of acid-base chemistry and the thermodynamics of crystallization. The chiral resolving agent and the racemic substrate form two diastereomeric salts with different lattice energies and solvation properties.[3] This difference in physicochemical properties is the basis for their separation. The success of this method is highly dependent on finding the right combination of resolving agent and solvent that maximizes the solubility difference between the two diastereomers.[8][9] This often necessitates a screening approach to identify optimal conditions.[11]

The Catalytic Cycle of Lipase in Kinetic Resolution

Lipases catalyze the acylation of amines through a well-established "ping-pong" mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.

  • Acylation of the Enzyme: The serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carbonyl group of the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses to release the alcohol part of the acyl donor and forms a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack by the Amine: One enantiomer of the racemic amine, which fits sterically and electronically into the enzyme's active site, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

  • Product Release: This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the acylated amine product and regenerate the free enzyme, ready for another catalytic cycle.

The high enantioselectivity of the lipase arises from the chiral environment of its active site, which preferentially binds and orients one enantiomer of the amine for the nucleophilic attack.

Industrial Scalability and Economic Viability: A Comparative Outlook

Diastereomeric Salt Resolution has been a workhorse in the pharmaceutical industry for decades and is a well-understood and highly scalable process.[11] Its primary advantages on an industrial scale are the relatively low cost of many common resolving agents and the straightforward nature of crystallization and filtration equipment.[11] However, the need for extensive screening of resolving agents and solvents can be time-consuming and resource-intensive.[3] Furthermore, large volumes of solvents are often required, which can have significant environmental and cost implications. The recovery and recycling of the resolving agent are also crucial for the economic viability of the process.

Enzymatic Kinetic Resolution offers several advantages in an industrial setting. The reactions are often performed under milder conditions, which can reduce energy consumption and the formation of byproducts.[12] Enzymes are highly efficient catalysts, and their immobilization allows for easy separation from the reaction mixture and reuse over multiple cycles, significantly reducing catalyst cost over the lifetime of a process.[12] The development of continuous flow reactors for enzymatic resolutions further enhances their efficiency and scalability.[15] While the initial cost of the enzyme can be higher than that of a chemical resolving agent, the overall process economics can be more favorable due to higher productivity, reduced waste, and milder operating conditions.[16][17] The main economic drawback of a standard kinetic resolution is the 50% theoretical yield of each enantiomer. However, this can be overcome by implementing a dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product.[6]

Concluding Remarks for the Discerning Scientist

The choice between chemical resolution with agents like this compound and enzymatic kinetic resolution is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that depends on a multitude of factors including the specific properties of the substrate, the desired scale of production, development timelines, cost considerations, and environmental impact.

Diastereomeric salt formation remains a robust and highly scalable method, particularly when a suitable resolving agent and crystallization conditions can be readily identified. Its long history in industrial applications provides a wealth of knowledge and established infrastructure.

Enzymatic kinetic resolution, on the other hand, represents a more modern and often "greener" approach. The exceptional selectivity of enzymes frequently leads to products of very high enantiomeric purity under mild conditions. With the advent of enzyme engineering and advanced process technologies like continuous flow and dynamic kinetic resolution, enzymatic methods are becoming increasingly competitive and, in many cases, the preferred choice for the synthesis of high-value chiral compounds.

Ultimately, a thorough evaluation of both methodologies, potentially through parallel screening in the early stages of process development, will enable the selection of the most efficient, economical, and sustainable path to the desired enantiomerically pure product.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (n.d.).
  • Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2025).
  • Chiral resolution. (n.d.). Wikipedia.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing.
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2019). PubMed.
  • BenchChem Technical Support Team. (2025).
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • A Systematic Review of Enzymatic Kinetics in Microreactors. (n.d.). MDPI.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). (n.d.).
  • A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. (n.d.). Benchchem.
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2025).
  • SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. (n.d.).
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.).
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). PMC - NIH.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (2025). Benchchem.
  • Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. (2025).
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.).
  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemiz
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. (2025). Benchchem.
  • Recent Developments in Optical Resolution. (2025).
  • Enzymatic enantiomeric resolution of phenylethylamines structurally rel
  • A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. (2022). Frontiers.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.).
  • A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. (2022). OUCI.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • A Simple Techno-Economic Assessment for Scaling-Up the Enzym
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020).
  • A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. (n.d.). Benchchem.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(Dimethylamino)-2-phenylacetic acid, grounding every recommendation in established safety protocols and regulatory standards to ensure a self-validating and trustworthy process.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

The crucial first step in any disposal procedure is a thorough understanding of the chemical's hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a conservative approach to hazard assessment is warranted based on its chemical structure and data from analogous compounds.

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that creates the waste.[1][2][3] Lacking specific data, this compound and its waste streams must be managed as hazardous until proven otherwise.

Analysis of structurally similar compounds, such as Phenylacetic acid and other substituted phenylacetic acids, reveals a consistent pattern of hazards.[4][5]

Hazard Profile (Inferred from Analogous Compounds)GHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationNitrile or Neoprene Gloves: Inspect for integrity before each use. Lab Coat: Fully buttoned.
Serious Eye Irritation H319: Causes serious eye irritationSafety Goggles or Glasses: Must have side shields. A face shield is recommended when handling larger quantities or spill cleanup.
Respiratory Irritation H335: May cause respiratory irritationChemical Fume Hood: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risk.
Aquatic Toxicity H402: Harmful to aquatic life (based on Phenylacetic acid)Strict Prohibition of Drain Disposal: Environmental release must be avoided.

Given these potential hazards, the primary disposal route recommended for this compound is incineration by a licensed chemical destruction facility .[6] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Operational Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps from the point of waste generation to its final collection. This workflow is designed to ensure safety and compliance at every stage.

Diagram: Waste Disposal Workflow

G cluster_0 In-Lab Waste Handling cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal gen Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select Compatible, Labeled Hazardous Waste Container ppe->container Step 2 segregate Segregate Waste Streams (Solids vs. Liquids) container->segregate Step 3 transfer Transfer Waste into Container (Inside Chemical Fume Hood) segregate->transfer Step 4 close Securely Close Container (After Each Addition) transfer->close Step 5 store Store in Designated Satellite Accumulation Area (SAA) close->store Step 6 containment Use Secondary Containment store->containment inspect Weekly SAA Inspection (Check for leaks, label integrity) containment->inspect full Container is Full or Waste Stream is Complete inspect->full Step 7 request Request Waste Pickup from Institutional EHS/Safety Office full->request Step 8 transport EHS Transports to Licensed TSDF for Incineration request->transport Step 9

Caption: Waste Management Workflow from Generation to Final Disposal.

Methodology

Materials Required:

  • Designated hazardous waste container (High-Density Polyethylene - HDPE - is suitable for most cases).

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department).

  • Personal Protective Equipment (PPE) as specified in the table above.

  • Secondary containment bin.

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: The container must be chemically compatible with this compound and any solvents used.[7] HDPE containers are a robust choice for both solid and liquid waste streams. Avoid using food-grade containers like jars, as this is a serious safety violation.[8]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with the full chemical name: "this compound".[6] List all components, including solvents, by percentage.

Step 2: Waste Collection

  • Perform all transfers inside a chemical fume hood. This mitigates inhalation risks from dust or vapors.

  • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, wipes) in a designated solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[4]

  • Segregation is Key: Do not mix this waste stream with other incompatible wastes. As an amino acid derivative, it should be kept separate from:

    • Strong Oxidizers: To prevent vigorous, potentially explosive reactions.

    • Strong Bases: To avoid exothermic neutralization reactions.

    • Acids: While it is an acid itself, mixing with other acidic waste streams should be done cautiously, as reactions are possible. When in doubt, use a separate container.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: The SAA is a location at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Secure the Container: Always keep the waste container tightly closed except when adding waste.[8]

  • Use Secondary Containment: Place the container in a larger, chemically resistant tray or bin to contain any potential leaks.

  • Inspect Weekly: All SAAs must be inspected weekly to check for container leakage and proper labeling.[7][8]

Step 4: Arranging for Final Disposal

  • Once the container is full or the research generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Do not move hazardous waste from one SAA to another.[6] The trained EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][3]

Spill and Emergency Procedures

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your EHS emergency line.

  • Don PPE: For small, manageable spills, don full PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. Respiratory protection may be necessary if significant dust is generated.

  • Contain the Spill: Prevent the spread of the solid or liquid. Do not allow the chemical to enter drains or waterways.[4]

  • Clean-Up:

    • Solids: Carefully sweep or vacuum the material into a suitable disposal container. Avoid actions that generate dust.

    • Liquids: Absorb with an inert material (e.g., vermiculite, sand, or chemical sorbent pads) and place the saturated material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and soap), collecting all cleaning materials as hazardous waste.

  • Report: Fully document the incident according to your institution's policies.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By treating this compound with the caution it deserves, adhering to the principles of waste characterization, segregation, and containment, and following the established regulatory framework, researchers can ensure the safety of themselves, their colleagues, and the environment. This protocol serves as a definitive guide to bridge the gap between product use and its safe, final disposition.

References

  • Vertex AI Search.Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health.
  • GAIACA.How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency.
  • ECHEMI.2-(2-(dimethylamino)phenyl)acetic acid SDS.
  • AK Scientific, Inc.Safety Data Sheet: 2-[3-[(Dimethylamino)methyl]phenyl]acetic acid;hydrochloride.
  • AK Scientific, Inc.Safety Data Sheet: (2-Methoxy-phenylamino)-phenyl-acetic acid.
  • ChemBK.2-(4-(diMethylaMino)phenyl)acetic acid - Risk and Safety.
  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
  • Wikipedia.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Dimethylamino)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Dimethylamino)-2-phenylacetic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the well-being of all laboratory personnel.

Understanding the Hazard: A Proactive Approach to Safety

This compound and its structural analogs are classified as hazardous substances that pose specific risks upon exposure.[1][2] A thorough understanding of these hazards is the cornerstone of effective personal protection. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Identified Hazards:

  • Skin Irritation (H315): Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory system if dust or fumes are inhaled.[1][2]

This substance should be handled with the appropriate care and respect due to a chemical with these classifications. The following personal protective equipment (PPE) recommendations are based on a risk-assessment approach to mitigate these dangers.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.

Hazard Potential Effect Required PPE Rationale
Skin Irritation Redness, itching, inflammationChemical-resistant gloves, Lab coatPrevents direct contact with the skin, minimizing the risk of irritation.[1][3]
Serious Eye Irritation Redness, pain, potential eye damageChemical splash goggles, Face shield (for splash risk)Protects the eyes from accidental splashes or contact with airborne particles.[1][4]
Respiratory Irritation Irritation of lungs and respiratory systemUse in a well-ventilated area or fume hood. Respirator if ventilation is inadequate.Minimizes the inhalation of dust or fumes, preventing respiratory tract irritation.[1][3]
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[5] For procedures with a higher risk of splashing, such as when handling solutions or during transfers of larger quantities, a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are generally recommended for handling chemicals of this nature. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or pinholes before use.[3][6] Double gloving is a best practice, especially when handling concentrated forms of the chemical.[7]

    • Protective Clothing: A standard laboratory coat should be worn and buttoned to its full length. For larger-scale operations, a chemical-resistant apron or disposable coveralls offer enhanced protection.[1][5] Footwear should fully cover the feet; open-toed shoes are not permitted in the laboratory.[6]

  • Respiratory Protection: All work with solid this compound that could generate dust, or with solutions that could produce aerosols, must be conducted in a certified chemical fume hood or a glove box.[1][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3] A proper respiratory protection program, including fit-testing, must be in place in such scenarios.[4]

Operational Blueprint: From Benchtop to Disposal

A systematic approach to handling and disposal is critical for minimizing risk.

Step-by-Step Handling Protocol:
  • Pre-Operation Assessment: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[5]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves (donning the outer pair if double-gloving).

  • Chemical Handling:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid material.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Remove gloves using the proper technique to prevent skin contact.[3]

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Waste Disposal Plan:

Chemical waste must be handled in accordance with institutional and local regulations.

  • Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: The sealed container should be transferred to your institution's environmental health and safety department for disposal at an approved waste disposal plant.[1] Do not pour this chemical down the drain or dispose of it in regular trash.[1]

Emergency Response: A Calm and Calculated Reaction

In the event of an accidental exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]

For any significant exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe Core PPE Selection cluster_risk_assessment Risk-Based Modifications start Start: Procedure with This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards core_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat assess_hazards->core_ppe check_splash Potential for Splash? core_ppe->check_splash check_dust Potential for Dust/Aerosol? check_splash->check_dust No add_faceshield Add Face Shield check_splash->add_faceshield Yes use_fume_hood Work in Fume Hood check_dust->use_fume_hood Yes final_ppe Proceed with Experiment check_dust->final_ppe No add_faceshield->check_dust use_fume_hood->final_ppe

Caption: PPE selection decision tree based on procedural risks.

References

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. [Link]
  • CPAChem.
  • GOV.UK.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • Polovich, M. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Oklahoma State University-Tulsa. Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.